molecular formula C7H7N3 B1282199 2-Amino-5-methylnicotinonitrile CAS No. 38076-78-7

2-Amino-5-methylnicotinonitrile

Cat. No.: B1282199
CAS No.: 38076-78-7
M. Wt: 133.15 g/mol
InChI Key: OOKFORLRLLVDOD-UHFFFAOYSA-N
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Description

2-Amino-5-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKFORLRLLVDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517311
Record name 2-Amino-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-78-7
Record name 2-Amino-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methylnicotinonitrile, a pivotal heterocyclic scaffold, holds significant importance in the realms of medicinal chemistry and materials science. Its unique structural attributes, featuring a pyridine ring adorned with amino, methyl, and cyano functionalities, render it a versatile precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound. We delve into the foundational synthetic strategies, from classical condensation reactions to modern catalytic approaches, offering detailed mechanistic insights and step-by-step experimental protocols. This document aims to serve as an authoritative resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

The pyridine nucleus is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. Among the myriad of substituted pyridines, 2-aminonicotinonitriles represent a particularly valuable class of intermediates. The presence of a nucleophilic amino group, an electrophilic cyano group, and the pyridine ring's inherent reactivity provides a rich chemical playground for further molecular elaboration. This compound, with its additional methyl group, offers a specific substitution pattern that has proven advantageous in the development of targeted therapeutics and specialized agrochemicals.

This guide will first explore the historical context of the discovery and initial syntheses of this compound, tracing the evolution of its preparation from early, often low-yielding methods to more refined and efficient modern protocols. We will then provide a detailed examination of the key synthetic routes, elucidating the underlying reaction mechanisms and the rationale for experimental choices.

I. Historical Perspective and Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry and the development of fundamental organic reactions. The synthesis of polysubstituted pyridines has been a subject of intense research for over a century, with foundational methods like the Hantzsch pyridine synthesis laying the groundwork.

Early approaches to similar 2-aminopyridine structures often relied on multi-step sequences, sometimes involving the amination of pre-functionalized pyridine rings. The development of more direct and efficient methods for constructing the 2-aminonicotinonitrile scaffold was a significant advancement. One of the key conceptual frameworks for the synthesis of such molecules from acyclic precursors is the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis, which is conceptually related to the formation of the pyridine ring from dinitrile intermediates.[1][2]

A significant milestone in the documented synthesis of this compound is found in a 1975 patent that describes a process for producing 2-aminonicotinonitrile intermediates. This patent outlines a method starting from the condensation of propionaldehyde and malononitrile, indicating that by the mid-1970s, a viable and scalable synthesis had been established.

II. Key Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main strategies: the construction of the pyridine ring from acyclic precursors and the modification of an existing pyridine or picoline framework.

A. Ring Construction from Acyclic Precursors: The Condensation Approach

One of the most direct and widely employed methods for the synthesis of this compound involves the condensation of readily available starting materials. A key example of this approach is the reaction of an α,β-unsaturated nitrile with a source of ammonia.

This method, detailed in historical patents, provides a practical route to this compound. The reaction proceeds through the formation of propylidene malononitrile, which then undergoes a series of transformations to yield the final product.

Reaction Scheme:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition and Cyclization Propionaldehyde Propionaldehyde Propylidene_malononitrile Propylidene malononitrile Propionaldehyde->Propylidene_malononitrile + Malononitrile (Base catalyst) Malononitrile Malononitrile Propylidene_malononitrile_2 Propylidene malononitrile Intermediate Intermediate Propylidene_malononitrile_2->Intermediate + Triethyl orthoformate (Acetic anhydride) Product This compound Intermediate->Product + Ammonia

Figure 1: Synthesis of this compound from Propionaldehyde.

Causality Behind Experimental Choices:

  • Knoevenagel Condensation: The initial step involves a base-catalyzed Knoevenagel condensation between propionaldehyde and malononitrile. The active methylene group of malononitrile is readily deprotonated by a base (e.g., piperidine or an amine salt), and the resulting carbanion attacks the electrophilic carbonyl carbon of propionaldehyde. Subsequent dehydration yields the α,β-unsaturated product, propylidene malononitrile.

  • Formation of the Pyridine Ring: The subsequent steps involve the reaction of propylidene malononitrile with triethyl orthoformate in the presence of acetic anhydride. This sequence introduces a one-carbon unit and sets the stage for cyclization. The treatment with ammonia provides the nitrogen atom for the pyridine ring and facilitates the final ring-closing and aromatization steps to afford this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of Propylidene Malononitrile

  • To a stirred solution of propionaldehyde (0.5 mol) and malononitrile (0.5 mol) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., piperidine).

  • Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into water, and the resulting precipitate of propylidene malononitrile is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

  • A mixture of propylidene malononitrile (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (2 equivalents) is heated at reflux for several hours.

  • After cooling, the excess reagents are removed under reduced pressure.

  • The crude intermediate is then dissolved in a suitable solvent (e.g., ethanol) and treated with a source of ammonia (e.g., bubbling ammonia gas or using a solution of ammonia in ethanol).

  • The reaction mixture is heated in a sealed vessel or under reflux until the reaction is complete (monitored by TLC).

  • The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary:

StepReactantsKey Reagents/CatalystsTemperature (°C)Time (h)Typical Yield (%)
1Propionaldehyde, MalononitrilePiperidineRoom Temp.2-480-90
2Propylidene malononitrileTriethyl orthoformate, Acetic anhydride, AmmoniaReflux4-660-70
B. Thorpe-Ziegler Cyclization Approach

The Thorpe-Ziegler reaction provides a powerful method for the synthesis of cyclic compounds from dinitriles. While not a direct one-pot synthesis of this compound, the principles of this reaction are fundamental to understanding the formation of the pyridine ring from acyclic dinitrile precursors. An intramolecular Thorpe-Ziegler cyclization of a suitably substituted dinitrile can lead to a dihydropyridine intermediate, which can then be aromatized to the final product.

Conceptual Workflow:

G Start Acyclic Dinitrile Precursor Cyclization Intramolecular Thorpe-Ziegler Cyclization Start->Cyclization 1. Base Base Base->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine 2. Aromatization Aromatization Dihydropyridine->Aromatization 3. Product This compound Aromatization->Product 4.

Figure 2: Conceptual workflow of the Thorpe-Ziegler approach.

Mechanistic Rationale:

The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base. The resulting carbanion then acts as a nucleophile, attacking the carbon of the other nitrile group in an intramolecular fashion. This cyclization forms an enamine intermediate, which upon tautomerization and subsequent aromatization (often through oxidation or elimination), yields the substituted pyridine.

III. Modern Synthetic Developments

Recent advances in organic synthesis have led to the development of more efficient and environmentally benign methods for the preparation of this compound and its derivatives. These include catalytic and multicomponent reactions.

A. Catalytic Syntheses

The use of transition metal catalysts has enabled the development of novel synthetic routes to substituted pyridines. While specific catalytic syntheses for this compound are not extensively reported in dedicated studies, the principles of palladium-catalyzed cross-coupling reactions could be applied. For instance, a pre-functionalized pyridine ring could be coupled with amino and cyano groups in a controlled manner.

B. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. Several MCRs for the synthesis of polysubstituted pyridines have been developed. A plausible one-pot synthesis of this compound could involve the reaction of an aldehyde, an active methylene nitrile, and a source of ammonia, often in the presence of a catalyst.

Illustrative MCR Scheme:

G Aldehyde Propionaldehyde Product This compound Aldehyde->Product Nitrile1 Malononitrile Nitrile1->Product Nitrile2 Another active methylene nitrile Nitrile2->Product Ammonia Ammonia Source Ammonia->Product Catalyst Catalyst Catalyst->Product

Figure 3: A conceptual multicomponent reaction for pyridine synthesis.

IV. Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its structural features allow for diverse chemical modifications, leading to the development of compounds with a wide range of therapeutic and agricultural applications. The amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The pyridine ring itself can undergo various electrophilic and nucleophilic substitution reactions.

V. Conclusion

The journey of this compound from its conceptual origins in classical pyridine synthesis to its preparation via modern, efficient methodologies highlights the continuous evolution of organic chemistry. While its initial discovery is not attributed to a single landmark publication, its importance as a synthetic intermediate has been firmly established through its utility in various fields. The synthetic routes detailed in this guide, from the foundational condensation reactions to the principles of Thorpe-Ziegler cyclization and the potential of multicomponent strategies, provide a comprehensive toolkit for researchers. A thorough understanding of these synthetic pathways and the underlying mechanistic principles is essential for the continued development of novel and impactful chemical entities derived from this versatile scaffold.

References

  • Thorpe, J. F. The Formation and Reactions of Imino-compounds. Part I. Condensation of Ethyl Cyanoacetate with its Sodium Derivative. J. Chem. Soc., Trans.1904, 85, 1726–1761. [Link]
  • Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Ann. Chem.1933, 504, 94–130. [Link]

Sources

2-Amino-5-methylnicotinonitrile CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-methylnicotinonitrile (CAS: 38076-78-7) for Advanced Research and Development

Section 1: Core Identification and Introduction

This compound is a substituted pyridine derivative that serves as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure incorporates three key features: a pyridine ring, an amino group, and a nitrile moiety. This unique combination makes it a sought-after intermediate for the synthesis of complex heterocyclic systems. The aminopyridine scaffold is a common feature in numerous biologically active compounds, while the nitrile group acts as a crucial pharmacophore or a synthetic handle for further chemical transformations.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, applications, and safety protocols for researchers and drug development professionals.

Identifier Value
CAS Number 38076-78-7
IUPAC Name 2-amino-5-methylpyridine-3-carbonitrile
Synonyms 2-Amino-3-cyano-5-picoline, 2-Amino-5-methyl-3-pyridinecarbonitrile[3]
Molecular Formula C₇H₇N₃[4][5]
Molecular Weight 133.15 g/mol [4][5]
InChI Key OOKFORLRLLVDOD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N=C1)N)C#N[6]

Section 2: Physicochemical and Spectroscopic Profile

Understanding the physicochemical and spectroscopic characteristics of this compound is fundamental for its application in experimental research.

Physicochemical Properties

The properties of this compound are dictated by its aromatic, crystalline nature and the presence of functional groups capable of hydrogen bonding.

Property Value Source
Appearance Data not consistently available in sources. Typically a solid.N/A
Melting Point Data not available in provided sources.N/A
Boiling Point Data not available in provided sources.N/A
Solubility Data not available in provided sources.N/A
Spectroscopic Signature Analysis

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral data are as follows:

  • Infrared (IR) Spectroscopy : The IR spectrum is a key tool for identifying the primary functional groups.[7][8] Characteristic absorption bands would include:

    • N-H stretching : Two distinct, medium-intensity peaks around 3350-3500 cm⁻¹, characteristic of a primary amine (-NH₂).

    • C≡N stretching : A sharp, strong absorption peak in the range of 2210-2260 cm⁻¹, confirming the presence of the nitrile group.[9]

    • C-H stretching : Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl group C-H.

    • C=C/C=N stretching : Multiple peaks in the 1500-1650 cm⁻¹ region, corresponding to the pyridine ring vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides clear information about the hydrogen environment.[10] Expected signals include a singlet for the methyl group (-CH₃) protons around 2.2-2.5 ppm, a broad singlet for the two amine (-NH₂) protons which can vary in chemical shift, and two distinct signals in the aromatic region (typically 7.0-8.5 ppm) for the two non-equivalent protons on the pyridine ring.

    • ¹³C NMR : The carbon spectrum would show seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, the methyl carbon around 15-20 ppm, and the five aromatic carbons in the 110-160 ppm range.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[11][12] The electron impact (EI-MS) spectrum should show a molecular ion (M⁺) peak at m/z = 133, corresponding to the molecular weight of C₇H₇N₃.

Section 3: Synthesis and Mechanistic Insights

The synthesis of substituted nicotinonitriles can be achieved through various routes. A common and effective method involves the condensation and cyclization of dicyanopropylene derivatives with subsequent reaction with ammonia, as outlined in patent literature.[13] This approach provides a reliable pathway to the desired heterocyclic scaffold.

Illustrative Synthetic Protocol

The following protocol is a representative example based on established chemical principles for the synthesis of related aminonicotinonitriles.[13]

Step 1: Synthesis of 1-ethoxy-2-methyl-4,4-dicyano-1,3-butadiene

  • To a reaction vessel, add 1,1-dicyanopropylene and an equimolar amount of triethyl orthoformate.

  • Add acetic anhydride as a catalyst and solvent.

  • Heat the reaction mixture to reflux (approximately 100-150 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality : Triethyl orthoformate acts as a one-carbon electrophile, reacting with the active methylene group of the dicyanopropylene. Acetic anhydride facilitates the reaction and removes ethanol formed as a byproduct, driving the equilibrium towards the product.

  • After completion, cool the mixture and remove the solvent under reduced pressure to yield the crude intermediate.

Step 2: Cyclization with Ammonia to form this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or isopropanol.

  • Introduce ammonia (either as a gas or as an aqueous/alcoholic solution) into the reaction mixture.

  • Heat the mixture at a moderate temperature (25-100 °C) in a sealed vessel.

    • Causality : Ammonia acts as a nucleophile, attacking the electrophilic centers of the butadiene intermediate. This initiates a cascade of reactions involving intramolecular cyclization and elimination of ethanol to form the stable aromatic pyridine ring.

  • Upon reaction completion, cool the mixture. The product may precipitate from the solution.

  • Isolate the solid product by filtration, wash with a cold solvent to remove impurities, and dry under a vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A 1,1-Dicyanopropylene D Heat (100-150°C) A->D B Triethyl Orthoformate B->D C Acetic Anhydride (Catalyst) C->D E 1-ethoxy-2-methyl-4,4-dicyano-1,3-butadiene D->E G Heat (25-100°C) E->G F Ammonia (NH3) F->G H This compound G->H

Caption: Synthesis of this compound.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound make it an attractive starting point for drug discovery programs. Both the aminopyridine core and the nitrile functional group contribute to its potential as a scaffold for developing novel therapeutics.

The Nitrile Group as a Versatile Pharmacophore

The nitrile group is far more than a simple synthetic intermediate; it is a key pharmacophore present in over 30 approved pharmaceutical agents.[1][2] Its utility stems from several key properties:

  • Hydrogen Bond Acceptor : The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, interacting with amino acid residues (e.g., serine, threonine, asparagine) in enzyme active sites. This interaction can be crucial for binding affinity and selectivity.

  • Bioisostere : The nitrile group is a well-established bioisostere for halogens (like bromine) and the carbonyl group.[1] It can mimic the steric and electronic properties of these groups while potentially improving metabolic stability and pharmacokinetic profiles.

  • Reversible Covalent Inhibition : In certain contexts, particularly in α-amino nitriles, the nitrile group can participate in reversible covalent bonding with cysteine residues in the active sites of proteases, such as cathepsins and dipeptidyl peptidase (DPP-IV).[1] This mechanism of action can lead to highly potent and selective inhibitors.

Potential Therapeutic Targets

Given the known activities of related aminopyridine and nitrile-containing compounds, this compound is a promising scaffold for developing inhibitors against several classes of enzymes, including:

  • Protein Kinases : Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket. The aminopyridine scaffold can be elaborated to target specific kinases involved in oncology or inflammatory diseases.

  • Dipeptidyl Peptidases (DPPs) : As an α-amino nitrile derivative, it shares structural features with known DPP-IV inhibitors used in the treatment of type 2 diabetes.[1]

  • Cysteine Proteases : Its potential for covalent modification makes it a candidate for developing inhibitors of cysteine proteases like cathepsins, which are targets for osteoporosis and other diseases.

Pharmacophore Interaction Diagram

G cluster_0 Enzyme Active Site cluster_1 This compound Ligand residue1 H-Bond Donor (e.g., Asn, Ser) residue2 Hydrophobic Pocket ligand_nh2 Amino Group (-NH2) ligand_cn Nitrile Group (-C≡N) ligand_cn->residue1  Hydrogen Bond ligand_me Methyl Group (-CH3) ligand_me->residue2  Hydrophobic Interaction ligand_ring Pyridine Ring ligand_ring->residue2  π-π Stacking

Caption: Potential binding modes of the scaffold.

Section 5: Safety, Handling, and Stability

Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as an irritant and is harmful to aquatic life.

GHS Hazard and Precautionary Statements
Hazard ClassCodeStatement
Skin IrritationH315Causes skin irritation.[14]
Eye IrritationH319Causes serious eye irritation.[14]
STOT - Single ExposureH335May cause respiratory irritation.
Aquatic Hazard (Acute)H402Harmful to aquatic life.
Precautionary TypeCodeStatement
PreventionP261Avoid breathing dust.
PreventionP264Wash skin thoroughly after handling.[14]
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP273Avoid release to the environment.
PreventionP280Wear protective gloves/eye protection/face protection.[14]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
DisposalP501Dispose of contents/container to an approved waste disposal plant.
Handling and Storage Protocol
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling : Avoid generating dust. Use appropriate tools to handle the solid material. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

  • Stability : The product is chemically stable under standard ambient conditions (room temperature). Thermal decomposition may produce toxic gases, including carbon monoxide and nitrogen oxides.[16]

Section 6: Conclusion

This compound (CAS: 38076-78-7) is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its unique molecular architecture, combining the biologically relevant aminopyridine scaffold with the versatile nitrile pharmacophore, provides a rich platform for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its chemical properties, synthetic pathways, and safety requirements is essential for leveraging its full potential in creating next-generation therapeutics.

References

  • 2-Amino-5-bromo-6-methyl-nicotinonitrile | C7H6BrN3 | CID 83821062 - PubChem. PubChem. [Link]
  • US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents.
  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie. [Link]
  • 6-Amino-5-methylnicotinonitrile | C7H7N3 | CID 22482843 - PubChem. PubChem. [Link]
  • NMR, mass spectroscopy, IR - finding compound structure - ResearchGate.
  • 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem. PubChem. [Link]
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048. Loba Chemie. [Link]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. YouTube. [Link]
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. MDPI. [Link]
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
  • The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Medium. [Link]
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
  • 2-Amino-5-methylnicotinic acid - 苏州奥佰医药. Aobchem. [Link]

Sources

Spectroscopic data interpretation of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2-Amino-5-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key building block in pharmaceutical synthesis. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the expertise to unequivocally identify and characterize this molecule. The interpretation of each spectrum is detailed, correlating specific signals to the compound's molecular structure and explaining the underlying chemical principles. This guide is structured to serve as a practical reference for scientists engaged in medicinal chemistry, process development, and quality control.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its structural motifs, including the aminopyridine core and the nitrile group, are prevalent in a wide array of biologically active compounds. Accurate and thorough characterization of this molecule is paramount for ensuring the identity, purity, and quality of starting materials and intermediates in drug development pipelines. Spectroscopic techniques are the cornerstone of this characterization, offering a non-destructive and highly informative approach to elucidating molecular structure. This guide will provide a detailed interpretation of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of this compound, offering a holistic understanding of its spectroscopic signature.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound. The molecule consists of a pyridine ring substituted with an amino group at the 2-position, a nitrile group at the 3-position, and a methyl group at the 5-position.

Figure 1. Chemical structure of this compound.

This structure presents several key features that will be reflected in its spectra:

  • Aromatic Protons: Two distinct protons on the pyridine ring.

  • Amino Protons: Two protons of the primary amine group.

  • Methyl Protons: Three protons of the methyl group.

  • Aromatic Carbons: Five carbons in the pyridine ring.

  • Nitrile Carbon: A unique carbon with a characteristic chemical shift.

  • Methyl Carbon: The carbon of the methyl group.

  • Functional Groups: The N-H bonds of the amino group and the C≡N bond of the nitrile group will exhibit characteristic vibrations in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the interpretation of both ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

Data Interpretation:

Signal (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0Singlet1HH-6
~7.1-7.3Singlet1HH-4
~4.5-5.0Broad Singlet2H-NH₂
~2.1-2.3Singlet3H-CH₃

Causality Behind Assignments:

  • Aromatic Protons (H-6 and H-4): The pyridine ring protons appear in the aromatic region (typically 6.0-9.5 ppm).[1] The downfield shift is due to the deshielding effect of the aromatic ring current. The proton at the 6-position (H-6) is adjacent to the nitrogen atom and is therefore expected to be the most downfield. The proton at the 4-position (H-4) is further away and appears slightly more upfield. The lack of significant coupling results in singlets for both protons.

  • Amino Protons (-NH₂): The protons of the primary amino group typically appear as a broad singlet.[1] The chemical shift can be variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.[1] The broadness of the peak is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

  • Methyl Protons (-CH₃): The three protons of the methyl group give rise to a sharp singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Figure 2. Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired, meaning each unique carbon atom will appear as a single line.

Data Interpretation:

Signal (δ, ppm)Assignment
~160C-2 (attached to -NH₂)
~150C-6
~140C-4
~120C-5 (attached to -CH₃)
~117-C≡N
~90C-3 (attached to -C≡N)
~17-CH₃

Causality Behind Assignments:

  • Aromatic Carbons: The carbons of the pyridine ring appear in the aromatic region (typically 100-160 ppm).[1][2]

    • C-2: This carbon is directly attached to the electron-donating amino group, causing a significant downfield shift.

    • C-6 and C-4: These are the CH carbons of the ring.

    • C-5: This is the quaternary carbon attached to the methyl group.

    • C-3: This quaternary carbon is attached to the electron-withdrawing nitrile group, which influences its chemical shift.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of 115-125 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon appears in the aliphatic region at a characteristic upfield position.

Figure 3. Correlation of ¹³C NMR signals with the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000C-H stretch (aromatic)Aromatic Ring
2950-2850C-H stretch (aliphatic)Methyl Group (-CH₃)
~2220C≡N stretchNitrile
1600-1450C=C and C=N stretchAromatic Ring
1400-1300C-H bendMethyl Group (-CH₃)

Causality Behind Assignments:

  • N-H Stretching: Primary amines typically show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes.[3]

  • C-H Stretching: The C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹, while those for the aliphatic methyl group appear below 3000 cm⁻¹.[4]

  • C≡N Stretching: The nitrile group has a very characteristic and sharp absorption band around 2260-2220 cm⁻¹.[3]

  • Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region.[4]

FTIR_Workflow Start Start: Sample Preparation ATR_Setup Place sample on ATR crystal Start->ATR_Setup IR_Beam Pass IR beam through sample ATR_Setup->IR_Beam Detector Detect transmitted radiation IR_Beam->Detector Interferogram Generate Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT Spectrum Obtain IR Spectrum (Absorbance vs. Wavenumber) FT->Spectrum Analysis Identify characteristic absorption bands Spectrum->Analysis End End: Functional Group Identification Analysis->End MS_Fragmentation M Molecular Ion (M⁺) m/z = 133 F1 [M - HCN]⁺ m/z = 106 M->F1 - HCN F2 [M - CH₃]⁺ m/z = 118 M->F2 - •CH₃ F3 Other Fragments M->F3

Sources

A Theoretical and Computational Deep Dive into 2-Amino-5-methylnicotinonitrile: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular characteristics of 2-Amino-5-methylnicotinonitrile. For researchers, medicinal chemists, and drug development professionals, understanding the quantum chemical properties of such a scaffold is paramount for rational drug design and development. Nicotinonitrile derivatives are significant in medicinal chemistry, with several compounds being developed into marketed drugs.[1] This guide will walk through the essential computational studies, from geometry optimization to the prediction of spectroscopic and non-linear optical properties, offering insights into the molecule's reactivity, stability, and potential as a pharmacophore.

Foundational Principles: The Role of Quantum Chemical Calculations

Modern drug discovery leverages computational chemistry to predict molecular properties, thereby reducing the time and cost associated with experimental work.[2] For a molecule like this compound, a derivative of the biologically significant nicotinonitrile scaffold, these theoretical investigations provide invaluable insights into its electronic structure and potential interactions with biological targets.[1][3] Density Functional Theory (DFT) has emerged as a powerful and popular method for such molecular computations due to its balance of accuracy and computational cost.[4]

This guide will focus on a standard workflow employing DFT to thoroughly characterize this compound.

G cluster_workflow Computational Workflow A Geometry Optimization B Vibrational Analysis A->B Confirmation of Minimum Energy C Electronic Properties Analysis B->C Interpretation of Spectroscopic Data D Non-Linear Optical (NLO) Properties C->D Understanding Charge Distribution

Caption: A typical computational workflow for the theoretical study of a small molecule.

Crafting the Molecular Blueprint: Geometry Optimization

The initial and most critical step in any quantum chemical calculation is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

Experimental Protocol: Geometry Optimization
  • Input Structure Generation: A plausible 3D structure of this compound is drawn using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).

  • Computational Method Selection: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for such organic molecules.[4][5]

  • Basis Set Selection: A split-valence basis set, such as 6-311++G(d,p), is employed. This basis set provides a good balance between accuracy and computational expense for molecules of this size. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" adds polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in describing bonding.

  • Execution: The optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The software iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

  • Convergence Check: The calculation is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available for the same or closely related molecules.[5]

ParameterExpected Bond Length (Å)Expected Bond Angle (°)
C-C (ring)~1.39C-C-C (ring) ~120
C-N (ring)~1.34C-N-C (ring) ~120
C-NH2~1.36
C-CH3~1.51
C≡N~1.16
Note: These are approximate values based on typical findings for similar structures and should be confirmed by calculation.

The Molecular Symphony: Vibrational Analysis

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).

Theoretical vs. Experimental Spectra

The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental spectra.[5] The analysis of vibrational modes provides a detailed understanding of the molecule's dynamics.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
N-H stretching (asymmetric)3500 - 3400Stretching of the amino group N-H bonds.
N-H stretching (symmetric)3400 - 3300Stretching of the amino group N-H bonds.
C-H stretching (aromatic)3100 - 3000Stretching of the C-H bonds on the pyridine ring.[6]
C-H stretching (methyl)3000 - 2850Stretching of the C-H bonds in the methyl group.[6]
C≡N stretching2240 - 2220Stretching of the nitrile group triple bond.
C=C and C=N stretching1650 - 1450Vibrations of the pyridine ring.
NH₂ scissoring1650 - 1590Bending motion of the amino group.[6]
C-H bending1475 - 1000In-plane and out-of-plane bending of C-H bonds.
Note: These ranges are based on typical group frequencies and computational studies of similar molecules.[7][8][9]

Unveiling Reactivity and Stability: Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.[10][11][12]

G HOMO HOMO Highest Occupied Molecular Orbital Electron Donor LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor HOMO->LUMO Energy Energy G cluster_mep MEP Surface Interpretation A Red (Negative Potential) Electron-Rich Site for Electrophilic Attack B Blue (Positive Potential) Electron-Poor Site for Nucleophilic Attack C Green (Neutral Potential)

Caption: Interpretation of Molecular Electrostatic Potential (MEP) color coding.

Exploring Optoelectronic Potential: Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often arising from electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. [4]The presence of the electron-donating amino group and the electron-withdrawing nitrile group on the pyridine ring suggests that this compound may possess NLO activity.

The key NLO parameters that can be calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a measure of the second-order NLO response of the molecule. Calculations of these properties are often compared to a standard NLO material like urea for benchmarking. [13]A significantly higher β value than urea indicates a promising NLO material. [4][13]

Application in Drug Development

The theoretical and computational data gathered for this compound have direct applications in drug development:

  • Pharmacophore Modeling: The optimized geometry and MEP surface help in identifying the key features of the molecule responsible for its biological activity.

  • QSAR Studies: The calculated quantum chemical descriptors can be used to build predictive models for the biological activity of a series of related compounds.

  • Molecular Docking: The optimized structure serves as the input for docking simulations to predict the binding mode and affinity of the molecule to a protein target. [11][14]* ADMET Prediction: In silico methods can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, aiding in the early stages of drug candidate selection. [1]

Conclusion

This guide has outlined a comprehensive theoretical and computational framework for the in-depth characterization of this compound. By employing DFT calculations, researchers can gain a profound understanding of its structural, vibrational, electronic, and non-linear optical properties. These insights are not merely academic; they provide a rational basis for the design and development of novel therapeutic agents based on the nicotinonitrile scaffold, ultimately accelerating the journey from molecular concept to clinical reality.

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The Cornerstone Synthon: A Technical Guide to 2-Amino-5-methylnicotinonitrile in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-methylnicotinonitrile is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and a pyridine core makes it a privileged scaffold for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, with a focus on its application in the synthesis of pharmaceutically relevant compounds such as pyridopyrimidines and thienopyridines. Detailed mechanistic insights, validated experimental protocols, and a discussion of the strategic considerations for its use in drug discovery are presented for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of this compound

In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a preeminent synthon due to the orthogonal reactivity of its functional groups. The 2-amino group serves as a potent nucleophile, the 3-cyano group acts as an electrophile or a precursor to other functionalities, and the pyridine ring itself can participate in or influence various chemical transformations. This trifecta of reactivity allows for a modular and convergent approach to synthesizing fused heterocycles, which are foundational cores in numerous approved drugs and clinical candidates.

This guide will elucidate the core chemical principles that govern the reactivity of this molecule and demonstrate its power in constructing key heterocyclic families.

Physicochemical and Spectroscopic Data

A thorough understanding of a starting material's properties is critical for reaction design and monitoring. The key data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₇N₃[1]
Molecular Weight 133.15 g/mol [1]
CAS Number 38076-78-7[2]
Appearance Solid (Varies by purity)-
IUPAC Name 2-amino-5-methylpyridine-3-carbonitrile[1]

Spectroscopic Profile:

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a singlet for the methyl group (CH₃), distinct signals for the two aromatic protons on the pyridine ring, and a broad singlet for the amino group (NH₂) protons.[2][3]

  • IR Spectroscopy: The infrared spectrum provides clear diagnostic peaks. Key absorptions include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a sharp and strong C≡N stretch for the nitrile group (around 2220 cm⁻¹), and C=C/C=N stretching vibrations from the pyridine ring (1500-1600 cm⁻¹).[4]

Core Reactivity and Mechanistic Principles

The synthetic versatility of this compound stems from the interplay of its three functional domains. Understanding the inherent reactivity of each site is crucial for predicting reaction outcomes and designing novel synthetic routes.

Figure 1. Key reactivity sites of this compound.

  • The 2-Amino Group: This is the most reactive nucleophilic site. It readily participates in condensation reactions with carbonyl compounds, acylation, and addition to electrophilic π-systems. This reactivity is the initiation point for the majority of cyclization strategies.

  • The 3-Cyano Group: The nitrile is a powerful electron-withdrawing group, influencing the electronics of the pyridine ring. While not highly electrophilic itself, it becomes a key player in cyclization reactions. Intramolecular attack by a newly introduced nucleophile onto the nitrile carbon is a common and highly effective ring-closing strategy, often referred to as a Thorpe-Ziegler type cyclization.[5][6]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. More importantly, it activates the C2 and C6 positions towards nucleophilic attack and influences the overall electron density of the molecule.

Synthesis of Fused Heterocycles: Key Applications

The true value of this compound is demonstrated in its application as a precursor to complex, fused heterocyclic systems with significant biological activity.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of compounds prevalent in medicinal chemistry, with applications as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[7][8] this compound provides a direct and efficient entry into this scaffold.

The general strategy involves a two-step, one-pot process:

  • Amidine Formation: The nucleophilic 2-amino group is first condensed with a one-carbon electrophile. A common and highly effective reagent for this is dimethylformamide dimethylacetal (DMF-DMA). This reaction forms an N,N-dimethylformamidine intermediate. The choice of DMF-DMA is strategic; it is highly reactive, and the dimethylamine byproduct is volatile, simplifying purification.

  • Cyclocondensation: The amidine intermediate is then treated with a primary amine (or ammonia). The amine displaces the dimethylamine, and the newly installed amino group undergoes an intramolecular cyclization by attacking the electrophilic carbon of the nitrile group. This annulation reaction forges the pyrimidine ring.[9][10]

Figure 2. General workflow for the synthesis of Pyrido[2,3-d]pyrimidines.

This methodology has been successfully employed to synthesize novel pyridopyrimidine derivatives that exhibit potent antimicrobial activity and function as EGFR inhibitors.[9]

Experimental Protocol: Synthesis of 4-aminopyrido[2,3-d]pyrimidine Derivatives

(Based on the methodology described in Al-Issa, 2013)[9]

  • Step 1: Amidine Synthesis. To a solution of 2-aminonicotinate/nicotinonitrile derivative (10 mmol) in anhydrous dioxane (20 mL), add dimethylformamide dimethylacetal (DMF-DMA) (15 mmol).

  • Reaction. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation. After completion, cool the reaction mixture to room temperature. The amidine intermediate often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Step 2: Cyclization. To a solution of the crude amidine intermediate (10 mmol) in glacial acetic acid (20 mL), add ammonium acetate (50 mmol).

  • Reaction. Reflux the mixture for 3-5 hours. Monitor the formation of the pyridopyrimidine product by TLC.

  • Work-up. Cool the reaction mixture and pour it into an ice-water mixture.

  • Purification. Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure pyridopyrimidine derivative.

Synthesis of Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine scaffold is another crucial heterocyclic core found in numerous biologically active molecules, including the antipsychotic drug Olanzapine.[11] The synthesis of this ring system from this compound is a classic example of the Gewald reaction .

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[12][13] In this context, this compound can be conceptually adapted to react with a sulfur source and a carbonyl compound to build the fused thiophene ring.

The mechanism proceeds via several key steps:

  • Knoevenagel Condensation: The base (often a secondary amine like morpholine or piperidine) catalyzes the condensation between the carbonyl compound and a suitable α-mercapto species (formed in situ or added).

  • Michael Addition & Sulfur Cyclization: The 2-amino group of the nicotinonitrile attacks the activated double bond. Subsequent intramolecular cyclization involving sulfur leads to the formation of the thiophene ring.[14][15]

Figure 3. Conceptual workflow for Thieno[2,3-b]pyridine synthesis via a Gewald-type reaction.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

(This is a general protocol that can be adapted for the synthesis of thieno[2,3-b]pyridines)[15][16]

  • Reagent Mixture. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (10 mmol), the active methylene nitrile (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Solvent and Catalyst. Add ethanol (30 mL) as the solvent, followed by the addition of a catalytic amount of a base, such as morpholine or piperidine (2 mmol). The use of a catalytic conjugate acid-base pair, like piperidinium borate, has also been shown to be highly effective.[14]

  • Reaction. Heat the mixture to reflux (approximately 50-60°C) with vigorous stirring. The reaction is typically complete within 1-3 hours. Progress can be monitored by TLC.

  • Work-up. After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

  • Purification. Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and sulfur. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF).

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone synthon in modern heterocyclic chemistry. Its predictable and versatile reactivity provides chemists with a reliable and efficient platform for the synthesis of complex, fused heterocyclic systems. The direct synthetic routes to high-value scaffolds like pyridopyrimidines and thienopyridines underscore its importance in drug discovery and materials science. As the demand for novel, structurally diverse small molecules continues to grow, the strategic application of powerful building blocks like this compound will remain a critical enabler of innovation for researchers and scientists in the field.

References

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  • El-Bastawissy, E. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12707. [Link]
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A Technical Guide to the Biological Activity Screening of Novel Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the methodologies and strategic considerations for screening the biological activities of novel nicotinonitrile derivatives. The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] This document offers a technical narrative, grounded in field-proven insights, to empower researchers in their quest for novel therapeutics.

Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold

Nicotinonitrile, or 3-cyanopyridine, and its derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1] Several marketed drugs, such as bosutinib, milrinone, and neratinib, feature this core structure, highlighting its therapeutic relevance.[1] The ease of synthesis and the potential for diverse structural modifications make nicotinonitrile a fertile ground for the discovery of new chemical entities with a range of biological targets.[4][5][6][7] This guide will delineate a systematic approach to screening novel nicotinonitrile derivatives to uncover their therapeutic potential.

Foundational Screening: Assessing Cytotoxicity

A crucial first step in evaluating any novel compound for potential therapeutic use, particularly in oncology, is to determine its cytotoxic effects.[8][9][10][11][12] This initial screen helps to identify compounds that can inhibit cell growth or induce cell death in cancer cell lines. Two widely used and reliable colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.[13][14][15]

Causality Behind Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan product.[11][16] The amount of formazan produced is directly proportional to the number of viable cells.[11] This method is particularly useful for assessing the impact of a compound on cellular metabolic function.[14][16]

  • Sulforhodamine B (SRB) Assay: The SRB assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[13][15][16] The amount of bound dye provides an estimation of the total cellular protein mass, which is proportional to the cell number.[16] This assay is less susceptible to interference from compounds that may affect mitochondrial function without directly causing cell death. The National Cancer Institute (NCI) utilizes the SRB assay for its drug-toxicity screening.[15]

Experimental Workflow: A Comparative Overview

The general workflow for both assays involves seeding cancer cells in 96-well plates, treating them with a range of concentrations of the novel nicotinonitrile derivatives, and then quantifying cell viability after a set incubation period (e.g., 48 or 72 hours).[14]

Cytotoxicity Screening Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Viability Assay cluster_analysis Data Analysis start Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed prepare Prepare Serial Dilutions of Nicotinonitrile Derivatives treat Treat Cells with Compounds prepare->treat incubate Incubate for 48-72 hours treat->incubate assay_choice MTT or SRB Assay incubate->assay_choice mt_assay Add MTT Reagent & Solubilize Formazan assay_choice->mt_assay Metabolic Activity srb_assay Fix Cells & Stain with SRB assay_choice->srb_assay Protein Content read Measure Absorbance mt_assay->read srb_assay->read calculate Calculate IC50 Values read->calculate

Caption: General workflow for in vitro cytotoxicity screening.

Data Presentation and Interpretation

The results of cytotoxicity assays are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[8] This value is a key metric for comparing the potency of different derivatives.[8]

Derivative Cancer Cell Line IC50 (µM)
Compound X-1MCF-7 (Breast)3.58[17][18]
Compound X-1PC-3 (Prostate)3.60[17][18]
Compound Y-1HCT-116 (Colon)5.0[19][20]
5-Fluorouracil (Control)HCT-116 (Colon)~5.0[19][20]

Delving Deeper: Enzyme Inhibition Assays

Many nicotinonitrile derivatives exert their biological effects by inhibiting specific enzymes.[1][21] For instance, they have shown promise as inhibitors of kinases like PIM-1 and tyrosine kinases, which are often dysregulated in cancer.[17][18][19][20][22] Therefore, enzyme inhibition assays are a logical next step to elucidate the mechanism of action.[21][23][24]

The Rationale for Targeting Enzymes

Enzyme inhibitors can modulate cellular processes with high specificity, making them attractive as therapeutic agents.[21][25] Identifying the specific enzyme target of a novel nicotinonitrile derivative is crucial for understanding its therapeutic potential and for guiding further drug development.[25]

Step-by-Step Protocol: A Generic Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of nicotinonitrile derivatives against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (e.g., a peptide)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Novel nicotinonitrile derivatives dissolved in DMSO

    • Positive control inhibitor (e.g., Staurosporine)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare a serial dilution of the nicotinonitrile derivatives and the positive control in the kinase assay buffer.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing the Mechanism of Inhibition

Enzyme_Inhibition cluster_normal Normal Enzyme Activity cluster_inhibition Enzyme Inhibition Enzyme Enzyme (e.g., Kinase) Product Product Enzyme->Product ATP -> ADP Substrate Substrate Substrate->Enzyme Inhibited_Enzyme Enzyme No_Product No Product Formation Inhibited_Enzyme->No_Product Blocked Activity Inhibitor Nicotinonitrile Derivative Inhibitor->Inhibited_Enzyme Molecular_Docking_Workflow prep_target Prepare Protein Target (e.g., Kinase) docking Perform Docking Simulation prep_target->docking prep_ligand Prepare Ligand (Nicotinonitrile Derivative) prep_ligand->docking analysis Analyze Binding Modes and Calculate Binding Energy docking->analysis sar Correlate with Experimental Data and Guide SAR analysis->sar

Caption: A simplified workflow for molecular docking studies.

Conclusion: A Pathway to Novel Therapeutics

The biological activity screening of novel nicotinonitrile derivatives is a multifaceted process that requires a logical and systematic approach. By starting with broad cytotoxicity screening and progressively moving towards more specific enzyme inhibition, antimicrobial, and antioxidant assays, researchers can efficiently identify promising lead compounds. The integration of in silico methods like molecular docking further enhances the understanding of their mechanism of action and provides a rational basis for further optimization. This comprehensive screening cascade is an essential component of the drug discovery pipeline, paving the way for the development of novel and effective therapeutics based on the versatile nicotinonitrile scaffold.

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The Strategic Potential of 2-Amino-5-methylnicotinonitrile: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, heterocyclic compounds possessing multiple reactive centers offer unparalleled versatility. This guide provides an in-depth technical exploration of 2-Amino-5-methylnicotinonitrile (CAS No. 38076-78-7), a pyridine derivative poised as a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that elucidates the chemical logic, practical applications, and untapped potential of this compelling molecule. We will delve into its synthesis, explore its characteristic reactivity, and provide actionable protocols, thereby equipping researchers and development professionals with the knowledge to leverage this intermediate in their synthetic endeavors.

Section 1: Core Characteristics of this compound

A thorough understanding of a chemical intermediate begins with its fundamental physicochemical and structural properties. These characteristics dictate its reactivity, inform purification strategies, and are critical for safe handling and storage.

Structural and Physicochemical Properties

This compound, also known as 2-amino-3-cyano-5-picoline, possesses a unique arrangement of functional groups on a pyridine core. The vicinal amino and cyano groups are the primary drivers of its synthetic utility, acting as a powerful synthon for the construction of fused heterocyclic systems.

PropertyValueSource(s)
CAS Number 38076-78-7[1][2][3][4]
Molecular Formula C₇H₇N₃[1][2][3][4]
Molecular Weight 133.15 g/mol [1][2][3][4]
IUPAC Name 2-amino-5-methylpyridine-3-carbonitrile[4]
Appearance White to light yellow crystalline powder[5]
Melting Point 76-80 °C[5]
Boiling Point ~245-247 °C[5]
Solubility Soluble in water and most organic solvents[5]

Note: Physical properties can vary slightly depending on the purity and source of the material.

Spectral Data

The structural integrity of this compound can be confirmed through standard spectroscopic techniques. While a comprehensive dataset is best obtained from a certificate of analysis for a specific batch, typical spectral features are as follows:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the methyl group, and the protons of the amino group. The chemical shifts and coupling patterns are characteristic of the substituted pyridine ring.

  • ¹³C NMR: The carbon nuclear magnetic resonance spectrum will show signals for the seven carbon atoms in the molecule, including the characteristic nitrile carbon.

  • IR Spectroscopy: The infrared spectrum will prominently feature absorption bands corresponding to the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-H and C=C/C=N vibrations from the substituted pyridine ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern that can be used to confirm the structure.[6][7][8][9][10]

Safety and Handling

As with any chemical intermediate, proper handling of this compound is crucial. The following information is a summary of typical hazards and should be supplemented by a thorough review of the material safety data sheet (MSDS) from the supplier.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[11] It may also be harmful if swallowed or in contact with skin.[12]

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[11][12]

Section 2: Synthesis of this compound

The efficient synthesis of this compound is a key consideration for its use as a chemical intermediate. Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the preparation of highly substituted pyridines, including 2-amino-3-cyanopyridines.[13][14][15]

Retrosynthetic Analysis and a Recommended Synthetic Approach

A logical retrosynthetic disconnection of the target molecule points towards a multicomponent strategy, which allows for the rapid assembly of the pyridine core from simple, readily available starting materials.

Retrosynthesis target This compound intermediate α,β-Unsaturated Nitrile Intermediate target->intermediate Cyclization starting_materials Acetone + Malononitrile + Acetaldehyde + Ammonium Acetate intermediate->starting_materials Knoevenagel Condensation

Caption: Retrosynthetic analysis of this compound.

This approach involves the one-pot reaction of a ketone (acetone), an aldehyde (acetaldehyde), an active methylene compound (malononitrile), and an ammonia source (ammonium acetate). The reaction proceeds through a series of condensation and cyclization steps to afford the desired 2-amino-3-cyanopyridine scaffold.

Detailed Experimental Protocol: Multicomponent Synthesis

This protocol is a representative procedure adapted from established methods for the synthesis of 2-amino-3-cyanopyridine derivatives.[13][14][16]

Reaction Scheme:

Materials and Reagents:

  • Acetone (1.0 mmol)

  • Acetaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., nanostructured diphosphate Na₂CaP₂O₇ or Cu/C)[13][14]

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (1.0 mmol), acetaldehyde (1.0 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the catalyst in the recommended catalytic amount.

  • If using a solvent, add the appropriate volume of ethanol. For a solvent-free reaction, ensure the reactants are well-mixed.

  • Heat the reaction mixture to 80 °C (or the reflux temperature of the solvent) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, if a solvent was used, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • If the catalyst is heterogeneous, it can be recovered by filtration at this stage.[13][14]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Multicomponent Approach: This strategy is chosen for its efficiency, atom economy, and the ability to generate molecular complexity in a single step.

  • Ammonium Acetate: Serves as both the ammonia source for the amino group and a mild acidic catalyst to promote the initial condensation steps.

  • Catalyst: The use of a heterogeneous catalyst like Na₂CaP₂O₇ or Cu/C facilitates an environmentally friendly process with easy catalyst recovery and reuse.[13][14]

  • Solvent-Free Option: Conducting the reaction without a solvent, where feasible, aligns with the principles of green chemistry by reducing waste.

Section 3: this compound as a Chemical Intermediate

The synthetic value of this compound lies in the reactivity of its amino and cyano functional groups, which allows for a variety of subsequent transformations to build more complex heterocyclic systems.

Key Reactivity: Cyclization to Fused Heterocycles

A primary application of 2-aminonicotinonitriles is their use as precursors for the synthesis of pyridopyrimidines, a class of compounds with significant biological activities.[17][18][19][20] The reaction typically involves the cyclization of the 2-amino-3-cyano functionality with a one-carbon electrophile.

Cyclization start This compound reagent + Formamide (or other C1 electrophile) product 4-Amino-6-methylpyrido[2,3-d]pyrimidine reagent->product Cyclization

Caption: General workflow for the cyclization of this compound.

This transformation provides a direct route to a privileged scaffold in medicinal chemistry. Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[17]

Potential Applications in Drug Discovery and Agrochemicals

While specific, publicly disclosed examples of marketed drugs or agrochemicals derived directly from this compound are limited, the broader class of 2-aminonicotinonitrile derivatives has been extensively explored in these fields.

  • Pharmaceuticals: The 2-aminopyridine scaffold is a common feature in many biologically active molecules. For instance, 2-aminonicotinonitrile derivatives have been investigated as A2A adenosine receptor antagonists and kinase inhibitors.[21][22] The structural similarity of this compound to these reported compounds suggests its potential as a key intermediate in the synthesis of novel therapeutics, particularly in oncology and inflammatory diseases. A US patent from 1975 describes the use of this compound in a reaction to produce a substituted pyridopyrimidine, highlighting its early recognition as a useful intermediate for creating more complex heterocyclic systems.[23]

  • Agrochemicals: Pyridine-based compounds are a cornerstone of the agrochemical industry, with many herbicides and pesticides featuring this heterocyclic core.[5][24] The reactivity of this compound allows for the introduction of diverse functionalities, which could lead to the development of new active ingredients for crop protection.

Section 4: Conclusion and Future Outlook

This compound represents a strategically valuable, yet perhaps underutilized, chemical intermediate. Its straightforward synthesis via efficient multicomponent reactions and the versatile reactivity of its amino and cyano groups make it an attractive starting material for the construction of complex heterocyclic compounds. The demonstrated utility of the broader class of 2-aminonicotinonitriles in medicinal chemistry and agrochemical research strongly suggests a promising future for this particular derivative. For researchers and drug development professionals, this compound offers a reliable and adaptable platform for the exploration of novel chemical space and the development of next-generation bioactive molecules. As the demand for efficient and innovative synthetic routes continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in advancing chemical synthesis.

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An In-depth Technical Guide to the Solubility Characteristics of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-methylnicotinonitrile, a crucial intermediate for researchers, scientists, and drug development professionals. In the absence of extensive published empirical data for this specific molecule, this document leverages structural analysis, physicochemical predictions, and analogous compound data to build a robust predictive solubility profile. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to determine precise solubility data in their own laboratories.

Introduction to this compound: A Molecule of Interest

This compound is a substituted aminopyridine derivative featuring a nitrile group, making it a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs are common in pharmacologically active compounds, and understanding its solubility is paramount for its effective use in synthesis, purification, formulation, and as a potential drug candidate. The interplay between the basic amino group, the polar nitrile functionality, and the aromatic pyridine ring dictates its interaction with various solvents, influencing everything from reaction kinetics to bioavailability.

Chemical structure of this compound

Figure 1: Chemical Structure of this compound.

Predicted Physicochemical Properties: A Foundation for Solubility Assessment

PropertyPredicted Value (for 6-Amino-5-methylnicotinonitrile)SourceSignificance for Solubility
Molecular Formula C₇H₇N₃Provides the elemental composition.
Molecular Weight 133.15 g/mol Influences the molar concentration in solution.
XLogP3 0.6Indicates a relatively low lipophilicity, suggesting a preference for more polar solvents.[1]
Hydrogen Bond Donor Count 1The amino group can donate hydrogen bonds, enhancing solubility in protic solvents.
Hydrogen Bond Acceptor Count 3The pyridine nitrogen and the nitrile nitrogen can accept hydrogen bonds, increasing affinity for protic solvents.
pKa (most basic) Predicted to be in the range of 3-5Inferred from similar aminopyridinesThe basicity of the pyridine ring nitrogen and the amino group will influence solubility in aqueous solutions of varying pH.
Melting Point Prediction requires experimental dataN/AA higher melting point often correlates with lower solubility due to stronger crystal lattice energy.

Predicted Solubility Profile and Insights from Analogous Compounds

Based on its structural features—a polar amino group, a polar nitrile group, and a moderately polar pyridine ring—this compound is anticipated to exhibit favorable solubility in polar protic and aprotic solvents. The molecule's ability to both donate and accept hydrogen bonds is a key determinant of its solubility profile.

To further refine this prediction, we can analyze the experimental solubility data of structurally related compounds: 2-aminopyridine, 4-aminopyridine, and nicotinamide.

Solvent2-Aminopyridine4-AminopyridineNicotinamide
Methanol SolubleSolubleSoluble[2][3]
Ethanol Soluble[4][5]Very Soluble[6][7]Soluble (approx. 2.5 mg/mL)[8]
Isopropanol Soluble[4]Soluble[6]Soluble[2][3]
Acetone Soluble[9][10]Soluble[6]Soluble[2][3][11]
Acetonitrile Soluble[4]Soluble[6]Sparingly Soluble[12]
Dimethyl Sulfoxide (DMSO) Soluble[13]SolubleSoluble (approx. 15 mg/mL)[8]
Water Soluble[14]Soluble (112 g/L at 20°C)[6]Very Soluble (50 g/100 mL at 25°C)[11]

Analysis and Prediction for this compound:

  • High Solubility in Polar Protic Solvents: Given the high solubility of the analogous compounds in alcohols and water, this compound is expected to be highly soluble in solvents like methanol, ethanol, and isopropanol. The amino group and pyridine nitrogen will readily form hydrogen bonds with these protic solvents.

  • Good Solubility in Polar Aprotic Solvents: Solvents like DMSO and acetone are also predicted to be effective at solvating the molecule due to their polarity and ability to accept hydrogen bonds.

  • Lower Solubility in Non-Polar Solvents: In line with the "like dissolves like" principle, solubility is expected to be significantly lower in non-polar solvents such as hexanes or toluene.

  • pH-Dependent Aqueous Solubility: The presence of the basic amino group and pyridine ring nitrogen suggests that the aqueous solubility of this compound will be pH-dependent. At lower pH values, protonation of these basic centers will lead to the formation of more soluble cationic species.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain definitive solubility data, rigorous experimental determination is essential. The following section details the standard protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic dissolution properties.

Principle: An excess of the solid compound is agitated in a solvent for an extended period to ensure that a saturated solution is in equilibrium with the undissolved solid.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 2-Amino-5- methylnicotinonitrile into vials prep2 Add a precise volume of the chosen solvent prep1->prep2 Dispense solvent equil Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep2->equil Seal vials sep Filter or centrifuge to remove undissolved solid equil->sep After equilibration analysis1 Prepare serial dilutions of the clear supernatant sep->analysis1 Collect supernatant analysis2 Quantify concentration using HPLC or UV/Vis Spectroscopy analysis1->analysis2 Analyze dilutions analysis3 Calculate solubility from a standard curve analysis2->analysis3 Data processing

Diagram 1: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of this compound (to ensure undissolved solid remains at equilibrium) into a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV/Vis spectroscopy, against a standard curve.

  • Calculation: Calculate the solubility of the compound in the chosen solvent based on the concentration of the saturated solution.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the dissolution rate of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.

Principle: A concentrated solution of the compound in an organic solvent (usually DMSO) is added to an aqueous buffer. The concentration at which the compound precipitates is determined.

Experimental Workflow:

G cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation & Measurement cluster_analysis Analysis prep1 Prepare a high-concentration stock solution in DMSO add Add small aliquots of the DMSO stock to the buffer prep1->add prep2 Dispense aqueous buffer into a 96-well plate prep2->add incubate Incubate for a short period (e.g., 1-2 hours) with shaking add->incubate measure Measure turbidity (nephelometry) or analyze supernatant after filtration incubate->measure analysis Determine the concentration at which precipitation occurs measure->analysis

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of the methodologies and insights involved in the crystal structure analysis of 2-Amino-5-methylnicotinonitrile. Intended for researchers, scientists, and professionals in drug development, this document elucidates the critical interplay between synthesis, crystallization, single-crystal X-ray diffraction, spectroscopic characterization, and computational modeling. By presenting a self-validating framework of experimental and theoretical protocols, this guide aims to establish a deep understanding of the solid-state properties of this important heterocyclic scaffold, which is a key building block in the development of novel therapeutics.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted aminopyridine that serves as a crucial intermediate in the synthesis of a wide range of organic molecules. The pyridine ring is a common feature in many successful drugs, and the specific substitution pattern of this compound offers a versatile platform for designing novel therapeutics.[1] The presence of an amino group, a cyano group, and a methyl group on the pyridine core imparts a unique electronic and steric profile, making it a valuable synthon for creating complex molecular architectures. Understanding the precise three-dimensional arrangement of atoms in the solid state through crystal structure analysis is paramount for several reasons. It provides definitive proof of the molecular structure, reveals the network of intermolecular interactions that govern crystal packing, and informs on physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug development.[2]

Synthesis and Crystallization: From Molecule to Single Crystal

Synthesis of this compound

The synthesis of substituted nicotinonitriles can be achieved through various established routes. A common approach involves the reaction of a suitable precursor, such as a chalcone, with malononitrile and ammonium acetate under reflux conditions.[3] For this compound, a plausible synthetic pathway would involve the multi-step process starting from 3-methylpyridine, as analogous preparations of aminopyridines are well-documented.[4]

Experimental Protocol: Synthesis

  • Step 1: Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-methyl-pyridine 1-oxide.

  • Step 2: Amination: The 1-oxide is then reacted with a suitable aminating agent to introduce the amino group at the 2-position, yielding 2-amino-5-methylpyridine.

  • Step 3: Sandmeyer-type Reaction: The amino group of a related precursor could be diazotized and subsequently reacted with a cyanide source to introduce the nitrile functionality. A more direct route involving the reaction of an appropriate precursor with malononitrile is also a viable strategy.[3]

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Single Crystal Growth

The cornerstone of any crystal structure analysis is the availability of high-quality single crystals. The process of obtaining such crystals is often a matter of empirical optimization.

Experimental Protocol: Crystallization

  • Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) are screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol) is prepared and left undisturbed in a loosely capped vial at room temperature. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting the formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Architecture

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector. For a related compound, 2-amino-5-methylpyridinium nicotinate, data was collected using Mo Kα radiation.[5]

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a cryoloop.

  • Data Acquisition: The crystal is cooled to 100 K, and a series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.

Structure Solution and Refinement

The collected diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods, followed by refinement of the atomic coordinates and displacement parameters.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₇H₇N₃
Formula Weight133.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.50
b (Å)11.20
c (Å)11.80
β (°)110.0
Volume (ų)1178
Z4
Calculated Density (g/cm³)1.49
Radiation (Å)Mo Kα (0.71073)
Temperature (K)100
R-factor< 0.05

Note: These are representative values based on similar small organic molecules and the crystal structure of 2-amino-5-methylpyridinium nicotinate.[5]

Molecular and Crystal Structure Insights

The refined crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the this compound molecule. A key aspect of the analysis is the examination of intermolecular interactions that dictate the crystal packing. In the case of the related 2-amino-5-methylpyridinium cation, strong N—H⋯O hydrogen bonds and π⋯π stacking interactions are observed.[5] For this compound, one would anticipate N—H⋯N hydrogen bonds involving the amino group and the nitrile nitrogen or the pyridine nitrogen of adjacent molecules. Additionally, π⋯π stacking between the pyridine rings would likely contribute to the overall stability of the crystal lattice.

Caption: Molecular structure of this compound.

Spectroscopic and Computational Corroboration

While SC-XRD provides the definitive solid-state structure, a combination of spectroscopic techniques and computational modeling is essential for a comprehensive characterization.

Spectroscopic Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-H stretching of the methyl and aromatic groups (around 2850-3100 cm⁻¹).[6]

NMR Spectroscopy (¹H and ¹³C): ¹H NMR would provide information on the number and connectivity of protons, while ¹³C NMR would reveal the carbon framework. The chemical shifts would be characteristic of the substituted pyridine ring.

UV-Vis Spectroscopy: The electronic absorption spectrum would likely show π-π* transitions characteristic of the aromatic system, providing insights into the electronic structure of the molecule.[3]

Computational Modeling with Density Functional Theory (DFT)

DFT calculations are a powerful tool for corroborating experimental findings and providing deeper insights into the electronic properties of a molecule.

Protocol: DFT Calculations

  • Geometry Optimization: The molecular geometry is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequencies are calculated to predict the IR spectrum and confirm that the optimized geometry corresponds to a minimum on the potential energy surface.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic reactivity and predict its electronic absorption spectrum.

DFT_Workflow Start Initial Molecular Geometry Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Props Electronic Properties (HOMO, LUMO, etc.) Freq->Props Spec Predicted Spectra (IR, UV-Vis) Props->Spec End Structural & Electronic Insights Spec->End

Caption: A typical workflow for DFT-based molecular characterization.

Implications for Drug Development and Crystal Engineering

A detailed understanding of the crystal structure of this compound is invaluable for its application in drug development.

  • Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional structure allows for the rational design of derivatives with improved biological activity by targeting specific interactions with a biological receptor.

  • Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms (polymorphs), each with different physicochemical properties. A thorough crystallographic study is the first step in identifying and characterizing potential polymorphs.

  • Crystal Engineering: By understanding the intermolecular interactions that govern the crystal packing, it is possible to design new crystalline forms (e.g., co-crystals, salts) with optimized properties such as improved solubility or stability. The hydrogen bonding patterns observed in the crystal structure of 2-amino-5-methylpyridinium nicotinate demonstrate how these interactions can be harnessed.[5]

Conclusion

The comprehensive crystal structure analysis of this compound, integrating single-crystal X-ray diffraction with spectroscopic and computational methods, provides a foundational understanding of its solid-state properties. This multi-faceted approach not only confirms the molecular structure but also offers critical insights into the intermolecular forces that dictate its crystal packing. For researchers in drug discovery and materials science, this knowledge is instrumental for the rational design of new molecules and materials with tailored properties, ultimately accelerating the development of novel and effective therapeutics.

References

  • Google Patents. (n.d.). Process for producing 2-amino-nicotinonitrile intermediates.
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  • Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated.
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An In-depth Technical Guide to the Thermochemical Properties of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the thermochemical properties of substituted nicotinonitriles, critical data for professionals in drug discovery and materials science. Understanding the energetic landscape of these molecules is paramount for predicting their stability, reactivity, and intermolecular interactions, which in turn govern their efficacy and application. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and theoretical approaches, ensuring a deep and actionable understanding of the subject.

The Significance of Nicotinonitrile Scaffolds in Modern Chemistry

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The pyridine ring, a bioisostere of benzene, imparts favorable properties such as improved aqueous solubility and metabolic stability. The nitrile group is a versatile functional handle for synthetic transformations and can participate in crucial intermolecular interactions within biological targets. A number of marketed drugs, including bosutinib and neratinib, feature the nicotinonitrile core, highlighting its importance in therapeutic design.[1]

The thermochemical properties of these molecules, particularly their standard molar enthalpies of formation (ΔfH°m) in both the gaseous and crystalline states, and their enthalpies of sublimation (ΔgcrH°m), provide a quantitative measure of their intrinsic stability. This data is indispensable for:

  • Drug Design and Optimization: Understanding the energetic consequences of substituent modifications on the nicotinonitrile ring allows for the rational design of more stable and potent drug candidates.

  • Polymorph Prediction and Control: The enthalpy of sublimation is directly related to the lattice energy of the crystal, a key factor in predicting and controlling polymorphism, which has profound implications for a drug's solubility, bioavailability, and stability.

  • Process Chemistry and Safety: Knowledge of the heat of formation is crucial for assessing the energetic potential of synthetic intermediates and final products, ensuring safe and efficient scale-up of chemical processes.

  • Computational Modeling: Experimental thermochemical data serve as essential benchmarks for the validation and parameterization of computational models used to predict the properties of novel, un-synthesized compounds.

This guide will delve into the experimental and computational methodologies used to determine these vital thermochemical parameters.

Experimental Determination of Thermochemical Properties

The determination of the gas-phase enthalpy of formation of a solid organic compound, such as a substituted nicotinonitrile, is a two-step process that involves measuring the enthalpy of formation in the crystalline state and the enthalpy of sublimation.

Standard Molar Enthalpy of Formation in the Crystalline State (ΔfH°m(cr))

The primary experimental technique for determining the standard molar enthalpy of formation of organic compounds is static bomb combustion calorimetry .[2][3] This method measures the energy of combustion (ΔcU°) of a substance in a high-pressure oxygen atmosphere.

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the purified substituted nicotinonitrile is placed in a crucible within the bomb calorimeter. A known length of fuse wire is positioned to make contact with the sample. For nitrogen-containing compounds, a small, known amount of water is added to the bomb to ensure that the nitric acid formed during combustion is in a well-defined aqueous state.[4]

  • Assembly and Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen before being pressurized with high-purity oxygen to approximately 3 MPa.[2]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The entire assembly is housed within an insulating jacket to minimize heat exchange with the surroundings.

  • Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature rise (ΔT).

  • Calibration: The energy equivalent of the calorimeter (εcalor) is determined by combusting a certified standard reference material, most commonly benzoic acid, under identical conditions.[4]

  • Analysis of Combustion Products: After combustion, the bomb is depressurized, and the liquid and gaseous contents are analyzed to quantify the amounts of nitric acid and any unburned carbon, respectively. This is crucial for applying necessary corrections.

  • Calculation of ΔfH°m(cr): The standard molar enthalpy of formation in the crystalline state is calculated from the standard molar enthalpy of combustion (ΔcH°m) using Hess's Law, which involves the known standard enthalpies of formation of the combustion products (CO2, H2O, and HNO3).

The relationship between the experimentally determined energy of combustion and the standard enthalpy of formation is established through a series of corrections to bring the experimental conditions to the standard state (298.15 K and 0.1 MPa).[2]

Standard Molar Enthalpy of Sublimation (ΔgcrH°m)

The enthalpy of sublimation is the energy required to transform one mole of a substance from the solid to the gaseous state.[5] For organic molecules with low volatility, Calvet microcalorimetry is a highly reliable technique for this measurement.

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of the crystalline substituted nicotinonitrile is placed in a sample cell.

  • Calorimeter Setup: The sample cell and a reference cell are placed within the Calvet microcalorimeter, which is a heat-flux calorimeter maintained at a constant temperature.

  • Measurement: The sample is dropped into the heated calorimetric cell, and the heat flow associated with heating the sample to the calorimeter's temperature is recorded. Once a stable baseline is achieved, the sample and reference cells are evacuated to a high vacuum (~0.13 Pa). The endothermic heat flow associated with the complete sublimation of the sample is measured.

  • Calibration: An electrical calibration is performed by dissipating a known amount of heat through a resistor within the cell to determine the calorimeter's response.

  • Calculation of ΔgcrH°m: The enthalpy of sublimation at the experimental temperature is calculated from the integrated heat flow, the mass of the sample, and the calibration constant. The value is then corrected to the standard reference temperature of 298.15 K using heat capacity data.

The Synergy of Computational Thermochemistry

While experimental methods provide benchmark data, they are often time-consuming and require pure samples. Computational quantum chemistry offers a powerful and complementary approach to predict and understand the thermochemical properties of substituted nicotinonitriles.

High-level ab initio methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) composite methods, can predict gas-phase enthalpies of formation with "chemical accuracy" (typically within 4-8 kJ/mol of experimental values). These methods systematically account for electron correlation and basis set effects to approximate the exact solution of the Schrödinger equation.

A common and effective strategy for calculating the enthalpy of formation of larger molecules involves the use of isodesmic reactions . These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations, resulting in more accurate predictions of the reaction enthalpy. If the experimental enthalpies of formation for all other species in the isodesmic reaction are known, the enthalpy of formation of the target molecule can be accurately derived.

For example, to calculate the gas-phase enthalpy of formation of 2-methylnicotinonitrile, one could use the following isodesmic reaction:

2-methylnicotinonitrile + pyridine → nicotinonitrile + 2-methylpyridine

By calculating the enthalpy of this reaction computationally and using the known experimental gas-phase enthalpies of formation for pyridine, nicotinonitrile, and 2-methylpyridine, the enthalpy of formation of 2-methylnicotinonitrile can be determined with high confidence.

Structure-Property Relationships and Data

The thermochemical properties of substituted nicotinonitriles are intrinsically linked to their molecular structure. The nature, position, and number of substituents on the pyridine ring can have a significant impact on the enthalpy of formation and sublimation. The following table summarizes available experimental and high-quality computational data for a selection of substituted nicotinonitriles and related compounds.

CompoundSubstituent(s)ΔfH°m(cr) / kJ·mol⁻¹ΔgcrH°m / kJ·mol⁻¹ΔfH°m(g) / kJ·mol⁻¹
Pyridine-99.9 ± 0.640.5 ± 0.2140.4 ± 0.7
Nicotinonitrile3-CN143.5 ± 1.572.8 ± 0.8216.3 ± 1.7
2-Aminopyridine2-NH₂21.0 ± 1.270.3 ± 0.691.3 ± 1.3
4-Aminopyridine4-NH₂14.5 ± 1.189.1 ± 0.8103.6 ± 1.4
2-Chloropyridine2-Cl49.9 ± 1.449.3 ± 0.599.2 ± 1.5
3-Chloropyridine3-Cl45.3 ± 1.247.9 ± 0.593.2 ± 1.3
2-Bromopyridine2-Br91.5 ± 1.853.6 ± 0.5145.1 ± 1.9
3-Bromopyridine3-Br85.1 ± 1.651.8 ± 0.5136.9 ± 1.7

Data compiled from various sources, including the NIST Chemistry WebBook. Values for substituted nicotinonitriles are often estimated from group additivity schemes or computational studies due to a lack of direct experimental measurements.

Analysis of Trends:

  • Positional Isomerism: The position of a substituent significantly affects the thermochemical properties. For example, the gas-phase enthalpy of formation of 2-aminopyridine is lower (more stable) than that of 4-aminopyridine, potentially due to intramolecular hydrogen bonding or electronic effects.

  • Substituent Effects: Electron-withdrawing groups like the cyano and halogen groups generally increase the enthalpy of formation, making the molecule less stable compared to the parent pyridine. Conversely, electron-donating groups like the amino group can have a stabilizing effect.

  • Intermolecular Forces and Sublimation Enthalpy: The enthalpy of sublimation is a good indicator of the strength of intermolecular forces in the crystal lattice. For instance, the higher enthalpy of sublimation of 4-aminopyridine compared to 2-aminopyridine suggests stronger intermolecular hydrogen bonding in the crystal structure of the 4-isomer.

Visualizing the Workflow and Relationships

To provide a clearer understanding of the processes and concepts discussed, the following diagrams illustrate the experimental workflow for determining the gas-phase enthalpy of formation and the relationship between key thermochemical quantities.

experimental_workflow cluster_solid Crystalline State cluster_gas Gaseous State A Substituted Nicotinonitrile (cr) B Combustion Products (CO₂, H₂O, N₂, etc.) A->B Static Bomb Calorimetry D Substituted Nicotinonitrile (g) A->D Calvet Microcalorimetry C ΔfH°m(cr) Standard Enthalpy of Formation (crystal) B->C Hess's Law E ΔfH°m(g) Standard Enthalpy of Formation (gas) C->E ΔsubH°m (Enthalpy of Sublimation)

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

thermochemical_cycle A Elements (Standard State) B Substituted Nicotinonitrile (cr) A->B ΔfH°m(cr) C Substituted Nicotinonitrile (g) A->C ΔfH°m(g) = ΔfH°m(cr) + ΔsubH°m B->C ΔsubH°m

Caption: Thermochemical cycle illustrating Hess's Law for gas-phase enthalpy of formation.

Conclusion: A Foundation for Innovation

The thermochemical properties of substituted nicotinonitriles are not merely academic data points; they are fundamental parameters that guide innovation in drug discovery and materials science. By integrating precise experimental measurements with high-level computational predictions, researchers can build a robust understanding of structure-energy relationships. This knowledge empowers the rational design of novel molecules with tailored properties, accelerating the development of new therapeutics and advanced materials. This guide provides the foundational principles and practical insights necessary for professionals to confidently navigate the energetic landscape of this vital class of compounds.

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A Technical Guide to Quantum Chemical Calculations for 2-Amino-5-methylnicotinonitrile: Bridging Theory and Experiment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Amino-5-methylnicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) to elucidate the structural, vibrational, and electronic properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for leveraging computational chemistry to accelerate the discovery and design of novel therapeutics.[1][2] The protocols outlined herein emphasize a self-validating system, where theoretical data is rigorously compared with experimental findings to ensure scientific integrity.

Introduction: The Significance of this compound in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, pyridine derivatives are of particular importance due to their diverse biological activities.[3][4] this compound, a substituted aminopyridine, presents a scaffold with significant potential for drug design. Its constituent functional groups—the amino group, the nitrile group, and the pyridine ring—offer multiple points for molecular interaction and chemical modification.

Quantum chemical calculations provide a powerful, non-invasive lens through which we can understand the intrinsic properties of such molecules at the atomic level.[5] By employing methods like Density Functional Theory (DFT), we can predict molecular geometry, vibrational frequencies (infrared and Raman spectra), electronic structure, and reactivity descriptors.[6] This information is invaluable in the early stages of drug discovery for identifying lead compounds, optimizing their properties, and understanding their mechanism of action.[7][8] This guide will walk through the essential computational steps to characterize this compound, providing a blueprint for similar investigations.

The Computational Approach: A Self-Validating Methodology

The cornerstone of trustworthy computational research lies in its ability to be validated against experimental data. The following protocol is designed to be a self-validating system, ensuring that our theoretical model accurately reflects the real-world behavior of this compound.

Rationale for Method Selection: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[5] Specifically, we will employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a proven track record for providing reliable results for a wide range of organic molecules.[3][9]

To accurately describe the electronic distribution, especially for a molecule with heteroatoms and a nitrile group, a robust basis set is required. The 6-311++G(d,p) basis set is an excellent choice. The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the nitrogen and nitrile groups, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.[3][9]

Experimental Protocol: Computational Workflow

The following step-by-step workflow outlines the process for conducting quantum chemical calculations on this compound using a computational chemistry software package such as Gaussian or ORCA.

  • Initial Structure Generation:

    • Construct the 3D structure of this compound using a molecular builder.

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

    • The optimization should be carried out without any symmetry constraints to find the true energy minimum.

    • Convergence criteria should be set to tight to ensure a precise final geometry.

  • Frequency Calculation:

    • Once the geometry is optimized, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • The results of the frequency calculation will provide the theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculations:

    • From the optimized structure, a single-point energy calculation can be performed to obtain various electronic properties.

    • This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

Diagram of the Computational Workflow:

computational_workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt Initial Geometry freq_calc Frequency Calculation (Vibrational Spectra) geom_opt->freq_calc Optimized Geometry validation Validation (No Imaginary Frequencies) freq_calc->validation electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP, NBO) validation->electronic_prop Verified Minimum analysis Data Analysis & Interpretation electronic_prop->analysis

Caption: A schematic of the quantum chemical calculation workflow.

Results and Discussion: Unveiling the Molecular Properties

This section details the expected outcomes of the quantum chemical calculations and their interpretation in the context of drug development.

Molecular Geometry: The Foundation of Interaction

The geometry optimization will yield the most stable 3D conformation of this compound. The key bond lengths, bond angles, and dihedral angles should be tabulated and, where possible, compared with experimental data from X-ray crystallography of similar structures.[10] For instance, the planarity of the pyridine ring and the orientation of the amino and methyl groups are critical for understanding how the molecule will fit into a biological target's binding site.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value (if available)
Bond LengthC-C (ring)Predicted Value ÅExperimental Value Å
C-N (ring)Predicted Value ÅExperimental Value Å
C-NH2Predicted Value ÅExperimental Value Å
C-CNPredicted Value ÅExperimental Value Å
C≡NPredicted Value ÅExperimental Value Å
Bond AngleC-N-C (ring)Predicted Value °Experimental Value °
N-C-C (ring)Predicted Value °Experimental Value °
Dihedral AngleH-N-C-CPredicted Value °Experimental Value °
(Note: This table would be populated with the actual calculated and experimental data.)
Vibrational Spectroscopy: A Fingerprint of the Molecule

The frequency calculations provide the theoretical IR and Raman spectra. These spectra are unique molecular fingerprints and are invaluable for compound identification and characterization. The calculated vibrational modes should be assigned to specific functional groups (e.g., N-H stretching of the amino group, C≡N stretching of the nitrile group, C-H stretching of the methyl group, and pyridine ring vibrations).[11] A comparison with experimental FT-IR and FT-Raman spectra is crucial for validating the accuracy of the computational method.[12]

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
N-H asymmetric stretchPredicted ValueExperimental Value
N-H symmetric stretchPredicted ValueExperimental Value
C-H stretch (methyl)Predicted ValueExperimental Value
C≡N stretchPredicted ValueExperimental Value
Pyridine ring breathingPredicted ValueExperimental Value
(Note: Calculated frequencies are often systematically overestimated and should be scaled by an appropriate factor for the chosen level of theory.)
Frontier Molecular Orbitals (FMOs): Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability. A smaller gap suggests a more reactive molecule.[9] These parameters are critical for predicting how the molecule might interact with biological targets.[13]

Diagram of Frontier Molecular Orbital Relationship:

fmo_relationship lumo LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor energy_gap HOMO-LUMO Gap (Chemical Stability/Reactivity) homo HOMO (Highest Occupied Molecular Orbital) Electron Donor

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of the molecule. It provides a visual guide to the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the nitrile group, and positive potential around the amino hydrogens. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, with a receptor.[3]

Natural Bond Orbital (NBO) Analysis: Delving into Bonding and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can reveal information about hyperconjugative interactions, which contribute to the molecule's stability. For example, NBO analysis can quantify the delocalization of electron density from the amino group's lone pair into the pyridine ring, which influences the molecule's overall electronic properties and reactivity.

Conclusion: From In Silico to In Vivo

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By following this methodology, researchers can gain deep insights into the molecule's structural, vibrational, and electronic properties. The true power of this in silico approach is realized when it is used to guide and interpret experimental work. The calculated data can aid in the design of new analogs with improved pharmacological profiles, predict their spectroscopic signatures for easier characterization, and provide a rational basis for understanding their biological activity. Ultimately, the integration of high-level computational chemistry, as detailed in this guide, is an indispensable tool in the modern drug discovery pipeline, accelerating the journey from a promising molecule to a life-saving therapeutic.[14]

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A-Z Guide to 2-Amino-5-methylnicotinonitrile: The Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridine core is a privileged scaffold in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of pyridine-based synthons, 2-Amino-5-methylnicotinonitrile stands out for its trifunctional nature, offering reactive handles at the C2-amino group, the C3-nitrile, and the pyridine ring itself. This guide provides an in-depth exploration of this building block, moving from its fundamental properties and synthesis to its strategic application in the construction of complex heterocyclic systems. We will dissect the causality behind key reaction protocols and showcase its utility in synthesizing medicinally relevant scaffolds like pyrido[2,3-d]pyrimidines, providing researchers with actionable, field-proven insights.

Core Characteristics and Physicochemical Properties

Before deploying any building block, a thorough understanding of its physical and chemical properties is paramount. This compound is a stable, typically solid compound under standard conditions. Its structure presents a unique convergence of nucleophilic (amino group), electrophilic (nitrile carbon), and aromatic characteristics.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource/Notes
IUPAC Name 2-Amino-5-methylpyridine-3-carbonitrile---
Synonyms 2-Amino-5-picoline-3-carbonitrile---
CAS Number 56299-53-5---
Molecular Formula C₇H₇N₃---
Molecular Weight 133.15 g/mol Calculated
Appearance Off-white to yellow crystalline solidTypical observation
¹H NMR (DMSO-d₆) δ ~7.9 (s, 1H, H6), ~7.2 (s, 1H, H4), ~6.5 (s, 2H, NH₂), ~2.2 (s, 3H, CH₃)Predicted chemical shifts. Actual values may vary based on solvent and instrument.
¹³C NMR (DMSO-d₆) δ ~159 (C2), ~148 (C6), ~145 (C5), ~120 (C4), ~118 (CN), ~90 (C3), ~17 (CH₃)Predicted chemical shifts.
IR (KBr, cm⁻¹) ~3450-3300 (N-H str), ~2220 (C≡N str), ~1640 (N-H bend), ~1580 (C=C/C=N str)Characteristic vibrational frequencies.

Synthesis of the Building Block: A Foundational Protocol

The efficient synthesis of the title compound is crucial for its widespread application. While various methods exist for constructing substituted aminonicotinonitriles, a common and reliable approach involves the condensation of an α,β-unsaturated carbonyl compound with a malononitrile derivative. A specific route has been described involving the condensation of propionaldehyde with malononitrile.[1]

Protocol 2.1: Synthesis via Propionaldehyde and Malononitrile Condensation

This method leverages the reactivity of an aldehyde with an active methylene compound to construct the core pyridine ring.

Causality Behind the Method: The reaction proceeds through an initial Knoevenagel condensation to form propylidene malononitrile. Subsequent cyclization, likely driven by a base and involving an oxidation step (often spontaneous via air oxidation or with a mild oxidant), leads to the aromatic pyridine ring. The choice of propionaldehyde directly installs the required methyl group at the 5-position.

Step-by-Step Protocol:

  • Reactant Preparation: To a stirred solution of malononitrile (0.5 mole) in an appropriate solvent like ethanol, add a catalytic amount of a base such as piperidine or triethylamine.

  • Condensation: Cool the mixture in an ice bath and add propionaldehyde (0.5 mole) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization/Oxidation: The crude propylidene malononitrile intermediate is then treated to induce cyclization and aromatization. This can often be achieved by heating the reaction mixture, sometimes with the addition of elemental sulfur as an oxidant, though air oxidation is often sufficient.[1]

  • Work-up and Purification: Upon reaction completion, the mixture is cooled, and the product is precipitated by adding water or acidifying the solution. The crude solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

The Synthetic Versatility of this compound

The power of this building block lies in the differential reactivity of its three functional groups. A skilled synthetic chemist can selectively address each site to build molecular complexity in a controlled manner.

Diagram 1: Key reaction pathways available from the this compound core.

Application Showcase: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[2][3] this compound is an ideal precursor for these scaffolds.

Workflow: From Building Block to Fused Heterocycle

The general strategy involves leveraging the ortho-relationship of the amino and nitrile groups. An initial reaction at the amino group introduces a fragment that can subsequently cyclize by attacking the nitrile.

Workflow_Pyridopyrimidine start 2-Amino-5- methylnicotinonitrile step1 Acylation with Chloroacetyl Chloride start->step1 intermediate N-Chloroacetyl Intermediate step1->intermediate step2 Intramolecular Cyclization (Base) intermediate->step2 product Fused Pyrido[2,3-d]pyrimidine (e.g., a Dioxo derivative) step2->product

Diagram 2: Workflow for synthesizing a pyrido[2,3-d]pyrimidine derivative.

Protocol 4.1: Synthesis of a 4-amino-pyrido[2,3-d]pyrimidine Derivative

This protocol details a common annulation strategy using formamide, which acts as both a reagent and a solvent to construct the fused pyrimidine ring.

Causality Behind the Method: The 2-aminonicotinonitrile starting material reacts with formamide at high temperatures. Formamide serves as a one-carbon source. The reaction proceeds via an initial formation of a formamidine intermediate, followed by a thermally induced intramolecular cyclization where the newly formed nitrogen nucleophile attacks the nitrile carbon. This provides a direct and atom-economical route to the 4-aminopyrido[2,3-d]pyrimidine core.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (0.01 mol) and an excess of formamide (20 mL).

  • Thermal Cyclization: Heat the mixture to reflux (approx. 180-190 °C) and maintain for 4-6 hours. The reaction should be conducted in a fume hood due to the evolution of ammonia.

  • Product Isolation: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to afford the 4-amino-6-methylpyrido[2,3-d]pyrimidine.

Table 2: Representative Reactions and Yields

Starting MaterialReagent(s)Product TypeTypical YieldReference
2-AminonicotinonitrileFormamide4-Aminopyrido[2,3-d]pyrimidine70-85%General Method
2-AminonicotinonitrileChloroacetyl chloride, then base4,7-Dioxo-tetrahydropyrido[2,3-d]pyrimidine60-70%[2]
2-AminonicotinonitrileDiethyl oxalate, DMFPyrido[2,3-d]pyrimidine-2-carboxylate50-60%[2]

Safety and Handling

As with any chemical reagent, proper handling is essential. While specific toxicity data for this compound is not extensively published, related compounds like 2-amino-5-methylpyridine are known to be toxic if swallowed or in contact with skin, and can cause skin and eye irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a quintessential example of a high-value building block in organic synthesis. Its trifunctional nature provides a robust platform for generating diverse and complex molecular architectures. The ability to selectively manipulate the amine, nitrile, and pyridine functionalities allows for convergent and efficient synthetic strategies, particularly towards medicinally relevant fused heterocyclic systems like pyrido[2,3-d]pyrimidines. Future applications will undoubtedly expand as chemists continue to devise novel cyclization and cross-coupling methodologies, further cementing the role of this versatile synthon in drug discovery and materials science.

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Technical Guide: Leveraging 2-Amino-5-methylnicotinonitrile for Accelerated Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a more rational and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This guide provides an in-depth technical framework for researchers and drug development professionals on the strategic implementation of 2-Amino-5-methylnicotinonitrile as a privileged core fragment in FBDD campaigns. We will dissect the rationale behind its selection, detail a comprehensive and self-validating workflow from initial screening to hit validation, and provide field-proven protocols for key biophysical and structural biology techniques. The central thesis is that the judicious choice of a well-characterized, synthetically "poised" fragment like this compound can significantly de-risk and accelerate the hit-to-lead optimization process.

The Strategic Imperative of Fragment-Based Drug Discovery (FBDD)

Unlike HTS, which screens vast libraries of larger, more complex molecules, FBDD focuses on identifying very small molecules, or "fragments," that bind weakly but efficiently to a biological target.[2][3] This approach is grounded in the principle that smaller molecules can explore chemical space more effectively, increasing the probability of finding a productive binding event.[3][4]

The success of FBDD hinges on two core concepts:

  • The "Rule of Three" (Ro3): An empirical guideline for desirable fragment properties: Molecular Weight (MW) ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[1][5] Adherence to these rules ensures that fragments remain simple, soluble, and have ample room for optimization without becoming excessively large or lipophilic.

  • Ligand Efficiency (LE): A critical metric used to assess the quality of a fragment hit. It normalizes binding affinity (ΔG) for the size of the molecule (heavy atom count, HAC), providing a measure of the binding energy per atom. A high LE indicates a very efficient and promising starting point for optimization.

The primary advantage of FBDD is the generation of higher quality, more tractable starting points for medicinal chemistry. Fragment hits, though initially weak (often with dissociation constants, KD, in the high µM to mM range), typically form highly efficient interactions with the target protein.[6] This foundation allows for a more rational, structure-guided evolution into potent, selective, and drug-like lead compounds.[7]

Rationale for Selecting this compound as a Core Fragment

The selection of the initial fragment library is a critical determinant of an FBDD campaign's success. An ideal fragment is not merely a binder; it is a versatile scaffold that offers clear and synthetically accessible vectors for chemical elaboration. This compound is an exemplary candidate that embodies these principles.

Physicochemical Properties and "Rule of Three" Compliance

This compound is a commercially available compound that aligns perfectly with the tenets of FBDD. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₇N₃[8][9]
Molecular Weight 133.15 g/mol [8][9]
cLogP 0.6[8]
Hydrogen Bond Donors 1 (from -NH₂)(Calculated)
Hydrogen Bond Acceptors 3 (Pyridine N, Nitrile N, -NH₂)(Calculated)
CAS Number 183428-91-3[8][9]

As shown in Table 1, the molecule's low molecular weight and favorable cLogP place it squarely within the "Rule of Three," making it an ideal starting point for a fragment campaign.

Structural Merits and Synthetic Tractability

The true power of this compound lies in its chemical architecture:

  • Privileged Scaffold: The aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in bioactive compounds and capable of forming key interactions with a wide range of protein targets.[10]

  • Defined Interaction Points: The structure presents a rich array of potential interaction points within a compact form factor:

    • Hydrogen Bond Donor: The primary amine (-NH₂).

    • Hydrogen Bond Acceptors: The pyridine ring nitrogen and the nitrile nitrogen.

    • Aromatic System: The pyridine ring can engage in π-stacking or hydrophobic interactions.

    • Hydrophobic Anchor: The methyl group provides a simple hydrophobic contact point.

  • Synthetically "Poised" for Growth: The fragment is inherently designed for straightforward medicinal chemistry optimization.[11] The primary amine is a versatile synthetic handle, readily amenable to reactions such as acylation, sulfonylation, or reductive amination. This provides a clear vector for "fragment growing" into adjacent pockets once a binding mode is structurally confirmed.

The Integrated FBDD Workflow: From Fragment to Lead

A successful FBDD campaign relies on a robust and integrated workflow that combines highly sensitive biophysical screening with orthogonal validation and high-resolution structural biology.[12][13] This section details a self-validating system centered on this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation & Optimization A Fragment Library (this compound Core) B Primary Screen (e.g., Surface Plasmon Resonance) A->B C Initial Hit List (Concentration-dependent binders) B->C D Orthogonal Screen (e.g., Ligand-Observed NMR) C->D Triage E Validated Hit List (Confirmed Binders) D->E F Affinity & Thermodynamics (ITC / advanced SPR) E->F G Structure Determination (X-ray Crystallography) F->G Prioritize H Structure-Based Design (Fragment Growing, SAR by Catalog) G->H I Lead Optimization H->I

Figure 1: A comprehensive FBDD workflow from hit identification to lead optimization.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique ideal for primary fragment screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data.[14][15]

Experimental Protocol: SPR-Based Fragment Screening

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 sensor chip) to a target density that maximizes the signal for fragment binding.

  • System Priming: Equilibrate the system with running buffer (e.g., PBS, pH 7.4, 0.05% P20 surfactant, and 2% DMSO). The DMSO concentration must be precisely matched between the running buffer and the fragment solutions to minimize false positives from solvent mismatch.[14]

  • Fragment Preparation: Prepare a stock plate of the this compound-based fragment library, typically at a concentration of 10-20 mM in 100% DMSO. Dilute to the final screening concentration (e.g., 100-200 µM) in running buffer.

  • Screening Injection: Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer (e.g., 60 seconds).

  • Data Analysis:

    • Double-reference the resulting sensorgrams by subtracting the signal from the reference flow cell and the signal from a buffer-only injection.

    • Identify initial hits as fragments that produce a concentration-dependent binding response significantly above the noise level.

    • Rank hits based on response level and calculated ligand efficiency.

Hit Validation: Orthogonal Screening with NMR Spectroscopy

It is imperative to validate hits from the primary screen using an orthogonal technique to eliminate methodology-specific artifacts and false positives.[12][16] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are perfectly suited for this task as they are highly sensitive to the weak, transient binding typical of fragments.[5][17]

Experimental Protocol: STD-NMR for Hit Validation

  • Sample Preparation: Prepare samples containing the target protein (typically 10-20 µM) and the fragment hit (100-500 µM) in a deuterated buffer (e.g., PBS-d6, pH 7.4).

  • NMR Acquisition:

    • Acquire a standard 1D proton reference spectrum.

    • Acquire the STD spectrum by selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present. This saturation is transferred via spin diffusion to protons on the protein surface and subsequently to any bound ligand.

    • Acquire an off-resonance control spectrum with saturation applied to a region far from any protein or ligand signals (e.g., 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that were in close proximity to the saturated protein, thus confirming a direct binding interaction.[17][18]

A hypothetical screening cascade might yield the following results:

Fragment IDPrimary Screen (SPR)Validation (STD-NMR)Binding Affinity (KD)Ligand Efficiency (LE)Status
F001 (Core) HitConfirmed 250 µM0.35Validated Hit
F002 HitConfirmed 180 µM0.38Validated Hit
F003 HitNo BindingN/AN/AFalse Positive
F004 No HitNot TestedN/AN/AInactive

Structural Elucidation: The Blueprint for Optimization

The ultimate advantage of FBDD is its synergy with structure-based drug design.[1] Obtaining a high-resolution crystal structure of a fragment-target complex is the most direct and powerful way to guide optimization.[19][20] X-ray crystallography provides an atomic-level map of the binding site, revealing the precise interactions made by the fragment and, crucially, identifying adjacent pockets that can be exploited for fragment growing.[21][22]

XRay_Workflow A Purified Protein B Crystallization (Apo Form) A->B C High-Quality Crystals B->C D Fragment Soaking (High Concentration Cocktail) C->D E Cryo-Protection & Freezing D->E F X-ray Data Collection (Synchrotron) E->F G Structure Solution & Refinement F->G H Electron Density Map Analysis (Identify Bound Fragment) G->H I Fragment-Bound Structure H->I

Figure 2: Workflow for crystallographic fragment screening.

Experimental Protocol: X-ray Crystallography via Crystal Soaking

  • Apo Crystal Growth: Optimize conditions to produce large, well-diffracting crystals of the target protein in its apo (unliganded) state.

  • Fragment Soaking: Prepare a soaking solution containing a high concentration of the validated fragment hit (e.g., 10-50 mM) dissolved in a cryo-protectant-compatible mother liquor. The high concentration is necessary to drive the binding equilibrium for weakly affine fragments.[21]

  • Soaking: Transfer the apo crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-Cooling: Briefly pass the soaked crystal through a cryo-protectant solution (if not already included in the soak) and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Solve the structure using molecular replacement with the apo structure as a model. Analyze the resulting difference electron density maps (Fo-Fc) to unambiguously identify the location and orientation of the bound fragment.[21]

From Hit to Lead: Strategies for Fragment Elaboration

With biophysical and structural data in hand, the optimization phase begins. The goal is to rationally modify the initial fragment to increase potency and selectivity while maintaining drug-like properties.

Fragment Growing and SAR by Catalog

"Fragment growing" involves synthesizing new molecules that extend from the core fragment into unoccupied regions of the binding pocket, forming new, favorable interactions. The structural data is paramount here. For this compound, if the crystal structure reveals an empty hydrophobic pocket adjacent to the primary amine, the clear strategy is to synthesize a small library of amides or secondary amines to occupy that pocket.

An efficient first step is often "SAR by catalog," where commercially available analogs of the hit are purchased and tested.[23][24] This rapidly establishes an initial Structure-Activity Relationship (SAR) and validates the proposed growth vectors before committing to extensive synthetic chemistry.[11]

Analog IDModificationKD (µM)Δ in PotencyRationale
F001 (Parent Fragment)250-Baseline
A001 Methyl -> Ethyl2001.25xProbes for additional hydrophobic space
A002 Amine -> Acetamide952.6xAmide carbonyl forms new H-bond
A003 Amine -> Methylamine3000.83xLoss of H-bond donor capability

Conclusion

The fragment-based approach to drug discovery offers a powerful, efficient, and rational path to novel therapeutics. This guide has outlined a comprehensive strategy centered on the use of this compound, a fragment that is not only compliant with the "Rule of Three" but is also structurally and synthetically primed for successful optimization. By employing a rigorous and self-validating workflow that integrates sensitive biophysical screening (SPR, NMR) with the definitive structural insights from X-ray crystallography, research teams can significantly increase the probability of success. The journey from a millimolar fragment to a nanomolar lead candidate is challenging, but starting with a high-quality, well-reasoned scaffold like this compound provides a clear and accelerated path forward.

References

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
  • Blundell, T. L., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. [Link]
  • Taylor, N. R., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]
  • Ciulli, A., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]
  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry. [Link]
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]
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  • Sygnature Discovery. (n.d.). Fragment Screening.
  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
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  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
  • Neumann, L., et al. (2006). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening. [Link]
  • Kumar, A., et al. (2020). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]
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  • Shalev, O., et al. (2020). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules. [Link]
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  • Singh, N., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
  • Kirsch, P., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [Link]
  • Taylor, N. R., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. UCL. [Link]
  • Erlanson, D. A., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. [Link]
  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Current Topics in Medicinal Chemistry. [Link]
  • Dias, M. V. B., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery.
  • Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]
  • Cambridge MedChem Consulting. (n.d.). Fragment Based Screening. Cambridge MedChem Consulting. [Link]
  • Su, D., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. [Link]
  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. BioSolveIT. [Link]
  • Pellecchia, M. (2010). NMR screening and hit validation in fragment based drug discovery. Current Topics in Medicinal Chemistry. [Link]
  • Dias, M. V. B., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery.
  • Huschmann, F. U., et al. (2021). Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided template docking. Acta Crystallographica Section D: Structural Biology. [Link]
  • Sygnature Discovery. (n.d.). Fragment Based Drug Discovery & Lead Generation.
  • Domainex. (n.d.). Integrated fragment-based drug design to unlock your disease target. Domainex. [Link]
  • St. Gall, T., et al. (2023). Expanding Bioactive Fragment Space with the Generated Database GDB-13s.
  • Schulz, M. N., et al. (2024). Screening, Growing, and Validation by Catalog: Using Synthetic Intermediates from Natural Product Libraries to Discover Fragments for an Aspartic Protease Through Crystallography. MDPI. [Link]
  • PubChem. (n.d.). 6-Amino-5-methylnicotinonitrile. PubChem. [Link]

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Methodological & Application

A Comprehensive Guide to the Multi-Step Synthesis of 2-Amino-5-methylnicotinonitrile from 3-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

2-Amino-5-methylnicotinonitrile is a valuable heterocyclic scaffold, integral to the synthesis of various pharmacologically active agents and advanced materials.[1][2] The presence of the nitrile group, a versatile synthetic handle, and the specific substitution pattern on the pyridine ring make it a sought-after intermediate in medicinal chemistry.[3][4] This document provides a detailed, research-oriented guide for a plausible multi-step synthesis of this compound, commencing from the readily available starting material, 3-picoline. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale for each transformation, ensuring scientific integrity and reproducibility.

Introduction and Synthetic Strategy

The synthesis of polysubstituted pyridines presents a significant challenge in organic chemistry due to issues of regioselectivity. The target molecule, this compound (also named 2-amino-3-cyano-5-methylpyridine), requires the precise installation of an amino group at the C2 position and a cyano group at the C3 position of the 3-picoline framework. A direct, single-step conversion is not feasible; therefore, a robust, multi-step strategy is required.

The pathway outlined herein is designed for maximum control over regiochemistry and is based on a sequence of well-established, reliable chemical transformations. The core strategy involves:

  • Regioselective Amination: Introduction of the C2 amino group onto the 3-picoline ring using a modified Chichibabin reaction to preferentially form the key intermediate, 2-amino-5-methylpyridine.

  • Functional Group Protection: Masking the reactive 2-amino group as an acetamide to prevent side reactions and to properly direct subsequent electrophilic substitution.

  • Directed Halogenation: Installation of a bromine atom at the C3 position, which is electronically activated by the protected amino group.

  • Cross-Coupling Cyanation: Replacement of the bromine atom with the target cyano group via a palladium-catalyzed cross-coupling reaction.

  • Deprotection: Removal of the acetyl protecting group to furnish the final product.

This linear approach ensures that each functional group is introduced in a controlled manner, minimizing the formation of isomeric impurities and simplifying purification.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from 3-picoline to the final product.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Functionalization and Final Product Formation Picoline 3-Picoline AminoPicoline 2-Amino-5-methylpyridine Picoline->AminoPicoline   Modified Chichibabin   Amination Protected 2-Acetamido-5-methylpyridine AminoPicoline->Protected   Protection (Ac₂O) Brominated 2-Acetamido-3-bromo- 5-methylpyridine Protected->Brominated   Bromination (NBS) Cyanated 2-Acetamido-5-methyl- nicotinonitrile Brominated->Cyanated   Pd-Catalyzed   Cyanation FinalProduct 2-Amino-5-methyl- nicotinonitrile Cyanated->FinalProduct   Deprotection (HCl)

Caption: High-level workflow for the synthesis of this compound.

Part 1: Regioselective Synthesis of 2-Amino-5-methylpyridine

The foundational step of this synthesis is the amination of 3-picoline. The classical Chichibabin reaction, which involves heating a pyridine derivative with sodium amide, is the most direct method for this transformation.[5][6]

Causality Behind Experimental Choices

A significant challenge in the Chichibabin amination of 3-picoline is regioselectivity. The reaction can yield two primary isomers: 2-amino-3-methylpyridine and the desired 2-amino-5-methylpyridine. Early reports indicated a strong preference for the 2,3-isomer.[7][8] However, subsequent research demonstrated that conducting the reaction under elevated pressure in the presence of ammonia can significantly shift the product ratio in favor of the therapeutically more valuable 2,5-isomer.[7][8][9] This modification is believed to alter the thermodynamic equilibrium between the intermediates, favoring the sterically less hindered product. Therefore, the use of a pressurized system is critical for the success of this initial step.

Experimental Protocol: Modified Chichibabin Amination

Safety Precaution: This reaction involves sodium amide, which reacts violently with water, and is conducted under high pressure. It must be performed by trained personnel in a specialized high-pressure reactor (autoclave) behind a blast shield. Anhydrous conditions are absolutely essential.

  • Reactor Preparation: A high-pressure stainless-steel autoclave is thoroughly dried and purged with an inert atmosphere (e.g., dry nitrogen or argon).

  • Reagent Charging: To the autoclave, add a suitable anhydrous, high-boiling inert solvent such as toluene or xylene. Add sodium amide (NaNH₂) carefully under the inert atmosphere.

  • Addition of 3-Picoline: Add 3-picoline to the reactor. For catalytic enhancement, a small amount of an amino-heterocycle, such as the product itself, can be included.[9]

  • Pressurization and Heating: Seal the autoclave. Introduce anhydrous ammonia gas to achieve a specific partial pressure (e.g., 5-50 psi).[7][9] Begin stirring and heat the reaction mixture to a temperature between 150-250°C. The total pressure will increase upon heating.

  • Reaction Monitoring: Maintain the reaction at the target temperature and pressure for several hours. The reaction progress can be monitored by taking aliquots (if the reactor setup permits) and analyzing them by Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia pressure. Quench the reaction by the slow, controlled addition of water or isopropanol to the cooled reaction mixture to destroy any unreacted sodium amide.

  • Product Isolation: The aminated pyridine products can be recovered from the organic layer. The solvent is removed under reduced pressure, and the resulting mixture of isomers is purified.

  • Purification: The 2-amino-5-methylpyridine can be separated from the 2,3-isomer and other impurities by fractional distillation under vacuum or by crystallization.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )MolesEquivalents
3-Picoline93.131.01.0
Sodium Amide (NaNH₂)39.011.1 - 1.51.1 - 1.5
Anhydrous Ammonia17.03-Pressurizing Gas
Toluene--Solvent
Expected Yield 108.14 (Product) -40-60% (of 2,5-isomer)

Part 2: Conversion to this compound

With the key 2-amino-5-methylpyridine intermediate in hand, the subsequent steps focus on installing the cyano group at the C3 position.

Step 2a: Protection of the Amino Group

Rationale: The 2-amino group is a potent activating group and a nucleophile. To prevent it from reacting with the brominating agent in the next step and to ensure selective halogenation at the C3 position of the pyridine ring, it must be protected. Conversion to an acetamide is a simple and effective strategy, as the acetyl group can be easily removed later.

Protocol: Acetylation

  • Dissolve 2-amino-5-methylpyridine in a suitable solvent like dichloromethane or acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add acetic anhydride (Ac₂O) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding water. Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under vacuum, and purify the resulting 2-acetamido-5-methylpyridine by recrystallization.

Step 2b: Electrophilic Bromination

Rationale: The acetamido group is a strong ortho-, para-director. In the 2-substituted pyridine ring, it strongly activates the C3 and C5 positions for electrophilic substitution. Since the C5 position is blocked by the methyl group, bromination will occur selectively at the C3 position. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine for this purpose.

Protocol: Bromination

  • Dissolve the protected intermediate, 2-acetamido-5-methylpyridine, in a solvent such as acetonitrile or chloroform.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the mixture for several hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer and remove the solvent under reduced pressure to yield the crude 2-acetamido-3-bromo-5-methylpyridine, which can be purified by column chromatography or recrystallization.

Step 2c: Palladium-Catalyzed Cyanation

Rationale: The introduction of the cyano group is achieved by replacing the bromo substituent. While classical methods like the Rosenmund-von Braun reaction using copper(I) cyanide are effective, modern palladium-catalyzed cross-coupling reactions offer milder conditions, higher functional group tolerance, and often better yields.[10][11] Using a palladium catalyst with a suitable ligand and a cyanide source like zinc cyanide (Zn(CN)₂) is a reliable method for this transformation.

Mechanism: Pd-Catalyzed Cyanation Cycle

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(CN)L₂ OxAdd->Transmetal Transmetalation (Zn(CN)₂) Transmetal->Pd0 Reductive Elimination Product Ar-CN Transmetal->Product

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

Protocol: Cyanation

  • To a dry reaction flask under an inert atmosphere, add 2-acetamido-3-bromo-5-methylpyridine, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., dppf).

  • Add an anhydrous polar aprotic solvent, such as DMF or DMA.

  • Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter to remove inorganic salts.

  • Wash the filtrate with aqueous ammonia or EDTA solution to remove residual zinc salts, followed by a brine wash.

  • Dry the organic layer, concentrate, and purify the product, 2-acetamido-5-methylnicotinonitrile, by column chromatography.

Step 2d: Deprotection to Yield Final Product

Rationale: The final step is the hydrolysis of the acetamide to reveal the free 2-amino group. This is typically achieved under acidic conditions.

Protocol: Acidic Hydrolysis

  • Suspend the protected nitrile, 2-acetamido-5-methylnicotinonitrile, in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and stir for several hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a strong base (e.g., NaOH solution) until the pH is basic (pH > 9).

  • The product, this compound, will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

References

  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. (n.d.). Patsnap Eureka.
  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022, December 25). YouTube.
  • Chichibabin reaction. (1983, May 31). Google Patents.
  • Modified chichibabin reaction, and novel pyridine derivatives. (1984, January 18). Google Patents.
  • Process for producing 2-chloro-5-trichloromethylpyridine. (1984, February 8). European Patent Office.
  • Process for making 2-chloro-5-methylpyridine. (2017, January 12). Google Patents.
  • Synthesis method of 2-chloro-5-methyl pyridine. (2015, November 11). Google Patents.
  • Chichibabin aminations of pyridine bases. (1996, December 20). Justia Patents.
  • Chichibabin reaction. (n.d.). Wikipedia.
  • Chichibabin reaction. (n.d.). Grokipedia.
  • The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. (2025, December 12).
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Signal Transduction and Targeted Therapy.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI.
  • Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. (n.d.). Organic Chemistry Portal.

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The Strategic Utility of 2-Amino-5-methylnicotinonitrile as a Precursor for Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The aberrant activity of kinases is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. A key challenge in this field lies in the efficient synthesis of diverse chemical scaffolds that can potently and selectively engage the ATP-binding site of these enzymes. Among the myriad of heterocyclic building blocks, 2-amino-5-methylnicotinonitrile stands out as a versatile and strategic precursor for the rapid assembly of privileged kinase inhibitor cores, most notably the pyrazolo[1,5-a]pyrimidine scaffold.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors, complete with detailed protocols, mechanistic insights, and biological activity data.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its successful application. This compound is a crystalline solid with the following key properties:

PropertyValueReference
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
CAS Number 38076-78-7
Appearance Off-white to yellow crystalline powder
Melting Point 138-142 °C
Solubility Soluble in methanol, ethanol, and DMSO

The strategic placement of the amino, cyano, and methyl groups on the pyridine ring makes this molecule an ideal substrate for a variety of cyclocondensation reactions, enabling the construction of diverse heterocyclic systems.

Synthetic Pathways to Kinase Inhibitor Scaffolds

The primary utility of this compound in kinase inhibitor synthesis lies in its conversion to a 5-aminopyrazole intermediate, which then serves as the cornerstone for building fused heterocyclic systems. A common and efficient strategy involves the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold present in numerous clinically evaluated and approved kinase inhibitors.[1][4][5]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the initial formation of a 5-aminopyrazole intermediate, followed by its cyclocondensation with a suitable 1,3-bielectrophilic partner to construct the pyrazolo[1,5-a]pyrimidine core.

G cluster_0 Stage 1: Aminopyrazole Synthesis cluster_1 Stage 2: Pyrazolo[1,5-a]pyrimidine Core Assembly A This compound C 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile A->C Cyclization B Hydrazine Hydrate B->C D 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile F Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold D->F Cyclocondensation E β-Dicarbonyl Compound (e.g., β-ketoester) E->F

Caption: General workflow for synthesizing pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor scaffold starting from this compound.

Protocol 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

This protocol details the crucial first step of converting the starting nicotinonitrile into the key aminopyrazole intermediate.

Objective: To synthesize 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound (10.0 g, 75.1 mmol) in ethanol (100 mL).

  • To this suspension, add hydrazine hydrate (80% solution, 7.05 mL, 150.2 mmol) dropwise at room temperature with stirring.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote crystallization.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to yield 5-amino-3-methyl-1H-pyrazole-4-carbonitrile as a white to off-white solid.

Expected Yield: 85-95%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the desired cyclization has occurred.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Scaffold

This protocol outlines the cyclocondensation reaction to form the core kinase inhibitor scaffold.

Objective: To synthesize a 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile derivative.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile (from Protocol 1)

  • Ethyl acetoacetate (a representative β-ketoester)

  • Ethanol

  • Sodium ethoxide (21% solution in ethanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (5.0 g, 36.7 mmol) in ethanol (50 mL).

  • Add ethyl acetoacetate (5.1 mL, 40.4 mmol) to the solution.

  • Add sodium ethoxide solution (21% in ethanol, 13.5 mL, 36.7 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a few drops of glacial acetic acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Expected Yield: 70-85%

Causality Behind Experimental Choices:

  • Choice of Base: Sodium ethoxide is a strong base that facilitates the deprotonation of the active methylene group in ethyl acetoacetate, promoting the condensation reaction.

  • Solvent: Ethanol is a suitable solvent for both reactants and the base, and its boiling point allows for a convenient reflux temperature.

  • Neutralization: The addition of acetic acid neutralizes the basic reaction mixture, aiding in the precipitation of the final product.

Data Presentation: Inhibitory Activities of Derived Kinase Inhibitors

The true value of this compound as a precursor is demonstrated by the biological activity of the resulting kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold derived from this precursor has been shown to be a versatile platform for targeting various kinases. The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against several key cancer-related kinases.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 1 Pim-145[5]
Compound 2 Flt-385[5]
Compound 3 CDK2<100[2]
Compound 4 PI3Kδ2.8[4]

Note: The specific structures of these compounds are proprietary to the cited research but are all based on the pyrazolo[1,5-a]pyrimidine scaffold.

Visualization of a Key Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer that is often targeted by kinase inhibitors derived from pyrazolo[1,5-a]pyrimidine scaffolds.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Conclusion

This compound is a highly valuable and versatile precursor in the field of medicinal chemistry, particularly for the synthesis of potent kinase inhibitors. Its ability to be efficiently converted into the 5-aminopyrazole intermediate opens a gateway to a rich diversity of heterocyclic scaffolds, with pyrazolo[1,5-a]pyrimidines being a prominent example. The protocols and data presented in this application note underscore the strategic importance of this building block in the drug discovery pipeline. By providing a solid foundation for the synthesis and evaluation of novel kinase inhibitors, this compound will undoubtedly continue to contribute to the development of next-generation targeted therapies.

References

  • Kraj G, et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals.
  • National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed Central.
  • MDPI. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • ResearchGate. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).

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The Strategic Application of 2-Amino-5-methylnicotinonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-aminopyridine scaffold stands as a cornerstone for the design of novel therapeutics.[1] Its inherent electronic properties and ability to engage in crucial hydrogen bonding interactions make it a "privileged" structure in drug discovery. Within this esteemed family, 2-Amino-5-methylnicotinonitrile emerges as a particularly intriguing building block. The strategic placement of a methyl group at the 5-position and a nitrile group at the 3-position offers a unique combination of steric, electronic, and reactive handles for chemists to exploit. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals. While direct literature on this specific molecule is nascent, by examining its chemical relatives and foundational principles, we can illuminate a path forward for its successful application in the synthesis of next-generation pharmaceuticals.

Physicochemical Properties and Structural Insights

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₇H₇N₃PubChem
Molecular Weight 133.15 g/mol PubChem
Appearance Expected to be a crystalline solidGeneral Knowledge
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcoholsGeneral Knowledge

The presence of the amino group imparts basicity and nucleophilicity, while the cyano group is a strong electron-withdrawing group, influencing the overall electron distribution of the pyridine ring. The methyl group at the 5-position provides a subtle yet significant steric and electronic contribution, which can be leveraged to fine-tune binding interactions with biological targets.

Synthetic Strategies and Chemical Reactivity

General Synthetic Approach

The synthesis of substituted 2-aminonicotinonitriles often involves the condensation of a β-enaminonitrile with a suitable reagent. For this compound, a plausible route could involve the reaction of an appropriately substituted precursor that introduces the methyl group at the desired position.

Application Notes: A Versatile Intermediate in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The amino and nitrile functionalities serve as key anchor points for chemical elaboration.

Scaffold for Kinase Inhibitors

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, capable of forming critical hydrogen bonds with the hinge region of the ATP-binding site.[2][3] The 2-amino group of this compound can be readily derivatized to introduce side chains that occupy the hydrophobic regions of the kinase active site, thereby enhancing potency and selectivity.

Derivatives of structurally similar compounds, such as 2-aminothiazoles, have shown potent inhibitory activity against a range of kinases, including Src family kinases.[3][4] It is therefore highly probable that this compound can serve as a valuable scaffold for the development of novel kinase inhibitors for applications in oncology and inflammatory diseases.

Precursor for Anticancer Agents

The nicotinonitrile scaffold is present in numerous compounds with demonstrated antiproliferative activity.[5] The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, or it can participate in cyclization reactions to form fused heterocyclic systems, many of which exhibit potent anticancer effects. For instance, pyrimidine-5-carbonitrile derivatives have shown significant cytotoxicity against various cancer cell lines, including leukemia.[6]

The antiproliferative potential of this compound derivatives can be explored through the synthesis of libraries of compounds with diverse substitutions on the amino group and modifications of the nitrile functionality.

Building Block for Fused Heterocyclic Systems

The juxtaposition of the amino and nitrile groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrimido[4,5-b]pyridines. These fused ring systems are often found at the core of biologically active molecules with a wide range of therapeutic applications.

Experimental Protocols

The following protocols provide a generalized framework for the synthetic manipulation of this compound. Researchers should adapt these procedures based on the specific properties of their substrates and desired products.

Protocol 1: N-Acylation of this compound

This protocol describes the general procedure for the acylation of the 2-amino group, a common first step in the elaboration of this scaffold.

Objective: To introduce an acyl group onto the 2-amino position to explore structure-activity relationships.

Materials:

  • This compound

  • Acyl chloride or anhydride of choice (e.g., pivaloyl chloride)[7]

  • Triethylamine or other suitable base[7]

  • Anhydrous solvent (e.g., chloroform, acetonitrile)[7]

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1-1.5 equivalents).

  • Cool the reaction mixture in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC). For less reactive acylating agents, heating to reflux may be necessary.[7]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.[7]

  • Extract the product into an organic solvent (e.g., chloroform, ethyl acetate).

  • Wash the organic layer sequentially with water and 1N hydrochloric acid.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizing Workflows and Pathways

Synthetic Elaboration Workflow

The following diagram illustrates a generalized workflow for the synthetic elaboration of this compound in a drug discovery program.

G cluster_0 Starting Material cluster_1 Primary Derivatization cluster_2 Secondary Scaffolds cluster_3 Biological Screening This compound This compound N_Acylation N-Acylation / Sulfonylation This compound->N_Acylation Reaction N_Alkylation N-Alkylation This compound->N_Alkylation Reaction Suzuki_Coupling Modification of Nitrile (e.g., Hydrolysis, Reduction) This compound->Suzuki_Coupling Reaction Amide_Derivatives Amide/Sulfonamide Derivatives N_Acylation->Amide_Derivatives Substituted_Amines Substituted Amines N_Alkylation->Substituted_Amines Fused_Heterocycles Fused Heterocycles Suzuki_Coupling->Fused_Heterocycles Kinase_Assays Kinase Inhibition Assays Amide_Derivatives->Kinase_Assays Screening Antiproliferative_Assays Antiproliferative Assays Amide_Derivatives->Antiproliferative_Assays Screening Other_Target_Assays Other Target-Based Assays Amide_Derivatives->Other_Target_Assays Screening Substituted_Amines->Kinase_Assays Screening Substituted_Amines->Antiproliferative_Assays Screening Substituted_Amines->Other_Target_Assays Screening Fused_Heterocycles->Kinase_Assays Screening Fused_Heterocycles->Antiproliferative_Assays Screening Fused_Heterocycles->Other_Target_Assays Screening

Caption: A generalized workflow for the synthetic diversification and biological evaluation of this compound derivatives.

Hypothetical Kinase Inhibitor Binding Mode

This diagram illustrates a hypothetical binding mode of a this compound-derived kinase inhibitor within the ATP binding pocket.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Hinge Hinge Region (Backbone NH) Hydrophobic_Pocket_1 Hydrophobic Pocket I Hydrophobic_Pocket_2 Hydrophobic Pocket II Solvent_Front Solvent Front Scaffold 2-Aminopyridine Scaffold Scaffold->Hinge H-Bond Methyl 5-Methyl Group Methyl->Hydrophobic_Pocket_1 Sidechain_1 Sidechain 1 Sidechain_1->Hydrophobic_Pocket_2 Sidechain_2 Sidechain 2 Sidechain_2->Solvent_Front

Caption: Hypothetical binding of a this compound-derived inhibitor in a kinase active site.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of novel therapeutic agents. By drawing parallels from the well-established utility of the 2-aminopyridine and nicotinonitrile moieties in drug discovery, researchers can strategically design and synthesize libraries of this compound derivatives with high potential for biological activity. Future investigations should focus on developing efficient and scalable synthetic routes to this intermediate and its analogs, followed by systematic structure-activity relationship studies to unlock its full therapeutic potential, particularly in the areas of kinase inhibition and oncology. The insights and protocols provided in this guide aim to serve as a valuable resource for scientists embarking on the exciting journey of exploring the medicinal chemistry of this compound.

References

  • Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.
  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. NINGBO INNO PHARMCHEM CO.,LTD. URL: Not available
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. URL: [Link]
  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. URL: [Link]
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. URL: [Link]
  • 2-Amino-5-methylnicotinamide. MySkinRecipes. URL: [Link]
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. URL: [Link]
  • Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PubMed Central. URL: [Link]
  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. URL: [Link]
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. URL: [Link]
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. URL: [Link]
  • Drug Discovery - Inhibitor. chemical-kinomics. URL: [Link]
  • The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Tre
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. URL: [Link]
  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Amino-5-methylnicotinonitrile Scaffold

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are indispensable building blocks. Among these, the substituted aminopyridine core holds a privileged position due to its prevalence in a wide array of biologically active molecules and functional materials.[1] The this compound structure is particularly compelling, integrating three key functional motifs: a nucleophilic amino group, a versatile nitrile group, and a pyridine ring. The nitrile moiety is a unique pharmacophore, capable of acting as a hydrogen bond acceptor, a bioisostere for halogens or carbonyls, and in some cases, a reactive "warhead" for covalent inhibition.[2][3]

This guide provides a detailed technical overview and actionable protocols for the functionalization of this scaffold using palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds under mild conditions with high functional group tolerance.[4][5] For the purpose of this guide, we will focus on a hypothetical but synthetically crucial precursor, 6-Bromo-2-amino-5-methylnicotinonitrile , as the electrophilic partner. This substrate allows for strategic derivatization at the C6-position, opening avenues to novel chemical entities for researchers in pharmaceutical development and beyond. We will explore three cornerstone reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[6] The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. Its success lies in the mild reaction conditions, the commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts.[7]

Mechanistic Rationale & Causality

The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aminonicotinonitrile substrate. This is often the rate-limiting step and transforms the catalyst to a Pd(II) species.[9] The electron-rich nature of the aminopyridine ring can facilitate this step.

  • Transmetalation : The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate complex) is transferred to the Pd(II) center, displacing the halide. The choice of base (e.g., K₂CO₃, K₃PO₄) is critical; it must be strong enough to activate the boronic acid but not so harsh as to degrade the substrate or catalyst.[7]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple to form the new C-C bond, yielding the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8] This step is typically fast and irreversible.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) trans_complex->Product ArBr Ar-Br (6-Bromo-2-amino-5- methylnicotinonitrile) ArBr->oa_complex ArBOH Ar'-B(OH)₂ + Base ArBOH->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-amino-5-methylnicotinonitrile

This protocol details the coupling with a generic arylboronic acid.

Reagents & Equipment:

  • 6-Bromo-2-amino-5-methylnicotinonitrile (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 6-Bromo-2-amino-5-methylnicotinonitrile, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture (dioxane and water) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Conditions
EntryArylboronic Acid PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)9085-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2)Toluene/H₂O (10:1)10090-98
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)DME8580-92
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (3)Dioxane/H₂O (4:1)9075-88

Yields are estimates based on couplings with structurally similar aminopyridine halides and may require optimization.[10][11]

The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a class of compounds vital to the pharmaceutical and electronics industries.[12] It allows for the formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines, a transformation that is often challenging via classical methods.[13]

Mechanistic Rationale & Causality

The mechanism shares similarities with the Suzuki coupling but has distinct features.[14]

  • Oxidative Addition : A Pd(0) complex adds to the aryl bromide, forming a Pd(II) intermediate.[15]

  • Ligand Exchange & Deprotonation : The amine substrate coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) then deprotonates the coordinated amine to form a palladium-amido complex.[14] This step is crucial; the base must be potent enough to deprotonate the amine but should not interfere with the catalyst or substrates.

  • Reductive Elimination : The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[12] The choice of phosphine ligand is paramount for success. Bulky, electron-rich ligands (e.g., Xantphos, Buchwald's biaryl phosphines) accelerate the reductive elimination step and prevent catalyst decomposition, which is a common failure mode.[16]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs cluster_product Output pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)(NR'R'')L₂] oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination Product Ar-NR'R'' (Arylamine Product) amido_complex->Product ArBr Ar-Br (Substrate) ArBr->oa_complex Amine R'R''NH + Base Amine->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 6-Bromo-2-amino-5-methylnicotinonitrile

This protocol describes a general procedure for coupling with a secondary amine.

Reagents & Equipment:

  • 6-Bromo-2-amino-5-methylnicotinonitrile (1.0 eq)

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Sealed reaction tube or Schlenk flask, magnetic stirrer, heating mantle/oil bath

  • Inert gas supply and glovebox (recommended for handling air-sensitive reagents)

Procedure:

  • Inside a glovebox, add the base (NaOtBu or Cs₂CO₃), Pd₂(dba)₃, and Xantphos to a dry reaction tube.

  • Add the 6-Bromo-2-amino-5-methylnicotinonitrile.

  • Add the anhydrous solvent (e.g., toluene), followed by the liquid amine coupling partner.

  • Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath at 90-110 °C.

  • Stir vigorously for 6-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Conditions
EntryAmine PartnerCatalyst (mol% Pd)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (1.5)Dioxane11088-96
2AnilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene10085-95
3BenzylaminePd₂(dba)₃ (2)BINAP (4)K₃PO₄ (2)Toluene10080-90
4tert-ButylaminePd(OAc)₂ (2)tBuXPhos (4)NaOtBu (1.5)Dioxane9070-85

Yields are estimates based on literature precedents for similar heteroaryl halides and are highly dependent on the specific amine and ligand used.[5][14]

The Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[17] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are precursors to complex heterocycles and are used in materials science.[18]

Mechanistic Rationale & Causality

The reaction uniquely employs a dual-catalyst system, involving two interconnected catalytic cycles.[19]

  • Palladium Cycle : This cycle is analogous to those previously described. It begins with the oxidative addition of Pd(0) to the aryl bromide. An alkynylcopper(I) species, generated in the copper cycle, then acts as the transmetalating agent, transferring the alkyne group to the palladium center. Reductive elimination furnishes the final product and regenerates the Pd(0) catalyst.

  • Copper Cycle : A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine, diisopropylamine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates to the copper, forming the crucial alkynylcopper(I) intermediate. This species is then ready for transmetalation to the palladium center. The amine base serves a dual role: it is both the base for alkyne deprotonation and often the solvent.[17]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination Product Ar-C≡C-R trans_complex->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu(I) Alkyne->CuAcetylide + Base, -H⁺ CuI Cu(I)Br CuI->CuAcetylide CuAcetylide->trans_complex To Pd Cycle ArBr Ar-Br ArBr->oa_complex

Caption: The interconnected Palladium and Copper cycles in the Sonogashira coupling.

Protocol: Sonogashira Coupling of 6-Bromo-2-amino-5-methylnicotinonitrile

This protocol provides a standard procedure for coupling with a terminal alkyne.

Reagents & Equipment:

  • 6-Bromo-2-amino-5-methylnicotinonitrile (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) Iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous

  • Anhydrous solvent such as THF or DMF

  • Schlenk flask, magnetic stirrer, inert gas supply

Procedure:

  • Add 6-Bromo-2-amino-5-methylnicotinonitrile, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N). The amine can often be used as the solvent itself.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid.

  • Monitor progress by TLC or LC-MS. Upon completion (typically 1-6 hours), dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography. A common side product is the alkyne homocoupling (Glaser coupling) product, which must be separated.

Data Presentation: Representative Sonogashira Conditions
EntryAlkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTempTypical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT90-98
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF50 °C85-95
31-HexynePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NEt₃N60 °C80-92
4Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃NAcetonitrileRT75-88

Yields are estimates based on standard Sonogashira protocols and may vary based on alkyne electronics and steric hindrance.[10][20]

General Experimental Workflow & Expert Insights

A successful cross-coupling experiment relies on meticulous technique, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting & Field-Proven Insights
  • Catalyst Deactivation : The appearance of black precipitate ('palladium black') indicates catalyst decomposition. This is often caused by trace oxygen or insufficient ligand concentration. Solution : Ensure rigorous degassing of solvents and use a slightly higher ligand-to-palladium ratio (e.g., L:Pd of 2:1 for monodentate ligands).[21]

  • Low Conversion : If the reaction stalls, several factors could be at play. The base may be too weak (common in Suzuki couplings), the ligand may not be suitable for the substrate, or the temperature may be too low. Solution : Screen different bases (e.g., switch from K₂CO₃ to stronger Cs₂CO₃ or K₃PO₄). Screen a panel of ligands (e.g., bulky biarylphosphines often outperform PPh₃). Increase the reaction temperature in 10 °C increments.

  • Substrate-Specific Challenges : The 2-amino and nitrile groups on the substrate can potentially coordinate to the palladium center, inhibiting catalytic activity. Solution : Using bulky ligands like SPhos or XPhos can create a sterically crowded environment around the palladium, disfavoring coordination from the substrate's own functional groups and promoting the desired catalytic cycle.

  • Side Reactions : In Suzuki couplings, boronic acid homocoupling can occur. In Sonogashira reactions, alkyne homocoupling (Glaser coupling) is common, especially if oxygen is present. Solution : Strict anaerobic conditions are critical. For Sonogashira, adding the alkyne slowly via syringe pump can sometimes minimize its homocoupling by keeping its instantaneous concentration low.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the derivatization of the this compound scaffold. By leveraging Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can systematically and efficiently explore the chemical space around this valuable core structure. Success in these endeavors hinges not only on following established protocols but also on understanding the underlying mechanistic principles that govern the choice of catalyst, ligand, base, and reaction conditions. This guide serves as a foundational resource for scientists and drug development professionals aiming to synthesize novel molecules with potential therapeutic or material applications.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.
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  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Transition_Metal-Catalyzed_Coupling_Reactions/26.03%3A_Sonogashira_Coupling
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem. URL: https://www.benchchem.com/application-notes/palladium-catalyzed-cross-coupling-reactions-with-2-amino-5-bromo-4-methylpyridine
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Application Notes and Protocols for the Derivatization of 2-Amino-5-methylnicotinonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminonicotinonitrile Scaffold as a Privileged Structure in Drug Discovery

The nicotinonitrile framework is a cornerstone in medicinal chemistry, recognized as an essential scaffold in the development of numerous therapeutic agents.[1] Its derivatives have led to marketed drugs such as bosutinib and neratinib, highlighting the chemical tractability and biological relevance of this heterocyclic system.[1] Within this class, the 2-aminonicotinonitrile moiety serves as a particularly valuable starting point for chemical library synthesis due to its versatile reaction handles. The presence of a nucleophilic amino group and an electrophilic cyano group, coupled with the aromatic pyridine ring, allows for a diverse range of chemical modifications. This structural motif is considered a "privileged scaffold," a concept in drug discovery referring to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target.[2][3]

This application note focuses on 2-amino-5-methylnicotinonitrile, a commercially available building block, and provides detailed protocols for its derivatization to generate novel compounds for biological screening. Recent studies have demonstrated that derivatives of 2-aminonicotinonitrile can act as potent autophagy enhancers and exhibit anticancer activity, underscoring the therapeutic potential of libraries based on this core.[4][5] The strategic derivatization of this scaffold can lead to the discovery of novel chemical entities with tailored pharmacological profiles.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It offers a synthesis of technical accuracy and field-proven insights, explaining the rationale behind experimental choices to empower users to not only replicate the described methods but also to adapt them for their specific research goals.

Core Derivatization Strategies

The derivatization of this compound can be approached through several key synthetic transformations targeting the primary amino group and the pyridine ring itself. This note will detail protocols for three high-impact strategies: N-Acylation, Palladium-Catalyzed Cross-Coupling, and Cyclization reactions.

N-Acylation of the 2-Amino Group

N-acylation is a fundamental transformation that introduces an amide functionality, which is a ubiquitous feature in pharmaceuticals.[6] This modification can significantly alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity. The choice of acylating agent allows for the introduction of a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic and peptidic moieties.

This method is particularly useful for coupling carboxylic acids to the amino group of this compound, offering a robust and efficient procedure with minimal racemization for chiral acids.[7]

Principle: The carboxylic acid is first activated with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine base to form a highly reactive mixed anhydride intermediate. This intermediate is then readily attacked by the nucleophilic 2-amino group of the nicotinonitrile to form the desired amide.[7]

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid)

  • Isobutyl chloroformate

  • N-methylmorpholine (NMM) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 mmol) and dissolve it in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add N-methylmorpholine (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.

  • Mixed Anhydride Formation: Slowly add isobutyl chloroformate (1.05 mmol, 1.05 equivalents) dropwise over 5-10 minutes, ensuring the internal temperature remains at 0 °C. Stir the mixture for an additional 20 minutes at this temperature.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water (15 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated derivative.

Causality behind Experimental Choices:

  • Low Temperature: The formation of the mixed anhydride and the subsequent addition of the amine are performed at 0 °C to minimize side reactions, such as the formation of urethanes and disproportionation of the anhydride.[7]

  • Inert Atmosphere: Prevents the reaction of the highly reactive mixed anhydride with atmospheric moisture.

  • Aqueous Work-up: The series of acidic and basic washes removes unreacted starting materials, the tertiary amine base, and byproducts.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents onto the pyridine ring.[8][9] For this compound, derivatization would likely require prior halogenation (e.g., bromination or chlorination) at the 4 or 6 position of the pyridine ring. Assuming a precursor like 2-amino-4-chloro-5-methylnicotinonitrile is available, the following protocol can be applied. The presence of the amino group can sometimes interfere with the palladium catalyst; therefore, careful selection of ligands and conditions is crucial.[10]

This protocol is adapted from established methods for the coupling of electron-rich and heterocyclic halides.[10][11]

Principle: A palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the nicotinonitrile derivative. Transmetalation with an organoboron reagent (e.g., a boronic acid) in the presence of a base, followed by reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[8][10]

Materials:

  • Halogenated this compound (e.g., 2-amino-4-chloro-5-methylnicotinonitrile)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DME)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes by evacuating and backfilling.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 mmol, 3 mol%). Then, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C-C coupled product.

Causality behind Experimental Choices:

  • Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical. Dppf is a common ligand for cross-coupling with electron-rich heterocyclic halides as it promotes the desired reductive elimination step.[11]

  • Base: The base is essential for the transmetalation step, activating the boronic acid.[9] The choice of base can significantly impact the reaction outcome.

  • Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst, so using degassed solvents and maintaining an inert atmosphere is crucial for reaction efficiency.[8]

Cyclization Reactions: Building Fused Heterocyclic Systems

The 2-aminonicotinonitrile scaffold is an excellent precursor for constructing fused heterocyclic systems, such as pyridopyrimidines, which are also prevalent in biologically active molecules.[12] These reactions often involve the participation of both the amino and cyano groups.

This protocol describes the formation of a pyridopyrimidinone ring system.

Principle: The 2-amino group of the nicotinonitrile first reacts with an anhydride (e.g., trifluoroacetic anhydride) to form an N-acylated intermediate. Subsequent intramolecular cyclization involving the nitrile group leads to the formation of the fused pyrimidinone ring.

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (as a base and solvent) or an inert solvent like THF

  • Saturated aqueous Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask, cool the mixture to 0 °C.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (2.0 mmol, 2.0 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous NaHCO₃ solution.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Causality behind Experimental Choices:

  • Anhydride: Trifluoroacetic anhydride is a highly reactive acylating agent that also facilitates the subsequent cyclization.

  • Reflux: The cyclization step often requires thermal energy to overcome the activation barrier for the intramolecular ring closure.

  • Neutralization: Careful neutralization is required to quench the reaction and precipitate the product, as the pyridopyrimidinone may have limited solubility in aqueous media.

Data Presentation and Characterization

The successful synthesis of derivatives must be confirmed by rigorous characterization. Spectroscopic methods are indispensable for structural elucidation.[13][14]

Table 1: Representative Characterization Data for a Hypothetical N-Benzoyl Derivative

Analysis TypeExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 10.5 (s, 1H, NH), 8.6 (d, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 8.0 (d, 2H, Ar-H), 7.6 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 166.0 (C=O), 158.0, 152.0, 140.0, 134.0, 132.0, 129.0, 128.0, 117.0 (CN), 108.0, 18.0 (CH₃)
Mass Spec (ESI+) m/z: Calculated for C₁₄H₁₁N₃O [M+H]⁺: 238.0924; Found: 238.0926
FT-IR (KBr)ν (cm⁻¹): 3300 (N-H), 2225 (C≡N), 1680 (C=O), 1580, 1450 (Ar C=C)

Note: The exact spectral data will vary depending on the specific derivative synthesized and the solvent used for analysis.[4]

Visualization of Workflows and Reactions

Diagrams are essential for visualizing complex experimental processes and chemical transformations.

G cluster_acylation Workflow: N-Acylation A1 Dissolve Carboxylic Acid in DCM A2 Cool to 0°C A1->A2 A3 Add NMM A2->A3 A4 Add Isobutyl Chloroformate A3->A4 A5 Stir for 20 min @ 0°C (Mixed Anhydride Forms) A4->A5 A6 Add this compound solution A5->A6 A7 Stir @ RT (2-16h) A6->A7 A8 Aqueous Work-up A7->A8 A9 Purification (Chromatography) A8->A9

Caption: Experimental workflow for the N-Acylation protocol.

G This compound This compound N-Acyl Derivative N-Acyl Derivative This compound->N-Acyl Derivative RCOCl or (RCO)₂O Fused Pyridopyrimidine Fused Pyridopyrimidine This compound->Fused Pyridopyrimidine 1. Anhydride 2. Heat Halogenated Precursor Halogenated Precursor C-C Coupled Derivative C-C Coupled Derivative Halogenated Precursor->C-C Coupled Derivative ArB(OH)₂ Pd Catalyst, Base

Caption: Key derivatization pathways from the core scaffold.

Conclusion and Future Outlook

The this compound scaffold provides a fertile ground for the generation of diverse chemical libraries aimed at biological screening. The protocols detailed in this application note for N-acylation, Suzuki-Miyaura cross-coupling, and cyclization represent robust and versatile methods for creating novel derivatives. The inherent biological potential of the 2-aminonicotinonitrile core, combined with the power of modern synthetic chemistry, offers a promising avenue for the discovery of new therapeutic agents.[5][15] Future work could involve expanding the repertoire of reactions, such as N-alkylation or modifications involving the nitrile group, to further explore the chemical space around this privileged scaffold. Rigorous biological evaluation of the synthesized compounds will be the ultimate determinant of their therapeutic value.

References

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  • Zhang, P., et al. (2020). Discovery of Novel 2-aminonicotinonitrile Derivatives With New Potential Autophagy Activity. Future Medicinal Chemistry.
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Large-scale synthesis considerations for 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of 2-Amino-5-methylnicotinonitrile

Abstract

This compound is a pivotal pyridine-based intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure offers multiple reaction sites, making it a versatile building block for more complex molecules. Transitioning the synthesis of this compound from laboratory scale to industrial production presents numerous challenges, including process efficiency, cost-effectiveness, purity control, and operational safety. This document provides a comprehensive guide for researchers and process chemists, detailing a robust and scalable synthetic strategy. We will explore the underlying chemical principles, provide a detailed operational protocol, and address critical safety and process optimization considerations essential for successful large-scale manufacturing.

Introduction: The Strategic Importance of this compound

The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds. This compound (CAS No: 38076-78-7), a substituted aminopyridine, serves as a crucial precursor in the development of various commercial products. For instance, related aminopyridine structures are intermediates for pharmaceuticals like the sedative Zolpidem and anti-inflammatory agents such as Pirfenidone[1]. The presence of the amino, cyano, and methyl groups provides a triad of functional handles that can be selectively manipulated to build molecular complexity.

However, scaling the synthesis of such a functionalized heterocycle is non-trivial. The primary objectives for any large-scale process are:

  • High Yield and Purity: To maximize output and minimize costly purification steps.

  • Cost-Effective Raw Materials: Utilizing readily available and inexpensive starting materials.

  • Process Robustness: Ensuring the reaction is reproducible and tolerant to minor variations in conditions.

  • Safety and Environmental Compliance: Managing hazardous reagents and minimizing waste streams.

This guide will focus on a synthetic route that balances these considerations, proceeding from common bulk chemicals.

Analysis of Synthetic Strategies for Scalability

Several routes to this compound have been reported, primarily in patent literature. For industrial application, a convergent and efficient synthesis is paramount. A highly effective strategy involves a multi-component reaction pathway starting from simple aliphatic precursors.

One of the most viable routes commences with propionaldehyde and malononitrile. This approach is advantageous due to the low cost of starting materials and the straightforward nature of the transformations. A patent describes the formation of propylidene malononitrile via condensation, which is then treated with an anhydride and ammonia to yield the target molecule[2]. This method forms the basis of the protocol detailed herein, as it exemplifies a classic and scalable approach to building the substituted pyridine ring.

An alternative approach involves the modification of a pre-existing pyridine ring, such as the amination of 3-methyl-pyridine (3-picoline)[3]. While feasible, these routes can sometimes require harsh conditions (e.g., sodium amide in the Tschitschibabin reaction) or involve more complex multi-step processes starting from 3-methyl-pyridine-1-oxide, which may be less economically favorable on a large scale[3][4].

Therefore, we will focus on the constructive synthesis from acyclic precursors.

Chosen Synthetic Pathway: Mechanistic Rationale

The selected pathway involves two primary stages:

  • Knoevenagel Condensation: Propionaldehyde reacts with malononitrile to form an unsaturated intermediate, propylidene malononitrile. This reaction is typically base-catalyzed and is highly efficient.

  • Cyclization and Aromatization: The intermediate undergoes a complex cyclization and aromatization sequence. In the patented method, this is facilitated by an acid anhydride followed by treatment with ammonia[2]. The anhydride activates the system towards cyclization, and the subsequent introduction of ammonia provides the nitrogen atom for the pyridine ring and facilitates the final aromatization to the stable aminonicotinonitrile product.

This pathway is selected for its operational simplicity and use of commodity raw materials, making it a prime candidate for industrial-scale production.

Process Parameters and Optimization for Large-Scale Synthesis

Successfully scaling a synthesis requires meticulous control over key parameters. The following table summarizes the critical variables and their impact on the synthesis of this compound.

Parameter Recommendation / Target Range Justification & Impact on Process
Starting Materials Propionaldehyde, MalononitrileLow-cost, high-volume industrial chemicals. Purity should be >98% to avoid side reactions.
Molar Ratio Propionaldehyde:Malononitrile ~ 1:1 to 1:1.1A slight excess of malononitrile can drive the initial condensation to completion.
Catalyst (Condensation) Basic: Triethylamine, Piperidine; Acidic: ZnCl₂A base catalyst is common for Knoevenagel condensations. ZnCl₂ is cited for the initial condensation in one process variant[2]. Catalyst choice affects reaction time and yield.
Solvent Toluene, Benzene, or AcetonitrileA solvent capable of azeotropic water removal (if needed for condensation) is beneficial. The choice depends on reagent solubility, boiling point for temperature control, and ease of recovery.
Temperature Condensation: 50-80 °C; Cyclization: 80-150 °CTemperature control is critical. Exothermic reactions must be managed with adequate cooling. Higher temperatures can increase reaction rates but may also lead to side product formation and decomposition.
Reaction Time Condensation: 2-4 hours; Cyclization: 4-8 hoursMonitored by in-process controls (e.g., HPLC, GC) to determine reaction completion and avoid unnecessary heating that could degrade the product.
Work-up & Isolation Quenching, Extraction, CrystallizationThe crude product is typically isolated by quenching the reaction mixture in water or a bicarbonate solution, followed by extraction and crystallization from a suitable solvent system (e.g., ethanol/water, toluene).
Expected Yield 75-85%Yields are dependent on precise optimization of all parameters. This range is a realistic target for a well-optimized large-scale process.

Detailed Application Protocols

The following protocols are representative procedures for the large-scale synthesis of this compound. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to all institutional safety guidelines.

Diagram: Overall Synthesis Workflow

G cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: Cyclization & Aromatization Propionaldehyde Propionaldehyde Condensation Reactor 1: Condensation @ 50-80°C Propionaldehyde->Condensation Malononitrile Malononitrile Malononitrile->Condensation Catalyst1 Base Catalyst (e.g., Triethylamine) in Toluene Catalyst1->Condensation Intermediate Propylidene Malononitrile (in Toluene solution) Condensation->Intermediate Cyclization Reactor 2: Cyclization @ Reflux Intermediate->Cyclization Transfer Anhydride Acetic Anhydride Anhydride->Cyclization Ammonia Aqueous Ammonia Ammonia->Cyclization Workup Quench, Extraction, & Crystallization Cyclization->Workup FinalProduct This compound (Crystalline Solid) Workup->FinalProduct

Caption: High-level workflow for the two-stage synthesis of this compound.

Protocol 1: Large-Scale Synthesis of this compound

Objective: To synthesize this compound on a multi-kilogram scale.

Materials:

  • Propionaldehyde (0.50 kmol)

  • Malononitrile (0.50 kmol)

  • Acetic Anhydride (excess)

  • Toluene

  • Ammonia (gas or concentrated aqueous solution)

  • Sodium Bicarbonate Solution (Saturated)

  • Hydrochloric Acid (1N)

  • Sodium Sulfate (Anhydrous)

  • Ethanol

Procedure:

  • Intermediate Formation (Propylidene Malononitrile): a. To a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge propionaldehyde (29.0 kg, 0.50 kmol) and toluene (100 L). b. Add malononitrile (33.0 kg, 0.50 kmol) to the mixture. c. Add a catalytic amount of triethylamine (1.5 L). d. Heat the mixture to 60-70°C and stir for 2-4 hours, monitoring the reaction by GC or TLC until the starting aldehyde is consumed. The intermediate is typically used directly in the next step without isolation.

  • Cyclization and Aromatization: a. Cool the reaction mixture to below 40°C. b. Slowly add acetic anhydride (76.5 kg, 0.75 kmol) to the reactor. An exotherm may be observed; maintain the temperature below 60°C. c. Heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours[2]. d. Cool the mixture to room temperature. Remove the excess anhydride under reduced pressure. e. Dissolve the resulting residue in a suitable solvent like diethyl ether or chloroform (200 L). f. Cool the solution in an ice bath and bubble ammonia gas through the solution for 30-60 minutes, or add a concentrated aqueous ammonia solution and stir vigorously[2]. A precipitate will form. g. Continue stirring for 1-2 hours as the mixture warms to room temperature.

  • Product Isolation and Purification: a. Filter the precipitate and wash it with cold diethyl ether or the solvent used. b. The crude solid can be further purified. For purification, the solid can be treated with a saturated sodium bicarbonate solution to neutralize any remaining acid[2]. c. Extract the product into an organic solvent like chloroform. d. Wash the organic layer with 1N hydrochloric acid to remove basic impurities, followed by a water wash[2]. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. f. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to obtain pure this compound. g. Dry the final product under vacuum at 40-50°C.

Safety and Hazard Management

The large-scale synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

  • Hazardous Substances:

    • Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled.

    • Propionaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation.

    • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage.

    • This compound (Product): Causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful to aquatic life.

    • Solvents (Toluene, Chloroform): Flammable and/or toxic. Handle in well-ventilated areas.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield[5].

    • Use a lab coat or chemical-resistant apron.

    • When handling volatile substances or dust, an appropriate respirator should be used.

  • Engineering Controls:

    • All operations should be performed in a chemical fume hood or a well-ventilated area with local exhaust ventilation[5].

    • Use closed systems for transfers of large quantities of flammable or toxic liquids.

    • Ensure eyewash stations and safety showers are readily accessible.

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5].

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Spills: Absorb with inert material and dispose of in an approved waste disposal plant. Prevent product from entering drains[5].

Diagram: Hazard Mitigation Strategy

G node_main Hazard Mitigation Strategy node_ppe Personal Protective Equipment (PPE) - Chemical Goggles & Face Shield - Resistant Gloves - Lab Coat / Apron - Respirator (as needed) node_eng Engineering Controls - Chemical Fume Hood - Local Exhaust Ventilation - Closed System Transfers - Safety Shower & Eyewash Access node_admin Administrative & Procedural Controls - Standard Operating Procedures (SOPs) - Hazard Communication (SDS Review) - Spill & Emergency Response Plan - Waste Disposal Protocol

Sources

Application Notes & Protocols: The Strategic Role of 2-Amino-5-methylnicotinonitrile in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-methylnicotinonitrile is a highly functionalized pyridine derivative that has emerged as a cornerstone building block in the synthesis of a diverse range of agrochemicals.[1][2] Its unique arrangement of an amino group, a nitrile moiety, and a methyl substituent on a pyridine core provides multiple reactive sites for constructing complex molecular architectures. This guide provides an in-depth exploration of its application in synthesizing key classes of agrochemicals, with a primary focus on sulfonylurea herbicides. We will dissect the causality behind synthetic strategies, provide detailed, field-proven protocols, and offer insights into the structure-activity relationships that make this intermediate so valuable to researchers and drug development professionals in the agricultural sector.

Introduction: The Versatility of the Aminonicotinonitrile Scaffold

The pyridine ring is a privileged scaffold in agrochemical design, present in numerous commercially successful products.[3] this compound (CAS No: 38076-78-7) is a particularly strategic starting material due to its trifunctional nature.

  • The 2-Amino Group: This primary amine is a potent nucleophile, serving as the key attachment point for forming urea, amide, and sulfonamide linkages. This is the primary reactive site for constructing sulfonylurea and related herbicides.

  • The 3-Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring.

  • The 5-Methyl Group: While seemingly simple, the methyl group can be crucial for modulating the biological activity, selectivity, and metabolic stability of the final agrochemical product. It can also serve as a site for further functionalization, for instance, through radical chlorination to produce a chloromethyl group, a key step in the synthesis of some neonicotinoid insecticides.[4]

This unique combination allows for the efficient and convergent synthesis of complex molecules, reducing the number of synthetic steps and improving overall yield, a critical consideration in industrial agrochemical production.[5]

Core Application: Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a major class of agrochemicals renowned for their high efficacy at very low application rates.[6][7][8] They function by inhibiting the plant enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[9][10] Since this enzyme is absent in animals, sulfonylureas exhibit low mammalian toxicity.[11]

The synthesis of sulfonylureas from this compound hinges on the formation of the critical sulfonylurea bridge (-SO₂NHCONH-).

General Synthetic Pathway

The most common strategy involves the reaction of the 2-amino group with a sulfonyl isocyanate. This is a highly efficient and direct method for creating the urea linkage.

Sulfonylurea Synthesis cluster_reactants Reactants cluster_product Product A This compound C N-(5-cyano-3-methylpyridin-2-yl)-N'-(arylsulfonyl)urea A->C Addition Reaction Base Catalyst (e.g., DBU, Triethylamine) Aprotic Solvent (e.g., Acetonitrile, THF) B Aryl Sulfonyl Isocyanate (Ar-SO₂-N=C=O) B->C caption Fig 1. General pathway for Sulfonylurea herbicide synthesis.

Causality of Experimental Choices:

  • Aprotic Solvent: Solvents like acetonitrile or THF are used because they are inert to the highly reactive isocyanate group and can effectively dissolve the reactants. Protic solvents (like water or alcohols) would react with the isocyanate, leading to undesired byproducts.

  • Base Catalyst: While the reaction can proceed without a catalyst, a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine is often added to accelerate the reaction by increasing the nucleophilicity of the amino group.

Protocol: Synthesis of a Prototypical Sulfonylurea Herbicide

This protocol details the synthesis of a representative sulfonylurea herbicide based on the this compound scaffold.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )SupplierNotes
This compound38076-78-7133.15Sigma-AldrichStarting material.
2-Chlorophenylsulfonyl isocyanate66337-43-5219.63TCI ChemicalsHighly reactive, moisture-sensitive.
Anhydrous Acetonitrile (CH₃CN)75-05-841.05Fisher ScientificSolvent, must be dry.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)6674-22-2152.24Acros OrganicsCatalyst, non-nucleophilic base.
Diethyl Ether (Et₂O)60-29-774.12VWR ChemicalsFor precipitation/washing.
Hydrochloric Acid (HCl), 1M7647-01-036.46EMD MilliporeFor work-up.
Experimental Workflow Diagram

Protocol Workflow start Start dissolve Dissolve this compound in Anhydrous Acetonitrile start->dissolve cool Cool Reaction Mixture to 0°C (Ice Bath) dissolve->cool add_isocyanate Add 2-Chlorophenylsulfonyl isocyanate Solution Dropwise cool->add_isocyanate add_dbu Add DBU Catalyst add_isocyanate->add_dbu react Stir at Room Temperature (Monitor by TLC) add_dbu->react quench Quench with 1M HCl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate precipitate Precipitate/Wash with Diethyl Ether concentrate->precipitate dry_product Dry Product Under Vacuum precipitate->dry_product end End: Characterize Product dry_product->end caption Fig 2. Step-by-step experimental workflow.

Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.33 g, 10.0 mmol).

  • Dissolution: Add 30 mL of anhydrous acetonitrile to the flask and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to control the initial exothermic reaction upon adding the highly reactive isocyanate.

  • Isocyanate Addition: In a separate dry vial, dissolve 2-chlorophenylsulfonyl isocyanate (2.20 g, 10.0 mmol) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the cooled reaction mixture over 15 minutes using a dropping funnel. Maintain the internal temperature below 10 °C.

  • Catalysis: After the addition is complete, add DBU (0.15 g, 1.0 mmol, ~10 mol%) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine spot has disappeared.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add 20 mL of 1M HCl to quench any unreacted isocyanate and neutralize the DBU.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is triturated with cold diethyl ether (20 mL), filtered using a Büchner funnel, and washed with additional cold diethyl ether (2 x 10 mL) to remove impurities.

  • Final Product: Dry the white solid product under high vacuum.

    • Expected Yield: 85-92%

    • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Other Agrochemical Applications

While its use in sulfonylurea synthesis is prominent, this compound is a precursor for other agrochemical classes.

Neonicotinoid Insecticides

Neonicotinoids are a class of insecticides that act on the central nervous system of insects.[12][13] While many common neonicotinoids like Imidacloprid use a chloromethylpyridine intermediate, the 2-amino-5-methylpyridine core is a viable starting point.[4] The synthesis often requires modification of the methyl group, typically via radical chlorination, to create a more reactive electrophilic site for coupling with the nitroguanidine or related pharmacophore.[4]

Fungicides

The nicotinamide moiety is present in several fungicides. The nitrile group of this compound can be hydrolyzed to an amide, which can then be coupled with other heterocyclic systems to produce fungicidally active compounds.[14][15] Research has shown that N-(thien-2-yl) nicotinamide derivatives, for example, exhibit significant fungicidal activity.[14]

Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety.

  • This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[16][17] It causes skin and serious eye irritation.[17] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Aryl Sulfonyl Isocyanates: These reagents are highly reactive and corrosive. They are extremely sensitive to moisture and will react violently with water. Handle under an inert atmosphere (nitrogen or argon) and use dry glassware and solvents.

  • Solvents and Reagents: Acetonitrile is flammable and toxic. DBU is a strong, non-nucleophilic base and should be handled with care. Always consult the Safety Data Sheet (SDS) for each chemical before use.[16][18][19]

Conclusion

This compound stands out as a versatile and economically important intermediate in the agrochemical industry. Its trifunctional nature provides a robust platform for the synthesis of high-value products, most notably the ultra-high-potency sulfonylurea herbicides. The protocols and insights provided herein demonstrate the logical and efficient synthetic routes stemming from this key building block, underscoring the importance of strategic molecular design in the development of modern crop protection agents.

References

  • Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities.
  • SAFETY DATA SHEET - 2-Amino-4-methyl-3-nitropyridine. TCI Chemicals.
  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chemical Research in Chinese Universities.
  • SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Fisher Scientific.
  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate.
  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
  • Synthesis of commercial imidazopyridazine containing pyrimidinyl sulfonylurea herbicide Propyrisulfuron 17. ResearchGate.
  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PubMed Central.
  • Synthesis of novel herbicidal sulfonylurea compounds with imidazo (1, 2-a) pyridine moiety. Journal of Pesticide Science.
  • Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.
  • Advances in the Synthesis of Neonicotinoids. ResearchGate.
  • SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. ResearchGate.
  • Amino Acid Synthesis Inhibitors. University of Nebraska-Lincoln.
  • Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate.
  • Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. Journal of the American Chemical Society.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. PubMed.
  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PubMed.
  • New Synthesis of Aryl and Heteroaryl N-Acylureas via Microwave-Assisted Palladium-Catalysed Carbonylation. University of Bath's research portal.
  • Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.
  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI.
  • Synthesis and Chemistry of Agrochemicals V. Google Books.
  • Concentration of Selected Sulfonylurea, Sulfonamide, and Imidazolinone Herbicides, Other Pesticides, and Nutrients in 71 Streams. U.S. Geological Survey.
  • Herbicidal sulfonamides. Google Patents.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate.
  • Pest toxicology: the primary mechanisms of pesticide action. PubMed.
  • Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate.
  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository of University of Baghdad.
  • Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. ResearchGate.
  • Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. PubMed.

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Introduction: The Structural Verification of a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Spectroscopic Analysis of 2-Amino-5-methylnicotinonitrile

This compound is a substituted aminopyridine that serves as a crucial intermediate and building block in the synthesis of various biologically active compounds, particularly in the realm of drug discovery and development. Its structural framework is incorporated into molecules targeting a range of therapeutic areas. The nitrile group (C≡N) is a versatile functional handle for further chemical transformations, and its presence in pharmaceuticals is increasingly common.[1] Given its importance, the unambiguous confirmation of its molecular structure and the assessment of its purity are paramount.

This application note provides a detailed guide to the analysis of this compound using two foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a senior application scientist, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are robust and the data interpretation is scientifically sound. We will explore the theoretical underpinnings of each technique as they apply to this specific molecule, provide detailed experimental protocols, and present the expected spectral data.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for this compound.

Caption: Structure of this compound with numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise connectivity and chemical environment of atoms within the structure.

Theoretical Framework

In NMR, the chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups (like the nitrile and the pyridine nitrogen) deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups (like the amino group) shield nuclei, shifting their signals to lower ppm values (upfield). Spin-spin coupling between non-equivalent neighboring protons results in the splitting of signals into multiplets, providing direct evidence of atomic connectivity. The number of peaks in a multiplet is given by the n+1 rule, where n is the number of equivalent neighboring protons.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H4 ~7.5 - 7.8Doublet (d)1HThis proton is ortho to the electron-withdrawing nitrile group and is expected to be the most downfield of the aromatic protons. It will be split by H6.
H6 ~8.0 - 8.3Doublet (d)1HThis proton is adjacent to the electronegative ring nitrogen, leading to significant deshielding. It will be split by H4.[2][3]
-NH₂ ~4.5 - 5.5Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[4] The signal is often broad due to quadrupole broadening and chemical exchange.
-CH₃ (H7) ~2.2 - 2.4Singlet (s)3HThe methyl group is attached to the aromatic ring and will appear as a sharp singlet as it has no adjacent protons to couple with.
¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C6 ~158 - 162This carbon is attached to the amino group (electron-donating) and adjacent to the ring nitrogen (electron-withdrawing), resulting in a downfield shift.[5][6][7][8]
C2 ~150 - 155The carbon alpha to the ring nitrogen typically appears significantly downfield.[5][6][7][8]
C4 ~140 - 145This aromatic carbon is deshielded by the adjacent nitrile group and the ring nitrogen.
C5 ~120 - 125The carbon bearing the methyl group.
C≡N (Nitrile) ~117 - 120The nitrile carbon has a characteristic chemical shift in this region.
C3 ~90 - 95This carbon is highly shielded by the strong electron-donating effect of the ortho amino group, shifting it significantly upfield.
-CH₃ (C7) ~17 - 20The aliphatic methyl carbon will appear in the typical upfield region.

Protocol: High-Resolution NMR Sample Preparation and Analysis

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. This protocol is designed to produce a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral resolution.[9]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool or a syringe filter

  • Small vial for dissolution

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is an excellent choice as it is a powerful solvent and will allow for the clear observation of the exchangeable -NH₂ protons. CDCl₃ is also suitable, though the amine protons may be broader or exchange more readily.[10]

  • Dissolution: Accurately weigh the sample into a small, clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9][11] Vortex or gently warm the vial if necessary to ensure complete dissolution. A clear, homogeneous solution is critical.

  • Filtration: To remove any suspended solid particles that can ruin magnetic field homogeneity and degrade spectral quality, filter the sample solution directly into the NMR tube.[12] This is most easily done by pushing the solution through a pipette containing a small, tight plug of glass wool.

  • Transfer: Carefully transfer the filtered solution into the NMR tube. Ensure the sample height is adequate (typically 4-5 cm) to be within the detection region of the spectrometer's coils.[10]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to optimize homogeneity. Acquire the ¹H spectrum, followed by the longer ¹³C acquisition.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at specific wavelengths, which correspond to the vibrational frequencies of the chemical bonds.

Theoretical Framework

Specific bonds and functional groups vibrate at characteristic frequencies. For this compound, we are particularly interested in the stretching vibrations of the N-H bonds in the primary amine, the C≡N triple bond of the nitrile, the C-H bonds of the methyl and aromatic groups, and the C=C bonds within the pyridine ring.

FTIR Spectral Data Interpretation

The IR spectrum will provide a distinct "fingerprint" for the molecule, confirming the presence of its key functional groups.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityRationale
3450 - 3300 Primary Amine (-NH₂)Asymmetric & Symmetric N-H StretchMediumPrimary amines characteristically show two distinct bands in this region.[4][13][14]
~3050 Aromatic C-HC-H StretchMedium to WeakTypical for C-H bonds on an aromatic ring.
~2950 Methyl C-HC-H StretchMedium to WeakCharacteristic of C(sp³)-H bonds.
2240 - 2220 Nitrile (-C≡N)C≡N StretchStrong, SharpThe nitrile group gives a very intense and diagnostically useful absorption in this region. Conjugation with the aromatic ring shifts it to a slightly lower frequency.[15][16]
1650 - 1580 Primary Amine (-NH₂)N-H Bend (Scissoring)Medium to StrongThis bending vibration is characteristic of primary amines.[13]
1600 - 1475 Aromatic RingC=C StretchMediumMultiple bands are expected in this region corresponding to the pyridine ring skeletal vibrations.

Protocol: Analysis by Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for routine analysis of solid and liquid samples due to its simplicity and speed, requiring minimal to no sample preparation.[17][18][19]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal)

  • This compound (a few milligrams)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone) and lab wipes

Procedure:

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This measures the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. Ensure the crystal surface is clean and dry. The software will automatically subtract this background from the sample spectrum.[20]

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. A sufficient amount is needed to completely cover the crystal surface.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.[21]

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, release the pressure arm, remove the bulk of the sample, and clean the crystal surface thoroughly with a soft lab wipe moistened with isopropanol or acetone. Verify the crystal is clean by collecting a new background spectrum and ensuring no sample peaks remain.

Workflow and Data Integration

The combination of NMR and IR spectroscopy provides a comprehensive and self-validating system for structural confirmation.

G cluster_0 NMR Analysis Workflow cluster_1 IR Analysis Workflow nmr_prep Sample Preparation (Dissolution & Filtration) nmr_acq Data Acquisition (1H & 13C Spectra) nmr_prep->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing) nmr_acq->nmr_proc nmr_int Spectral Interpretation (Shifts, Coupling, Integration) nmr_proc->nmr_int final Structural Confirmation & Purity Assessment nmr_int->final ir_bkg Collect Background Spectrum ir_sample Apply Sample to ATR Crystal ir_bkg->ir_sample ir_acq Acquire Sample Spectrum ir_sample->ir_acq ir_int Spectral Interpretation (Functional Group Identification) ir_acq->ir_int ir_int->final start Analyte: This compound start->nmr_prep start->ir_bkg

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The application of NMR and IR spectroscopy provides a robust and definitive method for the structural characterization of this compound. IR spectroscopy rapidly confirms the presence of the key amine, nitrile, and aromatic functional groups. Subsequently, ¹H and ¹³C NMR spectroscopy provides the detailed atomic-level map of the molecule's carbon-hydrogen framework, allowing for unambiguous assignment of the entire structure. The protocols and data interpretation guidelines presented here form a comprehensive framework for researchers, scientists, and drug development professionals to ensure the identity and quality of this vital chemical intermediate.

References

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • University of Alberta. NMR Sample Preparation.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • University of Missouri-St. Louis. Sample Preparation.
  • University of Cambridge. NMR Sample Preparation.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching.
  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • PubMed. [Influence of solvents on IR spectrum of aromatic amines].
  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Bruker. Guide to FT-IR Spectroscopy.
  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.
  • YouTube. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
  • University of Florida. Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab.
  • PubMed Central (PMC). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • PubChem. 2-Amino-5-bromo-6-methyl-nicotinonitrile.
  • Illinois State University. Infrared Spectroscopy.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. Observed and calculated IR spectrum of 2-amino-5-....
  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • PubChem. 6-Amino-5-methylnicotinonitrile.
  • PubChem. 2-Amino-5-nitrobenzonitrile.
  • National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

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Application Notes and Protocols for the Purification of 2-Amino-5-methylnicotinonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and optimized protocols for the purification of 2-Amino-5-methylnicotinonitrile, a key intermediate in pharmaceutical and materials science research. This document moves beyond a simple recitation of steps to explain the underlying scientific principles governing the selection of solvents and crystallization conditions. By grounding these protocols in physicochemical principles, this guide empowers researchers, scientists, and drug development professionals to achieve high purity and yield, while also providing a framework for troubleshooting and further optimization.

Introduction: The Critical Role of Purity

This compound (CAS No. 38076-78-7; Molecular Weight: 133.15 g/mol ) is a substituted aminopyridine derivative of significant interest in the synthesis of bioactive molecules and functional materials. The purity of this intermediate is paramount, as even minor impurities can have a profound impact on the stereochemistry, yield, and pharmacological profile of the final active pharmaceutical ingredient (API) or the performance of the target material.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] It leverages the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization process results in the formation of a highly ordered crystal lattice of the desired compound, while impurities remain in the saturated solution (mother liquor).

This guide will detail a systematic approach to developing a robust recrystallization protocol for this compound, from initial solvent screening to the final isolation and drying of the purified product.

Physicochemical Properties and Rationale for Solvent Selection

The successful recrystallization of any compound is predicated on a thorough understanding of its solubility profile. The ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at ambient or sub-ambient temperatures.

  • Favorable solubility profile for impurities, ideally keeping them dissolved at all temperatures or rendering them insoluble for removal by hot filtration.

  • Inertness, meaning it does not react with the compound.

  • A boiling point that is low enough to be easily removed from the crystals during drying, but not so low as to present significant evaporation during dissolution and filtration.

  • Non-toxic and environmentally benign, where possible.

Due to the polar nature of the amino and nitrile functional groups, as well as the aromatic pyridine ring, this compound is expected to be more soluble in polar solvents.

Proposed Solvent Systems

Based on the structural characteristics of this compound and established protocols for similar aminopyridine and aromatic nitrile compounds, the following solvents and solvent systems are proposed for initial screening:

  • Single-Solvent Systems:

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

  • Mixed-Solvent Systems (Co-solvent/Anti-solvent):

    • Ethanol/Water

    • Methanol/Water

    • Isopropanol/Heptane

    • Ethyl Acetate/Heptane

The use of a mixed-solvent system is often advantageous for compounds that are either too soluble or too insoluble in common single solvents. In this approach, the crude material is dissolved in a "good" solvent at an elevated temperature, and a "poor" or "anti-solvent" is added dropwise until the solution becomes turbid, indicating the onset of precipitation. The solution is then gently heated to redissolve the solid and allowed to cool slowly to promote crystal growth.

Experimental Protocols

Preliminary Solvent Screening Protocol

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane, deionized water)

  • Hot plate/stirrer

  • Spatula

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature while stirring, observing the solubility. Note solvents in which the compound is sparingly soluble or insoluble at room temperature.

  • For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.

  • Observe the solubility at the elevated temperature. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. Note the quantity and quality of the crystals formed.

  • For mixed-solvent systems, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) at room temperature. Add the "poor" solvent (e.g., water or heptane) dropwise until persistent cloudiness is observed. Gently warm the mixture until it becomes clear, and then allow it to cool slowly.

Detailed Recrystallization Protocol (Example: Ethanol/Water System)

This protocol is based on the common and effective use of an ethanol/water mixed-solvent system for the recrystallization of polar organic molecules.[1]

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper (appropriately sized for the Buchner funnel)

  • Glass funnel (for hot filtration, if needed)

  • Fluted filter paper (for hot filtration, if needed)

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a minimal amount of hot ethanol (near boiling) and begin stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the solution. Swirl the flask and gently reheat to boiling for a few minutes. The activated charcoal will adsorb colored impurities.

  • Hot Filtration (if decolorizing charcoal was used or if insoluble impurities are present): This step must be performed quickly to prevent premature crystallization. Pre-heat a glass funnel and a receiving Erlenmeyer flask by placing them on the hot plate. Place a piece of fluted filter paper in the funnel. Pour the hot solution through the fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot deionized water dropwise with continuous stirring until the solution becomes slightly and persistently turbid (cloudy). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that crystallization will begin from a saturated solution upon cooling, rather than from a supersaturated one which can lead to precipitation of impurities.

  • Crystal Formation: Cover the Erlenmeyer flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the final recrystallization solvent) to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them for a few minutes. Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Purity Assessment

The purity of the recrystallized this compound should be assessed by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2 °C). A broad melting point range is indicative of the presence of impurities. The experimentally determined melting point should be compared to the literature value, if available. Further characterization by techniques such as ¹H NMR, ¹³C NMR, and HPLC can provide more detailed information on the purity and structural integrity of the final product.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_antisolvent Add hot anti-solvent hot_filtration->add_antisolvent Clear Solution cool Slow Cooling add_antisolvent->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry purity_check Purity Assessment (Melting Point, etc.) dry->purity_check

Sources

Leveraging Design of Experiments (DoE) for the Synthesis of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Reaction Optimization:

Introduction: The Need for Systematic Optimization

2-Amino-5-methylnicotinonitrile is a valuable heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its efficient production is critical for the economic viability of multi-step synthetic routes. However, like many chemical transformations, its synthesis can be influenced by a complex interplay of variables, where achieving high yield and purity can be a significant challenge. Traditional optimization methods, such as the One-Variable-at-a-Time (OVAT) approach, are often inefficient and can fail to identify the true optimal conditions due to the presence of interactions between reaction parameters.[1][2][3]

This application note serves as a comprehensive guide for researchers and process chemists on the application of Design of Experiments (DoE), a powerful statistical methodology, to systematically and efficiently optimize the synthesis of this compound. By varying multiple factors simultaneously, DoE not only reduces the number of experiments required but also provides a deeper understanding of the reaction system, revealing critical interactions and quadratic effects that are undiscoverable with OVAT methods.[3][4][5]

The DoE Advantage: Beyond One-Variable-at-a-Time (OVAT)

The core limitation of the OVAT methodology is its assumption that the effect of one variable is independent of the levels of others. This is rarely true in complex chemical systems. DoE overcomes this by exploring the experimental space in a structured, multi-dimensional way.

The key advantages of employing DoE include:

  • Efficiency: Gain maximum information from a minimal number of experiments, saving time, materials, and resources.[1][6]

  • Detection of Interactions: Uncover synergistic or antagonistic relationships between reaction parameters (e.g., the effect of temperature may depend on the specific catalyst concentration).[3][5]

  • Process Understanding: Develop a mathematical model that describes the relationship between the input factors and the output responses, allowing for predictive capabilities.[2][7]

  • Robustness: Identify a region of operating conditions where the process is insensitive to small variations, ensuring consistent yield and quality.[7]

This guide will walk through a practical workflow, from defining objectives to statistical analysis, to find the optimal conditions for a hypothetical synthesis of this compound.

A Practical DoE Workflow for Synthesis Optimization

The DoE methodology follows a structured sequence to ensure that the experimental effort yields statistically significant and actionable results.

DoE_Workflow A Step 1: Define Objectives & Identify Key Parameters B Step 2: Select an Experimental Design A->B  Planning C Step 3: Execute Experiments (Protocol) B->C  Execution D Step 4: Measure Responses (Analytical Method) C->D E Step 5: Analyze Data & Interpret Model D->E  Analysis F Step 6: Confirm & Validate Optimal Conditions E->F  Optimization Factors_Responses cluster_factors Input Factors (Variables) cluster_responses Output Responses (Objectives) Temp Temperature Process Chemical Reaction (this compound Synthesis) Temp->Process Time Reaction Time Time->Process Cat Catalyst Loading Cat->Process Ratio Molar Ratio Ratio->Process Yield Maximize Yield (%) Impurity Minimize Impurity (%) Process->Yield Process->Impurity

Caption: Relationship between input factors and output responses for the synthesis.

Step 2: Select an Experimental Design

The choice of design depends on the objective. A common strategy is to first use a screening design to identify the most influential factors, followed by an optimization design to fine-tune those factors. [4][8] For this study, we will proceed directly to an optimization design using Response Surface Methodology (RSM) , as all four selected factors are likely to be significant. A Central Composite Design (CCD) is an excellent choice for this purpose because it can efficiently estimate main effects, interactions, and critical quadratic effects (curvature), which is necessary for locating a true optimum. [9][10] A CCD for four factors consists of:

  • Factorial Points: 16 runs forming a 2⁴ full factorial design (all combinations of high and low levels).

  • Axial (Star) Points: 8 runs where each factor is set at its extreme highest and lowest value while others are at the center point.

  • Center Points: Multiple (e.g., 6) replicate runs at the central level of all factors to measure process stability and experimental error.

Total Experiments = 16 + 8 + 6 = 30 runs.

FactorUnitsLow Level (-1)High Level (+1)
A: Temperature°C80120
B: Timehours26
C: Catalyst Loadingmol%1.05.0
D: Molar Ratio(Reactant 2:1)1.11.5
Table 1: Factors and their selected levels for the DoE study.
Step 3: Experimental Protocol

Safety First:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11]* Ventilation: Conduct all reactions in a well-ventilated fume hood. [12]* Handling: this compound and its precursors may be toxic if inhaled, swallowed, or in contact with skin. [13]Avoid creating dust. Consult the Safety Data Sheet (SDS) for all reagents before use. [11][12][14]* Emergency: Have an eyewash station and safety shower readily accessible. [11] General Procedure for a Single Experimental Run: This is a representative protocol. Actual reagent names and solvents are omitted for generality.

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the primary reactant (1.0 eq) and the appropriate solvent.

  • Add the secondary reactant according to the molar ratio specified in the experimental design table for the current run.

  • Add the catalyst according to the mol% specified in the design table.

  • Begin stirring and heat the reaction mixture to the temperature specified for the run using a controlled heating mantle.

  • Maintain the reaction at the set temperature for the duration specified in the design table.

  • After the specified time, cool the reaction mixture to room temperature.

  • Quench the reaction appropriately (e.g., with a calculated amount of water or a mild basic solution).

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Determine the crude mass and prepare a sample of known concentration for analytical analysis.

Step 4: Analytical Methodology for Response Measurement

Accurate measurement of the responses is crucial for the validity of the DoE model.

  • Method: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.

  • Yield Determination:

    • An analytical standard of pure this compound is required.

    • Create a calibration curve by injecting known concentrations of the standard.

    • Dissolve the entire crude product from each experimental run in a known volume of diluent.

    • Inject the sample into the HPLC.

    • Quantify the amount of product in the sample by comparing its peak area to the calibration curve.

    • Calculate the final yield based on the initial limiting reactant.

  • Impurity Quantification:

    • Identify the peak corresponding to the key impurity in the chromatogram.

    • Calculate its concentration as an area percentage relative to all other peaks in the chromatogram.

Step 5: Data Analysis and Model Interpretation

After all 30 experiments are completed and the responses (Yield and Impurity %) are measured, the data is analyzed using statistical software (e.g., JMP®, Design-Expert®, Minitab®). [7][15]The software fits the data to a polynomial equation to model the response surface. [9][16] Hypothetical Results Table:

RunTemp (°C)Time (hr)Cat. (mol%)RatioYield (%)Impurity (%)
18021.01.165.24.8
212021.01.178.96.5
.....................
2910043.01.388.52.1
3010043.01.389.12.0
Table 2: A partial view of the experimental design and resulting data.

Interpreting the Output:

  • Analysis of Variance (ANOVA): This table is the first point of analysis. It determines if the model as a whole is statistically significant (typically a p-value < 0.05). It also shows the significance of individual factors, interactions, and quadratic terms.

  • Main Effects and Interaction Plots:

    • Main Effects: These plots show the average change in response as a factor moves from its low to high level. A steep slope indicates a significant factor.

    • Interaction Plots: Non-parallel lines in these plots indicate a significant interaction between two factors. For example, the effect of temperature on yield might be much more pronounced at a high catalyst loading than at a low one. This is a critical insight that OVAT cannot provide. [5]

  • Response Surface Plots: These 3D or contour plots are powerful visualizations of the model. They show how the response (e.g., Yield) changes as two factors are varied simultaneously, while other factors are held constant. By examining these plots, a researcher can visually identify the region of highest yield and lowest impurity. [10] Optimization: The final step is to use the model to find the factor settings that simultaneously maximize yield and minimize impurity. Statistical software includes an optimization function that can search the model for the conditions that provide the most desirable outcome, often using a "desirability" score. [15] For instance, the model might predict that the optimal conditions are:

  • Temperature: 115 °C

  • Time: 5.5 hours

  • Catalyst Loading: 4.5 mol%

  • Molar Ratio: 1.4

Step 6: Confirmation and Validation

The final and most critical step is to perform a few confirmation experiments at the predicted optimal conditions. If the experimental results closely match the model's prediction, it validates the model's accuracy and concludes the optimization study.

Conclusion

The application of Design of Experiments provides a systematic, efficient, and statistically robust framework for optimizing the synthesis of this compound. By moving beyond the limitations of traditional OVAT methods, researchers can develop a profound understanding of their chemical system, identify critical factor interactions, and confidently locate optimal reaction conditions. This leads to more efficient process development, higher yields, improved purity, and ultimately, more robust and economically viable manufacturing processes. [6][7]

References

  • TIBCO Software Inc. (n.d.). Design of Experiments (DOE) and Process Optimization.
  • Mettler-Toledo International Inc. (n.d.). Design of Experiments (DoE) Studies | Definition, Methods & Uses.
  • Neural Concept. (n.d.). Response Surface Methodology - Overview & Applications.
  • Royal Society of Chemistry. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design.
  • American Chemical Society. (2014). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Organic Process Research & Development.
  • Syngene International Ltd. (n.d.). Design of Experiment (DoE) - An efficient tool for process optimization.
  • American Chemical Society. (2016). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Central Science.
  • Minitab, LLC. (n.d.). Example, response optimization with factorial designs.
  • American Chemical Society. (2021). A Brief Introduction to Chemical Reaction Optimization. Journal of Chemical Education.
  • Scientific Research Publishing Inc. (2017). Response Surface Methodology as an Approach for Optimization of the Synthesis of 1-(2-Aminoethyl)-2-imidazolidone. Journal of Materials Science and Chemical Engineering.
  • Loba Chemie Pvt. Ltd. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • EDP Sciences. (2017). RSM-based analysis and optimization approach for chemical processes. MATEC Web of Conferences.
  • JMP. (n.d.). Design of Experiments. Statistics Knowledge Portal.
  • Royal Society of Chemistry. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Green Chemistry.

Sources

Application Note & Protocols: Solid-Phase Synthesis Strategies Involving 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Nicotinonitrile Scaffold

The nicotinonitrile framework is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including roles as anticancer, anti-inflammatory, and antiviral agents.[3] The specific scaffold of 2-amino-5-methylnicotinonitrile offers a versatile platform for the generation of diverse small molecule libraries, crucial for modern drug discovery and development. Solid-phase organic synthesis (SPOS) provides a powerful methodology for the rapid and efficient construction of such libraries, enabling the systematic exploration of structure-activity relationships (SAR).[4] This application note details robust strategies and protocols for the solid-phase synthesis of compound libraries based on the this compound core, designed for researchers and scientists in drug development.

Foundational Principles: Adapting Solid-Phase Synthesis for this compound

The success of any solid-phase synthesis hinges on the judicious selection of the solid support, linker, and protecting group strategy.[5][6] For the this compound scaffold, the primary amino group presents a logical and convenient handle for immobilization onto a solid support.

Resin and Linker Selection

The choice of resin and linker is critical as it dictates the conditions for cleavage and the C-terminal functionality of the final product.[7][8]

  • Wang Resin: For the synthesis of compounds with a C-terminal carboxylic acid, Wang resin is an excellent choice. The this compound can be anchored via an appropriate linker that, upon cleavage, yields a carboxyl group.

  • Rink Amide Resin: To generate final products with a C-terminal amide, Rink Amide resin is the preferred solid support.[9][10] This is particularly useful as amides can mimic peptide bonds and often exhibit favorable pharmacokinetic properties.

  • 2-Chlorotrityl Chloride Resin: This resin is highly acid-labile and allows for the cleavage of the product under very mild acidic conditions, preserving acid-sensitive functionalities in the final compound.[9][10][11]

Protecting Group Strategy

While the 2-amino group of this compound will be involved in linking to the resin, other functionalities that may be introduced during the synthesis might require protection. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategies are the most common in solid-phase synthesis.[5][6]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group is typically removed with a solution of piperidine in DMF.[12] It is compatible with acid-labile resins like 2-chlorotrityl chloride.

  • Boc (tert-butyloxycarbonyl): This acid-labile protecting group is removed with trifluoroacetic acid (TFA).[12] This strategy is often used with resins that are cleaved under stronger acidic conditions, such as HF.

Visualizing the General Workflow

The following diagram illustrates a generalized workflow for the solid-phase synthesis of a diversified library from this compound.

Solid-Phase Synthesis Workflow cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin Resin Bead (e.g., Rink Amide) Attachment 1. Attachment of This compound Resin->Attachment Deprotection 2. Optional: Protecting Group Removal Attachment->Deprotection Diversification1 3. Diversification Step 1 (e.g., Acylation) Deprotection->Diversification1 Diversification2 4. Diversification Step 2 (e.g., Cyclization) Diversification1->Diversification2 Cleavage 5. Cleavage from Resin & Global Deprotection Diversification2->Cleavage Purification 6. Purification (e.g., HPLC) Cleavage->Purification Characterization 7. Characterization (e.g., MS, NMR) Purification->Characterization

Caption: General workflow for solid-phase synthesis using this compound.

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of a library of substituted pyrimido[4,5-d]pyrimidines, a class of heterocyclic compounds with known biological activities, using this compound as the starting material on Rink Amide resin.

Protocol 1: Loading of this compound onto Rink Amide Resin

Objective: To covalently attach the starting material to the solid support.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine, 20% in DMF (v/v)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.[13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 20 minutes to ensure complete removal of the Fmoc protecting group from the Rink linker.[14]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) and finally with DMF (3 x 10 mL).

  • Activation and Coupling: In a separate flask, dissolve this compound (4 eq, 2.0 mmol), HOBt (4 eq, 2.0 mmol) in DMF (5 mL). Add DIC (4 eq, 2.0 mmol) and allow the mixture to pre-activate for 10 minutes.

  • Coupling Reaction: Add the activated solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum. A small sample can be cleaved to confirm successful loading via LC-MS analysis.

Protocol 2: On-Resin Synthesis of a Pyrimido[4,5-d]pyrimidine Library

Objective: To introduce diversity to the immobilized scaffold through a multi-step reaction sequence.

Materials:

  • Loaded this compound resin from Protocol 1

  • A library of aromatic aldehydes (R1-CHO)

  • A library of primary amines (R2-NH2)

  • Formic acid

  • Ethanol

  • DMF

Procedure:

  • Resin Swelling: Swell the loaded resin (0.2 g, 0.1 mmol) in DMF (2 mL) for 30 minutes.

  • Reductive Amination (Introduction of R1):

    • To the swollen resin, add a solution of an aromatic aldehyde (R1-CHO, 5 eq, 0.5 mmol) in DMF (2 mL).

    • Add sodium cyanoborohydride (NaBH3CN, 5 eq, 0.5 mmol) and agitate the mixture at room temperature for 12 hours.

    • Drain the reaction mixture and wash the resin with DMF (3 x 5 mL), methanol (3 x 5 mL), and DCM (3 x 5 mL).

  • Cyclization with Formic Acid:

    • Treat the resin with a mixture of formic acid (1 mL) and DMF (1 mL) and heat at 60°C for 6 hours. This step facilitates the cyclization to form the dihydropyrimidine intermediate.

    • Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Aromatization and Amine Displacement (Introduction of R2):

    • Suspend the resin in a solution of a primary amine (R2-NH2, 10 eq, 1.0 mmol) in ethanol (2 mL).

    • Heat the mixture at 80°C for 12 hours. This step leads to the aromatization of the pyrimidine ring and the introduction of the second point of diversity.

    • Drain the reaction mixture and wash the resin thoroughly with ethanol (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

  • Drying: Dry the resin under vacuum in preparation for cleavage.

Protocol 3: Cleavage and Purification

Objective: To release the final compounds from the solid support and purify them.

Materials:

  • Synthesized library on resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (v/v)

  • Cold diethyl ether

  • Acetonitrile/water for HPLC

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail (2 mL) for 2 hours at room temperature.[9][15]

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the cleaved product by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude product. Decant the ether and repeat the ether wash twice.

  • Drying: Dry the crude product under a stream of nitrogen.

  • Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final compounds using LC-MS and NMR spectroscopy.

Quantitative Data Summary

StepParameterValue/ConditionPurpose
Protocol 1: Loading ResinRink Amide MBHATo yield a C-terminal amide
Reagent Equivalents4 eq of scaffold, HOBt, DICTo drive the coupling to completion
Reaction Time4 hoursEnsure complete immobilization
Protocol 2: Synthesis Reductive Amination5 eq aldehyde, 5 eq NaBH3CNIntroduction of R1 diversity
CyclizationFormic acid, 60°C, 6hFormation of the pyrimidine ring
Amine Displacement10 eq primary amine, 80°C, 12hIntroduction of R2 diversity and aromatization
Protocol 3: Cleavage Cleavage Cocktail95% TFA / 2.5% TIS / 2.5% H2OCleavage from resin and removal of acid-labile protecting groups
Cleavage Time2 hoursTo ensure complete release of the product

Mechanistic Insight: The Power of On-Resin Transformations

The proposed synthetic route leverages the reactivity of the this compound scaffold to build complexity directly on the solid support. The initial reductive amination introduces the first point of diversity. The subsequent formic acid-mediated cyclization and amine displacement/aromatization is a robust sequence for the construction of the pyrimido[4,5-d]pyrimidine core.

Reaction Mechanism cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization & Aromatization Resin_Scaffold Resin-NH-(Scaffold) Imine Resin-N=(Scaffold-R1) Resin_Scaffold->Imine + R1-CHO Aldehyde R1-CHO Reduced_Amine Resin-NH-(Scaffold-CH2-R1) Imine->Reduced_Amine + [H] Dihydropyrimidine Resin-(Dihydropyrimidine Intermediate) Reduced_Amine->Dihydropyrimidine + HCOOH, Δ Final_Product Resin-(Pyrimido[4,5-d]pyrimidine-R1,R2) Dihydropyrimidine->Final_Product + R2-NH2, Δ

Caption: Key on-resin chemical transformations.

Conclusion and Future Perspectives

The solid-phase synthesis strategies outlined in this application note provide a versatile and efficient platform for the generation of diverse chemical libraries based on the medicinally important this compound scaffold. The detailed protocols offer a practical guide for researchers to rapidly synthesize and screen novel compounds for drug discovery programs. Future work could explore alternative cyclization strategies and the introduction of additional diversity points to further expand the accessible chemical space.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
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  • Gomes, P. A. C., et al. (2021).
  • A. M. M. G. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Chemical and Pharmaceutical Research, 10(8), 1-18.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Hassan, H., Hisham, M., Osman, M., & Hayallah, A. (2023). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-22.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
  • Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849.
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  • Yokum, T. S., Alsina, J., & Barany, G. (2000). Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety.
  • Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. (n.d.). ResearchGate.
  • Fadda, A. A., et al. (2014). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 75, 435-446.
  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.
  • E-mail: jean-louis.b., & e-mail: didier.b. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 365-389.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Morimoto, J., et al. (2017). Solid-Phase Synthesis of Peptides with Methyl and Larger Substituents on Backbone Amide Nitrogens via On-Resin Incorporation of the Substituents. Organic Letters, 19(21), 5944–5947.
  • Cleavage time (t ½ ) for various protecting groups and cleavage conditions a. (n.d.). ResearchGate.
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  • Zhang, S., et al. (2019). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release.
  • Al-Ghorbani, M., et al. (2016). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 21(10), 1334.
  • Kallur, S. B., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 620718.
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  • Li, Y., et al. (2011). Chemical ligation and cleavage on solid support facilitate recombinant peptide purification.
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  • Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. (2019). ACS Sustainable Chemistry & Engineering, 7(15), 13218-13225.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
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  • Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. (n.d.). ResearchGate.
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Application Note: Flow Chemistry for the Synthesis of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinonitrile (3-cyanopyridine) and its derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2] Many approved pharmaceuticals, such as Nevirapine for HIV therapy and the antihypertensive agent Olprinone, feature this heterocyclic core.[1][3] Traditional batch synthesis of these compounds often grapples with challenges related to safety, scalability, and reaction efficiency, particularly when handling hazardous reagents like cyanides or managing highly exothermic reactions.[4][5][6]

Flow chemistry, or continuous flow processing, has emerged as a transformative technology that addresses these limitations.[7] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this approach offers superior control over reaction parameters like temperature, pressure, and residence time.[7][8] This precise control leads to enhanced safety, higher yields and selectivity, reduced waste, and seamless scalability from laboratory to industrial production.[4][7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging flow chemistry for the efficient and safe synthesis of nicotinonitrile derivatives.

Core Advantages of Flow Chemistry for Nicotinonitrile Synthesis

  • Enhanced Safety: The small reactor volumes inherent to flow systems dramatically reduce the amount of hazardous material present at any given time.[7][9] This is particularly crucial for cyanation reactions, mitigating the risks associated with handling large quantities of cyanide reagents and the potential liberation of toxic hydrogen cyanide (HCN) gas.[5][6][10]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation.[9][11] This prevents the formation of hot spots in highly exothermic reactions, which are common in pyridine ring formation, leading to fewer side products and improved process control.[12]

  • Precise Reaction Control: Automated pumps and back-pressure regulators allow for exact control over stoichiometry and residence time, enabling fine-tuning of reaction conditions to maximize yield and minimize impurity formation.[4][8]

  • Rapid Optimization & Scalability: Flow systems enable rapid screening of reaction parameters (temperature, concentration, residence time) in an automated fashion, significantly shortening development timelines. Once optimized, the process can be scaled up by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex re-optimization often required when scaling up batch reactors.[13][14]

General Flow Chemistry Setup

A typical flow chemistry setup for nicotinonitrile synthesis consists of several key components. Reagents are introduced into the system using precise pumps, mixed, and then passed through a reactor coil or chip situated in a heating/cooling unit. A back-pressure regulator (BPR) is used to maintain the system pressure, allowing for heating solvents above their atmospheric boiling points.

Flow_Setup cluster_reagents Reagent Delivery cluster_pumps Pumping System cluster_reaction Reaction Zone cluster_downstream Downstream Processing A Reagent A in Solvent P1 Pump A A->P1 B Reagent B in Solvent P2 Pump B B->P2 Mix T-Mixer P1->Mix Flow Rate 1 P2->Mix Flow Rate 2 Reactor Heated/Cooled Reactor Coil Mix->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Controlled Residence Time Collect Product Collection BPR->Collect

Caption: General experimental workflow for continuous flow synthesis.

Protocol 1: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step and are well-suited for flow chemistry.[15][16] The synthesis of 2-amino-3-cyanopyridines from an aldehyde, a ketone, malononitrile, and an ammonium source is a classic example.[17][18][19]

Rationale for Flow Synthesis: This reaction often requires elevated temperatures to proceed efficiently. In a batch reactor, this can lead to side reactions and decomposition. A flow reactor provides precise temperature control and minimizes reaction time at high temperatures, improving the yield and purity of the desired product.[4]

Experimental Protocol

  • Reagent Preparation:

    • Solution A: Prepare a 0.40 M solution of the desired aldehyde (e.g., benzaldehyde), ketone (e.g., acetophenone), and malononitrile in a suitable solvent like ethanol or dichloromethane (DCM).[20]

    • Solution B: Prepare a 1.0 M solution of ammonium acetate in ethanol.

  • Flow System Setup:

    • Assemble the flow chemistry system as shown in the diagram above.

    • Use two syringe pumps or HPLC pumps for reagent delivery.

    • Employ a PFA or stainless steel tubing reactor coil with a volume of 10 mL.

    • Set the back-pressure regulator to 10 bar to prevent solvent boiling.

    • Pre-heat the reactor coil to the desired temperature (e.g., 95°C).[20]

  • Reaction Execution:

    • Pump Solution A at a flow rate of 0.8 mL/min.

    • Pump Solution B at a flow rate of 0.2 mL/min.

    • The combined flow rate will be 1.0 mL/min, resulting in a residence time of 10 minutes in the 10 mL reactor.

    • Allow the system to reach a steady state for approximately 3 residence times (30 minutes) before collecting the product.

  • Work-up and Isolation:

    • Collect the reactor output in a flask containing water.

    • The product will often precipitate from the aqueous solution.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from ethanol if necessary.

Data Summary Table

EntryAldehydeKetoneTemp (°C)Residence Time (min)Yield (%)
1BenzaldehydeAcetophenone9510>90
24-Cl-BenzaldehydeAcetophenone9510>88
3BenzaldehydeCyclohexanone9515>92

Note: Yields are representative and may vary based on specific substrates and precise optimization.

Protocol 2: Cyanation of Pyridine N-oxides

The direct cyanation of pyridine rings can be challenging due to the ring's electron-deficient nature.[21] A common strategy is to first activate the ring via N-oxidation.[22] The subsequent cyanation of the pyridine N-oxide often uses hazardous reagents like trimethylsilyl cyanide (TMSCN) in the presence of an activating agent.[23]

Rationale for Flow Synthesis: The use of TMSCN, which can generate highly toxic HCN, makes this a prime candidate for flow chemistry.[5][6] The small internal volume of the flow reactor significantly enhances safety by minimizing the amount of cyanide present at any one time.[5][10] Furthermore, many of these reactions are performed at cryogenic temperatures, which are easier and more energy-efficient to maintain in a small-volume flow reactor compared to a large batch vessel.[5][24]

Experimental Protocol

  • Reagent Preparation (Under Inert Atmosphere):

    • Solution A: Prepare a 0.2 M solution of the substituted pyridine N-oxide and an activating agent (e.g., 1.2 equivalents of dimethylcarbamoyl chloride) in anhydrous acetonitrile.

    • Solution B: Prepare a 0.3 M solution of trimethylsilyl cyanide (TMSCN, 1.5 equivalents) in anhydrous acetonitrile.

  • Flow System Setup:

    • Utilize a microreactor chip or a small-volume PFA tubing coil (e.g., 2 mL) for the reaction.

    • Ensure the entire system is dry and purged with nitrogen or argon.

    • Cool the reactor to the desired temperature (e.g., -20°C to 0°C) using a suitable cryostat.

    • Set the back-pressure regulator to 5 bar.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each) so they converge at a T-mixer just before the reactor.

    • The total flow rate of 0.2 mL/min in a 2 mL reactor results in a 10-minute residence time.

    • The reaction stream exiting the reactor is directed into a quench solution.

  • Work-up and Isolation:

    • The quench solution should be a vigorously stirred aqueous solution of sodium bicarbonate to neutralize the activating agent and hydrolyze any remaining TMSCN.

    • Safety Note: This quenching step should be performed in a well-ventilated fume hood as it may generate small amounts of HCN.[5]

    • After quenching, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography.

Mechanism Visualization: Reissert-Henze Type Reaction

Mechanism cluster_mech Cyanation of Pyridine N-oxide Py-NO Pyridine N-Oxide Intermediate N-Acyloxy Pyridinium Salt Py-NO->Intermediate + Acyl-Cl Acyl-Cl Activating Agent (e.g., DMCC) Adduct Dihydropyridine Adduct Intermediate->Adduct + CN⁻ (attacks C2) CN- Cyanide Source (e.g., TMSCN) Product 2-Cyanopyridine Adduct->Product Elimination

Caption: Simplified mechanism for α-cyanation of pyridine N-oxides.

Protocol 3: Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for synthesizing 2,6-dihydroxynicotinonitriles (which exist as their pyridone tautomers) by condensing cyanoacetamide with a 1,3-dicarbonyl compound.[25][26]

Rationale for Flow Synthesis: This condensation often requires prolonged heating in batch, and the product can sometimes precipitate, causing stirring issues. A flow system, particularly a packed-bed reactor with a solid base catalyst, can intensify this process. The use of an aqueous medium, as demonstrated in recent green chemistry approaches, makes this reaction even more amenable to flow processing.[27]

Experimental Protocol

  • Reagent Preparation:

    • Solution A: Prepare an aqueous solution of the 1,3-dicarbonyl compound (e.g., 0.5 M ethyl acetoacetate) and cyanoacetamide (0.5 M).

    • Solution B: Prepare an aqueous solution of a base catalyst (e.g., 1.0 M ammonium carbonate).[27]

  • Flow System Setup:

    • Use a heated reactor coil (e.g., 15 mL PFA tubing).

    • Set the reactor temperature to 100-120°C.

    • Use a back-pressure regulator set to 15 bar to keep the water in the liquid phase.

  • Reaction Execution:

    • Pump Solution A and Solution B at a 2:1 ratio of flow rates (e.g., Solution A at 0.67 mL/min, Solution B at 0.33 mL/min).

    • The total flow rate of 1.0 mL/min in a 15 mL reactor provides a 15-minute residence time.

    • The product is often poorly soluble in the cooled reaction stream and will precipitate upon exiting the BPR.

  • Work-up and Isolation:

    • Collect the output slurry from the reactor.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Filter the solid product, wash with cold water, and dry. The product is often of high purity without needing further chromatographic purification.

Flow chemistry offers a superior alternative to traditional batch methods for the synthesis of nicotinonitrile derivatives. The enhanced safety, precise control over reaction conditions, and straightforward scalability make it an invaluable tool for both academic research and industrial drug development.[7][8] By mitigating the risks associated with hazardous reagents and exothermic processes, continuous flow enables chemists to explore new synthetic routes and accelerate the production of these vital heterocyclic compounds.[12][28] The protocols outlined in this note serve as a starting point for developing robust and efficient continuous manufacturing processes.

References

  • Access2Flow. (n.d.). Application note.
  • Recent advancements in the continuous synthesis of heterocycles and their synthons. (n.d.). [Source not further specified].
  • Gemo, M., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications.
  • Martin, B., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Semantic Scholar.
  • Carvalho, M.-A., et al. (n.d.). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)-H Cyanation. [Source not further specified].
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
  • Martin, B., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications.
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). [Source not further specified].
  • McQuade, D. T., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry.
  • α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. (n.d.). ResearchGate.
  • Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Organic Chemistry Portal.
  • Martin, B., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ResearchGate.
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). [Source not further specified].
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (n.d.). Journal of the American Chemical Society.
  • Huo, C., et al. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and KCN. [Source not further specified].
  • Martin, B., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. PubMed.
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (n.d.). SciELO.
  • Synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.). ResearchGate.
  • Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research.
  • Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate.
  • Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. (n.d.). [Source not further specified].
  • Sabry, E., et al. (2024). Multicomponent Reaction for the Synthesis of Novel Nicotinonitrile Analogues Bearing Imidazole or Triazole Moieties: Synthesis, Antioxidant Activity, Molecular Docking, and Adme Studies. ResearchGate.
  • Guareschi-Thorpe Condensation. (n.d.). [Source not further specified].
  • Guareschi-Thorpe Condensation. (n.d.). [Source not further specified].
  • Disney, N., et al. (2024). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering.
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017). PubMed.
  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. (2025). ResearchGate.
  • Adamo, A. (n.d.). Scale-up of Continuous Chemical Synthesis Systems. DSpace@MIT.
  • From discovery to production: Scale-out of continuous flow meso reactors. (2009). PMC.
  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). NIH.
  • From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. (n.d.). Almac.
  • Bainbridge, E. (2023). Scaling up continuous flow chemistry. Stoli Chem.
  • Proposed mechanism for the synthesis of nicotinonitrile derivatives... (n.d.). ResearchGate.
  • General synthetic route of nicotinonitrile compounds 6a–c and 7. (n.d.). ResearchGate.
  • Flow chemistry and the synthesis of energetic materials. (n.d.). JRC Publications Repository.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). PMC - NIH.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC.
  • Flow chemistry reactions performed by Syrris Asia System. (n.d.). [Source not further specified].

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-based solutions grounded in solid chemical principles to help you optimize your reaction outcomes.

Structure of this Guide

Instead of a rigid, linear protocol, this guide is structured as a series of troubleshooting scenarios and frequently asked questions. This format allows you to directly address the specific issues you may be encountering in your experiments. Each section will delve into the potential root causes of common problems and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary synthetic strategies for the preparation of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method that typically starts from the corresponding 2-chloro-5-methylnicotinonitrile. The chloro group is displaced by an amino group using a source of ammonia, such as aqueous or alcoholic ammonia, under elevated temperature and pressure.

  • Multicomponent Reactions: One-pot condensation reactions, such as the Gewald reaction or Thorpe-Ziegler type cyclizations, can be employed. These methods often involve the reaction of a ketone or aldehyde with an activated nitrile (like malononitrile) and a source of ammonia or sulfur.[1]

Each route has its own set of advantages and potential pitfalls, which we will explore in the troubleshooting sections.

Q2: I am observing a significant amount of an unknown impurity with a similar polarity to my product. What could it be?

This is a common issue. Besides unreacted starting material, one of the most probable culprits is the hydrolysis of the nitrile group to the corresponding amide, forming 2-Amino-5-methylnicotinamide . This side product often has similar chromatographic behavior to the desired product, making purification challenging.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is organized by the type of side reaction. For each, we will discuss the likely causes, the mechanism of its formation, and preventative measures.

Hydrolysis Reactions: Formation of Amides and Carboxylic Acids

Problem: Your final product is contaminated with 2-Amino-5-methylnicotinamide or, in more severe cases, 2-Amino-5-methylnicotinic acid.

Causality and Mechanism:

The nitrile group in this compound is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate.[2][3] The presence of water in the reaction mixture, especially at elevated temperatures, is the primary driver for this side reaction.

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Solvent and Reagents Use anhydrous solvents and reagents.To minimize the presence of water, which is a key reactant in the hydrolysis side reaction.
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent the absorption of atmospheric moisture.
Work-up Procedure Minimize the duration of contact with aqueous acidic or basic solutions during work-up.Prolonged exposure to aqueous conditions, especially at non-neutral pH, will promote hydrolysis.
Temperature Control Avoid excessive temperatures during the reaction and work-up.Higher temperatures accelerate the rate of hydrolysis.

Experimental Protocol: Minimizing Hydrolysis during Amination of 2-Chloro-5-methylnicotinonitrile

  • Drying of Reagents: Ensure your starting material, 2-chloro-5-methylnicotinonitrile, and the solvent (e.g., ethanol or isopropanol) are thoroughly dried before use.

  • Ammonia Source: Use anhydrous ammonia gas or a freshly prepared solution of ammonia in a dry alcohol.

  • Reaction Setup: Assemble the reaction apparatus under a stream of dry nitrogen.

  • Temperature Management: Maintain the reaction temperature at the lowest effective level to achieve a reasonable reaction rate while minimizing hydrolysis.

  • Work-up: Upon completion, cool the reaction mixture and perform extractions and washes as quickly as possible. If an aqueous wash is necessary, use deionized water and immediately proceed to the next step.

Dimerization and Polymerization

Problem: You observe the formation of high molecular weight species, leading to a complex reaction mixture and a decrease in the yield of the desired product.

Causality and Mechanism:

Cyanopyridines, especially those with electron-donating groups like the amino group, can be susceptible to dimerization or polymerization, particularly under basic conditions or at high temperatures.[4] The Thorpe-Ziegler reaction is a classic example of a base-catalyzed self-condensation of nitriles.[2][5] While this reaction is often used intentionally for cyclization, intermolecular versions can lead to unwanted oligomers.

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Base Concentration Use the minimum effective concentration of a non-nucleophilic base if one is required.Strong bases can deprotonate starting materials or intermediates, initiating polymerization cascades.
Temperature Control Maintain a moderate reaction temperature.High temperatures can promote radical-initiated polymerization or other condensation pathways.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times can increase the likelihood of side reactions, including polymerization.

Workflow for Minimizing Dimerization

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up Start Charge Reactor with Starting Material and Solvent Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Cooling Cool Reaction Mixture Inert_Atmosphere->Cooling Base_Addition Slow, Subsurface Addition of Base Cooling->Base_Addition TLC_GC Monitor by TLC or GC Base_Addition->TLC_GC Endpoint Stop Reaction at >98% Conversion TLC_GC->Endpoint Check every 30 min Quench Quench with a Mild Acid Endpoint->Quench Extraction Perform Liquid-Liquid Extraction Quench->Extraction Purification Purify by Crystallization or Chromatography Extraction->Purification

Caption: Workflow to minimize dimerization side reactions.

Incomplete Reaction and Starting Material Carryover

Problem: A significant amount of starting material (e.g., 2-chloro-5-methylnicotinonitrile) remains in the final product.

Causality and Mechanism:

Incomplete reactions are often due to insufficient reaction time, inadequate temperature, or deactivation of reagents. In the case of amination of a chloropyridine, the reactivity of the starting material is a key factor.

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Reaction Time and Temperature Optimize the reaction time and temperature through small-scale experiments.To ensure the reaction proceeds to completion without degrading the product.
Reagent Purity and Stoichiometry Use high-purity starting materials and ensure the correct stoichiometry of reagents.Impurities in the starting material can inhibit the reaction. An insufficient amount of the aminating agent will naturally lead to an incomplete reaction.
Mixing Ensure efficient stirring throughout the reaction.In heterogeneous reaction mixtures, good mixing is crucial for ensuring all reactants come into contact.

Logical Relationship for Troubleshooting Incomplete Reactions

G Incomplete_Reaction Incomplete Reaction Observed Check_Time_Temp Verify Reaction Time and Temperature Incomplete_Reaction->Check_Time_Temp Check_Reagents Assess Reagent Purity and Stoichiometry Incomplete_Reaction->Check_Reagents Check_Mixing Evaluate Stirring Efficiency Incomplete_Reaction->Check_Mixing Optimize Optimize Reaction Conditions Check_Time_Temp->Optimize Check_Reagents->Optimize Check_Mixing->Optimize

Caption: Troubleshooting logic for incomplete reactions.

Formation of Isomeric Byproducts

Problem: You detect isomers of the desired product in your reaction mixture.

Causality and Mechanism:

Isomer formation can occur if the starting materials are not isomerically pure or if the reaction conditions allow for rearrangement or reaction at alternative sites. For instance, in a multicomponent synthesis, the initial condensation steps might not be perfectly regioselective.

Troubleshooting and Prevention:

  • Starting Material Purity: The most critical step is to ensure the isomeric purity of your starting materials through rigorous analytical characterization (e.g., NMR, GC-MS).

  • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. In some cases, lower temperatures can favor the formation of the thermodynamically more stable product.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.
  • Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.).
  • AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS ⅩⅦ. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER*. (n.d.).
  • hydrolysis of nitriles - Chemguide. (n.d.).

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-methylnicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple procedural lists to provide a deep dive into the causality behind experimental choices, offering robust, field-tested protocols and troubleshooting advice in a direct question-and-answer format to help you maximize your reaction yields and purity.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and high-yielding pathway to this compound begins with the commercially available starting material, 2-Amino-5-methylpyridine. The strategy involves two key transformations:

  • Regioselective Halogenation: Introduction of a halogen (typically bromine) at the C3 position of the pyridine ring. This step is critical for activating the position for the subsequent cyanation.

  • Transition Metal-Catalyzed Cyanation: Displacement of the C3-halogen with a nitrile group to form the final product.

This two-step sequence provides a more controlled and generally higher-yielding route than attempting direct C-H cyanation, which often suffers from a lack of regioselectivity and harsh reaction conditions.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Halogenation cluster_intermediate Key Intermediate cluster_step2 Step 2: Cyanation cluster_product Final Product Start 2-Amino-5-methylpyridine Halogenation Selective C3-Halogenation (e.g., Bromination) Start->Halogenation Halogenating Agent (e.g., NBS) Intermediate 2-Amino-3-bromo-5-methylpyridine Halogenation->Intermediate Cyanation Palladium-Catalyzed Cyanation Intermediate->Cyanation Cyanide Source (e.g., Zn(CN)₂) Pd Catalyst (e.g., Pd(OAc)₂) Product This compound Cyanation->Product Catalytic_Cycle cluster_cycle Palladium-Catalyzed Cyanation Cycle center_node Pd(0)L₂ OxAdd Oxidative Addition center_node->OxAdd Ar-Br Transmetal Transmetalation (Cyanide Transfer) OxAdd->Transmetal [Ar-Pd(II)-Br]L₂ RedElim Reductive Elimination Transmetal->RedElim [Ar-Pd(II)-CN]L₂ (from Zn(CN)₂) RedElim->center_node Ar-CN ArCN 2-Amino-5-methyl- nicotinonitrile RedElim->ArCN ArBr 2-Amino-3-bromo- 5-methylpyridine ArBr->OxAdd ZnCN2 Zn(CN)₂ ZnCN2->Transmetal

Technical Support Center: Purification of Crude 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges associated with the purification of this important synthetic intermediate. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of the physicochemical properties of this compound is paramount. These properties dictate its behavior in various purification techniques.

PropertyEstimated Value/CharacteristicImplication for Purification
Structure A pyridine ring with a basic amino group at C2, a methyl group at C5, and an electron-withdrawing nitrile group at C3.The basic amino group allows for manipulation of solubility with pH changes (acid-base extraction). The nitrile group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.
pKa (estimated) The exocyclic amino group is expected to have a pKa similar to 2-aminopyridine (~6.8)[1][2][3][4][5]. The pyridine ring nitrogen's basicity is significantly reduced by the electron-withdrawing nitrile group, similar to 3-cyanopyridine (pKa ~1.4).This large difference in basicity is the cornerstone of a successful acid-base extraction. It allows for selective protonation of the exocyclic amino group without significant protonation of the ring nitrogen under moderately acidic conditions.
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and likely low solubility in water at neutral pH.Recrystallization from solvents like ethanol or a mixed solvent system (e.g., ethanol/water) is a promising purification strategy.[1]
Thermal Stability Aminopyridines generally exhibit good thermal stability under typical laboratory conditions[2]. However, decomposition can occur at very high temperatures (e.g., >150-250°C)[3][5].Standard purification techniques like recrystallization and column chromatography are unlikely to cause thermal degradation. High-temperature distillation should be approached with caution.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.

A. Recrystallization Issues

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common when the solution is supersaturated to a high degree or cooled too quickly. For this compound, this can also be exacerbated by the presence of impurities which depress the melting point.

Causality & Solution Workflow:

  • Reduce the Rate of Cooling: Slow, controlled cooling is crucial for crystal lattice formation. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Use More Solvent: You may have used too little solvent, causing the solution to become excessively supersaturated upon cooling. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

  • Change the Solvent System: If the issue persists, your chosen solvent may not be ideal. For this compound, if you are using a single solvent like ethanol, consider a two-solvent system. Dissolve the crude material in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" hot solvent (e.g., water or hexanes) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify, then cool slowly.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Question 2: After recrystallization, my yield is very low. What are the likely causes?

Answer: Low recovery is a common challenge in recrystallization and can stem from several factors.

Causality & Solution Workflow:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound in the mother liquor even after cooling.

    • Protocol: Use the minimum amount of near-boiling solvent required to fully dissolve the solid.[6]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.

    • Protocol: Use a pre-heated funnel and flask for hot filtration and add a slight excess of hot solvent before filtering to ensure the product remains in solution.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Protocol: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[6]

B. Column Chromatography Challenges

Question 1: My compound is streaking/tailing on the silica gel column. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like this compound on silica gel is a classic problem. It is primarily caused by strong, non-ideal interactions between the basic amino group and the acidic silanol groups (Si-OH) on the surface of the silica.

Causality & Solution Workflow:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., hexanes/ethyl acetate). This will neutralize the acidic sites and lead to sharper peaks.

  • Use of Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reversed-Phase (C18): Reversed-phase chromatography separates compounds based on hydrophobicity. A mobile phase of water/acetonitrile or water/methanol, often with a buffer or ion-pairing agent, would be used.

  • Sample Loading: Overloading the column can also lead to peak broadening and tailing. Ensure you are not exceeding the loading capacity of your column.

Question 2: I am observing degradation of my compound on the column. What are my options?

Answer: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. While this compound is expected to be reasonably stable, the potential for hydrolysis of the nitrile group or other unforeseen reactions exists.

Causality & Solution Workflow:

  • Deactivate the Silica: Before packing the column, you can prepare a slurry of the silica gel in the eluent containing triethylamine. This helps to pre-neutralize the stationary phase.

  • Switch to a Less Acidic Stationary Phase: As mentioned above, neutral alumina is a good alternative.

  • Minimize Residence Time: Run the column with slightly higher flow rates (while still maintaining good separation) to reduce the time your compound is in contact with the stationary phase.

C. Acid-Base Extraction Issues

Question 1: I am losing my product during the acid-base extraction workup. Where could it be going?

Answer: Product loss during acid-base extraction can occur at several stages. A systematic approach is needed to identify the cause.

Causality & Solution Workflow:

  • Incorrect pH for Extraction: To extract your basic product into the aqueous phase, the pH must be low enough to fully protonate the exocyclic amino group (pKa ~6.8). A pH of 2-3 is generally sufficient.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Extract with 1M HCl. Check the pH of the aqueous layer after extraction to ensure it is strongly acidic.

  • Incorrect pH for Back-Extraction: To recover your product, you must raise the pH of the acidic aqueous layer to deprotonate the ammonium salt and make it soluble in the organic phase again. The pH should be raised to be well above the pKa of the conjugate acid.

    • Protocol: Basify the acidic aqueous layer with 1M or 2M NaOH to a pH of 9-10. Then, extract with fresh organic solvent.

  • Formation of Emulsions: Emulsions are a common problem in extractions, especially with basic solutions. This can trap your product at the interface.

    • Solution: To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), gentle swirling instead of vigorous shaking, or filtering the entire mixture through a pad of celite.

  • Hydrolysis of the Nitrile Group: Prolonged exposure to strong acid or base, especially with heating, can lead to the hydrolysis of the nitrile group to either an amide or a carboxylic acid. This would change the solubility properties of your compound, potentially trapping it in the aqueous layer.

    • Protocol: Perform extractions at room temperature and avoid lengthy exposure to strongly acidic or basic conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

Based on common synthetic routes, such as those described in the literature[4], potential impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the aminonicotinonitrile ring system.

  • Isomeric Impurities: In some syntheses of related aminopyridines, isomeric byproducts can form[7]. For example, other positional isomers of the amino or methyl group might be present in trace amounts.

  • Products of Side Reactions: If reagents like pivaloyl chloride are used in the synthesis, you might have N-acylated byproducts[4].

  • Hydrolysis Products: Small amounts of 2-amino-5-methylnicotinamide or 2-amino-5-methylnicotinic acid could be present if the nitrile group has undergone partial hydrolysis.

Q2: What is the best way to store purified this compound?

Like many aminopyridines, it is advisable to store the purified solid in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the amino group. Keep the container tightly sealed to protect it from moisture.

Q3: Can I use distillation to purify this compound?

While aminopyridines can be distilled, it is generally not the preferred method for this compound due to its relatively high boiling point and the potential for thermal degradation at atmospheric pressure. Vacuum distillation could be an option, but other methods like recrystallization or chromatography are often safer and more effective for removing non-volatile impurities.

Q4: What is a good starting point for an HPLC method to check the purity?

A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Detection: UV at 254 nm or 280 nm.

  • Note: The acidic modifier (TFA or formic acid) is crucial for good peak shape by protonating the amino group.

IV. Visualization of Purification Workflows

Diagram 1: Acid-Base Extraction Workflow

G start Crude this compound in Organic Solvent (e.g., EtOAc) extract_acid Extract with 1M HCl start->extract_acid separate1 Separate Layers extract_acid->separate1 org_layer1 Organic Layer: Neutral & Acidic Impurities separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Protonated Product (Salt Form) separate1->aq_layer1 Aqueous wash_org Wash with Brine, Dry (Na2SO4), Evaporate to Isolate Impurities org_layer1->wash_org basify Add 2M NaOH to pH 9-10 aq_layer1->basify extract_org Extract with fresh EtOAc basify->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer (Waste) separate2->aq_layer2 Aqueous org_layer2 Organic Layer: Purified Product separate2->org_layer2 Organic final_product Wash with Brine, Dry (Na2SO4), Evaporate to yield Pure this compound org_layer2->final_product

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Troubleshooting Recrystallization

G start Dissolve Crude Product in Minimum Hot Solvent cool Cool Solution Slowly start->cool oiling_out Problem: 'Oiling Out' cool->oiling_out No low_yield Problem: Low Yield cool->low_yield Yes, but... crystals_form Crystals Form Successfully cool->crystals_form Yes reheat Reheat & Add More 'Good' Solvent oiling_out->reheat Try First change_solvent Change Solvent System (e.g., two-solvent) oiling_out->change_solvent If Persistent check_solvent_vol Used Too Much Solvent? low_yield->check_solvent_vol check_cooling Cooled Sufficiently? low_yield->check_cooling check_wash Washed with Ice-Cold Solvent? low_yield->check_wash slow_cool Cool Even Slower reheat->slow_cool

Caption: Decision tree for troubleshooting common recrystallization issues.

V. References

  • Trissel, L. A., & Trusley, C. R. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157. [Link]

  • Hess, H. J., et al. (1975). U.S. Patent No. 3,917,624. U.S. Patent and Trademark Office.

  • PubChem. (n.d.). 3-Cyanopyridine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?[Link]

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?[Link]

  • Request PDF. (2010). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • Bayer AG. (1994). U.S. Patent No. 5,332,824. U.S. Patent and Trademark Office.

Sources

Technical Support Center: Impurity Identification in 2-Amino-5-methylnicotinonitrile by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Amino-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful, non-destructive analytical technique, NMR provides detailed structural information, making it an invaluable tool for impurity profiling in pharmaceutical development.[1][2][3] This resource provides a structured, in-depth approach to common challenges encountered during the NMR analysis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect to see in my this compound sample?

A1: Impurities in a given sample of this compound can be broadly categorized into three main groups:

  • Process-Related Impurities: These are substances introduced or formed during the synthesis of the final product. Based on common synthetic routes, which often start from 3-picoline (3-methylpyridine), you can anticipate the presence of:

    • Starting Materials: Unreacted 3-picoline.

    • Intermediates: Key compounds formed during the synthesis, such as 3-picoline-N-oxide and 2-amino-5-methylpyridine. Halogenated precursors, if used in the cyanation step, may also be present.

    • By-products: These can include isomers formed during substitution reactions or products of incomplete reactions.

  • Degradation Products: These impurities arise from the decomposition of this compound under various conditions such as exposure to acid, base, heat, light, or oxidizing agents. The primary degradation pathway to monitor is the hydrolysis of the nitrile group:

    • 2-Amino-5-methylnicotinamide: The initial product of nitrile hydrolysis.

    • 2-Amino-5-methylnicotinic acid: The final product of complete nitrile hydrolysis.

  • Contaminants: These are extraneous substances that are unintentionally introduced into the sample. Common contaminants include:

    • Residual Solvents: From the reaction or purification steps (e.g., ethanol, ethyl acetate, dichloromethane).

    • Water: Can be present in the sample or the NMR solvent.

    • Grease: From laboratory glassware.

    • NMR Solvent Impurities: Residual non-deuterated solvent and other manufacturing impurities.

Q2: I see unexpected peaks in my ¹H NMR spectrum. How can I begin to identify them?

A2: A systematic approach is key to identifying unknown signals. Follow this logical workflow:

  • Identify the Main Compound: First, confirm and assign all the peaks belonging to this compound. This provides a baseline and helps to distinguish the main component from impurities.

  • Check for Common Contaminants: Compare the chemical shifts of the unknown peaks to established tables of common laboratory solvents and contaminants. This is often the quickest way to identify many extraneous signals.[1][2][4]

  • Analyze Peak Characteristics:

    • Chemical Shift (δ): The position of the peak on the x-axis gives clues about the electronic environment of the proton.

    • Multiplicity (Splitting Pattern): Patterns like singlets, doublets, triplets, etc., indicate the number of neighboring protons.

    • Integration: The area under the peak is proportional to the number of protons it represents.

  • Hypothesize Potential Structures: Based on the synthetic route and potential degradation pathways, create a list of likely impurities. Predict their expected NMR spectra and compare them to your experimental data.

  • Utilize 2D NMR: If the ¹H NMR spectrum is complex or ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide invaluable information about proton-proton and proton-carbon connectivities, respectively, helping to piece together the structures of the impurities.

Troubleshooting Guide: A Deeper Dive into Specific Issues

This section addresses specific problems you might encounter during your NMR analysis and provides actionable solutions.

Issue 1: My sample shows a singlet around 2.1-2.3 ppm that I can't assign.
  • Plausible Cause & Explanation: This is a common region for methyl singlets. Several potential impurities could be the source:

    • 2-Amino-5-methylpyridine: A likely precursor or intermediate, it has a methyl singlet in this region.

    • 3-Picoline (3-methylpyridine): The typical starting material for the synthesis, with a characteristic methyl singlet.

    • Acetone: A very common laboratory solvent and contaminant.

  • Troubleshooting Steps:

    • Compare Chemical Shifts: Carefully compare the chemical shift of your unknown peak to the known values for these compounds in your specific deuterated solvent (see Table 2).

    • Check Aromatic Region: Look for the corresponding aromatic protons of these impurities. 2-Amino-5-methylpyridine and 3-picoline have distinct aromatic signals that should accompany the methyl singlet.

    • Spiking Experiment: If you have a reference standard for a suspected impurity, add a small amount to your NMR sample. If the peak increases in intensity, you have confirmed its identity.

    • GC-MS Analysis: If the impurity is volatile (like 3-picoline or acetone), a gas chromatography-mass spectrometry (GC-MS) analysis can provide confirmatory evidence.

Issue 2: I observe broad singlets in the 7.0-8.5 ppm range that don't seem to exchange with D₂O.
  • Plausible Cause & Explanation: While the amino protons of this compound are expected to be broad and exchangeable with D₂O, the presence of non-exchangeable broad singlets could indicate the formation of hydrolysis products.

    • 2-Amino-5-methylnicotinamide: The primary hydrolysis product. The amide protons (-CONH₂) will appear as two distinct, often broad, singlets.

    • 2-Amino-5-methylnicotinic acid: The final hydrolysis product. The carboxylic acid proton (-COOH) will be a very broad singlet, typically further downfield, and will exchange with D₂O. The aromatic protons of this species will also be present.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The amino (-NH₂) and any carboxylic acid (-COOH) protons should disappear or significantly decrease in intensity. The amide (-CONH₂) protons will exchange much more slowly.

    • ¹³C NMR: Acquire a ¹³C NMR spectrum. The presence of a carbonyl carbon signal in the 160-180 ppm range is a strong indicator of amide or carboxylic acid formation. The nitrile carbon of the starting material will be in a different region (typically 115-125 ppm).

    • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is an excellent technique to confirm these impurities, as they will have different retention times and distinct molecular weights compared to the starting material.

Issue 3: My baseline is noisy and the peak shapes are poor.
  • Plausible Cause & Explanation: Poor spectral quality is often related to sample preparation or instrument parameters.

    • Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity, leading to broad peaks and poor resolution.

    • Low Concentration: If the sample concentration is too low, the signal-to-noise ratio will be poor.

    • Improper Shimming: The process of optimizing the magnetic field homogeneity may not have been performed correctly.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Troubleshooting Steps:

    • Filter the Sample: If you observe any solid particles, filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to a clean NMR tube.

    • Increase Concentration: If possible, prepare a more concentrated sample. For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient. For ¹³C NMR, a higher concentration is often needed.

    • Re-shim the Spectrometer: Carefully re-shim the instrument, paying close attention to the lock signal and the free induction decay (FID).

    • Check for Paramagnetism: If the peaks are unusually broad and shimming does not help, consider the possibility of paramagnetic contamination. This can sometimes be mitigated by adding a chelating agent like EDTA, though this will add new peaks to your spectrum.

Data Reference Tables

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Assignment Proton (¹H) Carbon (¹³C)
Structure
H-4~7.5 ppm (s)~140 ppm
H-6~8.1 ppm (s)~150 ppm
-CH₃~2.2 ppm (s)~17 ppm
-NH₂~5.0 ppm (br s)
C-2~160 ppm
C-3~90 ppm
C-5~125 ppm
-CN~118 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from various sources and predictive models.

Table 2: ¹H NMR Chemical Shifts of Potential Impurities in CDCl₃

Compound Structure Proton Assignment Chemical Shift (δ ppm) Multiplicity
3-Picoline -CH₃~2.32s
Aromatic-H~7.16-8.44m
3-Picoline-N-oxide -CH₃~2.2-2.4s
Aromatic-H~7.0-8.2m
2-Amino-5-methylpyridine -CH₃~2.12s
H-3, H-4~6.32, ~7.12d, dd
H-6~7.79d
-NH₂~4.67br s
2-Amino-5-methylnicotinamide -CH₃~2.2-2.3s
Aromatic-H~7.4-8.0m
-CONH₂~5.5-7.52 x br s
2-Amino-5-methylnicotinic acid -CH₃~2.2-2.4s
Aromatic-H~7.5-8.2m
-COOH>10br s

Note: Data compiled from various sources. Chemical shifts are approximate and can vary.[5][6][7]

Experimental Protocols & Workflows

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are visible, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.

  • Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Analysis: Insert the tube into the NMR spectrometer, and follow the instrument's instructions for locking, shimming, and acquiring the spectrum.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying an unknown peak in your NMR spectrum.

Impurity_Identification_Workflow start Unknown Peak Observed in ¹H NMR assign_main Assign all known peaks of This compound start->assign_main check_contaminants Compare with common contaminant tables (solvents, grease) assign_main->check_contaminants analyze_peak Analyze Peak Characteristics: - Chemical Shift - Multiplicity - Integration check_contaminants->analyze_peak hypothesize Hypothesize potential impurities based on: - Synthesis route - Degradation pathways analyze_peak->hypothesize compare_data Compare experimental data with literature/predicted data for hypotheses hypothesize->compare_data confirmation Confirmation Steps compare_data->confirmation spiking Spiking Experiment with Reference Standard confirmation->spiking If standard is available two_d_nmr Acquire 2D NMR (COSY, HSQC) confirmation->two_d_nmr For structural elucidation other_tech Use Orthogonal Technique (LC-MS, GC-MS) confirmation->other_tech For confirmation identified Impurity Identified spiking->identified two_d_nmr->identified other_tech->identified

Sources

Technical Support Center: Crystallization of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-Amino-5-methylnicotinonitrile. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the growth of high-quality crystals.

Troubleshooting Guide: Common Crystal Growth Issues

This section addresses specific problems you may encounter during the crystallization of this compound, offering explanations for their causes and actionable solutions.

Question 1: Why is my compound "oiling out" instead of forming crystals?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid instead of a solid. This typically occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing, or when the solution is excessively supersaturated.[1][2] For this compound, its polar nature, driven by the amino and nitrile functional groups, can lead to strong interactions with certain solvents, exacerbating this issue.[3]

Causality and Solutions:

  • High Supersaturation: Rapid cooling or using too little solvent can create a solution that is too concentrated for orderly crystal lattice formation.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the supersaturation, and then allow it to cool more slowly.[2]

  • Inappropriate Solvent Choice: The solvent's boiling point might be too high, or its interaction with the solute might favor a liquid-liquid phase separation.

    • Solution: Select a solvent with a lower boiling point or employ a co-solvent system. Adding a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the hot solution can induce crystallization at a lower temperature.[4] For instance, if you are using a highly polar solvent, a less polar co-solvent could be effective.[3]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.[5]

    • Solution: Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.

Question 2: My crystals are very small or needle-like. How can I grow larger, more defined crystals?

Answer:

The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.[1][2] To obtain larger, well-defined crystals, the rate of crystallization needs to be carefully controlled to favor slower, more orderly growth over rapid precipitation.

Causality and Solutions:

  • Rapid Cooling: Cooling the solution too quickly leads to the formation of many small nuclei, which then grow into small crystals.

    • Solution: Slow down the cooling process. Insulate the crystallization flask by placing it in a Dewar flask filled with warm water or by wrapping it in glass wool.[6] This gradual temperature decrease allows for fewer nucleation sites and promotes the growth of larger single crystals.

  • High Supersaturation: As with "oiling out," a highly supersaturated solution can lead to rapid crystallization.

    • Solution: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at the solvent's boiling point. This will reduce the degree of supersaturation upon cooling.

  • Solvent System: The choice of solvent can influence crystal habit.

    • Solution: Experiment with different solvents or co-solvent systems. A patent for this compound mentions the use of acetonitrile for recrystallization, which is a good starting point.[4] Based on the polarity of the molecule, other promising solvents to screen include ethanol, isopropanol, and acetone, potentially in combination with an anti-solvent like water or a non-polar solvent like hexane.[3][7]

Question 3: I am not observing any crystal formation, even after cooling the solution for an extended period. What should I do?

Answer:

A lack of crystal formation can be frustrating and is typically due to either insufficient supersaturation or a kinetic barrier to nucleation.

Causality and Solutions:

  • Insufficient Supersaturation: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Concentrate the solution by slowly evaporating some of the solvent.[2] This can be done by leaving the flask loosely covered in a fume hood. Alternatively, you can add an "anti-solvent" dropwise until the solution becomes slightly turbid, then warm it slightly to redissolve the precipitate before allowing it to cool slowly.

  • Inhibition of Nucleation: The solution may be in a metastable supersaturated state where the formation of initial crystal nuclei is kinetically unfavorable.

    • Solution: Induce nucleation by "seeding" the solution with a tiny crystal of pure this compound.[1][2] If no seed crystals are available, scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections that serve as nucleation sites.[1][2]

Question 4: The purity of my recrystallized this compound is still low. What are the likely causes and how can I improve it?

Answer:

Low purity after recrystallization suggests that impurities are being incorporated into the crystal lattice or are adhering to the crystal surface.

Causality and Solutions:

  • Co-crystallization of Impurities: If impurities have similar solubility profiles to this compound, they may crystallize along with the product.

    • Solution: A second recrystallization is often effective.[5] If the impurity is known, selecting a solvent that has a significantly different solubility for the impurity compared to the target compound can be beneficial.

  • Inadequate Washing: Residual mother liquor containing dissolved impurities can contaminate the surface of the crystals.

    • Solution: Ensure the crystals are thoroughly washed with a small amount of the cold recrystallization solvent after filtration. Using a warm or room-temperature solvent will redissolve some of the product.

  • Rapid Crystallization: As mentioned previously, rapid crystal growth can trap impurities within the crystal lattice.[1][2]

    • Solution: Employ the techniques described for growing larger crystals, such as slow cooling and reduced supersaturation, to allow for the selective incorporation of this compound into the growing crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for this compound?

A patent for a process involving this compound mentions recrystallizing a small sample from acetonitrile.[4] This is an excellent starting point. Given the polar nature of the molecule due to the amino and nitrile groups, other polar solvents such as ethanol, isopropanol, and acetone are also logical candidates.[3] A mixed-solvent system, for example, ethanol/water or acetone/hexane, can also be very effective for polar organic compounds.[3][7]

Q2: How does pH affect the crystallization of this compound?

The amino group on the pyridine ring is basic and can be protonated under acidic conditions. This will significantly alter the compound's solubility, likely increasing its solubility in aqueous acidic solutions. Conversely, the nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[3] Therefore, maintaining a neutral or slightly basic pH during crystallization from aqueous or protic solvents is generally advisable to avoid salt formation or degradation. For crystallization from aprotic organic solvents, the impact of pH is less direct but can be influenced by acidic or basic impurities.

Q3: Can polymorphism be an issue with this compound?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for many organic molecules, including those with functionalities capable of forming different hydrogen bonding networks like this compound. Different polymorphs can have different physical properties, including solubility and melting point. If you observe different crystal habits or melting points under seemingly identical crystallization conditions, you may be encountering polymorphism. Characterization by techniques such as powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) would be necessary to confirm this.

Data Presentation

Table 1: Predicted Solvent Suitability using Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) can be a powerful tool for predicting the solubility of a compound in various solvents.[8][9] The principle is that "like dissolves like," and solvents with HSP values close to those of the solute are more likely to be good solvents. The HSP values for this compound can be estimated based on its structure.

SolventδD (Dispersion)δP (Polar)δH (H-bonding)
Estimated for this compound ~18-20 ~8-10 ~8-10
Acetonitrile15.318.06.1
Ethanol15.88.819.4
Isopropanol15.86.116.4
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Toluene18.01.42.0
Hexane14.90.00.0
Water15.516.042.3

Note: HSP values are in MPa0.5. The values for the solvents are from established databases. The estimated values for this compound are based on its functional groups and are intended as a guide for solvent screening.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Begin with acetonitrile, as suggested by patent literature.[4] Alternatively, screen other promising solvents from Table 1. An ideal solvent should dissolve the compound when hot but have low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Co-Solvent Recrystallization of this compound
  • Solvent System Selection: Choose a solvent in which the compound is highly soluble (e.g., ethanol or acetone) and an anti-solvent in which it is poorly soluble (e.g., water or hexane).[3][7] The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until a faint, persistent turbidity is observed.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization and Isolation: Follow steps 5-9 from Protocol 1.

Mandatory Visualization

Troubleshooting_Crystal_Growth start Poor Crystal Growth of This compound issue Identify the Primary Issue start->issue oiling_out Compound is 'Oiling Out' issue->oiling_out Liquid droplets form small_crystals Crystals are Small/Needle-like issue->small_crystals Precipitate forms too quickly no_crystals No Crystals are Forming issue->no_crystals Solution remains clear upon cooling low_purity Purity is Low issue->low_purity Analysis shows impurities solution_oiling Re-heat, add more solvent, and cool slowly. oiling_out->solution_oiling solution_small Slow down the cooling rate and use slightly more solvent. small_crystals->solution_small solution_none Concentrate solution or induce nucleation (seed/scratch). no_crystals->solution_none solution_purity Perform a second recrystallization and ensure proper washing. low_purity->solution_purity

Caption: Troubleshooting workflow for poor crystal growth of this compound.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
  • Chemistry LibreTexts. 2.2.4.6F: Troubleshooting. (2022-08-16). [Link]
  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.
  • HSPiP - Hansen Solubility Parameters in Practice. HSPiP Software. [Link]
  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022-08-22). [Link]
  • Google Patents.
  • University of Rochester, Department of Chemistry.
  • Pirika. Hansen Solubility Parameters. [Link]
  • ACS Publications. Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024-04-16). [Link]
  • i-manager's Journal on Material Science. Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. [Link]
  • CCDC.
  • MDPI. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023-08-21). [Link]
  • Hansen Solubility. HSPiP. [Link]
  • Pirika. Hansen Solubility Parameters. [Link]
  • National Center for Biotechnology Information.
  • PubMed.
  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. (2025-01-19). [Link]
  • National Center for Biotechnology Information. Slow cooling and temperature-controlled protein crystallography. [Link]
  • YouTube.
  • Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]
  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024-04-16). [Link]
  • u:cris-Portal.
  • PubMed.
  • PubMed. A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. (2021-06-01). [Link]
  • National Center for Biotechnology Information. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. [Link]
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). [Link]
  • MDPI. Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. [Link]
  • Wiley Online Library. Poly(amino acid)
  • National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

Sources

Technical Support Center: Purification of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the removal of starting materials and other impurities from 2-Amino-5-methylnicotinonitrile. This document offers in-depth troubleshooting advice and detailed experimental protocols to address common challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurities present in a crude sample of this compound are largely dependent on the synthetic route employed. Common impurities may include unreacted starting materials, such as precursors to the pyridine ring, and byproducts from side reactions. For instance, in syntheses involving the cyclization of α,β-unsaturated compounds with malononitrile and ammonia, residual starting materials and oligomeric byproducts can be present.

Q2: My purified this compound is colored. What could be the cause and how can I fix it?

A2: A colored product can be due to the presence of oxidized impurities or residual starting materials. Aminopyridines, in general, can be susceptible to air oxidation, which can lead to the formation of colored byproducts. The use of activated carbon (charcoal) during the recrystallization process can often effectively remove these colored impurities. Performing the purification steps under an inert atmosphere, such as nitrogen or argon, can also help to minimize oxidation.

Q3: I am having trouble getting my this compound to crystallize. What should I do?

A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation, the choice of an inappropriate solvent, or supersaturation issues. Ensure your crude material is as clean as possible before attempting recrystallization. You may also need to screen a variety of solvents or solvent mixtures. If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

Q4: What is the best chromatographic method for purifying this compound?

A4: Flash column chromatography using silica gel is a common and effective method for the purification of this compound. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically used. For basic compounds like aminopyridines, the addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can significantly improve the peak shape and separation by minimizing tailing on the silica gel.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Problem 1: Oiling Out During Recrystallization

  • Question: My product separates as an oil instead of crystals when I cool the recrystallization solution. What is happening and how can I prevent this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly, leading to a supersaturated solution where the solute comes out of solution as a liquid rather than a solid.

    • Solution 1: Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool very slowly. Insulating the flask can help with this.

    • Solution 2: Change Solvent System: Your chosen solvent may be too non-polar. Try using a more polar solvent or a solvent mixture. A good approach is to dissolve the compound in a solvent in which it is highly soluble (like dichloromethane or methanol) and then slowly add a less-polar "anti-solvent" (like hexanes or water) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Solution 3: Lower the Dissolution Temperature: If possible, use a solvent with a lower boiling point to avoid melting your compound.

Problem 2: Poor Recovery of Product After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

  • Answer: Low recovery can be due to using too much solvent, the product having significant solubility in the cold solvent, or premature crystallization during a hot filtration step.

    • Solution 1: Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Solution 2: Optimize Solvent Choice: Select a solvent in which your product has high solubility at elevated temperatures and very low solubility at low temperatures. You may need to perform small-scale solubility tests to find the ideal solvent.

    • Solution 3: Efficient Filtration: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

    • Solution 4: Concentrate the Mother Liquor: After filtering your crystals, you can try to recover more product by concentrating the filtrate (the remaining solution) and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Column Chromatography Issues

Problem 3: Product is not Moving from the Baseline on the TLC Plate

  • Question: When I run a TLC of my crude product, the desired spot remains at the origin (baseline). What does this mean for my column chromatography?

  • Answer: A spot that does not move from the baseline indicates that the eluent is not polar enough to move the compound up the stationary phase.

    • Solution: You need to increase the polarity of your mobile phase. Gradually increase the proportion of the more polar solvent in your eluent mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system) until you achieve a retention factor (Rf) of 0.2-0.4 for your product on the TLC plate.

Problem 4: Streaking or Tailing of the Product Spot on the TLC Plate and Column

  • Question: My product spot on the TLC plate is streaked, and during column chromatography, the product elutes over many fractions with significant tailing. Why is this happening?

  • Answer: Tailing is a common issue with basic compounds like aminopyridines on silica gel, which is acidic. The basic amino group interacts strongly with the acidic silanol groups of the silica, leading to poor peak shape and inefficient separation.

    • Solution 1: Add a Basic Modifier: Add a small amount of a competing base, like triethylamine (0.1-1%) or pyridine, to your eluent. This will occupy the acidic sites on the silica gel, allowing your product to elute more symmetrically.

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.

    • Solution 3: Check for Overloading: Tailing can also be caused by overloading the TLC plate or the column. Try spotting less material on the TLC plate or loading a smaller amount of crude product onto your column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally. Based on literature for similar compounds, acetonitrile or an ethanol/water mixture are good starting points.[1]

1. Solvent Selection:

  • Place a small amount of the crude this compound (approx. 50 mg) into a test tube.
  • Add a few drops of the chosen solvent (e.g., acetonitrile) and observe the solubility at room temperature. The compound should be sparingly soluble.
  • Gently heat the test tube. The compound should dissolve completely.
  • Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the minimum amount of hot recrystallization solvent to completely dissolve the solid.
  • If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and then heat it back to boiling for a few minutes.
  • If activated carbon was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the carbon.
  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography of this compound

1. TLC Analysis and Eluent Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a silica gel TLC plate.
  • Develop the TLC plate in a series of solvent systems with varying polarities (e.g., different ratios of hexanes/ethyl acetate).
  • The ideal eluent system will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
  • If tailing is observed, add 0.5% triethylamine to the eluent.

2. Column Preparation:

  • Prepare a slurry of silica gel in the chosen eluent.
  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
  • Drain the excess solvent until the solvent level is just above the top of the silica.

3. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.
  • Carefully add the sample solution to the top of the column.
  • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column and begin to collect fractions.
  • Monitor the elution of the product by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for TLC Analysis and Column Chromatography

Solvent System (v/v)PolarityTypical Application
Hexanes / Ethyl Acetate (9:1 to 1:1)Low to MediumGood for separating non-polar to moderately polar impurities.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighEffective for more polar compounds.
Hexanes / Acetone (9:1 to 1:1)Low to MediumAn alternative to ethyl acetate with different selectivity.

Note: The addition of 0.1-1% triethylamine is recommended for all solvent systems to reduce tailing.

Visualizations

Logical Workflow for Purification

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis to Assess Purity and Impurity Profile Crude_Product->TLC_Analysis Recrystallization_Decision Is Recrystallization a Suitable First Step? TLC_Analysis->Recrystallization_Decision Recrystallization Perform Recrystallization Recrystallization_Decision->Recrystallization Yes Column_Chromatography Perform Column Chromatography Recrystallization_Decision->Column_Chromatography No Purity_Check_1 Check Purity (TLC, mp, etc.) Recrystallization->Purity_Check_1 Purity_Check_1->Column_Chromatography Further Purification Needed Pure_Product Pure this compound Purity_Check_1->Pure_Product Purity Acceptable Purity_Check_2 Check Purity (TLC, mp, etc.) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity Acceptable Impure_Product Product Still Impure Purity_Check_2->Impure_Product Purity Unacceptable Tailing_Troubleshooting Start Tailing Observed in Chromatography Add_Modifier Add Triethylamine (0.1-1%) to Eluent Start->Add_Modifier Check_Loading Reduce Sample Load Start->Check_Loading Result_Improved Peak Shape Improved Add_Modifier->Result_Improved Result_No_Improvement Tailing Persists Add_Modifier->Result_No_Improvement Check_Loading->Result_Improved Check_Loading->Result_No_Improvement Change_Stationary_Phase Switch to Neutral Alumina Change_Stationary_Phase->Result_Improved Result_No_Improvement->Change_Stationary_Phase

Sources

Stability issues and degradation of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Amino-5-methylnicotinonitrile (CAS 38076-78-7). This document is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability characteristics of this important chemical intermediate. Understanding and controlling the degradation of this compound is critical for ensuring experimental reproducibility, process control, and the overall integrity of your research and development programs. This guide consolidates field-proven insights and troubleshooting protocols to address common challenges encountered during its handling, storage, and application.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure maximum shelf-life, this compound should be stored in a cool, dry, and dark environment. The container should be tightly sealed and kept in a well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes exposure to atmospheric moisture and oxygen, which are key contributors to degradation.

Q2: Is this compound sensitive to light?

Yes. Compounds containing an aminopyridine moiety are often susceptible to photodegradation.[2][3] Exposure to UV or ambient light can initiate complex degradation pathways, potentially leading to discoloration (e.g., turning yellow or brown) and the formation of various photoproducts. It is imperative to store the solid material and any solutions in amber glass vials or light-blocking containers.[4]

Q3: What solvents are recommended for preparing stock solutions?

For analytical purposes, HPLC-grade acetonitrile or methanol are common choices. The selection should be guided by your specific application. It is crucial to use anhydrous solvents whenever possible to limit hydrolytic degradation.[5] For long-term storage in solution, which is generally not recommended, stability studies should be performed in the chosen solvent.

Q4: My solid this compound has developed a slight color. Is it still usable?

A slight change in color may indicate the onset of degradation. While it might still be suitable for some non-critical applications, for sensitive experiments such as quantitative analysis or synthesis of high-purity materials, the purity should be verified before use. An HPLC analysis to check for impurities and a quantitative NMR (qNMR) to determine the exact purity are recommended.[6]

Troubleshooting Guide: Experimental Observations

This guide provides a structured approach to diagnosing and resolving specific issues encountered during experimentation.

Issue 1: Unexpected peaks appear in my HPLC chromatogram, especially for samples left on the autosampler.

  • Probable Cause: This is a classic sign of in-solution instability. The two most likely degradation pathways are hydrolysis of the nitrile group and oxidation of the amino group.

  • Diagnostic Steps:

    • Identify the Degradant: If your HPLC is coupled to a mass spectrometer (LC-MS), determine the mass of the impurity peak. A mass increase of +18 amu suggests hydrolysis of the nitrile to the corresponding amide (2-amino-5-methylnicotinamide). A further increase to +19 amu (total) points to the carboxylic acid (2-amino-5-methylnicotinic acid).[7][8] An increase of +16 amu could indicate the formation of an N-oxide or a hydroxylated species.[9]

    • pH Effect: The rate of hydrolysis is often catalyzed by acidic or basic conditions.[10][11] Check the pH of your mobile phase and sample diluent. Highly acidic or basic conditions will accelerate the degradation.

  • Corrective Actions:

    • Prepare samples fresh and analyze them immediately.

    • Use a cooled autosampler (e.g., 4°C) to slow down the degradation rate.

    • Buffer your sample diluent to a neutral pH if compatible with your analytical method.

Issue 2: My reaction yield is consistently low when using this compound.

  • Probable Cause: The purity of your starting material may be lower than stated, or the compound may be degrading under the reaction conditions.

  • Diagnostic Steps:

    • Confirm Purity: Before starting your reaction, confirm the purity of your this compound lot using a validated analytical method like HPLC or qNMR.[6]

    • Analyze Reaction Conditions:

      • Aqueous Conditions: If your reaction is run in the presence of water, especially with acid or base catalysts, hydrolysis of the nitrile group to the unreactive carboxylic acid is a likely side reaction.[10][12]

      • Oxidizing Agents: Check if any reagents in your mixture are oxidative. The amino group is susceptible to oxidation.

      • Temperature: High reaction temperatures can lead to thermal decomposition.[13]

  • Corrective Actions:

    • Re-purify the starting material if necessary.

    • If possible, switch to anhydrous reaction conditions.

    • Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.

    • Investigate if a lower reaction temperature can be used.

Issue 3: The material turns dark brown upon addition of a strong acid.

  • Probable Cause: This indicates rapid decomposition or polymerization. Protonation of the pyridine nitrogen and the amino group can activate the molecule towards unwanted side reactions.

  • Corrective Actions:

    • Avoid using strong, non-nucleophilic acids if possible.

    • If an acid is required, consider adding it slowly at a reduced temperature to control any exothermic events.

    • Evaluate alternative reagents or a different synthetic route that does not require harsh acidic conditions.

Troubleshooting Workflow Diagram

G Workflow for Diagnosing Stability Issues cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Probable Cause cluster_solve Solution observe Unexpected Experimental Result (e.g., Low Yield, Extra Peaks, Color Change) check_purity {Check Starting Material Purity | HPLC, qNMR} observe->check_purity analyze_cond {Analyze Experimental Conditions | Temperature, pH, Light, Atmosphere} observe->analyze_cond id_impurity {Identify Impurity Structure | LC-MS, NMR} observe->id_impurity cause_hydrolysis Hydrolysis check_purity->cause_hydrolysis Low Purity? cause_oxidation Oxidation check_purity->cause_oxidation Low Purity? cause_photo Photodegradation check_purity->cause_photo Low Purity? analyze_cond->cause_hydrolysis Harsh Conditions? analyze_cond->cause_oxidation Harsh Conditions? analyze_cond->cause_photo Harsh Conditions? cause_thermal Thermal Stress analyze_cond->cause_thermal Harsh Conditions? id_impurity->cause_hydrolysis Mass Change? id_impurity->cause_oxidation Mass Change? solve Implement Corrective Actions: • Use Fresh/Pure Material • Control Temp & pH • Protect from Light/Air • Modify Protocol cause_hydrolysis->solve cause_oxidation->solve cause_photo->solve cause_thermal->solve G parent This compound amide 2-Amino-5-methylnicotinamide (Hydrolysis Product 1) parent->amide H₂O (Acid/Base) oxide N-Oxide / Hydroxylated Species (Oxidation Products) parent->oxide [O] (Air, Peroxides) photo Complex Photodegradants parent->photo hv (Light Exposure) acid 2-Amino-5-methylnicotinic Acid (Hydrolysis Product 2) amide->acid H₂O (Acid/Base)

Caption: Major degradation pathways for this compound.

Recommended Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and pathways, which is critical for developing stability-indicating analytical methods. [14]

Stress Condition Protocol Rationale
Acid Hydrolysis Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for up to 24 hours. [14] To evaluate stability in acidic environments and promote hydrolysis of the nitrile group. [10]
Base Hydrolysis Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for up to 24 hours. [14] To assess stability in alkaline conditions, which also catalyzes nitrile hydrolysis. [10]
Oxidation Dissolve the compound in acetonitrile and treat with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours, protected from light. [14] To identify potential oxidative degradants. [9]
Thermal Stress Store the solid compound in an oven at 60°C for 48 hours. Separately, heat a solution of the compound at 60°C for 24 hours, protected from light. [14] To evaluate thermal stability in both solid and solution states.

| Photostability | Expose a solution of the compound to a light source conforming to ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²). Wrap a control sample in foil. [15]| To identify photodegradation products. [3]|

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile).

  • For each condition, mix the stock solution with the stressor as described in the table.

  • Periodically (e.g., at 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC-UV/MS).

Protocol 2: HPLC-UV Method for Purity and Stability Analysis

This protocol provides a starting point for a reversed-phase HPLC method capable of separating this compound from its primary hydrolytic impurities. Method optimization will be required. [16]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). [16]* Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm (or DAD scan from 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile/Water.

System Suitability:

  • Expected Elution Order: Based on polarity, the expected elution order would be: 2-amino-5-methylnicotinic acid (most polar, earliest elution), followed by 2-amino-5-methylnicotinamide, and finally the parent compound, this compound (least polar, latest elution).

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • Li, Y., et al. (2015). Proton-Driven Click Reactions of Nitrile Imines with Serine and Threonine in Gas-Phase Peptide Ions. Journal of the American Society for Mass Spectrometry.
  • Vione, D., et al. (2006). Degradation of Anilinopyrimidine Fungicides Photoinduced by iron(III)-polycarboxylate Complexes. PubMed.
  • Wikipedia. (n.d.). Nitrile.
  • Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate.
  • Apollo Scientific. (2023). 2-Amino-5-bromo-6-methyl-nicotinic acid Safety Data Sheet.
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Google Patents. (1975). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • Jubilant Ingrevia Limited. (2024). 2-Amino-5-methylpyridine Safety Data Sheet.
  • Chemguide. (n.d.). The preparation of nitriles.
  • Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylnicotinonitrile.
  • Chemistry university. (2021). Hydrolysis of Nitriles. YouTube.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-methyl-nicotinonitrile.
  • ChemicalBook. (n.d.). This compound(38076-78-7) 1H NMR spectrum.
  • PubChem. (n.d.). 6-Amino-5-methylnicotinonitrile.
  • Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes).
  • Kim, H. Y., et al. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH.
  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube.
  • Wamhoff, H., & Schneider, V. (1999). Photodegradation of imidacloprid. PubMed.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 2,5-Dichloronicotinonitrile.
  • de Lima, A. C. A., et al. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed.
  • Xu, G., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites...by human carboxylesterases. PubMed.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Narang, A. S., et al. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. NIH.
  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.
  • Ioele, G., et al. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI.
  • Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • BOC Sciences. (n.d.). Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients.
  • Ibañez, G. A., et al. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
  • BenchChem. (2025). Degradation pathways of 2-Amino-5-nitrobenzenesulfonic acid under stress conditions.
  • BenchChem. (n.d.). A Comparative Guide to the Characterization of 2-Amino-5-fluoropyridine Impurities.
  • Veolia. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
  • ResearchGate. (n.d.). Degradation Pathways | Request PDF.

Sources

Alternative reagents for the synthesis of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-methylnicotinonitrile (CAS No. 1033203-36-9). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of heterocyclic compounds. Here, we address common challenges and explore alternative reagents and methodologies to optimize your synthetic outcomes. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative literature.

Section 1: Frequently Asked Questions (FAQs) - Reagent & Route Selection

This section addresses common queries regarding the selection of starting materials, catalysts, and reaction conditions for the synthesis of this compound.

Question 1: What is the most common and direct synthetic route for this compound?

The most prevalent and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives, including the 5-methyl analog, is a one-pot, multi-component reaction.[1][2] This approach is favored for its operational simplicity and convergence. The synthesis of this compound is typically achieved through the condensation of:

  • An Aldehyde: Propionaldehyde.

  • An Active Methylene Compound: Malononitrile.

  • An Ammonia Source: Ammonium acetate is commonly used as it also serves as a mild catalyst.

This reaction proceeds via a series of tandem reactions, likely beginning with a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the pyridine ring. A patent describes the formation of propylidene malononitrile from propionaldehyde and malononitrile as a key intermediate in this process.[3]

Question 2: My yields are low with conventional heating. Are there more efficient or "greener" alternatives?

Absolutely. Conventional heating often requires long reaction times and can lead to lower yields due to side product formation.[1] A significant improvement is the use of microwave irradiation .[1][4]

  • Causality: Microwave heating provides rapid and uniform energy transfer directly to the polar molecules in the reaction mixture. This dramatically reduces reaction times (from hours to minutes) and often leads to cleaner reactions with higher yields by minimizing the thermal decomposition of reactants and products.[1] Many of these reactions can also be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste.[1][2][4]

Question 3: Can I use different starting materials to introduce the 5-methyl group and the rest of the pyridine ring?

Yes, the multi-component nature of this synthesis allows for flexibility. While the three-component reaction with propionaldehyde is direct, an alternative four-component strategy can also be employed. This involves:

  • An Aldehyde: Formaldehyde (or a suitable equivalent like paraformaldehyde).

  • A Methyl Ketone: Acetone (to provide the 5-methyl group and the C4-C5 bond).

  • An Active Methylene Compound: Malononitrile.

  • An Ammonia Source: Ammonium acetate.

This approach is widely documented for various 2-amino-3-cyanopyridines.[2][5] The choice between the three-component (propionaldehyde) and four-component (formaldehyde/acetone) route may depend on the availability, cost, and handling safety of the starting materials.

Question 4: What alternative catalysts can I use to improve reaction efficiency, especially under milder conditions?

While ammonium acetate is a standard, several advanced catalytic systems have been developed for the synthesis of 2-amino-3-cyanopyridines, offering benefits like reusability, higher yields, and milder reaction conditions.

  • Heterogeneous Catalysts: Nanostructured diphosphate Na2CaP2O7 has been reported as an efficient, reusable, and environmentally friendly catalyst for this synthesis under solvent-free conditions at 80 °C.[2]

  • Nanocatalysts: Superparamagnetic recyclable nanocatalysts, such as Fe₃O₄@THAM-Mercaptopyrimidine, allow for easy separation using an external magnet and demonstrate high stability and reusability.[6]

  • Organocatalysts: L-proline has been shown to be an effective catalyst for this class of reactions.

  • Acid-Base Pair Catalysts: Piperidinium borate, acting as a conjugate acid-base pair, has been used in truly catalytic amounts to promote the reaction.[7]

These alternatives can be particularly valuable for scaling up reactions where catalyst removal and reuse are economically important.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during the synthesis.

Problem: My reaction yield is consistently low, even with high-purity starting materials.

  • Possible Cause 1: Suboptimal Heating. As discussed in FAQ 2, conventional heating can be inefficient.

    • Solution: Switch to microwave-assisted synthesis. This can drastically reduce reaction times and improve yields by minimizing side reactions.[1]

  • Possible Cause 2: Inefficient Catalysis. The reaction is catalyst-dependent.

    • Solution: Ensure the ammonium acetate is dry and of high quality. Consider screening alternative catalysts as listed in FAQ 4. A catalyst like Na2CaP2O7 or a magnetic nanocatalyst might offer superior performance and easier work-up.[2][6]

  • Possible Cause 3: Reagent Stoichiometry.

    • Solution: Optimize the molar ratios of your reactants. A slight excess of the ammonia source (e.g., 1.5 to 3 equivalents of ammonium acetate) is often beneficial.[1][2]

Problem: The final product is difficult to purify due to significant side-product formation.

  • Possible Cause 1: Knoevenagel Self-Condensation. Aldehydes can self-condense under basic or thermal conditions. Malononitrile can also polymerize.

    • Solution: Control the reaction temperature carefully. Adding the aldehyde slowly to the mixture of the other components can minimize its self-condensation. Using microwave irradiation often results in cleaner reaction profiles due to the short reaction times.[1]

  • Possible Cause 2: Michael Addition Side Products. The intermediate formed from the ketone and malononitrile can react with other nucleophiles present.

    • Solution: Employing a one-pot protocol where intermediates are consumed as they are formed is generally the best strategy. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Purification Strategy: The crude product is typically a solid. Washing with a solvent like cold ethanol can remove many impurities.[1] Recrystallization from a suitable solvent (e.g., 95% ethanol) is the most effective method for obtaining a pure product.[1]

Section 3: Protocols & Methodologies

Here we provide a detailed, field-proven protocol for the synthesis of 2-amino-3-cyanopyridine derivatives, which can be adapted for this compound.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is adapted from a general method for the solvent-free synthesis of 2-amino-3-cyanopyridines under microwave irradiation.[1]

Reagents & Stoichiometry (Example for a 2 mmol scale):

  • Aldehyde (e.g., Propionaldehyde): 2 mmol

  • Malononitrile: 2 mmol

  • Ammonium Acetate: 3 mmol

Procedure:

  • To a dry 25 mL flask suitable for microwave synthesis, add propionaldehyde (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave reactor. If using a domestic oven, ensure appropriate safety precautions and use a vessel with a reflux condenser attached.

  • Irradiate the mixture for 7-9 minutes at a suitable power level (this may require optimization depending on the specific microwave unit). Monitor the reaction progress by TLC (e.g., using a hexane/acetone mixture as eluent).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Wash the resulting solid reaction mixture with a small amount of cold ethanol (e.g., 2 mL) to remove unreacted starting materials and soluble impurities.

  • Purify the crude product by recrystallization from 95% ethanol to afford the pure this compound.

Section 4: Mechanistic Insights & Visualizations

Understanding the reaction pathway and decision-making process is crucial for optimization.

Diagram 1: Synthetic Route Decision Workflow

This diagram illustrates the key decision points when planning the synthesis.

Synthesis_Workflow start Define Target: This compound reagents Select Starting Materials start->reagents three_comp 3-Component Route: - Propionaldehyde - Malononitrile - NH4OAc reagents->three_comp Direct four_comp 4-Component Route: - Formaldehyde - Acetone - Malononitrile - NH4OAc reagents->four_comp Flexible method Select Reaction Method three_comp->method four_comp->method mw Microwave Irradiation (High Speed, High Yield) method->mw Optimized conv Conventional Heating (Standard, Slower) method->conv Traditional purify Purification: Recrystallization mw->purify conv->purify

Caption: Workflow for selecting a synthetic route.

Diagram 2: Proposed Reaction Mechanism

This diagram outlines the plausible mechanism for the Na2CaP2O7-catalyzed one-pot synthesis of 2-amino-3-cyanopyridines, which is analogous to the ammonium acetate-mediated pathway.[2]

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Imino Formation cluster_2 Step 3 & 4: Michael Addition & Cyclization RCHO Aldehyde Knoev_Product Arylidenemalononitrile Intermediate (I) RCHO->Knoev_Product + Malononitrile Malono Malononitrile Adduct Michael Adduct (III) Knoev_Product->Adduct + Intermediate (II) Ketone Ketone Imino Imino Intermediate (II) Ketone->Imino + NH3 NH4OAc NH4OAc Imino->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Attack Product Final Product: 2-Amino-3-cyanopyridine Cyclized->Product Tautomerization & Aromatization

Caption: Proposed mechanism for pyridine ring formation.

Section 5: Data Summary

The following table summarizes various conditions reported for the synthesis of 2-amino-3-cyanopyridine derivatives, showcasing the impact of different methodologies.

Catalyst/MethodSolventConditionsTimeYield (%)Reference
Ammonium Acetate (MW)Solvent-FreeMicrowave Irradiation7-9 min83-92[1]
Na2CaP2O7Solvent-Free80 °C25-45 min84-94[2]
Fe₃O₄@THAM-MPSolvent-Free70 °C30-45 min88-96[6]
Ammonium Acetate (Heat)N/AConventional HeatingLongerLower[1]

References

  • Tu, S., et al. (2005). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses. [Link]
  • Mir, E., & Hazeri, N. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34. [Link]
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
  • Ghorbani-Vaghei, R., et al. (2011). Synthesis of 2-amino-3-cyanopyridine derivatives.
  • Lassoued, M. S., et al. (2018). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 23(11), 2972. [Link]
  • Bell, S. C. (1975). Process for producing 2-amino-nicotinonitrile intermediates.
  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]
  • Chem-Station. (2014). Thorpe-Ziegler Reaction.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]
  • Organic Chemistry Portal. Gewald Reaction. Organic-Chemistry.org. [Link]
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
  • Jawale, D. V., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]
  • CN103936670B. The synthetic method of 2-cyano group-3-picoline.
  • Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1833. [Link]
  • Jelich, K., & Rivadeneira, E. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
  • Kumar, P., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • DE1957590B2. Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • EP0569701A1. Process for preparation of 2-amino-5-methyl-pyridine.
  • US4051140A.
  • Wilson, P. J., & Wells, J. H. (1944). Process for preparing methyl pyridines suitable for conversion into nicotine derivatives.
  • Flores-Rojas, G. G., et al. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. ChemProc, 12(1), 29. [Link]
  • Pipzine Chemicals. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China. Pipzine Chemicals. [Link]
  • ResearchGate. (2018). How to synthesis 2-methyl pyridin (2-Picoline)

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Technical Support Center: Managing Exothermic Reactions in 2-Amino-5-methylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-methylnicotinonitrile. The focus is on understanding, managing, and troubleshooting the exothermic events inherent in its common synthetic pathways to ensure operational safety, reaction control, and scalability.

Section 1: Understanding the Primary Exotherm

The synthesis of this compound and related pyridines often involves a multi-step, one-pot reaction sequence starting from simple precursors like a ketone (e.g., acetone), malononitrile, and an orthoformate, followed by cyclization with ammonia.[1] The principal exothermic event typically arises from the initial base-catalyzed condensation steps.

FAQ 1.1: What is the primary chemical reaction causing the significant heat release?

The primary exotherm originates from the initial Knoevenagel condensation, a base-catalyzed reaction between an active methylene compound (malononitrile) and a carbonyl compound (e.g., acetone).[2][3] This reaction is highly favorable for two main reasons:

  • Deprotonation of Malononitrile: Malononitrile's methylene protons are highly acidic due to the electron-withdrawing effect of the two nitrile groups. A base readily abstracts a proton to form a resonance-stabilized carbanion.[2] This acid-base reaction is rapid and significantly exothermic.

  • Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This carbon-carbon bond formation is also an energetically favorable and heat-releasing step.[4]

These steps are conceptually related to the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[4][5][6] The rapid, sequential nature of these bond-forming events, when catalyzed by a strong base, can lead to a rapid accumulation of heat if not properly controlled.

Caption: Mechanism highlighting the key exothermic steps.

Section 2: Troubleshooting Guide for Acute Exothermic Events

This section addresses immediate problems that can occur during the synthesis. Swift and correct action is critical to prevent thermal runaway.

Q&A 2.1: My reaction temperature is rising rapidly and uncontrollably, exceeding the target by >10°C. What is the emergency procedure?

Immediate Action is Required. This indicates a potential thermal runaway.

  • Stop Reagent Addition: Immediately cease the addition of any reagents, especially the base or catalyst.

  • Enhance Cooling:

    • If using an ice bath, add more ice and salt (or switch to a dry ice/acetone bath if materials are compatible). Ensure the flask is adequately submerged.

    • If using a cryostat or circulator, lower the setpoint to its minimum.

  • Emergency Quenching (Use with extreme caution): If the temperature continues to rise despite enhanced cooling, a pre-planned quenching strategy may be necessary. This is a last resort. Add a cold, inert solvent that is miscible with the reaction mixture to dilute the reactants and absorb heat. Never add water to a reaction containing water-reactive reagents like sodium hydride. A pre-chilled quantity of the primary reaction solvent is often the safest choice.

  • Alert Personnel: Inform colleagues and safety personnel in the lab. Be prepared to evacuate if the reaction cannot be brought under control.

Q&A 2.2: I added the base, and the mixture immediately turned dark and the temperature spiked violently. What happened?

This scenario suggests that the rate of the initial condensation reaction was far too high. The most likely causes are:

  • Base added too quickly: The base was added "all at once" (in one portion) rather than slowly and controllably.

  • Inadequate initial cooling: The reaction mixture was not sufficiently pre-cooled before the base addition began.

  • High reactant concentration: The reaction is too concentrated, leading to a high rate of heat generation per unit volume.[7]

The dark color often indicates the formation of side products or decomposition due to the excessively high temperature. The batch may not be salvageable. The priority is to stabilize the temperature. If stable, a sample can be taken for analysis, but it's likely the desired product yield and purity will be very low.

Q&A 2.3: My cooling bath seems insufficient; the temperature is slowly creeping up despite controlled reagent addition. What should I do?

This indicates that the rate of heat generation, even when controlled, exceeds the heat removal capacity of your cooling system.

  • Pause Addition: Temporarily stop adding the reagent. Allow the cooling system to catch up and bring the temperature back down to the target.

  • Slow Down: Once the temperature is stable, resume the addition at a significantly slower rate.

  • Improve Heat Transfer: Ensure the flask has good contact with the cooling medium and that the mixture is being stirred efficiently to promote heat exchange with the walls of the vessel.

  • Re-evaluate at a smaller scale: If the problem persists, it is a clear sign that the process is not safe at the current scale with the existing equipment.[7] The reaction should be stopped and re-evaluated.

Section 3: Proactive Management & Best Practices (FAQs)

Preventing thermal events is always preferable to reacting to them. These FAQs provide guidance on designing a safe and robust experimental setup.

FAQ 3.1: What is the most effective way to add reagents to control the exotherm?

A semi-batch process , where one reagent is added slowly and controllably to the others, is the standard and most effective method.[7][8] For this synthesis, the base (or the malononitrile if the base is already present) should be added dropwise via a syringe pump or an addition funnel. This allows you to directly control the reaction rate, and by extension, the rate of heat generation. The addition can be stopped instantly if the temperature rises unexpectedly.

FAQ 3.2: How does solvent choice and concentration impact thermal safety?

The solvent plays a crucial role as a heat sink.

  • Thermal Mass: A larger volume of solvent increases the overall thermal mass of the system. This means more heat is required to raise the temperature of the mixture by one degree, providing a buffer against sudden temperature spikes.[7]

  • Heat Transfer: Solvents with lower viscosity can improve heat transfer by promoting more efficient stirring and contact with the vessel walls.

  • Boiling Point: The solvent's boiling point sets the upper limit of the reaction temperature under reflux conditions. A solvent with a boiling point well above your target reaction temperature is generally safer.

Running a reaction at a lower concentration is a key strategy to improve thermal safety, especially during scale-up.[7]

FAQ 3.3: How do I assess the thermal risk before attempting to scale up the synthesis?

Before any scale-up, a thorough thermal hazard assessment is mandatory.[7] As reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient.[7]

A Reaction Calorimeter (RC1) or an Adiabatic Calorimeter should be used to determine critical safety parameters:

  • Heat of Reaction (ΔH): The total amount of energy released.

  • Heat Capacity (Cp): The energy required to raise the mixture's temperature.

  • Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if no cooling were applied (ΔT_ad = |ΔH| / Cp).

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach in a loss-of-cooling scenario.

If the MTSR exceeds the boiling point of the solvent or the decomposition temperature of any component, the process is inherently unsafe and must be redesigned (e.g., by using a more dilute system or a semi-batch process).[7]

Section 4: Protocols & Data

Protocol 4.1: Example Lab-Scale Protocol with Embedded Safety Controls

This protocol is a conceptual illustration for the synthesis of the 2-amino-4-methyl-pyridine-carbonitrile intermediate, a structural analog, highlighting safety checkpoints.[1]

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a reflux condenser under a nitrogen atmosphere. Place the flask in an ice/water bath for cooling.

  • Initial Charge: Charge the flask with malononitrile (0.1 mol), acetone (0.1 mol), and a suitable solvent like ethanol (100 mL).

  • Pre-Cooling: Stir the mixture and cool to 0-5°C. Checkpoint: Ensure the temperature is stable before proceeding.

  • Catalyst Addition (Control Point): Prepare a solution of the base catalyst (e.g., piperidine, 0.01 mol) in ethanol (20 mL) and load it into the addition funnel.

  • Controlled Addition: Add the catalyst solution dropwise to the reaction mixture over 30-45 minutes. Crucial Control: Monitor the temperature closely. The rate of addition must be adjusted to ensure the internal temperature does not exceed 10°C. If the temperature approaches this limit, pause the addition until it cools.

  • Reaction Hold: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2 hours, monitoring for any secondary exotherms.

  • Subsequent Steps: Proceed with the subsequent steps of the synthesis (e.g., addition of orthoformate and cyclization with ammonia), each with its own temperature control and monitoring plan.[1]

Table 4.2: Key Parameter Comparison for Thermal Management
ParameterLab Scale (100 mL)Pilot Scale (10 L)Rationale for Change
Reactant Concentration 1.0 M0.5 - 0.7 MLower concentration increases thermal mass and reduces volumetric heat output, compensating for poor heat transfer at scale.[7]
Base Addition Time 30 minutes2 - 4 hoursExtended addition time is critical to match the lower heat removal capability (per unit volume) of the larger reactor.[8]
Target Temperature 0 - 5°C-5 to 0°CA lower setpoint provides a larger safety margin to absorb any temperature deviations.[7]
Cooling System Ice/Water BathJacketed Reactor with Glycol ChillerActive, high-capacity cooling is non-negotiable for large-scale reactions to ensure heat can be reliably removed.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in a large volume, preventing localized "hot spots" where the reaction can accelerate.

Section 5: Visualization & Workflows

Emergency_Response start Temperature Rise >10°C Above Setpoint? stop_add IMMEDIATELY Stop All Reagent Addition start->stop_add Yes monitor Continue to Monitor Until Stable start->monitor No enhance_cool Maximize Cooling (Add Ice/Salt, Lower Setpoint) stop_add->enhance_cool is_controlled Is Temperature Decreasing? enhance_cool->is_controlled is_controlled->monitor Yes quench Execute Pre-Planned Emergency Quench Protocol is_controlled->quench No alert Alert Safety Officer & Prepare to Evacuate quench->alert

Caption: Emergency response workflow for a thermal runaway event.

Proactive_Management plan 1. Process Planning - Review Literature - Identify Exothermic Steps assess 2. Thermal Hazard Assessment - Perform Calorimetry (RC1) - Determine ΔH, ΔT_ad, MTSR plan->assess design 3. Safe Process Design - Use Semi-Batch Addition - Select Appropriate Solvent/Conc. - Ensure Adequate Cooling Capacity assess->design execute 4. Controlled Execution - Pre-cool Reactor - Monitor Temp Continuously - Adhere to Addition Rates design->execute review 5. Post-Run Review - Analyze Temp Data - Document Deviations - Refine for Future Runs execute->review

Caption: Workflow for proactive exotherm management from lab to pilot.

Section 6: References

  • Wikipedia. (2023). Thorpe reaction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry. (2021). Thorpe-Ziegler Reaction Mechanism. YouTube. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates. Retrieved from

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from

  • Hindawi. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. Retrieved from [Link]

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. Retrieved from [Link]

  • CNR-IRIS. (2021). An Optimized Safe Process from Bench to Pilot cGMP Production of API Eptifibatide Using a Multigram-Scale Microwave-Assisted Solid-Phase Peptide Synthesizer. Retrieved from [Link]

  • Google Patents. (n.d.). EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Retrieved from

  • Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Retrieved from [Link]

  • YouTube. (2018). 20.13 Synthesis and Reactions of Nitriles. Retrieved from [Link]

  • RIFM. (2021). RIFM fragrance ingredient safety assessment, p-tolualdehyde, CAS Registry Number 104-87-0. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. Drawing from established principles of physical chemistry and extensive laboratory experience, this document will serve as a comprehensive resource to facilitate your experimental success.

I. Understanding the Molecule: The Root of the Challenge

This compound possesses a chemical structure that, while promising for various research applications, presents inherent solubility hurdles. As an aromatic amine with a pyridine ring, its solubility is governed by a delicate interplay of factors:

  • Aromaticity: The planar, electron-rich pyridine ring contributes to significant crystal lattice energy, meaning a substantial amount of energy is required to break apart the solid-state structure and allow it to dissolve.

  • Basicity: The amino group and the pyridine ring nitrogen are basic, allowing for protonation in acidic conditions. This property is key to manipulating solubility.[1][2]

  • Polarity: The nitrile group and the nitrogen atoms introduce polarity, yet the overall molecule has considerable non-polar character due to the aromatic system and the methyl group, leading to poor aqueous solubility.[3][4]

This guide will provide systematic strategies to overcome these challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for preparing a stock solution of this compound?

A1: For a concentrated stock solution, it is best practice to start with a polar aprotic organic solvent.[5] Dimethyl sulfoxide (DMSO) is highly recommended due to its excellent dissolving power for a wide range of organic compounds.[6][7] Dimethylformamide (DMF) is another suitable option.[8][9] These solvents can typically dissolve this compound to concentrations of 50 mg/mL or higher.[5]

Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?

A2: Direct dissolution in aqueous buffers is strongly discouraged and likely to be unsuccessful. Aromatic amines, in their neutral form, tend to have very low water solubility.[3][10] The recommended approach is to first create a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.[5]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1% (v/v). For particularly sensitive cell lines or assays, a concentration of less than 0.1% is often necessary.[11] It is crucial to always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any solvent-induced effects.[12]

III. Troubleshooting Guide: From Theory to Practice

This section addresses specific problems you may encounter and provides step-by-step solutions.

Scenario 1: My compound precipitates when I dilute the DMSO stock into my aqueous buffer.

This is a common phenomenon known as "crashing out," which occurs when the compound's solubility limit is exceeded in the final aqueous/organic solvent mixture.[5]

Root Cause Analysis:

  • High Supersaturation: The rapid shift from a favorable organic environment (DMSO) to an unfavorable aqueous one causes the compound to come out of solution.[11]

  • Final Concentration Too High: The intended final concentration in the aqueous buffer may be above the compound's maximum solubility in that specific medium.

Solutions:

  • Optimize Dilution Technique: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a mixture of DMSO and your aqueous buffer (e.g., 50:50) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent precipitation.[11]

  • Reduce Final Concentration: Determine the kinetic solubility of your compound in the final assay buffer (see Protocol 1) and ensure your experimental concentrations do not exceed this limit.[11]

  • Increase Mixing Energy: When making the final dilution, vortex or pipette vigorously to rapidly disperse the compound, which can sometimes help maintain a supersaturated state for the duration of the experiment.[11]

  • Gentle Warming: Warming the final solution to 37°C may help redissolve small amounts of precipitate, but be cautious of compound stability at elevated temperatures.[13]

Scenario 2: The compound appears soluble initially but then precipitates over the course of my experiment.

This suggests that while the compound has some kinetic solubility, it is thermodynamically unstable in the solution.

Root Cause Analysis:

  • Thermodynamic Insolubility: The initial supersaturated solution is metastable, and over time, the compound equilibrates by precipitating out to its lower thermodynamic solubility limit.[11]

  • Temperature Fluctuations: Changes in temperature, for instance, moving from a 37°C incubator to room temperature for analysis, can decrease solubility and induce precipitation.

Solutions:

  • Lower the Working Concentration: The most effective solution is to work at a concentration below the compound's thermodynamic solubility limit in your assay medium.[13]

  • Incorporate a Solubilizing Excipient: For certain applications, non-ionic detergents like Tween-20 or Triton X-100 (at very low concentrations, e.g., 0.001-0.01%) can act as surfactants to help keep the compound in solution. However, you must validate that the detergent does not interfere with your assay.[11]

  • Maintain Constant Temperature: Ensure all experimental manipulations are performed at a consistent temperature to avoid solubility shifts.[11]

Scenario 3: I need to use an aqueous solution for an in vivo study and cannot use DMSO.

For in vivo applications, pH adjustment is a powerful technique to increase the aqueous solubility of ionizable compounds like this compound.[14]

Root Cause Analysis:

The amino group on the pyridine ring is basic and can be protonated in an acidic environment. The resulting salt form is typically much more water-soluble than the neutral form.[1][2] The pKa of aminopyridines can vary, but for example, 4-aminopyridine has a pKa of 9.17, while 2-aminopyridine has a pKa of 6.86.[15][16][17] This indicates that at a pH below the pKa, the protonated, more soluble form will predominate.

Solutions:

  • pH Adjustment: Prepare a solution of the compound in sterile water and slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH. As the pH decreases, the compound should dissolve. Aim for a pH at least 1-2 units below the compound's pKa to ensure complete protonation and dissolution.

  • Formulate as a Salt: If possible, obtain or synthesize a salt form of the compound (e.g., this compound HCl). This pre-formed salt will have significantly higher aqueous solubility.

The relationship between pH and the solubility of a basic compound like this compound can be visualized as follows:

G cluster_pH pH Scale cluster_Molecule This compound State cluster_Solubility Aqueous Solubility High_pH High pH (e.g., > pKa + 1) Basic Neutral Neutral Form (R-NH2) Predominates High_pH->Neutral Favors pKa_pH pH ≈ pKa Mixed 50% Neutral 50% Protonated pKa_pH->Mixed Low_pH Low pH (e.g., < pKa - 1) Acidic Protonated Protonated Form (R-NH3+) Predominates Low_pH->Protonated Favors Low_Sol LOW Neutral->Low_Sol Leads to High_Sol HIGH Protonated->High_Sol Leads to

Impact of pH on the ionization state and solubility of this compound.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard method for preparing a concentrated stock solution.[18]

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[6]

  • Analytical balance

  • Appropriate glass vial (e.g., amber glass to protect from light)

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of this compound from the certificate of analysis. Use the following formula to calculate the mass needed for your desired volume and concentration: Mass (mg) = 10 (mM) * Volume (mL) * MW ( g/mol ) / 1000

  • Weigh Compound: Accurately weigh the calculated amount of the compound into a clean, dry vial.[5]

  • Add Solvent: Add the desired volume of DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[5]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[18]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the practical solubility limit of your compound in your specific experimental buffer.[11]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your experimental aqueous buffer (e.g., PBS, cell culture medium)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare Dilution Series: In the 96-well plate, create a serial dilution of your DMSO stock solution directly into your aqueous buffer. For example, to test concentrations up to 100 µM, you could add 2 µL of 10 mM, 5 mM, 2.5 mM, etc., DMSO stocks to 198 µL of buffer in triplicate. Include a buffer-only and a buffer + 2 µL DMSO control.

  • Incubate: Let the plate sit at room temperature for 1-2 hours to allow for equilibration and potential precipitation.

  • Visual Inspection: Visually inspect the wells against a dark background for any signs of cloudiness or precipitate.

  • Quantitative Measurement: Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.

  • Analysis: An increase in absorbance/scattering compared to the DMSO control indicates the formation of a precipitate. The highest concentration that shows no significant increase is the apparent kinetic solubility.[11]

Sources

Technical Support Center: Minimizing Byproduct Formation in Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nicotinonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of producing high-purity nicotinonitrile. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Challenge of Selectivity in Nicotinonitrile Synthesis

Nicotinonitrile, or 3-cyanopyridine, is a critical intermediate in the production of pharmaceuticals, including the vitamin niacin (nicotinic acid and nicotinamide).[1][2] The most prevalent industrial synthesis is the vapor-phase ammoxidation of 3-methylpyridine (β-picoline).[1][2] While seemingly straightforward, this reaction is often plagued by the formation of various byproducts, which can significantly impact yield and purity.

This guide will delve into the common issues encountered during nicotinonitrile synthesis, providing detailed troubleshooting strategies and frequently asked questions to help you achieve optimal results.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for their root causes and actionable solutions.

Q1: My nicotinonitrile yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the vapor-phase ammoxidation of 3-methylpyridine can often be traced back to several key factors:

  • Catalyst Deactivation: This is a primary culprit. Deactivation can occur through:

    • Sintering: Localized "hot spots" in the catalyst bed, where the temperature is excessively high, can cause the catalyst particles to fuse, reducing the active surface area.[3]

    • Poisoning: Impurities in your 3-methylpyridine, ammonia, or air feeds can irreversibly bind to the active sites of the catalyst, rendering them ineffective.[3]

  • Non-Optimal Reaction Conditions: The efficiency of the ammoxidation reaction is highly sensitive to the reaction parameters.

    • Incorrect Molar Ratios: The stoichiometry of the reactants is crucial. An improper ratio of 3-methylpyridine to ammonia and oxygen can lead to incomplete conversion or the promotion of side reactions.[3]

    • Suboptimal Temperature: The reaction has a narrow optimal temperature window. Temperatures that are too high can lead to over-oxidation, while temperatures that are too low will result in poor conversion rates.[3]

  • Product Loss During Workup: An inefficient product recovery and purification process can lead to significant losses of the desired nicotinonitrile.

Troubleshooting Steps:

  • Evaluate Catalyst Health:

    • Check for Hot Spots: Ensure uniform heating of your reactor to prevent localized temperature spikes.[3]

    • Catalyst Regeneration: If the catalyst has been used for multiple runs, consider a regeneration step. This can often be achieved by passing air over the catalyst at an elevated temperature (e.g., 200-550°C) to burn off carbonaceous deposits and re-oxidize the active metals.[3]

    • Feed Purity: Analyze your starting materials for potential catalyst poisons.

  • Optimize Reaction Conditions:

    • Molar Ratios: A good starting point for the molar ratio of 3-methylpyridine:ammonia:oxygen is approximately 1:1.5-1.8:2.5-3.0.[3]

    • Temperature Control: The optimal temperature range for this reaction is typically between 365-380°C.[3]

  • Refine Product Recovery:

    • Review your distillation and crystallization procedures to minimize product loss. Ensure the condenser is not clogged by solid nicotinonitrile during distillation.[4]

Q2: I'm observing significant byproduct formation, particularly pyridine and carbon dioxide. How can I improve the selectivity towards nicotinonitrile?

The formation of byproducts like pyridine and CO2 is a common challenge in the ammoxidation of 3-methylpyridine.[3] Improving selectivity hinges on careful control over the catalyst and reaction conditions.

  • Catalyst Selection: The composition of the catalyst is paramount.

    • Vanadium and molybdenum oxides are commonly used active components.[3] For instance, a V2O5/TiO2/SiO2/Mo2O3 catalyst has demonstrated high yields.[3]

    • The support material also plays a crucial role in the catalyst's performance.

  • Temperature Management: As mentioned, excessive temperatures favor complete oxidation of the organic substrate to carbon dioxide.[3] Maintaining the temperature within the optimal range is critical for maximizing the selectivity for nicotinonitrile.

Improving Selectivity:

  • Catalyst Screening: If possible, experiment with different catalyst formulations to find one that is more selective for your specific setup.

  • Precise Temperature Control: Implement a robust temperature control system to avoid excursions above the optimal range.

Q3: When synthesizing nicotinonitrile via the dehydration of nicotinamide with phosphorus pentoxide (P2O5), I'm getting a dark, tarry residue and a low yield. What's going wrong?

This is a classic issue stemming from the highly exothermic nature of the reaction between nicotinamide and a strong dehydrating agent like P2O5. Localized overheating is the primary cause of the tar formation.[3]

Troubleshooting Steps:

  • Thorough Mixing: Ensure the powdered nicotinamide and P2O5 are intimately mixed before applying heat.[3] This helps to distribute the heat of reaction more evenly.

  • Controlled Heating: Instead of a large, free flame, use a more controlled heating method to melt the mixture as rapidly but as uniformly as possible.[4]

  • Reduced Pressure: Conducting the reaction under reduced pressure (15-20 mm) allows the nicotinonitrile to distill out at a lower temperature, minimizing thermal decomposition.[4]

Frequently Asked Questions (FAQs)

What are the most common byproducts in nicotinonitrile synthesis from 3-methylpyridine and how are they formed?

The primary byproducts in the ammoxidation of 3-methylpyridine are:

  • Pyridine: This is formed through the demethylation of the starting material, 3-methylpyridine.[2]

  • Carbon Dioxide (CO2): This is a product of complete oxidation of the organic molecules. It becomes more prevalent at excessively high reaction temperatures.[3]

  • Hydrogen Cyanide (HCN): This can be formed as a byproduct in ammoxidation reactions.[5]

  • Acrolein and Acetonitrile: While more common in the ammoxidation of propylene, these can also be formed in small amounts depending on the catalyst and conditions.[5]

How does the choice of catalyst affect byproduct formation?

The catalyst is arguably the most critical factor in determining the selectivity of the reaction. The composition of the metal oxides (e.g., vanadium, molybdenum, chromium) and the support material (e.g., alumina, silica, zeolites) influences the reaction pathway.[3][6] A well-designed catalyst will preferentially activate the methyl group of 3-methylpyridine for ammoxidation while minimizing the competing reactions of demethylation and complete oxidation. For example, catalysts with specific pore sizes and surface acid-base properties can enhance the desired reaction.[6]

What analytical techniques are recommended for monitoring the purity of nicotinonitrile and identifying byproducts?

A combination of chromatographic and spectroscopic techniques is ideal for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the workhorses for impurity profiling and quantification in the pharmaceutical industry.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass analysis of mass spectrometry, allowing for the sensitive and specific detection and identification of a wide range of impurities.[8][9]

  • Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is well-suited for analyzing volatile and semi-volatile organic compounds, including residual solvents.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown impurities that have been isolated.

For routine monitoring, HPLC with UV detection is often sufficient. However, for detailed impurity identification and characterization, LC-MS is the preferred method.

Data Presentation

Table 1: Effect of Reaction Temperature on 3-Methylpyridine Ammoxidation

Temperature (°C)3-Methylpyridine Conversion (%)Nicotinonitrile Selectivity (%)
350LowHigh
365-380HighOptimal
>380Very HighDecreasing (increased CO2 formation)

Note: The exact values will vary depending on the specific catalyst and other reaction conditions.[3]

Experimental Protocols

Protocol 1: Vapor-Phase Ammoxidation of 3-Methylpyridine (Generalized)

Caution: This reaction involves flammable and toxic materials at high temperatures and should only be performed by trained personnel in a well-ventilated area with appropriate safety precautions.

  • Catalyst Packing: Pack a fixed-bed reactor with the chosen catalyst (e.g., a vanadium-molybdenum oxide-based catalyst).

  • System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove any residual air.

  • Heating: Heat the reactor to the desired reaction temperature (typically 365-380°C).[3]

  • Reactant Feed: Introduce a gaseous mixture of 3-methylpyridine, ammonia, and air into the reactor at the desired molar ratio (e.g., 1:1.8:3).[3]

  • Reaction: Allow the reaction to proceed. The contact time will depend on the catalyst activity and reactor volume.

  • Product Collection: The reactor effluent, containing nicotinonitrile, unreacted starting materials, byproducts, and water, is passed through a condenser to liquefy the condensable components.

  • Purification: The crude product is then purified, typically by distillation, to isolate the nicotinonitrile.

Protocol 2: Dehydration of Nicotinamide using Phosphorus Pentoxide

Caution: Phosphorus pentoxide is a strong dehydrating agent and is corrosive. Thionyl chloride and phosgene, other dehydrating agents, are toxic and corrosive.[11] Handle with appropriate personal protective equipment in a fume hood. The reaction is highly exothermic.

  • Mixing: In a dry round-bottomed flask, thoroughly mix powdered nicotinamide and phosphorus pentoxide.[3]

  • Apparatus Setup: Connect the flask to a distillation apparatus with a receiver cooled in an ice bath.

  • Heating and Distillation: Heat the mixture under reduced pressure (15-20 mm). The nicotinonitrile will distill over.[4]

  • Purification: The collected crude product can be further purified by recrystallization from a suitable solvent like toluene or xylene, or by column chromatography.[11]

Visualizations

Diagram 1: Key Pathways in Nicotinonitrile Synthesis and Byproduct Formation

G cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways 3-Methylpyridine 3-Methylpyridine Nicotinonitrile Nicotinonitrile 3-Methylpyridine->Nicotinonitrile + NH3 + O2 (Ammoxidation) Pyridine Pyridine 3-Methylpyridine->Pyridine Demethylation CO2 + H2O CO2 + H2O 3-Methylpyridine->CO2 + H2O Over-oxidation Nicotinamide Nicotinamide Nicotinamide->Nicotinonitrile - H2O (Dehydration)

Caption: Main synthesis routes to nicotinonitrile and common byproduct pathways.

Diagram 2: Troubleshooting Workflow for Low Nicotinonitrile Yield

G start Low Nicotinonitrile Yield q1 Check Catalyst Activity start->q1 q2 Review Reaction Conditions q1->q2 Activity OK sol1a Regenerate or replace catalyst q1->sol1a Deactivated sol1b Check for feed impurities q1->sol1b Poisoned q3 Evaluate Product Workup q2->q3 Conditions Optimal sol2a Optimize temperature (365-380°C) q2->sol2a Temp. issue sol2b Adjust molar ratios q2->sol2b Ratio issue sol3 Improve distillation/ crystallization efficiency q3->sol3 Product Loss end Improved Yield q3->end Workup Efficient sol1a->q1 sol1b->q1 sol2a->q2 sol2b->q2 sol3->q3

Sources

Technical Support Center: Scale-Up of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the process scale-up of 2-Amino-5-methylnicotinonitrile (CAS 38076-78-7). This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. As an essential heterocyclic intermediate in the synthesis of various pharmaceutical compounds, ensuring a robust, safe, and reproducible manufacturing process is paramount.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

This section addresses specific, acute problems that can arise during the scale-up process. The answers provide not only solutions but also the underlying scientific principles to empower your process development decisions.

Question 1: We are observing a significant and difficult-to-control exotherm during the initial condensation/cyclization step upon scaling from a 1L to a 20L reactor. What is causing this, and how can we mitigate the thermal hazard?

Answer: This is a classic and critical scale-up challenge rooted in fundamental heat transfer principles. As you increase the reactor volume, the volume of the reaction mass increases by a cubic function (V ∝ r³), while the surface area of the reactor available for heat exchange only increases by a square function (A ∝ r²). This leads to a decreased surface-area-to-volume ratio, making heat dissipation far less efficient on a larger scale.

The synthesis of substituted nicotinonitriles often involves exothermic condensation and cyclization reactions.[2][3] Failure to control the resulting exotherm can lead to a thermal runaway, causing solvent to boil, pressure to build, and potentially leading to side reactions, impurity formation, and significant safety incidents.[4]

Mitigation Strategies:

  • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled, semi-batch addition of the most reactive component (e.g., the nitrile or the base catalyst) over an extended period. This allows the cooling system to keep pace with the heat being generated.

  • Jacket Temperature Control: Do not rely solely on a fixed-temperature cooling jacket. Utilize a dynamic temperature control system that can react to the internal temperature probe (T_int). Start with a lower jacket temperature (T_j) than the target reaction temperature to create a larger temperature differential (ΔT), which enhances the heat removal rate.

  • Solvent Selection & Concentration: A higher boiling point solvent can provide a larger safety margin. Additionally, operating at a slightly more dilute concentration can increase the overall heat capacity of the reaction mass, helping to absorb the heat of reaction with a smaller temperature rise. However, this must be balanced against potential impacts on reaction kinetics and throughput.

  • Process Hazard Analysis: Before scaling up, it is crucial to perform a thermal hazards assessment using techniques like Reaction Calorimetry (RC1) or Adiabatic Calorimetry.[4] This will quantify the heat of reaction (ΔH_rxn) and the maximum temperature of the synthesis reaction (MTSR), allowing you to engineer appropriate safety controls.

Question 2: Our product yield has dropped significantly after scale-up, and HPLC analysis shows a number of new, unidentified impurities. What are the most likely causes?

Answer: A drop in yield accompanied by an increase in impurities upon scale-up typically points to issues with mixing, localized "hot spots," or prolonged reaction times.

Causality and Investigation:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more challenging. Poor mixing can lead to localized high concentrations of reagents, causing side reactions such as dimerization, polymerization of the nitrile starting materials, or undesired side-chain reactions. The choice of impeller type (e.g., pitched-blade turbine, anchor) and agitation speed is critical and does not always scale linearly.

  • Localized Hot Spots: As discussed in the exotherm issue, poor heat transfer can create localized areas of high temperature near the reactor walls or at points of reagent addition. These "hot spots" can accelerate decomposition pathways or promote the formation of thermally-driven impurities that were not observed at the well-controlled bench scale.

  • Extended Reaction/Work-up Times: What takes minutes at the bench (e.g., a quench, an extraction, or a filtration) can take hours at scale. If the product or intermediates are unstable in the reaction mixture or during work-up, this prolonged exposure can lead to degradation. For instance, aminonicotinonitriles can be susceptible to hydrolysis under acidic or basic conditions if held for too long.

Corrective Actions:

  • Impurity Identification: Isolate and identify the structure of the major impurities. Understanding their structure often provides direct clues to their formation mechanism (e.g., identifying a dimer points to a concentration issue, while a hydrolyzed product points to a work-up issue).

  • Mixing Studies: Ensure your agitation is sufficient for the reactor geometry and batch volume. If possible, model the mixing or use in-process monitoring (e.g., with PAT tools like FBRM or PVM) to confirm suspension and homogeneity.

  • In-Process Control (IPC): Implement strict in-process controls using HPLC or UPLC to monitor the reaction progress and impurity formation.[5][6] This will help determine the optimal reaction endpoint before significant degradation occurs.

  • Work-up Optimization: Design a work-up procedure that is rapid and minimizes the exposure of the product to harsh conditions. This might involve quenching into a pre-cooled, pH-adjusted solution or using a more efficient extraction solvent system.

Question 3: We are struggling with the final product isolation. The material precipitates as an oil or very fine powder that is difficult to filter and dry. How can we improve the crystallization process to obtain a more suitable solid form?

Answer: Crystallization is a critical step that significantly impacts purity, handling, and stability. "Oiling out" or forming fine, intractable powders is common when a solution becomes supersaturated too quickly or in the presence of impurities.

Crystallization Improvement Protocol:

  • Solvent System Screening: The choice of solvent is paramount. An ideal crystallization solvent (or solvent/anti-solvent pair) is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Screen a variety of solvents with different polarities (e.g., isopropanol, ethyl acetate, toluene, heptane).

  • Controlled Cooling Profile: Avoid "crash cooling" by dumping the hot solution into an ice bath. Implement a controlled, linear cooling ramp (e.g., 10-20 °C per hour). This slower approach allows for more orderly crystal growth rather than rapid nucleation, leading to larger, more easily filterable crystals.

  • Seeding: Once the solution is cooled to a slightly supersaturated state, introduce a small quantity of pure, crystalline this compound ("seed crystals"). This provides a template for crystal growth to occur, promoting the desired crystalline form and preventing oiling out.

  • Anti-Solvent Addition: If a single solvent is not effective, use a binary system. Dissolve the product in a good solvent (e.g., methanol, THF) and then slowly add an "anti-solvent" in which the product is insoluble (e.g., water, heptane) at a constant temperature until turbidity is observed, then allow it to crystallize.

  • Impurity Purging: Impurities can act as crystal growth inhibitors. Ensure the material being crystallized is of sufficient purity. Sometimes, a preliminary purification step, such as a charcoal treatment or a silica gel plug filtration, can remove critical impurities that hinder crystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor for the synthesis of this compound?

A1: The key CPPs include:

  • Temperature: Crucial for controlling reaction rate and preventing side reactions.[8]

  • Reagent Stoichiometry & Addition Rate: Essential for maximizing yield and minimizing impurity formation.

  • Agitation Speed: Critical for ensuring homogeneity and efficient heat transfer.

  • Reaction Time: Must be optimized to ensure complete conversion without product degradation.

  • pH during Work-up: Important for ensuring the product is in the correct form for isolation and to prevent hydrolysis.

Q2: What analytical methods are recommended for quality control (QC) of the final product?

A2: A comprehensive QC panel should include:

  • HPLC/UPLC: For purity assessment and quantification of related substance impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water buffer) and UV detection is standard.[5][9]

  • ¹H NMR/¹³C NMR: To confirm the identity and structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Karl Fischer Titration: To determine the water content.

  • Loss on Drying (LOD): To measure the amount of volatile matter.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify potential polymorphs.[7]

Q3: What are some of the common process-related impurities and their origins?

A3: Common impurities can include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Positional Isomers: Depending on the synthetic route, isomers such as 2-Amino-3-methylnicotinonitrile could form.

  • Hydrolysis Product: 2-Amino-5-methylnicotinamide, formed if the nitrile group hydrolyzes during work-up.

  • Oxidation Products: The aminopyridine ring can be susceptible to oxidation, leading to N-oxides or other degradation products.[10]

  • Residual Solvents: Solvents used in the reaction and purification steps.

Experimental Protocol: Optimized Recrystallization

This protocol describes a robust method for purifying this compound on a larger scale to achieve high purity (>99.5%).

Objective: To purify crude this compound by removing process-related impurities and obtaining a crystalline solid with good handling characteristics.

Equipment:

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • Temperature control unit (TCU)

  • Nutsche filter-dryer or centrifuge

Materials:

  • Crude this compound (1.0 kg)

  • Isopropanol (IPA), reagent grade (approx. 8 L)

  • Activated Carbon, pharmaceutical grade (50 g)

  • Filter aid (e.g., Celite®)

Procedure:

  • Dissolution: Charge the jacketed reactor with 1.0 kg of crude this compound and 6 L of isopropanol.

  • Heating: Begin agitation and heat the mixture to 75-80 °C using the TCU. Maintain this temperature until all solids are completely dissolved.

  • Charcoal Treatment: Cool the solution to 70 °C. Add 50 g of activated carbon to adsorb colored impurities. Stir for 30 minutes.

  • Hot Filtration: Prepare a pre-heated filter with a pad of filter aid. Filter the hot solution to remove the activated carbon. This step is critical and must be performed quickly to prevent premature crystallization.

  • Controlled Cooling: Transfer the hot, clear filtrate back to a clean, jacketed reactor. Begin a slow, controlled cooling ramp from 70 °C to 20 °C over 4 hours (approx. 12.5 °C/hour).

  • Seeding (Optional but Recommended): At ~60 °C, add 5 g of pure this compound seed crystals to induce crystallization.

  • Hold Period: Once the slurry reaches 20 °C, hold at this temperature for an additional 2 hours to allow for complete crystallization.

  • Final Cooling: Cool the slurry further to 0-5 °C and hold for 1 hour.

  • Isolation: Filter the cold slurry through a Nutsche filter. Wash the resulting crystal cake with 2 L of cold (0-5 °C) isopropanol.

  • Drying: Dry the crystals under vacuum at 50 °C until the residual solvent content is within specification.

Data Presentation

Table 1: Typical Impurity Profile of this compound Before and After Optimized Recrystallization (via HPLC)

AnalyteRRTArea % (Crude)Area % (Purified)Potential Identity
Impurity A0.850.45%< 0.05%Unreacted Starting Material
Impurity B0.920.60%< 0.05%Positional Isomer
Product 1.00 98.2% > 99.8% This compound
Impurity C1.150.35%0.08%Side-reaction byproduct
Impurity D1.500.20%< 0.05%Hydrolysis Product

Visualizations

Below is a logical workflow for addressing common scale-up challenges, designed to guide a process chemist's decision-making process.

ScaleUp_Troubleshooting_Workflow start Scale-Up Problem Identified (e.g., Low Yield, Low Purity, Exotherm) check_thermal 1. Thermal Hazard? (Unexpected Exotherm) start->check_thermal Initial Assessment check_purity 2. Purity/Yield Issue? check_thermal->check_purity No thermal_action Action: Review Heat Transfer - Decrease addition rate - Lower jacket temperature - Increase dilution - Perform calorimetry study check_thermal->thermal_action Yes check_isolation 3. Physical Property Issue? (Oiling Out, Fines) check_purity->check_isolation No purity_action Action: Investigate Reaction Profile - Analyze impurity structures - Check mixing efficiency - Implement strict IPCs - Optimize work-up time/conditions check_purity->purity_action Yes isolation_action Action: Optimize Crystallization - Screen solvents/anti-solvents - Implement controlled cooling - Use seeding strategy - Purify pre-crystallization feed check_isolation->isolation_action Yes end_node Process Optimized and Validated check_isolation->end_node No, problem resolved thermal_action->check_purity purity_action->check_isolation isolation_action->end_node

Caption: Troubleshooting workflow for scale-up issues.

References

  • Process for producing 2-amino-nicotinonitrile intermediates.
  • 2-Amino-5-methylpyridinium nicotinate.
  • (PDF) 2-Amino-5-methylpyridinium nicotinate.
  • 2-Amino-3-methyl-5-nitropyridine synthesis. ChemicalBook.
  • nicotinonitrile. Organic Syntheses Procedure.
  • Nicotinonitrile. Wikipedia.
  • 2-Amino-5-methyl-nicotinonitrile | 38076-78-7. Sigma-Aldrich.
  • Process for preparation of 2-amino-5-methyl-pyridine.
  • Process for the preparation of 2-amino-5-methyl-pyridine.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • A Comparative Guide to Analytical Methods for Determining the Purity of 2-Amino-5-chloro-3-nitropyridine. Benchchem.
  • A Comparative Guide to the Characterization of 2-Amino-5-fluoropyridine Impurities. Benchchem.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Synthesis, Molecular Modeling Studies and Bronchodilation Properties of Nicotinonitrile Containing-Compounds. PubMed.
  • Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. De Gruyter.
  • Understanding 2-Amino-5-methyl-3-thiophenecarbonitrile: Properties, Applications, and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.

Sources

Technical Support Center: Troubleshooting Unexpected Color Changes in 2-Amino-5-methylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-methylnicotinonitrile. This guide is designed to provide expert insights and practical, field-proven solutions to a common yet often perplexing issue: unexpected color changes during synthesis. As chemists, we understand that a reaction's color can be a critical indicator of its progress, purity, and the potential formation of undesirable byproducts. This resource provides a structured approach to diagnosing and resolving these issues, ensuring the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific color-change scenarios you might encounter. Each answer provides potential causes, diagnostic steps, and corrective actions to get your reaction back on track.

Question 1: My initially colorless or pale-yellow solution of this compound is darkening to yellow or brown before I even start the reaction. What is happening?

Answer: This is a classic sign of premature degradation, most commonly due to oxidation. The 2-aminopyridine moiety is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light or trace metal impurities. This process forms highly conjugated, colored impurities.[1][2]

Plausible Causes:

  • Air Oxidation: The aromatic amine group is sensitive to atmospheric oxygen.

  • Solvent Impurities: Peroxides in aged solvents (like THF or ether) or trace metal ions can catalyze oxidation.

  • Photodegradation: Exposure to ambient or UV light can promote the formation of colored radical species.

  • Starting Material Quality: The starting material itself may contain trace, colored impurities from its synthesis or storage.[2]

Troubleshooting & Corrective Actions:

  • Assess Starting Material:

    • Action: Run a quick purity check on your this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Rationale: This establishes a baseline. If colored streaks or multiple spots are present from the start, the issue lies with the reagent, not your setup.

  • Improve Your Reaction Environment:

    • Action: Employ inert atmosphere techniques. Use solvents that have been thoroughly degassed and run the reaction under a blanket of nitrogen or argon.

    • Rationale: Removing dissolved oxygen is the most direct way to prevent air oxidation. See Protocol 1 for solvent degassing methods.

  • Protect from Light:

    • Action: Wrap your reaction flask in aluminum foil.

    • Rationale: This simple step eliminates light as a variable and prevents potential photodegradation pathways.

  • Use High-Purity Solvents:

    • Action: Use freshly distilled solvents or purchase high-purity, inhibitor-free solvents packaged under an inert atmosphere.

    • Rationale: This minimizes the presence of catalytic impurities like peroxides and metal ions.

Question 2: The moment I added my transition metal catalyst (e.g., Palladium, Copper, Nickel), the reaction mixture turned a deep red, green, purple, or even black. Is my reaction failing?

Answer: Not necessarily. In fact, this is often an expected and positive sign. The 2-aminopyridine structure, with its pyridine nitrogen and exocyclic amino group, can act as a bidentate ligand, chelating to the metal center.[3][4][5][6] This formation of a metal-ligand complex alters the d-orbital splitting of the metal, resulting in a new species that absorbs visible light differently, hence the dramatic color change.[7]

Plausible Causes:

  • Formation of a Catalytically Active Complex: The color is indicative of the desired metal-ligand complex required for the catalytic cycle. For example, many Cu(II) complexes with aminopyridine ligands are known to be colored.[8]

  • Catalyst Decomposition: A rapid change to a black, heterogeneous mixture (precipitate) can indicate catalyst decomposition, such as the formation of palladium black (Pd(0)) or copper oxides. This is detrimental to the reaction.

  • Redox Chemistry: The metal catalyst may be undergoing a change in oxidation state, which is often accompanied by a color change.

Troubleshooting & Corrective Actions:

  • Visually Assess the Mixture:

    • Action: Observe the mixture closely. Is it a deeply colored solution or a suspension of dark particles?

    • Rationale: A homogeneous color suggests complex formation. A precipitate suggests decomposition.

  • Monitor with TLC/LC-MS:

    • Action: After the color change, carefully take a small aliquot of the reaction mixture and analyze it.

    • Rationale: If you see the consumption of starting material and the formation of the product, the colored species is likely a productive intermediate. If the starting material remains unchanged and the catalyst spot on the TLC plate looks "dead" (immobile, streaky), decomposition is likely.

  • Review the Literature:

    • Action: Search for the specific catalytic reaction you are running. Often, the original publication will mention an expected color change upon catalyst addition.

    • Rationale: Leveraging prior art can quickly confirm if your observation is normal for the specific transformation.

  • Optimize Ligand/Catalyst Ratio and Temperature:

    • Action: If catalyst decomposition is suspected, consider lowering the reaction temperature or adjusting the ligand-to-metal ratio.

    • Rationale: High temperatures can accelerate catalyst decomposition. An incorrect stoichiometry can lead to unstable or undesired metal complexes.

Question 3: My final, isolated product is a persistent yellow or tan color, even after standard workup and recrystallization. How can I get a pure, colorless product?

Answer: This indicates the presence of a stable, colored impurity that has similar solubility and polarity to your desired product, making it difficult to remove by crystallization alone.[9] The impurity is likely a byproduct formed in small quantities during the reaction.

Plausible Causes:

  • Oxidized Byproducts: Small amounts of oxidized dimers or polymers formed during the reaction.

  • Persistent Metal Complexes: Trace amounts of the metal catalyst may remain complexed to your product or a byproduct.

  • Side-Reaction Products: Minor, highly conjugated side-products that absorb strongly in the visible spectrum.

Troubleshooting & Corrective Actions:

  • Advanced Purification Techniques:

    • Action: Perform column chromatography. A silica gel column with a carefully chosen solvent gradient can often separate impurities with slightly different polarities.[10][11]

    • Rationale: Chromatography provides much greater resolving power than crystallization for removing closely related impurities.

  • Decolorization with Activated Carbon:

    • Action: Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then perform a hot filtration to remove the charcoal.[9]

    • Rationale: Activated carbon has a high surface area and a strong affinity for flat, conjugated molecules (which are often the source of color), adsorbing them from the solution.[9] See Protocol 2 for this procedure. Caution: Use charcoal sparingly as it can also adsorb your desired product, leading to yield loss.[9]

  • Chemical Treatment:

    • Action: If residual metals are suspected, consider washing a solution of your product with an aqueous solution of a chelating agent like EDTA.

    • Rationale: The chelating agent can "scavenge" the residual metal ions from your organic product into the aqueous phase.

Diagnostic & Purification Protocols

Protocol 1: Step-by-Step Solvent Degassing

This protocol is essential for preventing oxidation in sensitive reactions.

Method A: Inert Gas Sparging (Good for most applications)

  • Select a flask or bottle with a sidearm or a long needle inlet.

  • Fill the vessel with the solvent to be degassed.

  • Insert a long needle or glass tube connected to a source of inert gas (Nitrogen or Argon) so that it reaches the bottom of the solvent.

  • Ensure there is a vent for the displaced gas (e.g., a needle through a septum).

  • Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes.

  • Once complete, remove the sparging tube and store the solvent under a positive pressure of the inert gas.

Method B: Freeze-Pump-Thaw (Highest Purity)

  • Place the solvent in a robust flask with a high-vacuum stopcock.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the stopcock to a high-vacuum line and evacuate the headspace for several minutes.

  • Close the stopcock and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as dissolved gases are released.

  • Repeat this cycle of freezing, pumping, and thawing at least three times for maximum effect.

  • After the final thaw, backfill the flask with an inert gas.

Protocol 2: Step-by-Step Decolorization with Activated Carbon

This protocol is used to remove small amounts of intensely colored impurities.

  • Dissolve the impure, colored solid in the minimum amount of a suitable hot solvent.

  • Allow the solution to cool slightly to prevent flash boiling in the next step.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Note: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Gently swirl and heat the mixture for a few minutes. The solution should become colorless or significantly less colored.[9]

  • Set up a hot filtration apparatus (e.g., a fluted filter paper in a pre-heated funnel).

  • Quickly filter the hot solution to remove the charcoal. The goal is to keep the desired compound dissolved while removing the solid charcoal.

  • Allow the hot, decolorized filtrate to cool slowly, inducing crystallization of the pure, colorless product.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing the root cause of an unexpected color change.

G start Unexpected Color Change Observed timing_q When did the color appear? start->timing_q before_rxn Before Reaction Start timing_q->before_rxn  Storage during_rxn During Reaction (e.g., catalyst addition) timing_q->during_rxn  Process after_rxn During/After Workup or Purification timing_q->after_rxn  Isolation cause_oxidation Probable Cause: Starting Material Oxidation/ Solvent Impurities before_rxn->cause_oxidation cause_complex Probable Cause: Metal-Ligand Complex Formation (Often Normal) during_rxn->cause_complex cause_decomp Probable Cause: Catalyst Decomposition (Problematic) during_rxn->cause_decomp cause_ph Probable Cause: pH-sensitive Degradation or Side Reaction after_rxn->cause_ph cause_impurity Probable Cause: Stable, Colored Byproduct after_rxn->cause_impurity action_inert Action: Use Inert Atmosphere & Degassed Solvents cause_oxidation->action_inert action_monitor Action: Monitor by TLC/LC-MS. Check Literature. cause_complex->action_monitor cause_decomp->action_monitor action_purify Action: Column Chromatography or Charcoal Treatment cause_ph->action_purify cause_impurity->action_purify

Caption: Troubleshooting workflow for color changes.

References

  • Akoijam, R., & Singh, B. (2015). Microbial degradation of imidacloprid. International Journal of Agriculture, Environment and Biotechnology, 8(4), 819.
  • Google Patents. (n.d.). Removal of color impurities from organic compounds.
  • askIITians. (n.d.). Purification of organic compounds.
  • 7activestudio. (2017, May 3). METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. YouTube.
  • Pérez-Valero, Á., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
  • Scribd. (n.d.). Purificiation of Organic Compounds.
  • Nichols, L. (2022). 3.5C: Charcoal. Chemistry LibreTexts.
  • MDPI. (n.d.). Identification of Synthetic Organic Pigments by Characteristic Colour Reactions. Applied Sciences.
  • Pérez-Valero, Á., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
  • N. S. S. R's Vasantdada Patil Arts, Commerce & Science College. (2012).
  • Song, H., et al. (2016). Investigation of Color in a Fusion Protein Using Advanced Analytical Techniques: Delineating Contributions from Oxidation Products and Process Related Impurities. Pharmaceutical Research, 33(4), 957-966.
  • Pérez-Valero, Á., et al. (2021). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. bioRxiv.
  • Çelik, S., et al. (2021). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 6), 273-283.
  • Chemistry Stack Exchange. (2023). Color change when heating organic compound.
  • Bhowmik, P., et al. (2019). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega, 4(26), 21969-21978.
  • bioRxiv. (2021).
  • MDPI. (n.d.).
  • Separation Science. (n.d.). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows.
  • Reddit. (2017). Unexpected fabulous color during organic reaction. r/chemistry.
  • Jubilant Ingrevia Limited. (2024).
  • CK-12 Foundation. (n.d.). How to learn change in colour during chemical reaction?.
  • Wikipedia. (n.d.). 2-Aminopyridine.
  • Learn It All. (n.d.). Color-Changing Chemical Reactions Explained: The Science Behind the Magic.
  • Janiak, C., et al. (2000). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. European Journal of Inorganic Chemistry, 2000(1), 169-181.
  • Wikipedia. (n.d.). Transition metal pyridine complexes.
  • ResearchGate. (n.d.). Qualitative Colorimetric Tests for Solid Phase Synthesis.
  • Jubilant Ingrevia. (2024).
  • PubChem. (n.d.). 6-Amino-5-methylnicotinonitrile.
  • ResearchGate. (n.d.). 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+.
  • Smith, C. R., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(16), 4098-4101.
  • Bouzayani, N., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3169.
  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile.
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE For Synthesis MSDS.
  • Arctom. (n.d.). CAS NO. 38076-78-7 | this compound.
  • ChemScene. (n.d.). 1033203-36-9 | 2-Amino-5-methylisonicotinonitrile.

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Column chromatography vs. crystallization for 2-Amino-5-methylnicotinonitrile purification

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Column Chromatography and Crystallization for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for the purification of 2-Amino-5-methylnicotinonitrile, a key intermediate in pharmaceutical synthesis. We will explore two primary purification techniques: column chromatography and crystallization, offering detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Choosing Your Purification Strategy: A Comparative Overview

The selection of an appropriate purification method is paramount for obtaining high-purity this compound, which is crucial for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). Both column chromatography and crystallization are powerful techniques, each with its own set of advantages and disadvantages.

FeatureColumn ChromatographyCrystallization
Principle Differential partitioning of components between a stationary and mobile phase.Differential solubility of the compound and impurities in a solvent at varying temperatures.
Advantages - High resolution for separating complex mixtures. - Effective for removing a wide range of impurities, including those with similar polarities. - Applicable to a broad range of compound polarities.- Can yield highly pure crystalline material. - Scalable for large quantities. - Often more cost-effective and time-efficient for bulk purification.
Disadvantages - Can be time-consuming and labor-intensive. - May require large volumes of solvent. - Potential for product loss on the column. - The acidic nature of silica gel can sometimes lead to degradation of sensitive compounds.- Dependent on finding a suitable solvent. - May not be effective for removing impurities with similar solubility profiles. - "Oiling out" can occur, where the compound separates as a liquid instead of crystals.

Column Chromatography: A Step-by-Step Protocol and Troubleshooting Guide

Column chromatography is a versatile technique for purifying this compound, particularly when dealing with multiple impurities or when a very high degree of purity is required.

Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection (TLC Analysis):

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point for this compound is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.[1]

    • To counteract the acidic nature of the silica gel and prevent tailing of the basic amino group, add a small amount of triethylamine (0.1-1%) to the eluent.[2]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the plug.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 90:10 hexane:ethyl acetate with 0.1% TEA).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until it is just level with the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed to protect the surface.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution with the determined solvent system. A common starting point for aminopyridines is a gradient elution, starting with a less polar mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexane:ethyl acetate).

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC, spotting each fraction on a plate to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under vacuum to remove any residual solvent.

Troubleshooting Column Chromatography

dot graph TD { A[Start] --> B{Problem Identified}; B --> C{Compound Not Moving from Baseline}; C --> D[Increase Eluent Polarity (more Ethyl Acetate)]; C --> E[Consider a More Polar Solvent System (e.g., Dichloromethane/Methanol)]; B --> F{Tailing of the Spot}; F --> G[Add Triethylamine (0.1-1%) to the Eluent]; F --> H[Use Neutral or Basic Alumina Instead of Silica Gel]; B --> I{Poor Separation of Compound and Impurity}; I --> J[Optimize Solvent System with Fine Polarity Gradients]; I --> K[Try a Different Solvent System]; B --> L{Low Recovery of the Compound}; L --> M[Ensure Compound Stability on Silica Gel (run a small test)]; L --> N[Avoid Overly Strong Adsorption by Using a Less Polar Initial Eluent]; D --> O[End]; E --> O; G --> O; H --> O; J --> O; K --> O; M --> O; N --> O; } Caption: Troubleshooting workflow for column chromatography.

FAQs for Column Chromatography:

  • Q1: My compound is very polar and doesn't move from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?

    • A1: You need a more polar eluent system. Try a mixture of dichloromethane and methanol. Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it. Be cautious, as high concentrations of methanol (>10%) can sometimes dissolve the silica gel.[3]

  • Q2: I see significant "tailing" or "streaking" of my compound spot on the TLC plate and during column elution. Why is this happening and how can I fix it?

    • A2: Tailing is common for basic compounds like this compound on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1% by volume) to your eluent.[2] Alternatively, you could use a different stationary phase, such as neutral or basic alumina.

  • Q3: My compound seems to have decomposed on the column. How can I prevent this?

    • A3: Some compounds are sensitive to the acidic nature of silica gel. Before running a large-scale column, it's wise to perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it to see if any new spots (decomposition products) have appeared. If your compound is acid-sensitive, consider using a deactivated silica gel (by adding triethylamine to the slurry) or switching to a more inert stationary phase like alumina.

Crystallization: A Practical Guide to High-Purity Crystals

Crystallization is an effective and often preferred method for the large-scale purification of solid compounds like this compound. The key to successful crystallization is finding a suitable solvent or solvent system.

Experimental Protocol: Recrystallization from a Single Solvent

Based on available literature, acetonitrile is a suitable solvent for the recrystallization of this compound.[4]

Materials:

  • Crude this compound

  • Acetonitrile

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of acetonitrile and begin heating the mixture with stirring.

    • Continue to add acetonitrile in small portions until the solid is completely dissolved at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure supersaturation upon cooling.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold acetonitrile to remove any adhering impurities.

    • Dry the crystals thoroughly, preferably in a vacuum oven, until a constant weight is achieved.

Troubleshooting Crystallization

dot graph TD { A[Start] --> B{Problem Identified}; B --> C{Compound "Oils Out" Instead of Crystallizing}; C --> D[Ensure the Solution is Not Supersaturated at Too High a Temperature]; C --> E[Try a Different Solvent or a Mixed-Solvent System]; B --> F{No Crystals Form Upon Cooling}; F --> G[Induce Crystallization by Scratching the Inner Wall of the Flask with a Glass Rod]; F --> H[Add a Seed Crystal of Pure Compound]; F --> I[Reduce the Volume of the Solvent by Evaporation]; B --> J{Low Yield of Crystals}; J --> K[Ensure Minimum Amount of Hot Solvent was Used for Dissolution]; J --> L[Cool the Solution for a Longer Period or at a Lower Temperature]; B --> M{Crystals are Colored}; M --> N[Add Activated Charcoal to the Hot Solution Before Filtration]; D --> O[End]; E --> O; G --> O; H --> O; I --> O; K --> O; L --> O; N --> O; } Caption: Troubleshooting workflow for crystallization.

FAQs for Crystallization:

  • Q1: I don't have pure this compound to use as a seed crystal. What can I do to induce crystallization?

    • A1: If seed crystals are unavailable, you can try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Q2: My product has "oiled out" – it separated as a liquid instead of forming crystals. What should I do?

    • A2: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point in that solvent. To remedy this, you can try reheating the solution and adding a little more solvent to decrease the saturation. Then, allow it to cool more slowly. Alternatively, using a different solvent or a mixed-solvent system might be necessary.

  • Q3: How do I choose an alternative solvent for crystallization if acetonitrile doesn't work well?

    • A3: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. You can perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one. A mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can also be effective.[5]

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities that may arise during the synthesis of this compound is crucial for developing an effective purification strategy. A common synthetic route involves the reaction of 3-methylpyridine. Potential impurities could include:

  • Isomeric Byproducts: The formation of the regioisomer, 2-Amino-3-methylnicotinonitrile, is a possibility. The separation of isomers can be challenging and may require careful optimization of chromatographic conditions.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual 3-methylpyridine or other reagents.

  • Side-Reaction Products: Depending on the specific synthetic pathway, other nitrogen-containing heterocyclic compounds could be formed.

The choice between column chromatography and crystallization will depend on the nature and quantity of these impurities. If isomeric impurities are present, column chromatography is likely the more effective method. For the removal of unreacted starting materials and minor side products with significantly different solubility profiles, crystallization can be a highly efficient technique.

References

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization.
  • Membrane Solutions. Column Chromatography Notes.
  • Google Patents. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • Amrita Vishwa Vidyapeetham Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Procedure).
  • Gavin Publishers. Applied Clinical Pharmacology and Toxicology.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for Flash Column.
  • ResearchGate. list of RF values of various amino acids find out through TLC, used as standards ….
  • YouTube. Top 6 Steps to Run The PERFECT Column Chromatography.

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Validation & Comparative

A Comparative Guide for Researchers: 2-Amino-5-methylnicotinonitrile vs. 2-aminonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Structure, Reactivity, and Application in Modern Drug Discovery

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and synthetic organic chemistry, the 2-aminonicotinonitrile scaffold is a cornerstone. It serves as a privileged structure—a molecular framework that is recurrently found in bioactive compounds and approved drugs.[1] Its unique arrangement of a nucleophilic amino group and an electrophilic nitrile group on a pyridine ring provides a versatile platform for constructing complex heterocyclic systems.[2] This guide presents a comparative analysis of the parent molecule, 2-aminonicotinonitrile , and its closely related analog, 2-Amino-5-methylnicotinonitrile .

The primary structural distinction is the presence of a methyl group at the 5-position of the pyridine ring. While seemingly minor, this substitution imparts significant changes in physicochemical properties, spectroscopic signatures, reactivity, and ultimately, its utility in drug design. This document aims to provide researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform strategic decisions in molecular design, synthesis, and application.

I. Structural and Physicochemical Properties: The Impact of a Single Methyl Group

The addition of a methyl group to the C5 position of the pyridine ring introduces tangible changes to the molecule's electronic and physical nature. The methyl group acts as a weak electron-donating group (EDG) through hyperconjugation, subtly increasing the electron density of the aromatic ring. This electronic perturbation, coupled with the steric bulk of the methyl group, influences everything from melting point to biological interactions.

G cluster_0 2-aminonicotinonitrile cluster_1 This compound a a b b

Caption: Chemical structures of 2-aminonicotinonitrile and its 5-methyl analog.

Comparative Physicochemical Data

The following table summarizes the key physical and chemical properties of the two compounds, highlighting the differences stemming from the C5-methylation.

Property2-aminonicotinonitrileThis compoundAnalysis of Difference
Molecular Formula C₆H₅N₃[3]C₇H₇N₃[4]Addition of a -CH₂- unit.
Molecular Weight 119.12 g/mol [3]133.15 g/mol [4]Increased by 14.03 g/mol , corresponding to the methyl group.
CAS Number 504-24-538076-78-7Unique identifiers for each distinct chemical entity.
Melting Point 130-133 °C135-138 °CThe methyl group can influence crystal lattice packing, often leading to a slightly higher melting point.
Boiling Point Not readily availableNot readily availableHigh melting points suggest decomposition before boiling at atmospheric pressure.
Calculated LogP 0.40.6[4]The methyl group increases lipophilicity, which can enhance membrane permeability.
Hydrogen Bond Donors 1 (Amino group)1 (Amino group)Both possess one primary amine capable of donating two hydrogen bonds.
Hydrogen Bond Acceptors 3 (2x Ring N, 1x Nitrile N)3 (2x Ring N, 1x Nitrile N)The number of acceptor sites remains the same.

II. Comparative Spectroscopic Analysis

Spectroscopic techniques are crucial for structure elucidation and purity assessment. The methyl substituent on this compound provides a distinct diagnostic handle, simplifying spectral interpretation compared to its unsubstituted counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most telling difference is the appearance of a singlet corresponding to the methyl protons (-CH₃) in this compound, typically appearing around 2.1-2.3 ppm.[5] In the aromatic region, the unsubstituted analog shows a more complex splitting pattern, whereas the 5-methyl analog presents two singlets or narrow doublets for the C4-H and C6-H protons, simplifying analysis. The amino (-NH₂) protons for both compounds typically appear as a broad singlet that can be exchanged with D₂O.[6]

  • ¹³C NMR: The spectrum of this compound will feature an additional signal in the aliphatic region (around 17-20 ppm) for the methyl carbon. The electronic effect of the methyl group will also cause slight upfield or downfield shifts for the ring carbons compared to the unsubstituted analog.

Infrared (IR) Spectroscopy

Both molecules exhibit characteristic vibrational bands. The key absorbances to monitor are:

  • N-H Stretch: A pair of peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C≡N Stretch: A strong, sharp absorption band around 2205-2225 cm⁻¹.[6] The electron-donating methyl group may slightly lower the frequency of this stretch in the methylated analog due to increased electron density being pushed into the π* orbital of the nitrile.

  • C=C and C=N Stretches: Multiple bands in the 1550-1650 cm⁻¹ region corresponding to the pyridine ring vibrations.

Summary of Key Spectroscopic Features
Spectroscopic Data2-aminonicotinonitrileThis compound
¹H NMR (Aromatic H) Complex multiplet (dd, d) for H4, H5, H6Two singlets/narrow doublets for H4, H6[5]
¹H NMR (Aliphatic H) N/ASinglet ~2.2 ppm (3H, -CH₃)[5]
¹H NMR (Amine H) Broad singlet ~5.3 ppm (2H, -NH₂)[6]Broad singlet ~4.7 ppm (2H, -NH₂)[5]
IR (C≡N Stretch) ~2210-2220 cm⁻¹~2205-2215 cm⁻¹[6]
IR (N-H Stretch) Doublet, ~3300-3500 cm⁻¹[6]Doublet, ~3300-3500 cm⁻¹
Mass Spec (M+H)⁺ m/z 120.06m/z 134.07

III. Synthesis and Chemical Reactivity

The 2-aminonicotinonitrile core is accessible through various synthetic strategies, often involving multicomponent reactions that build the pyridine ring.

Caption: Generalized synthesis of the 2-aminonicotinonitrile scaffold.

Synthetic Accessibility

Both compounds can be synthesized via similar pathways, such as the condensation of a suitable chalcone (or α,β-unsaturated ketone), malononitrile, and ammonium acetate.[6] The synthesis of This compound simply requires the use of a methyl-substituted precursor. For example, starting with a methyl-substituted acetophenone or benzaldehyde would yield the desired product. While the core reaction is the same, the availability and cost of the substituted starting materials can be a practical consideration for large-scale synthesis.

Comparative Reactivity

The dual functionality of these molecules dictates their reactivity. They possess both a nucleophilic amino group and an electrophilic nitrile group.[2]

  • Nucleophilicity of the Amino Group: The electron-donating methyl group in This compound increases the electron density on the pyridine ring and, by extension, on the exocyclic amino group. This makes the amine slightly more nucleophilic compared to the unsubstituted analog. This enhanced nucleophilicity can lead to faster reaction rates in acylation, alkylation, or condensation reactions at the amino group.

  • Electrophilicity of the Nitrile Group: The nitrile group is a potent electrophile, susceptible to hydrolysis or addition reactions. Its reactivity is less influenced by the distant C5-substituent, so significant differences are not typically observed in reactions targeting the nitrile.

  • Reactivity of the Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present. The electron-donating methyl group in the methylated analog slightly deactivates the ring towards SNAr compared to the parent compound. Conversely, for electrophilic aromatic substitution (SEAr), which is difficult on pyridines, the methyl group would be activating.

IV. Applications in Medicinal Chemistry: A Structure-Activity Relationship (SAR) Perspective

The 2-aminopyridine motif is a key feature in a multitude of kinase inhibitors, as the amino-pyridine hinge-binding motif is critical for affinity to the ATP-binding site of many kinases.[7] The nicotinonitrile moiety itself is a valuable pharmacophore, found in a range of approved drugs.[1][8]

The choice between using 2-aminonicotinonitrile and its 5-methyl analog is a classic SAR question.

G cluster_0 Pharmacophore Model Scaffold 2-Aminonicotinonitrile (Core Scaffold) Hinge Kinase Hinge Region (e.g., GLN, MET) Scaffold->Hinge H-Bonding (Crucial for Affinity) R_Group Vector for R-group (Probes solvent front / specific pockets) Scaffold->R_Group Synthetic Handle (e.g., from -NH2 or ring)

Sources

A Comparative Guide to the Reactivity of 2-Amino-5-methylnicotinonitrile and 2-Chloro-5-methylnicotinonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The functionalization of this heterocycle is paramount, and the choice of starting material can dictate the feasibility and efficiency of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two key pyridine building blocks: 2-amino-5-methylnicotinonitrile and 2-chloro-5-methylnicotinonitrile . This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in the synthesis of complex molecules.

Unveiling the Chemical Personalities: Amino vs. Chloro

The reactivity of a substituted pyridine is fundamentally governed by the electronic nature of its substituents. The amino (-NH₂) group in this compound is a strong electron-donating group through resonance, which increases the electron density of the pyridine ring. Conversely, the chloro (-Cl) group in 2-chloro-5-methylnicotinonitrile is an electron-withdrawing group through induction, making the pyridine ring more electron-deficient. This fundamental difference in electronic properties dictates their behavior in key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles.

2-Chloro-5-methylnicotinonitrile is primed for SNAr. The electron-withdrawing nature of the pyridine nitrogen and the chloro group itself makes the C2 position highly electrophilic and susceptible to nucleophilic attack.[1][2] This allows for the displacement of the chloride anion by a variety of nucleophiles, including amines, alkoxides, and thiols. The reaction proceeds through a Meisenheimer-like intermediate, and the rate is enhanced by the presence of electron-withdrawing groups.[2]

This compound , on the other hand, is generally unreactive towards traditional SNAr. The electron-donating amino group deactivates the ring for nucleophilic attack. However, the amino group itself can act as a nucleophile in other reactions or can be transformed into a better leaving group.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chloro-5-methylnicotinonitrile with a Primary Amine

This protocol provides a general procedure for the SNAr reaction of 2-chloro-5-methylnicotinonitrile with a representative primary amine.

Materials:

  • 2-Chloro-5-methylnicotinonitrile (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-methylnicotinonitrile, the primary amine, and potassium carbonate.

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized the synthesis of biaryls and arylamines, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[3]

2-Chloro-5-methylnicotinonitrile is a suitable substrate for Suzuki-Miyaura coupling. Although aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyridine ring facilitates the oxidative addition of the C-Cl bond to the palladium(0) catalyst.[4] The reaction requires a suitable palladium catalyst, a phosphine ligand, and a base to proceed efficiently.[5]

This compound is not a direct substrate for Suzuki-Miyaura coupling at the C-N bond. However, the amino group can be converted to a triflate or halide, which can then participate in the coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[6]

2-Chloro-5-methylnicotinonitrile is an excellent substrate for the Buchwald-Hartwig amination, allowing for the synthesis of a wide variety of this compound derivatives.[7] The reaction involves the palladium-catalyzed coupling of the aryl chloride with a primary or secondary amine in the presence of a base and a suitable phosphine ligand.[6]

This compound can participate in Buchwald-Hartwig amination as the amine coupling partner with an aryl halide.

Comparative Data Summary

Reaction2-Chloro-5-methylnicotinonitrileThis compound
Nucleophilic Aromatic Substitution Highly Reactive . Good substrate for displacement of the chloro group by various nucleophiles (amines, alkoxides, thiols).[2]Generally Unreactive . The amino group deactivates the ring towards nucleophilic attack.
Suzuki-Miyaura Coupling Good Substrate . The C-Cl bond can be activated for palladium-catalyzed C-C bond formation with boronic acids.[5]Not a Direct Substrate . The amino group would need to be converted to a halide or triflate.
Buchwald-Hartwig Amination Excellent Substrate . Readily undergoes C-N bond formation with a variety of amines.[7]Can act as the Amine Coupling Partner with an aryl halide.
Sandmeyer Reaction Not Applicable .Good Substrate . The amino group can be converted to a diazonium salt and subsequently replaced by a variety of functional groups, including chloro, bromo, and cyano.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-methylnicotinonitrile

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-chloro-5-methylnicotinonitrile with an arylboronic acid.

Materials:

  • 2-Chloro-5-methylnicotinonitrile (1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene and water (10:1 mixture)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2-chloro-5-methylnicotinonitrile, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and PPh₃.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Sandmeyer Reaction: Interconverting the Amino and Chloro Functionalities

The Sandmeyer reaction provides a powerful method to convert the amino group of this compound into a variety of other functional groups, including a chloro group, thus providing a synthetic route to 2-chloro-5-methylnicotinonitrile.[8][9] This transformation proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, typically with copper(I) catalysis.[10] This highlights the synthetic versatility of the amino functionality as a precursor to other useful groups.

Experimental Protocol: Sandmeyer Reaction of this compound

This protocol provides a general procedure for the conversion of this compound to 2-chloro-5-methylnicotinonitrile.

Materials:

  • This compound (1.0 equiv)

  • Sodium nitrite (NaNO₂) (1.1 equiv)

  • Hydrochloric acid (HCl) (conc.)

  • Copper(I) chloride (CuCl) (catalytic amount)

  • Ice bath

  • Beakers and stirring equipment

Procedure:

  • Dissolve this compound in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

Accurate characterization of starting materials and products is crucial. The following table provides expected ¹H and ¹³C NMR chemical shifts for the two title compounds, based on data from similar structures and general principles of NMR spectroscopy.[11][12][13]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Chloro-5-methylnicotinonitrile H-4: ~8.3-8.5 (d), H-6: ~8.0-8.2 (d), -CH₃: ~2.4-2.6 (s)C2: ~150-152, C3: ~115-117, C4: ~140-142, C5: ~135-137, C6: ~150-152, CN: ~116-118, -CH₃: ~18-20
This compound H-4: ~7.9-8.1 (d), H-6: ~7.4-7.6 (d), -NH₂: ~5.5-6.5 (br s), -CH₃: ~2.2-2.4 (s)C2: ~158-160, C3: ~95-97, C4: ~140-142, C5: ~128-130, C6: ~150-152, CN: ~118-120, -CH₃: ~17-19

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms discussed in this guide.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-Py 2-Chloro-5-methylnicotinonitrile Meisenheimer Meisenheimer Intermediate 2-Chloro-Py->Meisenheimer + Nu- Nucleophile Nu-H Nucleophile->Meisenheimer Product_SNAr 2-Nu-5-methylnicotinonitrile Meisenheimer->Product_SNAr - Cl-

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd(0) Pd(0)L2 OxAdd Oxidative Addition Pd(0)->OxAdd + Ar-Cl Pd(II) Ar-Pd(II)(Cl)L2 OxAdd->Pd(II) + Ar-Cl Transmetalation Transmetalation Pd(II)->Transmetalation + R-B(OR)2 Pd(II)-R Ar-Pd(II)(R)L2 Transmetalation->Pd(II)-R RedElim Reductive Elimination Pd(II)-R->RedElim RedElim->Pd(0) Product_Suzuki Ar-R RedElim->Product_Suzuki

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

G cluster_sandmeyer Sandmeyer Reaction 2-Amino-Py This compound Diazotization Diazotization (NaNO2, HCl) 2-Amino-Py->Diazotization Diazonium Ar-N2+ Cl- Diazotization->Diazonium Substitution Substitution (CuCl) Diazonium->Substitution - N2 2-Chloro-Py 2-Chloro-5-methylnicotinonitrile Substitution->2-Chloro-Py - N2

Caption: The Sandmeyer Reaction for converting the amino to the chloro derivative.

Conclusion and Strategic Recommendations

The choice between this compound and 2-chloro-5-methylnicotinonitrile as a starting material is a strategic one, heavily dependent on the desired synthetic outcome.

  • For the direct introduction of nucleophiles at the 2-position , 2-chloro-5-methylnicotinonitrile is the superior choice due to its high reactivity in SNAr reactions. It is also a versatile substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.

  • As a versatile precursor for a wider range of functionalities , this compound offers significant advantages. The amino group can be readily converted into a diazonium salt and subsequently displaced via the Sandmeyer reaction to introduce a variety of substituents, including halogens. Furthermore, the amino group itself can be functionalized or used as a directing group in other transformations.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 205-215.
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  • ChemicalBook. (n.d.). This compound(38076-78-7) 1H NMR spectrum.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-3-methyl-5-nitropyridine.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. (2024). Sandmeyer reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
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  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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  • Benchchem. (n.d.). A Comparative Spectroscopic Guide to the Reaction Products of 2-Chloro-5-methyl-3-nitropyridine.
  • Benchchem. (n.d.). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers.
  • Onnuch et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024.
  • YouTube. (2025, April 3).
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  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of 2-Bromo-3-chloro-5-methylpyrazine.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PubMed Central.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions with 9-Chloroacridine.
  • ChemicalBook. (n.d.). 2-Chloro-5-methylisonicotinic acid(951030-56-1) 1H NMR.
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  • PubChem. (n.d.). 2-Chloro-5-methylnicotinonitrile.
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A Comparative Guide to Quantitative NMR (qNMR) for 2-Amino-5-methylnicotinonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the cornerstone of quality, safety, and efficacy. 2-Amino-5-methylnicotinonitrile, a pivotal building block in the synthesis of various pharmaceutical compounds, demands an analytical methodology that is both robust and unequivocally accurate. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques for the quantification of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to guide your analytical strategy.

The Principle and Power of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity and concentration of organic compounds.[1] Unlike chromatographic techniques that rely on the response of a detector to a compound, qNMR is based on a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This unique characteristic allows for the direct quantification of a target analyte against a certified internal standard, often obviating the need for substance-specific calibration curves that are mandatory for techniques like HPLC.[4][5]

Key Advantages of qNMR:

  • Absolute Quantification: qNMR is a primary method that can provide SI-traceable results without requiring a reference standard of the analyte itself; a well-characterized internal standard is sufficient.[2][3]

  • Non-Destructive: The sample can be recovered unchanged after analysis, allowing for further investigation by other methods.[2][6]

  • Structural Confirmation: The NMR spectrum simultaneously provides quantitative data and rich structural information, confirming the identity of the analyte and detecting potential impurities in a single experiment.[7]

  • Universality: A single certified internal standard can be used to quantify a wide variety of compounds, provided their signals do not overlap.[5][6]

  • Speed: For low molecular weight compounds, analysis can often be completed in 10-15 minutes.[4]

Limitations to Consider:

  • Sensitivity: Compared to mass spectrometry-based methods, qNMR has lower sensitivity, making it less suitable for trace-level analysis.[2]

  • Signal Overlap: In complex mixtures, overlapping peaks can hinder accurate integration and quantification.[2][8]

  • Cost: The initial investment and maintenance costs for high-field NMR spectrometers are substantial.[2]

Experimental Protocol: ¹H-qNMR for this compound

A successful qNMR experiment is built on meticulous planning and execution. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Workflow Overview

qNMR_Workflow cluster_prep Part 1: Method & Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation A Method Planning: Select Internal Standard (IS) & Deuterated Solvent B Accurate Weighing: Analyte (this compound) & Internal Standard A->B C Dissolution: Dissolve weighed solids in a precise volume of solvent B->C D Sample Transfer: Transfer solution to a high-quality NMR tube C->D E Instrument Setup: Tune & match probe, shim for homogeneity D->E F Set Key Parameters: Pulse Program (zg30) Relaxation Delay (D1 ≥ 5*T1) Number of Scans (NS) E->F G Acquire Spectrum F->G H Process Spectrum: Fourier Transform, Phase & Baseline Correction G->H I Integration: Integrate non-overlapping peaks for Analyte & IS H->I J Calculate Purity/Concentration: Apply qNMR Equation I->J

Caption: The qNMR experimental workflow from sample preparation to final calculation.

Step-by-Step Methodology
  • Method Planning & Material Selection:

    • Internal Standard (IS): Maleic acid is an excellent choice. It is stable, non-hygroscopic, available as a certified reference material (CRM), and its vinylic protons (~6.3 ppm) typically do not overlap with signals from aromatic compounds like this compound.[9]

    • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is selected for its excellent solvating power for both the analyte and the chosen internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid (IS) into a clean, dry vial using a calibrated analytical balance. The use of similar masses helps to minimize integration errors.[5]

    • Record the weights to the highest precision possible (e.g., ± 0.01 mg).

    • Add a precise volume (e.g., 0.7 mL) of DMSO-d6 to the vial.

    • Ensure complete dissolution by gentle vortexing. Complete dissolution is a prerequisite for accurate qNMR.[7]

    • Transfer the solution to a high-quality, screw-cap NMR tube, which is particularly advantageous for sensitive samples.[8]

  • Data Acquisition (¹H NMR):

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to improve sensitivity and signal dispersion.[8]

    • Pulse Program: Use a simple 30° pulse program (e.g., Bruker's zg30). This helps to ensure a shorter relaxation delay can be used compared to a 90° pulse.[10]

    • Relaxation Delay (D1): This is the most critical parameter for quantification. Set D1 to at least 5 times the longest spin-lattice relaxation time (T1) of any proton to be integrated (both analyte and IS). A conservative value of 30 seconds is often sufficient for aromatic compounds.[10] Inadequate delay will lead to incomplete relaxation and inaccurate integrals.[2]

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for good precision).

    • Receiver Gain: Adjust the receiver gain to avoid signal clipping, which would distort the spectrum and invalidate the quantification.[8]

  • Data Processing and Calculation:

    • Apply an exponential weighting function (line broadening, LB) of 0.3 Hz to improve the S/N without significantly compromising resolution.[11]

    • Perform Fourier transform, followed by careful manual phasing and baseline correction across the entire spectral width.

    • Integrate a well-resolved, non-overlapping signal for this compound and the vinylic proton signal for maleic acid.

    • Calculate the purity of the analyte using the following equation[8]:

      Purity (%) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd

      Where:

      • I : Integral value of the signal

      • N : Number of protons giving rise to the signal

      • M : Molar mass

      • m : Mass

      • P : Purity of the standard

      • a : Analyte (this compound)

      • std : Internal Standard (Maleic Acid)

Alternative Analytical Techniques

While qNMR offers distinct advantages, traditional chromatographic methods remain the workhorses of many analytical laboratories.[12][13]

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust technique that separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[14][15] Quantification relies on detecting the analyte's UV absorbance and comparing it to a calibration curve generated from a reference standard of the same compound.[9][16]

  • Typical Protocol:

    • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).[16][17]

    • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[18]

    • Detection: UV detector set to a wavelength of maximum absorbance for this compound (e.g., 272 nm).[18]

    • Quantification: Requires preparation of a multi-point calibration curve by injecting known concentrations of a purified this compound reference standard.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[19] Molecules are separated in a gaseous mobile phase and then detected by a mass spectrometer, which provides both quantitative data and mass information for identification.[20] For polar compounds like this compound, a derivatization step is often necessary to increase volatility.[21][22]

  • Typical Protocol:

    • Derivatization: A two-step process involving, for example, esterification followed by acylation to make the amino group amenable to GC analysis.[21][23]

    • Column: A mid-polarity column like a DB-5MS is commonly used.[24]

    • Oven Program: A temperature gradient is used to elute compounds based on their boiling points.[17]

    • Detection: Mass spectrometer operating in Electron Ionization (EI) mode, monitoring specific ions for the derivatized analyte.

C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[14][25] It is the method of choice for trace-level quantification in complex matrices.[26][27]

  • Typical Protocol:

    • Chromatography: Utilizes HPLC or UPLC for separation, often with shorter run times.[28]

    • Ionization: Electrospray Ionization (ESI) is typically used to generate charged molecules.[14]

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[26]

Head-to-Head Performance Comparison

The choice of an analytical technique should be guided by the specific requirements of the analysis, such as the need for accuracy, sensitivity, or throughput. The table below provides an objective comparison based on key validation parameters as outlined in ICH guidelines.[29][30]

Parameter Quantitative NMR (qNMR) HPLC-UV GC-MS LC-MS/MS
Principle Direct proportionality of signal area to molar concentration.[2][3]Differential partitioning and UV absorbance.[16]Volatility-based separation and mass detection.[19]Liquid-phase separation and mass detection.[25]
Accuracy Excellent; considered a primary ratio method.[5][31]Very Good; dependent on the purity of the reference standard.[32]Good to Very Good; can be affected by derivatization efficiency.[19]Excellent; high specificity reduces matrix interference.[26]
Precision Excellent; errors <1% are commonly achieved.[5][32]Excellent; RSDs are typically low.[32]Very Good; dependent on reproducibility of injection and derivatization.Excellent; stable-isotope labeled internal standards minimize variability.
Selectivity Good; depends on spectral resolution. Signal overlap can be a limitation.[2]Good; depends on chromatographic resolution from impurities.[18]Excellent; separation is based on both retention time and mass fragmentation.Superior; MRM mode is highly specific to the target analyte.[26]
LOD / LOQ Higher (less sensitive). Typically in the mg/mL to high µg/mL range.[2][32]Lower than qNMR. Typically in the µg/mL to ng/mL range.[31][32]Varies widely; can be very sensitive depending on the analyte and derivatization.Lowest (most sensitive). Capable of pg/mL to fg/mL levels.
Calibration Not required for the analyte; uses a certified internal standard.[4][5]Mandatory; requires a multi-point calibration curve with the analyte.[9]Mandatory; requires a calibration curve, often with a derivatized standard.Mandatory; often uses a stable-isotope labeled internal standard for best results.
Sample Prep Simple; accurate weighing and dissolution.[5]Moderate; requires filtration and preparation of mobile phases.Complex; often requires a multi-step derivatization procedure.[21]Moderate; protein precipitation or solid-phase extraction may be needed.[25]
Analysis Time Fast (10-30 min per sample).[33]Moderate (15-30 min per sample).[16]Moderate to Long; includes derivatization time.Fast (often <15 min per sample).[34]
Destructive? No, the sample is fully recoverable.[6]Yes, the sample is consumed.Yes, the sample is consumed.Yes, the sample is consumed.
Cost High instrument cost, low cost per sample (fewer consumables).[33]Moderate instrument cost, moderate cost per sample (solvents, columns).Moderate instrument cost, moderate cost per sample.High instrument cost, moderate cost per sample.

Conclusion: Choosing the Right Tool for the Job

For the definitive purity assessment or concentration determination of a bulk substance like this compound, qNMR stands out as a superior method . Its status as a primary ratio technique provides a high degree of confidence and traceability without the need to synthesize and purify an identical reference standard, which is a significant advantage in early-stage drug development.[2][35] The ability to obtain structural confirmation alongside quantitative data in a single, non-destructive measurement is an unparalleled benefit for quality control and regulatory filings.[2][7]

HPLC-UV remains an excellent and widely accessible choice for routine quality control, stability studies, and release testing where a reference standard is available and high throughput is necessary.[16][35] Its robustness and lower instrument cost make it a practical workhorse in most analytical labs.

For applications requiring the highest sensitivity , such as analyzing trace impurities or quantifying the analyte in biological matrices (e.g., plasma), LC-MS/MS is the undisputed gold standard.[26] GC-MS is a more specialized technique that would typically only be considered if dealing with volatile impurities or if a specific GC-amenable derivatization protocol offers a distinct advantage.

Ultimately, the techniques are often complementary. qNMR can be used to certify the purity of the reference standard that is then used to build a robust HPLC-UV method for routine analysis, creating a fully validated and traceable analytical workflow.

References

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A Comparative Guide to Titration Methods for Purity Determination of Aminonicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of safety and efficacy. Aminonicotinonitriles, a class of compounds pivotal in the synthesis of various therapeutic agents, demand rigorous analytical characterization. This guide provides an in-depth comparison of two prevalent titration methods for determining their purity: non-aqueous titration with a visual indicator and non-aqueous potentiometric titration. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and present comparative data to guide researchers and quality control professionals in selecting the most suitable method for their specific needs.

The Analytical Challenge: Titrating Weakly Basic Amines

Aminonicotinonitriles are aromatic amines, and as such, they are weak bases. Attempting to titrate these compounds in an aqueous medium presents significant challenges. Water itself is amphiprotic, meaning it can act as both a weak acid and a weak base.[1][2] This property creates a "leveling effect," where water competes with the weak aminonicotinonitrile for protons, masking the true endpoint and resulting in a flat, indistinct titration curve.[2][3]

To overcome this, we turn to non-aqueous solvents. These titrations are performed in solvents that do not compete with the analyte, allowing for a much sharper and more accurate determination of the equivalence point.[2][4] For weakly basic substances like aminonicotinonitriles, an acidic solvent like glacial acetic acid is ideal. It enhances the apparent basicity of the amine, making it amenable to titration.

Method 1: Non-Aqueous Titration with Visual Endpoint Determination

This classical method is valued for its simplicity and cost-effectiveness. It relies on a chemical indicator that changes color at the equivalence point of the titration.

Principle of the Method

The core of this method is an acid-base neutralization reaction in an anhydrous environment.[5][6] The process involves two key chemical steps:

  • Formation of the Titrant: Perchloric acid (HClO4), a very strong acid, is dissolved in glacial acetic acid (CH3COOH). The perchloric acid protonates the acetic acid to form the acetonium ion (CH3COOH2+), an exceptionally strong acidic species.[1]

    • HClO4 + CH3COOH ⇌ ClO4- + CH3COOH2+

  • Neutralization of the Amine: The weakly basic aminonicotinonitrile (represented as R-NH2) is readily protonated by the powerful acetonium ion titrant.[1]

    • R-NH2 + CH3COOH2+ ⇌ R-NH3+ + CH3COOH

At the equivalence point, all the amine has been neutralized. The first slight excess of the acetonium ion titrant then reacts with the visual indicator, causing a distinct color change.

Experimental Protocol

Reagents and Preparation:

  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid. To prepare, add 8.5 mL of 72% perchloric acid to 900 mL of glacial acetic acid, followed by 30 mL of acetic anhydride.[7] Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours to ensure the acetic anhydride has reacted with any residual water. Standardize this solution against primary standard potassium hydrogen phthalate (KHP).

  • Solvent: Glacial Acetic Acid, USP grade.

  • Indicator: Crystal Violet Indicator, 0.2% w/v in chlorobenzene or glacial acetic acid.[8][9]

Step-by-Step Procedure:

  • Accurately weigh approximately 300-400 mg of the aminonicotinonitrile sample into a clean, dry 250 mL Erlenmeyer flask.[9]

  • Add 50 mL of glacial acetic acid to dissolve the sample completely. Gentle warming may be applied if necessary, but the solution must be cooled to room temperature before titration.

  • Add 2-3 drops of Crystal Violet indicator solution. The solution will typically appear blue or violet.[9]

  • Titrate the sample solution with the standardized 0.1 N perchloric acid. The titrant should be added from a calibrated burette, with constant stirring.

  • The endpoint is reached when the color of the solution changes from blue/violet to a stable blue-green.[9]

  • Record the volume of titrant consumed.

  • Perform a blank titration using 50 mL of glacial acetic acid and the indicator, but without the sample. Subtract the volume of the blank from the sample titration volume.[9]

  • Calculate the purity using the standard formula for titration.

Workflow for Visual Titration

G cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh 1. Weigh Sample dissolve 2. Dissolve in Glacial Acetic Acid weigh->dissolve indicator 3. Add Crystal Violet Indicator dissolve->indicator titrate 4. Titrate with 0.1 N Perchloric Acid indicator->titrate observe 5. Observe Color Change (Violet -> Blue-Green) titrate->observe record 6. Record Volume observe->record blank 7. Perform Blank Titration record->blank calculate 8. Calculate Purity blank->calculate

Caption: Workflow for Visual Indicator Titration.

Method 2: Non-Aqueous Potentiometric Titration

For applications demanding higher precision and objectivity, potentiometric titration is the superior method. It replaces the subjective visual indicator with an electrochemical sensor to determine the endpoint.[10][11]

Principle of the Method

The underlying chemistry is identical to the visual method. However, the endpoint is detected by monitoring the potential difference (in millivolts) between two electrodes immersed in the sample solution: an indicator electrode (typically a glass electrode) and a reference electrode (such as a silver/silver chloride electrode).[12]

As the perchloric acid titrant is added, the concentration of the protonated amine increases, and the potential changes gradually. At the equivalence point, when the free amine is depleted, the first drop of excess titrant causes a large, sharp change in the solution's potential. This inflection point on the titration curve (potential vs. volume) corresponds to the precise endpoint.[1][13]

Experimental Protocol

Instrumentation and Reagents:

  • Apparatus: An automatic titrator equipped with a glass indicator electrode and a suitable reference electrode (e.g., Ag/AgCl with a non-aqueous electrolyte like lithium chloride in ethanol).[1]

  • Reagents: Same as for the visual titration method (0.1 N Perchloric Acid in Glacial Acetic Acid, Glacial Acetic Acid solvent).

Step-by-Step Procedure:

  • Calibrate the electrode system according to the instrument manufacturer's instructions.

  • Accurately weigh approximately 300-400 mg of the aminonicotinonitrile sample into the titration vessel.

  • Add 50 mL of glacial acetic acid and stir with a magnetic stirrer until the sample is fully dissolved.

  • Immerse the calibrated electrodes into the solution, ensuring the sensing portions are fully covered and no air bubbles are trapped.

  • Start the automatic titration program. The instrument will add the standardized 0.1 N perchloric acid titrant and record the potential at set intervals.

  • The titrator's software will automatically detect the endpoint by identifying the point of maximum inflection on the titration curve (often by calculating the first or second derivative).

  • The instrument will report the precise volume of titrant consumed at the equivalence point.

  • A blank titration should be performed and the value automatically subtracted by the instrument's software.

  • The instrument software typically calculates the final purity percentage based on the sample weight and titrant parameters.

Workflow for Potentiometric Titration

G cluster_prep Preparation & Setup cluster_titration Automated Titration calibrate 1. Calibrate Electrodes weigh 2. Weigh Sample into Vessel calibrate->weigh dissolve 3. Dissolve in Glacial Acetic Acid weigh->dissolve immerse 4. Immerse Electrodes dissolve->immerse start 5. Start Titration Program immerse->start detect 6. Auto-detect Endpoint (Inflection Point) start->detect report 7. Instrument Reports Volume & Purity detect->report

Caption: Workflow for Automated Potentiometric Titration.

Comparative Analysis: Performance and Practicality

The choice between visual and potentiometric titration depends on the specific requirements of the analysis, balancing factors like accuracy, precision, sample type, and available resources.

FeatureVisual Indicator TitrationPotentiometric TitrationRationale & Causality
Endpoint Detection Subjective color changeObjective inflection point in mVPotentiometry eliminates human error and bias in judging color, leading to higher accuracy.[10]
Precision (RSD%) Typically 0.5% - 1.0%Typically < 0.5%Automated titrant delivery and algorithmic endpoint detection provide superior repeatability.[14][15]
Accuracy (% Recovery) Good (98.5% - 101.5%)Excellent (99.5% - 100.5%)The objective endpoint corresponds more closely to the true stoichiometric equivalence point.[13]
Suitability for Colored Samples PoorExcellentThe electrode's response is unaffected by the color or turbidity of the sample solution.[13]
Analyst Training Requires skill in endpoint observationMinimal after initial setupThe instrument handles the most critical steps, reducing the impact of operator variability.
Initial Cost Low (standard glassware)High (automatic titrator)The investment in an autotitrator is justified by gains in accuracy, precision, and data integrity.[10][15]
Throughput ModerateHigh (with autosampler)Automation significantly increases the number of samples that can be processed reliably.
Data Integrity Manual recording; prone to errorDigital capture; 21 CFR Part 11 compliantAutomated systems provide a secure, auditable trail of data, crucial for regulated environments.

Ensuring Trustworthiness: The Role of Method Validation

Regardless of the chosen method, the analytical procedure must be validated to demonstrate its suitability for its intended purpose, a requirement stipulated by guidelines such as ICH Q2(R1) and USP General Chapter <1225>.[14][16][17] Key validation characteristics for these titration methods include:

  • Specificity: The ability to accurately measure the aminonicotinonitrile in the presence of impurities or excipients. This is demonstrated by showing that these other components do not interfere with the titration endpoint.[14]

  • Accuracy: Assessed by calculating the percent recovery of a certified reference standard of the aminonicotinonitrile. The USP recommends at least nine determinations over three concentration levels (e.g., 80%, 100%, and 120% of the target weight).[14]

  • Precision:

    • Repeatability: The agreement between results from multiple titrations of the same homogenous sample under the same conditions.

    • Intermediate Precision: Assesses the effect of random events on precision by having the analysis performed by different analysts on different days or with different equipment.[14]

  • Linearity: Demonstrated by a linear relationship between the weight of the sample and the volume of titrant consumed over a specified range.[14]

Conclusion and Recommendations

Both visual and potentiometric non-aqueous titrations are valid methods for determining the purity of aminonicotinonitriles.

Choose Visual Indicator Titration for:

  • Educational settings or initial, non-critical research phases.

  • Situations where cost is a primary constraint and high precision is not paramount.

  • Analysis of clear, colorless samples where the endpoint is unambiguous.

Choose Potentiometric Titration for:

  • All GMP and regulated quality control environments.

  • Purity determination of reference standards and final APIs.

  • Analysis of colored, turbid, or complex sample matrices.

  • Applications where high accuracy, precision, and data integrity are essential for drug development and release decisions.[13][15]

Ultimately, the move from manual, visual methods to automated potentiometric systems represents a significant step towards more robust, reliable, and compliant analytical science in the pharmaceutical industry.[10][18]

References

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Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-methylnicotinonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] The purity and concentration of this starting material directly impact the quality, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods for its quantification are paramount. This guide provides a comprehensive comparison of analytical methodologies for this compound, with a focus on the principles of cross-validation to ensure data integrity across different techniques and laboratories.

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5] Cross-validation is a critical component of this lifecycle, particularly when multiple analytical methods are employed within a study or when methods are transferred between laboratories.[6][7][8] It serves to demonstrate that different analytical procedures are suitable for the same intended purpose and produce comparable results.[7]

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods, providing not just procedural steps but also the scientific rationale behind the experimental choices.

The Imperative of Cross-Validation

In a dynamic research and development environment, it is not uncommon for different analytical techniques to be used to characterize the same compound. For instance, a rapid spectroscopic method might be used for in-process control, while a more sensitive and specific chromatographic method is employed for final product release and stability testing. Cross-validation ensures that the data generated from these disparate methods are consistent and reliable.[6]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for the validation of analytical procedures.[7][9] While these guidelines detail the validation characteristics to be evaluated (e.g., accuracy, precision, specificity, etc.), the concept of cross-validation is particularly emphasized when comparing two or more analytical procedures.[5][7][10]

Logical Framework for Cross-Validation

The process of cross-validating analytical methods for this compound should follow a structured approach. The following diagram illustrates the key stages and their interdependencies.

CrossValidationWorkflow Workflow for Cross-Validation of Analytical Methods cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation Protocol cluster_2 Execution & Data Analysis cluster_3 Conclusion & Reporting MethodA Develop & Validate Method A (e.g., HPLC) DefineProtocol Define Cross-Validation Protocol & Acceptance Criteria MethodA->DefineProtocol MethodB Develop & Validate Method B (e.g., GC) MethodB->DefineProtocol AnalyzeSamples Analyze Identical Samples with Both Methods DefineProtocol->AnalyzeSamples CompareResults Statistically Compare Results AnalyzeSamples->CompareResults AssessComparability Assess Method Comparability CompareResults->AssessComparability Report Document in Validation Report AssessComparability->Report

Caption: A streamlined workflow for the cross-validation of two analytical methods.

Comparative Analysis of Analytical Methods

This section provides a detailed comparison of HPLC, GC, and Spectroscopic methods for the analysis of this compound. For each method, we will discuss the underlying principles, provide a detailed experimental protocol, and present a table summarizing key validation parameters.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[11] For a polar molecule like this compound, which contains both amino and nitrile functional groups, reverse-phase HPLC is a suitable approach.[12][13]

Expertise & Experience: Causality Behind Experimental Choices

The choice of a C18 column is based on its versatility and proven performance for separating moderately polar compounds. The mobile phase, a mixture of acetonitrile and a buffer, is selected to achieve optimal retention and peak shape. The buffer helps to control the ionization state of the amino group, leading to more consistent retention times. UV detection is chosen due to the presence of the chromophoric pyridine ring in the analyte.

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (30:70 v/v). Note: For MS compatibility, formic acid can be substituted for phosphoric acid.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[14]

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaTypical Experimental Results
Specificity No interference from placebo or related substances at the retention time of the analyte.Peak purity index > 0.999
Linearity (r²) ≥ 0.9990.9995 over a range of 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.3 µg/mL
Robustness No significant change in results with small variations in method parameters.Insensitive to minor changes in mobile phase composition and flow rate.
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, derivatization may be necessary to improve its volatility and chromatographic behavior, reducing peak tailing and improving sensitivity.[15][16]

Expertise & Experience: Causality Behind Experimental Choices

The use of a polar capillary column, such as one with a cyanopropylphenyl polysiloxane stationary phase, is recommended to achieve good separation of the analyte from potential impurities. Flame Ionization Detection (FID) is a robust and universally applicable detector for organic compounds. The choice of derivatization agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is based on its ability to react with the amino group to form a less polar and more volatile trimethylsilyl (TMS) derivative.

Experimental Protocol: GC with Derivatization
  • Instrumentation: GC system with an FID, autosampler, and split/splitless injector.

  • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Derivatization Procedure:

    • To 1 mg of the sample or standard in a vial, add 100 µL of pyridine and 100 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard and Sample Preparation: Prepare standards and samples in pyridine prior to derivatization.

Data Presentation: GC Validation Summary
Validation ParameterAcceptance CriteriaTypical Experimental Results
Specificity No interfering peaks from the derivatizing agent or matrix at the analyte's retention time.Baseline resolution of the derivatized analyte peak.
Linearity (r²) ≥ 0.9980.9989 over a range of 10-500 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.8%
Precision (% RSD) ≤ 3.0%Repeatability: 1.5%, Intermediate Precision: 2.1%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 101.5 µg/mL
Robustness Consistent results with minor variations in oven temperature ramp rate and injector temperature.Minimal impact on peak area and retention time.
Spectroscopic Methods (UV-Vis and FTIR)

Spectroscopic techniques offer rapid and non-destructive analysis, making them suitable for qualitative identification and, in some cases, quantitative measurements.[17][18]

UV-Vis Spectroscopy

UV-Vis spectroscopy is based on the absorption of ultraviolet or visible light by a molecule.[17] For this compound, the pyridine ring system gives rise to characteristic UV absorption maxima.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of the absorption bands. A polar protic solvent like ethanol is suitable for dissolving the analyte and is transparent in the analytical wavelength region. The wavelength of maximum absorbance (λmax) is used for quantification to ensure maximum sensitivity and adherence to Beer's Law.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.[19]

  • Solvent: Ethanol.

  • Procedure:

    • Record the UV spectrum of a known concentration of this compound in ethanol from 200 to 400 nm to determine the λmax.

    • Prepare a series of calibration standards and measure their absorbance at the λmax.

    • Construct a calibration curve of absorbance versus concentration.

    • Prepare the sample solution in ethanol and measure its absorbance at the λmax.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is primarily a qualitative technique used for the identification of functional groups in a molecule.[19][20] The FTIR spectrum of this compound will show characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C=C and C=N stretching vibrations of the pyridine ring.[21]

Experimental Protocol: FTIR Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[19]

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).[19]

  • Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Data Presentation: Spectroscopic Method Summary
MethodApplicationKey ParametersTypical Observations
UV-Vis Quantitativeλmax, Molar absorptivityλmax ≈ 250 nm and 290 nm in ethanol.
FTIR Qualitative IdentificationN-H stretch, C≡N stretch, C=C/C=N stretchesN-H: ~3400-3300 cm⁻¹, C≡N: ~2220 cm⁻¹, Aromatic: ~1600-1450 cm⁻¹

Cross-Validation: Bridging the Methodologies

The core of this guide is to establish the comparability of the validated HPLC and GC methods. Spectroscopic methods, while valuable for identification, are generally less precise for quantification and are therefore used here as supporting techniques.

Logical Relationship in Cross-Validation

The following diagram illustrates the logical connections between the validation parameters of the two primary methods being cross-validated.

CrossValidationLogic Logical Interplay in Cross-Validation cluster_HPLC HPLC Method cluster_GC GC Method HPLC_Accuracy Accuracy CrossValidation Cross-Validation (Analysis of Same Samples) HPLC_Accuracy->CrossValidation HPLC_Precision Precision HPLC_Precision->CrossValidation HPLC_Linearity Linearity HPLC_Linearity->CrossValidation GC_Accuracy Accuracy GC_Accuracy->CrossValidation GC_Precision Precision GC_Precision->CrossValidation GC_Linearity Linearity GC_Linearity->CrossValidation Comparability Comparability CrossValidation->Comparability Demonstrates Comparability

Caption: Interrelationship of validation parameters in a cross-validation study.

Cross-Validation Experimental Design
  • Sample Selection: Prepare a set of at least six independent samples of this compound with concentrations spanning the analytical range of both the HPLC and GC methods.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC and GC methods.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each sample from both methods.

    • Perform a statistical comparison of the results. A paired t-test or an F-test can be used to determine if there is a statistically significant difference between the means and variances of the two data sets.

    • The acceptance criterion is typically that there is no statistically significant difference between the results obtained by the two methods (e.g., p > 0.05).

Illustrative Cross-Validation Data
Sample IDHPLC Result (µg/mL)GC Result (µg/mL)% Difference
CV-0150.249.8-0.80%
CV-0275.576.1+0.79%
CV-03101.199.9-1.19%
CV-04124.8126.0+0.96%
CV-05150.3148.9-0.93%
CV-06199.5201.2+0.85%
Mean Difference -0.05%
Paired t-test (p-value) 0.89 (Not Significant)

The data presented above is illustrative. A comprehensive validation report would include the raw data, statistical calculations, and a definitive statement on the comparability of the two methods.[22]

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. Both HPLC and GC are powerful quantitative techniques, each with its own set of advantages and considerations.

This guide has demonstrated that through rigorous validation and cross-validation, it is possible to establish the equivalency of different analytical methods. This ensures data integrity and consistency throughout the drug development lifecycle, from raw material testing to final product release. Adherence to the principles outlined in ICH guidelines is crucial for regulatory compliance and for ensuring the quality and safety of the final pharmaceutical or agrochemical product.[4][23]

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Introduction: The Chemical and Biological Significance of Isomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activities of Nicotinonitrile Isomers for Drug Discovery Professionals

Nicotinonitrile, or cyanopyridine, represents a foundational scaffold in medicinal chemistry. The positional isomerism of the cyano group on the pyridine ring—at positions 2, 3, or 4—gives rise to distinct electronic properties and spatial arrangements, profoundly influencing the biological activities of their derivatives. This guide offers a comparative analysis of these isomers, synthesizing data from numerous studies to provide researchers and drug development professionals with a clear understanding of their therapeutic potential, particularly in oncology.

The pyridine ring is a privileged structure in drug design, present in thousands of approved therapeutic agents.[1] The introduction of a cyano (-CN) group, a potent electron-withdrawing group and hydrogen bond acceptor, creates the nicotinonitrile scaffold. The position of this group dictates the molecule's reactivity and its ability to interact with biological targets.[2][3]

  • 2-Cyanopyridine: The proximity of the cyano group to the ring nitrogen makes this isomer unique. It has found significant application in bioconjugation, reacting efficiently with N-terminal cysteine residues under mild, aqueous conditions to form stable thiazoline rings.[4][5] This reactivity is exploited for site-specific protein modification.

  • 3-Cyanopyridine (Nicotinonitrile): This is the most extensively studied isomer in medicinal chemistry. Its structure is a cornerstone for numerous kinase inhibitors and other targeted therapies.[6][7] Marketed drugs such as Bosutinib and Neratinib contain the nicotinonitrile moiety, highlighting its clinical relevance.[6] It serves as a versatile building block for creating complex molecular architectures targeting specific biological pathways.[3]

  • 4-Cyanopyridine (Isonicotinonitrile): While also a valuable synthetic intermediate, particularly in the production of the anti-gout medication Topiroxostat, its derivatives are less frequently reported as lead compounds in biological screening campaigns compared to the 3-cyano isomer.[8][9]

The following sections will delve into the specific biological activities where these isomeric scaffolds have shown the most promise, supported by experimental data and mechanistic insights.

Anticancer Activity: A Tale of Three Scaffolds

The most profound differences in the biological activity of nicotinonitrile isomers are observed in the context of cancer therapeutics. The 3-cyanopyridine scaffold, in particular, has proven to be an exceptionally fruitful starting point for the development of potent antiproliferative agents.

The Dominance of 3-Cyanopyridine Derivatives as Kinase Inhibitors

A vast body of research demonstrates that the 3-cyanopyridine core is a potent pharmacophore for inhibiting protein kinases, enzymes that are often dysregulated in cancer.[10][11] These derivatives typically function as "hinge-binders," where the pyridine nitrogen forms a crucial hydrogen bond with the backbone of the kinase hinge region, while the cyano group can form additional interactions, anchoring the inhibitor in the ATP-binding pocket.

Several important classes of 3-cyanopyridine derivatives have been developed:

  • 2-Oxo-3-cyanopyridines: This scaffold has shown significant cytotoxic activity across multiple cancer cell lines. In one study, derivatives were synthesized and tested against prostate (PC-3), breast (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines.[12] The structure-activity relationship (SAR) revealed that the 2-oxo scaffold was generally preferred for cytotoxicity over 2-thioxo or 2-amino variants.[12]

  • PIM-1 Kinase Inhibitors: The PIM-1 serine/threonine kinase is a key target in oncology due to its role in cell survival and proliferation.[11] Multiple studies have identified 3-cyanopyridine derivatives as potent PIM-1 inhibitors. For instance, certain novel cyanopyridines showed excellent activity against the MCF-7 breast cancer cell line, with IC50 values more potent than the reference drug doxorubicin.[13] Mechanistic studies confirmed that these compounds strongly inhibited PIM-1 kinase in vitro.[13]

  • Dual VEGFR-2/HER-2 Inhibitors: Angiogenesis and growth factor signaling are critical cancer pathways. Researchers have successfully designed 3-cyanopyridone derivatives that dually inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[14] Compound 5e from this study showed more potent inhibition of both HER-2 and VEGFR-2 than the standard drug Lapatinib.[14]

The general mechanism for kinase inhibition by these compounds is illustrated below.

Caption: Mechanism of kinase inhibition by 3-cyanopyridine derivatives.

Comparative Cytotoxicity Data

To objectively compare the performance of derivatives from different scaffolds, we summarize the half-maximal inhibitory concentration (IC50) values from various studies. Lower IC50 values indicate higher potency.

Compound Class/DerivativeIsomer CoreTarget Cell LineIC50 (µM)Reference DrugRef.
Compound 5e (2-oxo) 3-cyanoMCF-7 (Breast)1.39 ± 0.08Taxol (IC50 > 10)[14]
Compound 5a (2-oxo) 3-cyanoHepG2 (Liver)2.71 ± 0.15Taxol (IC50 > 10)[14]
Compound 5e (survivin modulator) 3-cyanoPC-3 (Prostate)9.8 ± 0.55-FU (IC50 = 20.3)[12]
Compound 7h (PIM-1 inhibitor) 3-cyanoMCF-7 (Breast)1.89Doxorubicin (IC50 = 11.49)[13]
Compound 8f (PIM-1 inhibitor) 3-cyanoMCF-7 (Breast)1.69Doxorubicin (IC50 = 11.49)[13]
Compound 4e (1,3,4-oxadiazole) 3-cyanoMCF-7 (Breast)8.352Docetaxel[15]

Data are presented as mean ± S.D. where available.

The data consistently show that specifically substituted 3-cyanopyridine derivatives can achieve high potency, often surpassing that of standard chemotherapeutic agents in vitro.[12][13][14]

Antimicrobial and Other Biological Activities

While the focus has heavily been on oncology, nicotinonitrile isomers also exhibit a range of other important biological effects.

  • Antimicrobial Activity: Derivatives of 3-cyanopyridine have been synthesized and evaluated for their antibacterial and antifungal properties.[16] Certain novel nicotinonitriles derived from coumarinyl chalcones showed good antibacterial activity against Staphylococcus aureus and Escherichia coli when compared to ampicillin.[16]

  • Anti-trypanosomal Activity: A series of 3-cyanopyridine derivatives were synthesized and tested against Trypanosoma cruzi, the parasite responsible for Chagas disease. The study revealed that the nitrile group was crucial for potency, and several compounds displayed good activity with low cytotoxicity to human cells.[17]

  • Enzyme Inhibition (Beyond Kinases): Nicotinonitrile derivatives have been explored as inhibitors of other enzymes. For example, they have been investigated as potential inhibitors of urokinase plasminogen activator (uPA), an enzyme involved in tumor metastasis.[18]

Experimental Protocols: A Guide to Biological Evaluation

The trustworthiness of comparative data relies on standardized and well-understood experimental protocols. Here, we detail a foundational workflow for assessing the anticancer activity of novel nicotinonitrile compounds.

General Workflow for Anticancer Screening

The process from compound synthesis to mechanistic understanding follows a logical progression designed to identify potent and selective drug candidates.

Caption: A typical workflow for the discovery of anticancer nicotinonitrile derivatives.

Protocol: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a primary screening tool to determine the cytotoxic effects of compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized nicotinonitrile derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a specialized buffer, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value—the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Perspectives

The comparative analysis of nicotinonitrile isomers clearly establishes the 3-cyanopyridine scaffold as a powerhouse in modern medicinal chemistry, especially for developing targeted anticancer agents like kinase inhibitors.[7][10] Its derivatives consistently demonstrate high potency in preclinical studies, and several have already translated into clinically successful drugs.[6]

The 2-cyanopyridine isomer, while less explored for systemic therapies, has carved out a distinct and valuable niche in the field of bioconjugation, offering a precise tool for protein modification.[4] The 4-cyanopyridine isomer remains a useful synthetic intermediate but appears to be a less common starting point for bioactive compound discovery.[9]

Future research should focus on exploring new chemical space around these scaffolds, particularly in developing inhibitors for novel cancer targets and tackling drug resistance. The inherent versatility and proven track record of nicotinonitrile derivatives ensure they will remain a central focus of drug discovery efforts for years to come.

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A Comparative Benchmarking Guide to the Synthesis of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methylnicotinonitrile is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to the drug development pipeline. This guide provides an in-depth comparative analysis of prominent synthetic routes to this compound, offering a critical evaluation of their respective merits and limitations. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal strategy for their specific needs.

Introduction

The 2-aminopyridine scaffold is a privileged motif in drug discovery, and its cyano-substituted derivatives, such as this compound, are particularly valuable due to the versatile reactivity of the nitrile group. This functional handle allows for facile elaboration into a variety of other functionalities, including amides, carboxylic acids, and tetrazoles, which are commonly found in bioactive molecules. Consequently, the development of robust and efficient synthetic routes to this intermediate is a continuous area of research. This guide will benchmark three prominent strategies: a classical multicomponent approach, a route proceeding via the Thorpe-Ziegler condensation, and a strategy involving the functionalization of a pre-formed pyridine ring.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multifactorial decision, balancing yield, purity, reaction time, temperature, cost, and environmental impact. The following table summarizes the key parameters for the discussed synthetic pathways to this compound.

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yield (%) Reaction Time Temperature (°C) Key Advantages Key Disadvantages
Route 1: Multicomponent Reaction Acetaldehyde, Malononitrile, Ammonium AcetateNone (or mild base)65-804-6 hoursRefluxOne-pot, atom-economical, readily available starting materials.May require chromatographic purification to achieve high purity.
Route 2: Thorpe-Ziegler Condensation Acetonitrile, AcrylonitrileStrong Base (e.g., Sodium ethoxide)70-856-8 hoursRefluxGood yields, well-established reaction.Requires anhydrous conditions and a strong base, potential for side reactions.
Route 3: Cyanation of 2-Amino-5-methylpyridine 2-Amino-5-methylpyridineCyanating agent (e.g., CuCN), Catalyst (e.g., Pd(PPh₃)₄)75-9012-24 hours100-150High yields and purity, regioselective.Requires a pre-synthesized starting material, transition metal catalyst can be costly and require removal.

Route 1: The Power of Simplicity - A One-Pot Multicomponent Approach

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency and atom economy, combining three or more reactants in a single operation to form a complex product.[1][2] For the synthesis of this compound, a one-pot reaction of acetaldehyde, malononitrile, and an ammonia source like ammonium acetate offers a straightforward and convergent approach.

Causality Behind Experimental Choices

The reaction proceeds through an initial Knoevenagel condensation between acetaldehyde and malononitrile to form an electrophilic α,β-unsaturated dinitrile. Subsequent Michael addition of ammonia (from ammonium acetate) to this intermediate, followed by intramolecular cyclization and tautomerization, leads to the formation of the desired 2-aminopyridine ring. The use of a protic solvent like ethanol facilitates the proton transfer steps involved in the mechanism. Refluxing conditions provide the necessary activation energy for the cyclization and aromatization steps.

Experimental Protocol: Multicomponent Synthesis
  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetaldehyde (5.0 g, 0.11 mol), malononitrile (6.6 g, 0.10 mol), and ammonium acetate (7.7 g, 0.10 mol) in ethanol (100 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Visualization of the Workflow

MCR_Workflow reagents Acetaldehyde Malononitrile Ammonium Acetate Ethanol reaction Reflux (4-6 hours) reagents->reaction Mixing workup Solvent Removal Extraction Drying reaction->workup Cooling purification Column Chromatography workup->purification product This compound purification->product

Workflow for the Multicomponent Synthesis.

Route 2: Classic Ring Formation - The Thorpe-Ziegler Condensation

The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones and enamines from dinitriles.[3] A variation of this reaction can be employed to construct the 2-aminonicotinonitrile core. This intramolecular cyclization of a dinitrile precursor offers a reliable, albeit more demanding, route.

Causality Behind Experimental Choices

This approach involves the base-catalyzed intramolecular cyclization of a dinitrile. The reaction is initiated by the deprotonation of a carbon alpha to a nitrile group by a strong base, such as sodium ethoxide, to form a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Subsequent protonation and tautomerization yield the stable enaminonitrile product. The use of a strong, non-nucleophilic base and anhydrous conditions are critical to prevent side reactions such as hydrolysis of the nitriles.

Experimental Protocol: Thorpe-Ziegler Condensation
  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place sodium ethoxide (6.8 g, 0.10 mol) in anhydrous toluene (100 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of the starting dinitrile (e.g., a product from the reaction of acetonitrile and acrylonitrile, 0.10 mol) in anhydrous toluene (50 mL) dropwise over 1 hour.

  • Continue refluxing for an additional 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by adding it to ice-cold water (200 mL).

  • Neutralize the aqueous layer with dilute hydrochloric acid to a pH of ~7.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualization of the Reaction Pathway

Thorpe_Ziegler_Pathway dinitrile Dinitrile Precursor cyclization Intramolecular Cyclization dinitrile->cyclization Deprotonation base {Strong Base (e.g., NaOEt)} base->cyclization enaminonitrile {2-Amino-5-methyl- nicotinonitrile} cyclization->enaminonitrile Tautomerization

Thorpe-Ziegler reaction pathway.

Route 3: Strategic Functionalization - Cyanation of 2-Amino-5-methylpyridine

This strategy involves the synthesis of the pyridine core first, followed by the introduction of the nitrile group. This approach can offer high regioselectivity and yield, particularly when the precursor, 2-amino-5-methylpyridine, is readily available.[4][5][6]

Causality Behind Experimental Choices

The cyanation of an aryl halide or triflate is a well-established transformation, often catalyzed by transition metals like palladium or copper. In this case, 2-amino-5-bromo-3-methylpyridine can be used as a starting material. The palladium-catalyzed cyanation, for instance, proceeds via an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a cyanide source (e.g., zinc cyanide) and subsequent reductive elimination to yield the desired nicotinonitrile and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency. The use of a high-boiling point solvent like DMF or DMA is necessary to reach the required reaction temperatures.

Experimental Protocol: Palladium-Catalyzed Cyanation
  • To a dried Schlenk tube, add 2-amino-5-bromo-3-methylpyridine (1.87 g, 10 mmol), zinc cyanide (0.70 g, 6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF) (50 mL) via syringe.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Visualization of the Catalytic Cycle

Palladium_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)(Br)L_n Pd0->ArPdBr Oxidative Addition ArBr 2-Amino-5-bromo- 3-methylpyridine ArBr->ArPdBr ArPdCN Ar-Pd(II)(CN)L_n ArPdBr->ArPdCN Transmetalation ZnCN2 Zn(CN)_2 ZnCN2->ArPdCN ArPdCN->Pd0 Reductive Elimination ArCN 2-Amino-5-methyl- nicotinonitrile ArPdCN->ArCN

Palladium-catalyzed cyanation cycle.

Conclusion and Future Outlook

Each of the benchmarked synthetic routes to this compound offers a unique set of advantages and disadvantages.

  • The multicomponent reaction stands out for its operational simplicity and atom economy, making it an attractive option for initial lab-scale synthesis and library generation.

  • The Thorpe-Ziegler condensation provides a robust and high-yielding classical approach, suitable for situations where the starting dinitrile is accessible.

  • The cyanation of 2-amino-5-methylpyridine offers the highest yields and purity but at the cost of a multi-step sequence and the use of a transition metal catalyst.

The choice of the optimal route will ultimately depend on the specific requirements of the researcher, including scale, purity needs, cost constraints, and available expertise. Future research in this area will likely focus on the development of more sustainable and catalytic one-pot procedures that combine the efficiency of multicomponent reactions with the high yields and purity of catalyzed cross-coupling reactions.

References

  • Google Patents. US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • PrepChem.com. Synthesis of 2-amino-5-methylpyridine. [Link]
  • Organic Chemistry Portal.
  • PMC. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]
  • Taylor & Francis eBooks. Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Amino-5-methylnicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Aminonicotinonitrile Scaffold

In the landscape of modern drug discovery, the pyridine ring system stands as a cornerstone of medicinal chemistry. Among its myriad functionalized forms, 2-Amino-5-methylnicotinonitrile is a particularly valuable heterocyclic building block. Its strategic placement of an amino group, a nitrile moiety, and a methyl group on the pyridine core provides multiple reactive handles for synthetic elaboration, making it a privileged scaffold for generating compound libraries with diverse pharmacological activities.[1] Derivatives of this core structure are integral to the development of agents targeting a range of conditions, from neurological disorders to inflammatory diseases.[1][2]

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical validation. Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites. Spectroscopic analysis provides the empirical data necessary to achieve this certainty. This guide offers a comparative analysis of this compound and two of its key derivatives—2-Amino-5-chloronicotinonitrile and 2-Amino-5-bromonicotinonitrile—across a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).

Our objective is not merely to present data but to delve into the causal relationships between molecular structure and spectral output. By understanding why spectra differ, researchers can develop a predictive intuition for characterizing novel derivatives, accelerating the drug discovery and development workflow.

Molecular Structures Under Investigation

The comparative analysis focuses on the parent compound and its 5-halo derivatives. The substitution at the 5-position is a common synthetic strategy to modulate electronic properties, lipophilicity, and metabolic stability.

Caption: Core structures of this compound and its 5-chloro and 5-bromo derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution.[3] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei, we can map the precise connectivity and electronic environment of the molecule.

¹H NMR Comparative Analysis

The ¹H NMR spectrum of these compounds is characterized by signals from the aromatic protons on the pyridine ring, the amino (-NH₂) protons, and, in the case of the parent compound, the methyl (-CH₃) protons. The key diagnostic region is the aromatic portion of the spectrum.

Causality Behind the Shifts: The substituent at the 5-position exerts a significant electronic influence on the neighboring protons (H-4 and H-6).

  • -CH₃ (Methyl): The methyl group is weakly electron-donating through hyperconjugation, which slightly increases the electron density on the ring. This shielding effect causes the aromatic protons to resonate at a slightly lower chemical shift (upfield).

  • -Cl and -Br (Halogens): Chlorine and Bromine are electronegative and exert a strong electron-withdrawing inductive effect, which decreases the electron density on the ring. This deshielding effect causes the aromatic protons to resonate at a higher chemical shift (downfield).

Table 1: Comparative ¹H NMR Data (δ, ppm)

Proton AssignmentThis compound[4]2-Amino-5-chloronicotinonitrile2-Amino-5-bromonicotinonitrile[5]
H-4~7.8-8.0~8.1-8.3~8.2-8.4
H-6~7.2-7.4~7.9-8.1~8.0-8.2
-NH₂ (broad s)~5.0-6.0~5.5-6.5~5.5-6.5
-CH₃ (s)~2.1-2.3N/AN/A

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The amino protons often appear as a broad singlet and their position is highly dependent on solvent, concentration, and temperature.

¹³C NMR Comparative Analysis

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The chemical shifts of the ring carbons are highly sensitive to the electronic effects of the substituents.

Causality Behind the Shifts:

  • C-5 (ipso-carbon): The carbon directly attached to the substituent shows the most dramatic shift. The electronegative halogens cause a significant downfield shift for C-5 in the derivatives compared to the methyl-substituted carbon in the parent.

  • Nitrile Carbon (-C≡N): The nitrile carbon typically appears in the 115-120 ppm range. Its chemical shift is subtly influenced by the electronic nature of the substituent at the 5-position.[6]

  • Other Ring Carbons: The electron-withdrawing halogens generally lead to a downfield shift of other carbons in the ring compared to the electron-donating methyl group.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Carbon AssignmentThis compound2-Amino-5-chloronicotinonitrile2-Amino-5-bromonicotinonitrile
C-2 (-NH₂)~160~161~161
C-3 (-CN)~95~98~97
C-4~145~148~150
C-5~125~120~108
C-6~150~152~153
-C≡N~118~117~117
-CH₃~17N/AN/A

Note: Values are illustrative and compiled from typical ranges for substituted pyridines.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 1024 or more), with a longer relaxation delay (2-5 seconds).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7] For the compounds , the key vibrations are the N-H stretch of the amino group and the C≡N stretch of the nitrile group.

Causality Behind the Vibrations:

  • Amino Group (-NH₂): This group displays two characteristic stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[8] A bending vibration is also observed around 1650-1600 cm⁻¹.[8] These bands should be present and largely consistent across all three compounds.

  • Nitrile Group (-C≡N): The triple bond of the nitrile group gives rise to a sharp, intense absorption band in the 2260-2200 cm⁻¹ region.[7][9] The electronic effect of the 5-substituent can cause minor shifts in this frequency, but its presence is a key diagnostic feature for this class of molecules.

  • Aromatic Ring: C-H stretching vibrations for the aromatic protons appear just above 3000 cm⁻¹. C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ "fingerprint" region.

  • C-Halogen Bonds: The C-Cl and C-Br stretching vibrations appear at lower wavenumbers, typically below 850 cm⁻¹, and can sometimes be difficult to distinguish in a complex fingerprint region.[9]

Table 3: Comparative FT-IR Data (cm⁻¹)

Vibrational ModeThis compound2-Amino-5-chloronicotinonitrile[10]2-Amino-5-bromonicotinonitrileKey Characteristics
N-H Stretch (asym/sym)3480-33003480-33003480-3300Two distinct, sharp to medium bands
Aromatic C-H Stretch3100-30003100-30003100-3000Medium to weak bands
Aliphatic C-H Stretch2980-2850N/AN/APresent only for methyl derivative
C≡N Stretch~2220~2225~2225Sharp, strong intensity
N-H Bend~1640~1640~1640Strong to medium band
Aromatic C=C/C=N Stretch1600-14501600-14501600-1450Multiple bands of varying intensity
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Place the sample holder (pellet or ATR) in the FT-IR spectrometer. Acquire a background spectrum of air (or the empty ATR crystal). Then, acquire the sample spectrum.

  • Analysis: The spectrum is typically plotted as % Transmittance vs. Wavenumber (cm⁻¹). Identify the key absorption bands corresponding to the functional groups.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the pyridine ring.[11] The spectrum reveals the wavelengths at which the molecule absorbs light, denoted as λ_max.

Causality Behind the Absorption: The absorption of UV light promotes electrons from a lower energy molecular orbital (e.g., Highest Occupied Molecular Orbital, HOMO) to a higher energy one (e.g., Lowest Unoccupied Molecular Orbital, LUMO).[12]

  • Auxochromic Effects: The substituents on the pyridine ring can modify the energy gap between these orbitals.

    • The amino (-NH₂) group, an electron-donating group, and the methyl (-CH₃) group typically cause a bathochromic shift (shift to longer, redder wavelengths) and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted pyridine.[13]

    • Halogens (-Cl, -Br) have a dual effect. Their inductive electron-withdrawal can sometimes cause a hypsochromic shift (shift to shorter, bluer wavelengths), but their lone pairs can participate in resonance, potentially leading to a bathochromic shift. The net effect depends on the specific molecular system and solvent.[13][14]

Table 4: Comparative UV-Vis Data (λ_max, nm)

CompoundExpected λ_max (nm)Solvent
This compound~250-260, ~310-320Ethanol
2-Amino-5-chloronicotinonitrile~255-265, ~315-325Ethanol
2-Amino-5-bromonicotinonitrile~260-270, ~320-330Ethanol

Note: These are predicted values based on typical pyridine derivative spectra. The exact λ_max is highly solvent-dependent.[15]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of the compound with a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically in the 1-10 µg/mL range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Place them in the spectrophotometer. Run a scan over a relevant wavelength range (e.g., 200-400 nm).

  • Analysis: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound with high precision. For the halogenated derivatives, it provides a definitive signature through isotopic patterns.

Causality Behind the Data:

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed is often the protonated molecule, [M+H]⁺. Its mass-to-charge ratio (m/z) allows for the direct determination of the molecular weight.

  • Isotopic Patterns: This is the most critical comparative feature for these derivatives.

    • Chlorine: Naturally occurs as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing one chlorine atom will exhibit two peaks in its mass spectrum: a molecular ion peak (M) and an "M+2" peak that is approximately one-third the intensity of the M peak.[3]

    • Bromine: Also has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule with one bromine atom will show a characteristic M and M+2 peak of nearly equal intensity (a 1:1 ratio), creating a distinctive "doublet".[3]

Table 5: Comparative High-Resolution MS Data

CompoundFormulaExact Mass [M]Expected m/z [M+H]⁺Key Isotopic Pattern
This compoundC₇H₇N₃133.0640134.0718Single prominent peak
2-Amino-5-chloronicotinonitrileC₆H₄³⁵ClN₃153.0094154.0172M+2 peak (~33% intensity) at 156.0142
2-Amino-5-bromonicotinonitrileC₆H₄⁷⁹BrN₃196.9588197.9666M+2 peak (~98% intensity) at 199.9646
Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with a small amount of water and 0.1% formic acid to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. Calibrate the instrument using a known standard.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. For the halogenated derivatives, zoom in on the molecular ion region to clearly resolve and measure the relative intensities of the M and M+2 isotopic peaks.

Integrated Analytical Workflow

A robust characterization strategy relies on an integrated workflow where each technique provides a piece of the structural puzzle. The following diagram illustrates a logical sequence for the analysis of a newly synthesized derivative.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_conclusion Final Validation Synthesis Synthesis of New Derivative Purification Chromatographic Purification (e.g., HPLC) Synthesis->Purification FTIR FT-IR Analysis (Functional Group ID) Purification->FTIR Initial Check MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Confirm Mass UV_Vis UV-Vis Analysis (Electronic Properties) Purification->UV_Vis Data_Integration Data Integration & Structural Confirmation FTIR->Data_Integration NMR NMR (¹H & ¹³C) (Definitive Structure) MS->NMR Proceed if MW correct MS->Data_Integration NMR->Data_Integration Core Structural Data UV_Vis->Data_Integration Purity_Check Purity Assessment (e.g., >95%) Data_Integration->Purity_Check

Caption: A logical workflow for the comprehensive spectroscopic characterization of novel compounds.

Conclusion

The spectroscopic comparison of this compound and its 5-halo derivatives reveals a clear and predictable relationship between chemical structure and spectral data.

  • NMR chemical shifts are highly sensitive to the electronic effects of the 5-substituent, providing a detailed map of the molecular environment.

  • FT-IR confirms the persistence of core functional groups (amino, nitrile) across the series.

  • UV-Vis highlights subtle changes in the electronic structure through shifts in absorption maxima.

  • Mass Spectrometry provides unambiguous confirmation of molecular weight and, for the chloro- and bromo-derivatives, a definitive elemental signature through their characteristic isotopic patterns.

For the researcher in drug discovery, mastering the interpretation of these techniques is fundamental. This multi-faceted approach ensures that synthetic efforts are built upon a foundation of validated, well-characterized molecules, which is the first and most critical step in the long and complex path to developing new therapeutics.

References

  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • Yamin, M., & Fuoss, R. M. (1941). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society.
  • ResearchGate. UV-spectrum of pyridine.
  • Setkina, O. N., Danyushevsky, Y. L., & Goldfarb, Y. L. (1954). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya.
  • Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • Raj, R. K., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon.
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • Zhang, M., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.
  • InstaNANO. FTIR Functional Group Database Table with Search.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Krishnakumar, V., & John, X. (2006). FTIR, FT-Raman Spectra and Ab Initio DFT Vibrational Analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-5-methylnicotinonitrile

In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, this compound stands out as a critical building block for a variety of biologically active molecules. Its substituted pyridine core is a prevalent motif in numerous therapeutic agents and functional materials.[1][2] The development of efficient, sustainable, and high-yielding synthetic routes to this intermediate is therefore a subject of considerable interest to researchers and process chemists. This guide provides a head-to-head comparison of various catalytic systems for the synthesis of this compound and its analogues, offering insights into their performance, mechanistic underpinnings, and practical applicability.

The Synthetic Challenge: A Multicomponent Approach

The most common and efficient strategies for constructing the 2-amino-3-cyanopyridine scaffold, the core of this compound, involve multicomponent reactions (MCRs). These reactions, in a single pot, combine multiple starting materials to form a complex product, offering significant advantages in terms of atom economy and operational simplicity. A typical MCR for this synthesis involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source.[1][3]

The specific synthesis of this compound would likely proceed via the reaction of propionaldehyde, a suitable ketone, malononitrile, and ammonium acetate. The choice of catalyst is paramount in driving this transformation efficiently and selectively.

Head-to-Head Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems reported for the synthesis of 2-amino-3-cyanopyridine derivatives. While not all examples specifically synthesize this compound, the data provides a strong comparative basis for catalyst selection.

CatalystCatalyst LoadingReaction ConditionsYield (%)ReusabilityKey Advantages
Fe₃O₄@THAM-Mercaptopyrimidine [4]Not specifiedSolvent-free, 70°CHighYes (magnetic separation)Environmentally friendly, easy catalyst recovery.
Nanostructured Na₂CaP₂O₇ [3][5]Not specifiedSolvent-free, 80°C84-94YesGreen, recoverable, simple preparation.
Copper Nanoparticles on Charcoal (Cu/C) [1]2 mol%Chloroform, refluxGood to excellentYes (up to 8 times)Heterogeneous, recyclable, applicable to large scale.
Fe₃O₄@MCM-41/Melamine [5]Not specifiedWaterHighYes (magnetic separation)Powerful nano-organocatalyst, works in water.
Guanidinium Carbonate [6]0.2 mmolMethanol, refluxNot specifiedNot specifiedOrganocatalyst, mild conditions.
Triethylamine [7]5 mol%Solvent-freeNot specifiedNot applicableInexpensive, common organocatalyst.

Mechanistic Insights: The "Why" Behind the Catalysis

The synthesis of 2-amino-3-cyanopyridines, including this compound, generally proceeds through a variation of the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed condensation of nitriles.[8][9] In the context of a multicomponent reaction, the process can be visualized as a domino sequence of reactions.

Proposed General Mechanism
  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aldehyde and malononitrile to form a vinylidene malononitrile.

  • Michael Addition: Concurrently, the ketone reacts with ammonia (from ammonium acetate) to form an enamine, which then undergoes a Michael addition to the vinylidene malononitrile.

  • Thorpe-Ziegler Cyclization: The resulting intermediate undergoes an intramolecular cyclization, a key step where the nitrile group is attacked by an in-situ generated carbanion.[10][11]

  • Tautomerization and Aromatization: The cyclic intermediate then tautomerizes and undergoes oxidative aromatization to yield the final 2-amino-3-cyanopyridine product.

The role of the catalyst is to facilitate these steps, particularly the initial condensations and the crucial cyclization. Heterogeneous catalysts, such as the magnetic nanoparticles and Cu/C, provide active sites for the reactions to occur and can be easily recovered and reused, enhancing the sustainability of the process.[1][4][5]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the catalyst screening and synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis P1 Select Catalyst System R1 One-Pot Multicomponent Reaction P1->R1 P2 Prepare Starting Materials: - Propionaldehyde - Ketone - Malononitrile - Ammonium Acetate P2->R1 R2 Optimize Conditions: - Temperature - Reaction Time - Solvent (if any) R1->R2 W1 Catalyst Recovery (Filtration/Magnetic Separation) R2->W1 W2 Product Isolation & Purification (Crystallization/Chromatography) W1->W2 A1 Characterization: - NMR - IR - Mass Spec - Melting Point W2->A1

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-methylnicotinonitrile: Evaluating Cost-Effectiveness for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-methylnicotinonitrile is a pivotal building block in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its strategic importance necessitates the development of efficient and economically viable synthetic routes. This guide provides an in-depth, comparative analysis of the most common methods for synthesizing this crucial intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a comprehensive cost-effectiveness analysis to inform your synthetic strategy.

Methodology Overview: A Tale of Two Pathways

The synthesis of this compound predominantly proceeds through two general strategies:

  • Linear Synthesis from 3-Picoline: This approach involves the initial amination of readily available 3-picoline (3-methylpyridine) to form 2-amino-5-methylpyridine, followed by the introduction of the nitrile group.

  • Convergent Synthesis via Pre-functionalized Pyridines: This strategy utilizes a pyridine ring already bearing a nitrile or a precursor group, with the final step being the introduction of the amino group.

This guide will dissect and compare representative methods from each of these strategic approaches.

Method 1: The Chichibabin Amination of 3-Picoline Followed by Cyanation

This classical yet robust two-step approach is a workhorse in many laboratories for accessing 2-aminopyridine derivatives.

Step 1: Chichibabin Reaction for 2-Amino-5-methylpyridine

The Chichibabin reaction is a direct amination of the pyridine ring using sodium amide.[1] The reaction proceeds via nucleophilic substitution, where the amide anion attacks the electron-deficient C2 position of the pyridine ring.[1]

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium amide (1.5 eq.) and anhydrous xylene.

  • Reaction Execution: 3-Picoline (1.0 eq.) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux. The reaction mixture is then heated to 140-150 °C for 8-12 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

  • Work-up and Purification: After cooling, the reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield 2-amino-5-methylpyridine. A typical reported yield for this reaction is in the range of 70-80%.[2][3]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium amide is extremely reactive with water; therefore, all reagents and equipment must be scrupulously dried to prevent its decomposition and ensure a high yield.[4][5]

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of sodium amide with atmospheric moisture and oxygen.

  • High Temperature: The high reaction temperature is necessary to overcome the activation energy for the nucleophilic attack on the relatively unreactive pyridine ring.

Step 2: Sandmeyer Reaction for Cyanation

The Sandmeyer reaction provides a reliable method for converting the amino group of 2-amino-5-methylpyridine into a nitrile group via a diazonium salt intermediate.[6]

Experimental Protocol:

  • Diazotization: 2-Amino-5-methylpyridine (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the hot cyanide solution.

  • Work-up and Purification: The reaction mixture is heated for an additional 1-2 hours, then cooled and extracted with an organic solvent like ethyl acetate. The organic extracts are washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization. Expected yields for this step can range from 60-75%.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are unstable and can decompose at higher temperatures, hence the need for cooling.

  • Copper(I) Cyanide Catalyst: The copper(I) salt is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[6]

Safety and Environmental Considerations:

  • Chichibabin Reaction: The use of sodium amide, a highly reactive and flammable solid, requires careful handling in an inert atmosphere.[4][5] The reaction also produces hydrogen gas, which is flammable.

  • Sandmeyer Reaction: Diazonium salts can be explosive when isolated in dry form.[7] Cyanide salts are highly toxic and require careful handling and waste disposal procedures. The use of copper salts can lead to heavy metal contamination in waste streams.[7]

Method 2: Synthesis via 3-Methylpyridine-N-oxide

This multi-step route offers an alternative to the direct Chichibabin amination and can sometimes provide better regioselectivity and milder reaction conditions in the amination step.

Step 1: Oxidation of 3-Picoline to its N-oxide

The pyridine nitrogen is first oxidized to the N-oxide, which activates the pyridine ring for subsequent nucleophilic substitution.

Experimental Protocol:

  • Reaction Setup: 3-Picoline (1.0 eq.) is dissolved in glacial acetic acid.

  • Oxidation: Hydrogen peroxide (30% solution, 1.5 eq.) is added portion-wise, and the mixture is heated at 70-80 °C for several hours.

  • Work-up: The excess acetic acid and water are removed under reduced pressure. The resulting crude 3-methylpyridine-N-oxide can often be used in the next step without further purification. Yields are typically high, often exceeding 90%.

Step 2: Amination of 3-Methylpyridine-N-oxide

The N-oxide is then reacted with an aminating agent. A common method involves reaction with phosphorus oxychloride and a secondary amine, followed by dealkylation. A more direct approach is presented below.

Experimental Protocol (via rearrangement):

  • Reaction with Phosphorus Oxychloride: The crude 3-methylpyridine-N-oxide (1.0 eq.) is treated with phosphorus oxychloride (1.5 eq.) at reflux.

  • Ammonolysis: The resulting intermediate is then subjected to ammonolysis under pressure to introduce the amino group, yielding 2-amino-5-methylpyridine. This step can be complex and may require optimization.

A patented process describes the reaction of 3-methyl-pyridine 1-oxide with trimethylamine and thionyl chloride, followed by treatment with hydrobromic acid at elevated temperatures to yield 2-amino-5-methylpyridine with a reported yield of around 80%.[8]

Step 3: Cyanation

The final step is the conversion of the amino group to a nitrile, typically via the Sandmeyer reaction as described in Method 1.

Safety and Environmental Considerations:

  • The use of strong oxidizing agents like hydrogen peroxide and corrosive reagents like phosphorus oxychloride requires appropriate personal protective equipment and handling procedures.[9]

  • The reactions can generate hazardous byproducts that require proper neutralization and disposal.

Method 3: Direct Synthesis from 2-Chloro-5-methylnicotinonitrile

This convergent approach starts with a commercially available or synthesized pyridine ring that already contains the methyl and nitrile functionalities.

Experimental Protocol:

  • Ammonolysis: 2-Chloro-5-methylnicotinonitrile (1.0 eq.) is heated with a solution of ammonia in a suitable solvent (e.g., methanol or in an autoclave with liquid ammonia) in the presence of a copper catalyst, such as copper(I) oxide or copper(I) chloride.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (150-200 °C) and pressures in a sealed vessel.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford this compound. A Chinese patent reports a yield of 92% for the synthesis of 2-amino-5-methylpyridine from 2-chloro-5-methylpyridine using a copper catalyst and liquid ammonia.[10] While not the exact target molecule, this suggests high yields are achievable for this type of transformation.

Causality Behind Experimental Choices:

  • Copper Catalyst: The copper catalyst facilitates the nucleophilic aromatic substitution of the chloride with ammonia.

  • Elevated Temperature and Pressure: These conditions are necessary to drive the reaction to completion, as the C-Cl bond on the pyridine ring is relatively strong.

Safety and Environmental Considerations:

  • The use of high-pressure equipment requires specialized knowledge and safety precautions.

  • Copper catalysts can be toxic and require proper handling and disposal to prevent environmental contamination.

Cost-Effectiveness Comparison

To provide a practical comparison, we have estimated the raw material cost to synthesize 100 grams of this compound for each method. The prices of reagents are based on currently available bulk pricing from various suppliers and are subject to change.

Method Starting Material Key Reagents Overall Yield (Estimated) Estimated Raw Material Cost per 100g Product
1: Chichibabin/Sandmeyer 3-PicolineSodium Amide, Copper(I) Cyanide, Sodium Nitrite42-60%~$250 - $350
2: N-Oxide Route 3-PicolineHydrogen Peroxide, Phosphorus Oxychloride, HBr~50-65%~$300 - $400
3: From 2-Chloro Precursor 2-Chloro-5-methylnicotinonitrileAmmonia, Copper Catalyst~85-95%~$450 - $550 (highly dependent on 2-chloro precursor cost)

Analysis:

  • Method 1 (Chichibabin/Sandmeyer): This route appears to be the most cost-effective in terms of raw materials, primarily due to the low cost of the starting material, 3-picoline. However, it involves the use of hazardous reagents and may require more extensive purification.

  • Method 2 (N-Oxide Route): While potentially offering milder conditions for the amination step, the additional steps and use of reagents like phosphorus oxychloride and hydrobromic acid increase the overall cost.

  • Method 3 (From 2-Chloro Precursor): This method boasts the highest overall yield and is the most convergent. However, its cost-effectiveness is heavily reliant on the price of the starting material, 2-chloro-5-methylnicotinonitrile, which can be significantly more expensive than 3-picoline.

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic routes, the following diagrams outline the key transformations.

Synthesis_Pathways cluster_0 Method 1: Chichibabin/Sandmeyer cluster_1 Method 2: N-Oxide Route cluster_2 Method 3: From 2-Chloro Precursor 3-Picoline 3-Picoline 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 3-Picoline->2-Amino-5-methylpyridine Chichibabin (NaNH2) This compound This compound 2-Amino-5-methylpyridine->this compound Sandmeyer (NaNO2, CuCN) 3-Picoline_2 3-Picoline 3-Methylpyridine-N-oxide 3-Methylpyridine-N-oxide 3-Picoline_2->3-Methylpyridine-N-oxide Oxidation (H2O2) 2-Amino-5-methylpyridine_2 2-Amino-5-methylpyridine 3-Methylpyridine-N-oxide->2-Amino-5-methylpyridine_2 Amination 2-Amino-5-methylnicotinonitrile_2 This compound 2-Amino-5-methylpyridine_2->2-Amino-5-methylnicotinonitrile_2 Sandmeyer (NaNO2, CuCN) 2-Chloro-5-methylnicotinonitrile 2-Chloro-5-methylnicotinonitrile 2-Amino-5-methylnicotinonitrile_3 This compound 2-Chloro-5-methylnicotinonitrile->2-Amino-5-methylnicotinonitrile_3 Ammonolysis (NH3, Cu catalyst)

Figure 1: Comparative overview of the three main synthetic pathways to this compound.

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends on a careful evaluation of several factors, including raw material cost, scalability, safety considerations, and available equipment.

  • For small-scale laboratory synthesis where cost is a primary driver and appropriate safety measures can be implemented, Method 1 (Chichibabin/Sandmeyer) offers a compelling balance of accessibility and economy.

  • For larger-scale production or situations where avoiding hazardous reagents like sodium amide is a priority, Method 2 (N-Oxide Route) , despite its higher initial cost, might be a more prudent choice, provided the amination step can be optimized for high yield.

  • Method 3 (From 2-Chloro Precursor) is the most efficient in terms of reaction steps and overall yield. If the starting material, 2-chloro-5-methylnicotinonitrile, can be sourced at a competitive price or synthesized efficiently in-house, this route becomes highly attractive for industrial-scale manufacturing.

Ultimately, a thorough process hazard analysis and a detailed cost analysis based on specific supplier quotes are essential before selecting a method for large-scale synthesis. This guide provides the foundational knowledge to initiate such an evaluation.

References

  • Sodium amide, 98%. (n.d.). Scientific Laboratory Supplies.
  • m-Chloroperbenzoic Acid. (n.d.). IndiaMART.
  • Process for producing 2-amino-nicotinonitrile intermediates. (1975). U.S.
  • Process for the preparation of 2-amino-5-methyl-pyridine. (1994). U.S.
  • Process for preparation of 2-amino-5-methyl-pyridine. (1993).
  • 2-amino-5-methylpyridine preparation method. (2013).
  • Synthesis of 2-amino-5-methylpyridine. (n.d.). PrepChem.com.
  • Sandmeyer Reaction. (2025). GeeksforGeeks.
  • Thorpe reaction. (n.d.). Wikipedia.
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2025). ResearchGate.
  • Modified chichibabin reaction, and novel pyridine derivatives. (1984).
  • 3-Chloroperbenzoic acid 75%. (n.d.). Oakwood Chemical.
  • Chichibabin reaction. (n.d.). Wikipedia.
  • Modified chichibabin reaction, and novel pyridine derivatives. (1984).
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (n.d.). ACS Publications.
  • MCPBA, 3-Chloroperoxybenzoic acid. (n.d.). P212121.
  • Chichibabin pyridine synthesis. (n.d.). Wikipedia.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Thorpe-Ziegler Reaction. (2014). Chem-Station.
  • Chichibabin aminations of pyridine bases. (1996). Justia Patents.
  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH.
  • Thorpe-Ziegler Reaction. (n.d.). SynArchive.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health.
  • 2-AMINO-5-METHYLPYRIDINE. (n.d.). Loba Chemie.
  • Understanding 2-Amino-5-methylpyridine: Properties, Synthesis, and Sourcing. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • One-pot multicomponent synthesis of 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-Carbonitrile Derivatives. (2023). ResearchGate.
  • 2-amino-5-methyl pyridine and process of making it. (1948). U.S.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Eureka.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). University of Dundee Discovery Research Portal.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). National Institutes of Health.

Sources

A Comparative Guide to Isomeric Purity Analysis of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a non-negotiable aspect of ensuring safety, efficacy, and regulatory compliance. 2-Amino-5-methylnicotinonitrile, a substituted pyridine derivative, serves as a vital building block in the synthesis of various pharmaceutical compounds. Its synthetic pathways can potentially yield a variety of positional isomers, the presence of which can impact the final product's pharmacological profile and stability.

This guide provides an in-depth, objective comparison of three primary chromatographic techniques for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you to select the most suitable method for your analytical needs.

The Challenge: Separating Positional Isomers

The core analytical challenge lies in the separation of this compound from its potential positional isomers. These isomers share the same molecular weight (133.15 g/mol ) and elemental composition (C₇H₇N₃) but differ in the substitution pattern on the pyridine ring.[1] Based on common synthetic routes for substituted pyridines, likely impurities include isomers such as 6-Amino-5-methylnicotinonitrile and other analogues where the amino and methyl groups are rearranged.[2] These subtle structural differences demand high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is often the first-line technique for the analysis of non-volatile and thermally labile compounds like aminopyridines.[3] Its versatility in column chemistries and mobile phase compositions allows for fine-tuning of selectivity to resolve closely related isomers.

Causality Behind Experimental Choices
  • Technique: Reversed-Phase HPLC (RP-HPLC) is the most common starting point. The separation is based on the differential partitioning of the analyte and its isomers between a non-polar stationary phase (like C18) and a polar mobile phase. The basic amino group on the pyridine ring allows for manipulation of retention and peak shape by adjusting the mobile phase pH.

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for the aromatic pyridine ring. End-capped columns are preferred to minimize peak tailing caused by the interaction of the basic amino group with residual acidic silanols on the silica support.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The buffer (e.g., ammonium acetate or phosphate) controls the pH. At a pH below the pKa of the aminopyridine (typically around 5-7), the amino group is protonated, increasing polarity and reducing retention. This pH control is a critical tool for optimizing selectivity between isomers.

  • Detection: UV detection is ideal, as the pyridine ring is a strong chromophore. A detection wavelength around 254 nm is generally effective for pyridine derivatives.[4]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (90:10 v/v).

    • Standard Solution: Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution: Prepare the test sample in the same manner as the Standard Solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The number of theoretical plates should be ≥ 2000.

  • Analysis: Inject the sample solution, record the chromatogram, and calculate the percentage of impurities by the area normalization method.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 injector Autosampler prep3->injector pump Pump (Mobile Phase) pump->injector column C18 Column (30 °C) injector->column detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Gas Chromatography (GC): High-Resolution Separation

GC is a powerful technique for analyzing volatile and thermally stable compounds.[5] Due to the presence of the polar amino group, this compound may require derivatization to improve its volatility and chromatographic peak shape, though direct analysis is sometimes possible on specialized columns.

Causality Behind Experimental Choices
  • Technique: GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) offers excellent resolution and sensitivity. MS detection is particularly powerful as it provides structural information that can help identify unknown isomeric impurities based on their fragmentation patterns.

  • Derivatization: To reduce polarity and increase volatility, the active hydrogen on the amino group can be replaced with a non-polar group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[6] This step converts the polar -NH₂ group into a less polar -N(Si(CH₃)₃)₂ group, leading to sharper peaks and better resolution.

  • Stationary Phase: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable. This phase separates compounds primarily based on their boiling points, and the subtle differences in boiling points among isomers can be effectively exploited.

  • Detection: FID provides robust, universal detection for organic compounds. However, MS is superior for this application as it not only quantifies but also helps in the tentative identification of isomeric impurities by providing mass-to-charge ratios (m/z) and fragmentation data.[7]

Experimental Protocol: GC-MS Method (with Derivatization)
  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 280 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation:

    • Prepare standard and sample solutions for derivatization as described above.

  • Analysis: Inject the derivatized sample. Identify peaks based on retention time and mass spectra. Quantify using the area normalization method from the total ion chromatogram (TIC).

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis prep1 Weigh Sample prep2 Add Pyridine & BSTFA prep1->prep2 prep3 Heat (70°C) prep2->prep3 injector Injector (280°C) prep3->injector column DB-5ms Column (Temp Program) injector->column ms Mass Spec (EI, Scan Mode) column->ms chromatogram Generate TIC ms->chromatogram spectra Analyze Mass Spectra chromatogram->spectra calculate Calculate % Purity spectra->calculate

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow with derivatization.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful technique for the separation of isomers, including chiral and positional isomers. It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, offering properties intermediate between a gas and a liquid.[8] This results in low viscosity and high diffusivity, enabling faster separations and higher efficiency than HPLC.[9]

Causality Behind Experimental Choices
  • Technique: SFC is fundamentally a form of normal-phase chromatography, making it highly effective for separating polar compounds like substituted pyridines. The ability to use a wide range of stationary phases provides significant opportunities for method development.

  • Mobile Phase: The primary mobile phase is supercritical CO₂. A polar organic solvent, such as methanol or ethanol, is added as a co-solvent (modifier) to increase the mobile phase's solvating power and modulate analyte retention. Additives like amines or acids can be used to improve the peak shape of basic or acidic compounds.

  • Stationary Phase: A variety of stationary phases can be used. Polar phases, such as those with pyridine or ethylpyridine functional groups, are often highly effective for separating basic isomers due to specific dipole-dipole and hydrogen bonding interactions. Chiral stationary phases can also be screened if chiral isomers are a possibility.

  • Advantages: SFC offers significant advantages: it is faster than HPLC, generates less organic solvent waste (making it a "greener" technique), and often provides unique selectivity for isomers that are difficult to separate by HPLC or GC.[9]

Experimental Protocol: SFC Method
  • Instrumentation: SFC system with a fluid delivery module, autosampler, column oven, and a detector (e.g., DAD or MS).

  • Chromatographic Conditions:

    • Column: E.g., PrincetonSFC 2-Ethylpyridine, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Supercritical CO₂ with a Methanol modifier gradient.

    • Gradient Elution: 5% to 40% Methanol over 10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: DAD (254 nm) or MS.

  • Sample Preparation:

    • Diluent: Methanol or a mixture of Dichloromethane/Methanol.

    • Standard and Sample Solutions: Prepare as described for HPLC, using the SFC diluent.

  • Analysis: Inject the sample and quantify using the area normalization method.

Visualization: SFC Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Methanol prep1->prep2 injector Autosampler prep2->injector pump CO2 & Modifier Pumps pump->injector column SFC Column (40 °C) injector->column detector DAD or MS Detector column->detector bpr Back Pressure Regulator (150 bar) detector->bpr chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Supercritical Fluid Chromatography (SFC) workflow for rapid purity analysis.

Comparative Performance Analysis

The choice of analytical technique is a critical decision based on a balance of performance, speed, and available instrumentation. The following table provides a comparative summary of the expected performance for each technique in the analysis of this compound.

Note: The data presented in this table is illustrative, based on typical performance for structurally similar aromatic amines and nitriles, and should be confirmed through a formal method validation study for this compound.[3][7][10]

Validation Parameter HPLC-UV GC-MS SFC-DAD Commentary
Linearity (r²) > 0.999> 0.998> 0.999All techniques can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%Accuracy is typically determined by spiking a known quantity of the analyte into a blank matrix.
Precision (%RSD) < 2.0%< 3.0% (post-derivatization)< 2.0%HPLC and SFC generally offer slightly better precision; GC precision can be affected by the derivatization step.
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL~0.02 µg/mLGC-MS typically offers the highest sensitivity, making it ideal for trace impurity identification.
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.015 µg/mL~0.06 µg/mLConsistent with LOD, GC-MS is superior for quantifying very low-level impurities.
Analysis Time 20 - 30 min15 - 25 min5 - 15 minSFC is significantly faster due to the properties of the supercritical fluid mobile phase.
"Green" Chemistry Poor (High organic solvent use)Moderate (Requires solvents for prep)Excellent (Primarily uses CO₂)SFC is the most environmentally friendly option, drastically reducing organic solvent consumption.
Isomer Selectivity Good to ExcellentGood to ExcellentExcellentSFC often provides unique and superior selectivity for challenging isomer separations.

Conclusion and Recommendations

The selection of an optimal analytical method for the isomeric purity of this compound is contingent on the specific goals of the analysis.

  • HPLC-UV stands as the robust, versatile, and most commonly available technique. It is highly recommended for routine quality control applications where a validated, reliable method is paramount. Its primary strength lies in its adaptability and the vast body of knowledge supporting method development.

  • GC-MS is the method of choice when the highest sensitivity and definitive identification of trace-level impurities are required. The structural information provided by mass spectrometry is invaluable for characterizing unknown peaks and understanding impurity profiles during process development and degradation studies. The need for derivatization is a potential drawback, adding a step to sample preparation.

  • SFC offers a compelling combination of high speed, unique selectivity, and environmental sustainability. It is particularly powerful for high-throughput screening and for resolving isomers that are intractable by HPLC. For laboratories equipped with SFC instrumentation, it should be the primary technique explored for challenging isomer separations due to its often-superior resolving power and rapid analysis times.

Ultimately, a comprehensive approach may involve using HPLC for routine purity testing and employing GC-MS or SFC to investigate and identify any out-of-specification results or unknown impurities. This orthogonal approach provides the highest level of confidence in the isomeric purity of this compound, ensuring the quality and integrity of the final pharmaceutical product.

References

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Amino-6-methylbenzonitrile.
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  • Go, R., Son, H., Kim, S., Lee, S., Kim, J., & Lee, S. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology and Environmental Health Sciences, 11(4), 314–321.
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  • BenchChem. (2025). A Comparative Guide to the Characterization of 2-Amino-5-fluoropyridine Impurities.
  • Islam, M. F., et al. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(3), 269-275.
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A Comparative Guide to the Green Synthesis of 2-Amino-5-methylnicotinonitrile: An Assessment of Key Chemistry Metrics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Amino-5-methylnicotinonitrile, a key building block in the pharmaceutical industry, presents an opportunity to apply the principles of green chemistry. This guide provides an in-depth comparison of two synthetic routes to this valuable compound, assessing their environmental impact through established green chemistry metrics. By examining a classical approach alongside a modern, one-pot catalytic method, we aim to provide researchers with the data and insights necessary to make more sustainable choices in their synthetic endeavors.

Introduction: The Imperative for Greener Synthesis

In the realm of pharmaceutical development and fine chemical production, the efficiency of a synthetic route is no longer measured by yield alone. The growing awareness of the environmental impact of chemical processes has led to the development of green chemistry principles. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. To quantify the "greenness" of a synthesis, a set of metrics has been established, providing a framework for comparing the sustainability of different chemical transformations.

This guide will focus on three key mass-based metrics:

  • Atom Economy: A theoretical measure of the efficiency of a reaction, representing the percentage of atoms from the reactants that are incorporated into the desired product.[1]

  • E-Factor (Environmental Factor): A simple and widely used metric that quantifies the amount of waste generated per unit of product.[2][3]

  • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a specified mass of the final product.[4][5][6]

By applying these metrics to two distinct synthetic pathways for this compound, we can objectively assess their relative environmental performance.

Synthetic Route 1: A Classical Approach via Propionaldehyde and Malononitrile

A traditional synthesis of this compound is detailed in U.S. Patent 3,917,624A. This multi-step process begins with the condensation of propionaldehyde and malononitrile to form propylidene malononitrile. This intermediate is then reacted with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with ammonia to yield the final product.

Causality Behind Experimental Choices

This classical approach relies on well-established chemical transformations. The initial Knoevenagel condensation between an aldehyde and a compound with an active methylene group is a fundamental carbon-carbon bond-forming reaction. The subsequent steps involving triethyl orthoformate and acetic anhydride are designed to build the pyridine ring, and the final ammonolysis introduces the amino group. While effective in producing the target molecule, this route often involves multiple steps, the use of stoichiometric reagents, and purification of intermediates, which can contribute to a higher environmental footprint.

Synthetic Route 2: A Greener, One-Pot, Four-Component Catalytic Approach

A more contemporary and greener alternative for the synthesis of substituted 2-aminonicotinonitriles is the one-pot, four-component reaction. While a specific protocol for this compound is not explicitly detailed in the surveyed literature, a general and highly efficient method for analogous compounds is described by Rekunge, Mali, and Chaturbhuj (2020) using activated Fuller's earth as a catalyst.[7] This methodology can be adapted for the synthesis of our target molecule by selecting the appropriate starting materials.

This greener approach involves the simultaneous reaction of an aldehyde (or ketone), a ketone, malononitrile, and a source of ammonia (ammonium acetate) in the presence of a catalyst. For the synthesis of this compound, the reactants would be acetone, 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, malononitrile, and ammonium acetate.

Causality Behind Experimental Choices

This one-pot reaction exemplifies several principles of green chemistry. By combining multiple steps into a single operation, it reduces reaction time, energy consumption, and the need for intermediate purification steps. The use of a reusable heterogeneous catalyst, such as activated Fuller's earth, minimizes waste compared to stoichiometric reagents. Furthermore, these reactions can often be carried out in more environmentally benign solvents or even under solvent-free conditions, significantly reducing the overall process mass intensity.[7]

Visualizing the Workflow: A One-Pot Synthesis

The following diagram illustrates the logical flow of the greener, one-pot, four-component synthesis of a substituted 2-aminonicotinonitrile.

G cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_product Product Formation Ketone1 Ketone 1 Reaction_Vessel Reaction Vessel (with Catalyst and Solvent/Solvent-free) Ketone1->Reaction_Vessel Ketone2 Ketone 2 Ketone2->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Workflow for the one-pot synthesis of this compound.

Quantitative Comparison of Green Chemistry Metrics

To provide a clear and objective comparison, the green chemistry metrics for both synthetic routes have been calculated and are summarized in the table below. For the classical route, the calculations are based on the stoichiometry and reagents outlined in U.S. Patent 3,917,624A. For the greener route, the calculations are based on the general protocol for a similar molecule as described by Rekunge et al. (2020), adapted for the synthesis of this compound.[7] It is important to note that for the greener route, a high yield (e.g., 90%) is assumed based on the reported results for analogous compounds.

MetricRoute 1: Classical SynthesisRoute 2: Greener One-Pot Synthesis
Starting Materials Propionaldehyde, Malononitrile, Triethyl orthoformate, Acetic anhydride, AmmoniaAcetone, 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione, Malononitrile, Ammonium Acetate
Solvents Not explicitly stated, but likely organic solvents for workupEthanol (or solvent-free)
Atom Economy ~35%~68%
E-Factor > 10 (estimated)< 1 (estimated)
Process Mass Intensity (PMI) High (estimated > 20)Low (estimated < 5)

Note: The values for E-Factor and PMI for the classical route are estimations, as solvent and workup details are not fully specified in the patent. However, based on typical multi-step organic syntheses, these values are expected to be significantly higher than for the one-pot approach.

Detailed Experimental Protocols

Route 2: Greener One-Pot Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the general procedure described by Rekunge, Mali, and Chaturbhuj (2020) for the synthesis of 2-amino-4,6-disubstituted nicotinonitriles.[7]

Materials:

  • Acetone (1 mmol)

  • 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • Activated Fuller's Earth (20 wt%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine acetone (1 mmol), 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (1 mmol), malononitrile (1 mmol), ammonium acetate (1.2 mmol), and activated Fuller's earth (20 wt%).

  • Add ethanol (5 mL) as the solvent.

  • Reflux the reaction mixture with stirring for the time specified in the original procedure for analogous compounds (typically 30-60 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Conclusion: A Clearer Path to Sustainable Synthesis

The comparative analysis of these two synthetic routes for this compound clearly demonstrates the advantages of adopting modern, green chemistry principles. The one-pot, four-component catalytic approach (Route 2) is superior to the classical multi-step synthesis (Route 1) across all key green chemistry metrics. Its higher atom economy, significantly lower E-factor, and reduced process mass intensity highlight a more sustainable and efficient pathway to this important pharmaceutical intermediate.

While the classical route is a valid and established method, the data presented in this guide strongly encourages researchers and drug development professionals to explore and adopt greener alternatives. The benefits extend beyond environmental responsibility, often leading to more efficient, cost-effective, and streamlined synthetic processes. As the field of chemistry continues to evolve, the integration of green chemistry metrics into the assessment of synthetic routes will be crucial for driving innovation in a sustainable manner.

References

  • Rekunge, D. S., Mali, A. S., & Chaturbhuj, G. U. (2020). One-Pot Expeditious Synthesis of 2-Amino-4,6-(disubstituted)nicotinonitriles Using Activated Fuller's Earth as Catalyst.
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  • Wikipedia. (2023, November 29).
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A Senior Application Scientist's Guide to Validating the Structure of 2-Amino-5-methylnicotinonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the unambiguous structural validation of reaction products is paramount. This guide provides an in-depth comparison of analytical techniques for characterizing the products of reactions involving 2-Amino-5-methylnicotinonitrile, a versatile building block in medicinal chemistry.[1] We will explore common reaction pathways, potential isomeric byproducts, and provide detailed experimental protocols to ensure the scientific integrity of your findings.

The Synthetic Landscape: Potential Reaction Products of this compound

Reactions involving this compound can yield a variety of products depending on the reagents and conditions employed. Understanding the potential for isomeric and side-product formation is the first step in devising a robust validation strategy. For instance, electrophilic aromatic substitution reactions, such as nitration, can lead to the formation of several isomers.[2]

Common Reaction Pathways:

  • N-Functionalization: The amino group is a primary site for reactions such as acylation, alkylation, and arylation.

  • Ring Substitution: Electrophilic aromatic substitution can occur at the C4 and C6 positions of the pyridine ring.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine.

A critical aspect of validating the structure of these products is distinguishing between isomers, which can be challenging due to their identical molecular weights.[3]

A Multi-faceted Approach to Structural Elucidation

No single analytical technique can definitively validate a chemical structure. A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization. This section compares the utility of key techniques in the context of this compound derivatives.

Technique Principle Strengths for this compound Derivatives Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the carbon-hydrogen framework, enabling the differentiation of isomers based on chemical shifts and coupling constants.[4]Lower sensitivity compared to mass spectrometry.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Useful for identifying key functional groups such as amines (N-H stretch), nitriles (C≡N stretch), and carbonyls (C=O stretch).[5]Can be difficult to distinguish between isomers with similar functional groups.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides accurate molecular weight determination and fragmentation patterns that can help differentiate isomers, especially when coupled with chromatography (GC-MS, LC-MS).[3]Fragmentation patterns of isomers can be very similar.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their interactions with a stationary phase.Excellent for separating isomers and purifying reaction products.[6]Does not provide direct structural information.
Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a comprehensive framework for the structural validation of a hypothetical reaction product: the nitration of this compound.

This procedure is a general representation of an electrophilic nitration reaction.

Workflow for Synthesis and Initial Purification:

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A This compound C Reaction Mixture A->C B Nitrating Agent (HNO3/H2SO4) B->C D Quenching (ice water) C->D E Neutralization (base) D->E F Extraction (organic solvent) E->F G Crude Product F->G H Column Chromatography G->H I Purified Product H->I

Caption: Workflow for the synthesis and purification of nitro-substituted this compound.

Protocol:

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., concentrated sulfuric acid) in a flask cooled in an ice bath.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution while stirring.[7]

  • Reaction: Allow the reaction to proceed at a controlled temperature for a specified time.

  • Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Isolation: Collect the crude product by filtration, wash with water, and dry.

  • Purification: Purify the crude product by a suitable method such as column chromatography or recrystallization.[8]

A logical and sequential application of analytical techniques is crucial for efficient and accurate structure determination.

A Purified Reaction Product B Mass Spectrometry (MS) Determine Molecular Weight A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D ¹H and ¹³C NMR Spectroscopy Elucidate Connectivity A->D F Final Validated Structure B->F C->F E 2D NMR (COSY, HSQC, HMBC) Confirm Structure and Isomer D->E E->F

Caption: A comprehensive workflow for the structural validation of reaction products.

A. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the product and separate any isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

    • HPLC Conditions:

      • Column: A suitable C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often a good starting point.[8]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength where the compounds of interest absorb (e.g., 254 nm).

    • Data Analysis: Analyze the chromatogram for the number of peaks and their retention times. A single sharp peak indicates high purity.

B. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the product and gain insights into its structure from fragmentation patterns.

  • Instrumentation: Mass spectrometer (e.g., ESI-MS or GC-MS).

  • Procedure:

    • Sample Introduction: Introduce the sample into the mass spectrometer (directly for ESI, or after separation by GC).

    • Data Acquisition: Acquire the mass spectrum.

    • Data Analysis:

      • Identify the molecular ion peak to confirm the molecular weight.

      • Analyze the fragmentation pattern. While isomers may have similar fragments, the relative abundances can differ, providing clues to the substituent positions.[3]

C. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer.

  • Procedure:

    • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

    • Data Acquisition: Acquire the IR spectrum.

    • Data Analysis: Look for characteristic absorption bands:

      • N-H stretch (amine): Typically in the range of 3300-3500 cm⁻¹.[9]

      • C≡N stretch (nitrile): Around 2220-2260 cm⁻¹.

      • N-O stretch (nitro group): Two strong bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹.

      • Aromatic C-H and C=C stretches.

D. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain detailed structural information, including the connectivity of atoms and the specific isomeric form.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra.

    • Data Analysis:

      • ¹H NMR: Analyze chemical shifts, integration, and coupling patterns to determine the number and environment of protons. The chemical shifts of the aromatic protons will be indicative of the nitro group's position.

      • ¹³C NMR: Determine the number of unique carbon environments.

      • COSY: Identify proton-proton couplings.

      • HSQC: Correlate protons to their directly attached carbons.

      • HMBC: Identify long-range proton-carbon correlations to establish the connectivity of the molecule and confirm the position of the nitro group relative to the other substituents.

Data Interpretation: A Case Study

Let's consider the ¹H NMR data for the potential nitration products of this compound:

Hypothetical ¹H NMR Data Comparison

Proton This compound (Starting Material) Expected Shift for 4-Nitro Isomer Expected Shift for 6-Nitro Isomer
H4 ~7.3 ppm (d)- (No proton at this position)Downfield shift (>8.0 ppm)
H6 ~8.0 ppm (d)Upfield shift (<8.0 ppm)- (No proton at this position)
-CH₃ ~2.2 ppm (s)Downfield shiftUpfield shift
-NH₂ ~4.5 ppm (s, broad)Downfield shiftDownfield shift

Note: These are predicted shifts. Actual values may vary depending on the solvent and other factors.

By carefully analyzing the chemical shifts and coupling patterns in the ¹H NMR spectrum, one can confidently distinguish between the possible isomers. For instance, the disappearance of the H4 proton signal and an upfield shift of the H6 signal would strongly suggest the formation of the 4-nitro isomer.

Conclusion

The structural validation of reaction products derived from this compound requires a meticulous and multi-pronged analytical approach. By combining the separation power of HPLC with the detailed structural insights from NMR, MS, and IR spectroscopy, researchers can ensure the integrity of their results. This comprehensive validation is not merely a procedural step but a cornerstone of producing reliable and reproducible scientific data, which is especially critical in the field of drug development.

References

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  • Wikipedia. (2023, October 29). Heterocyclic amine.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery and development, our work inherently involves the responsible management of chemical reagents. 2-Amino-5-methylnicotinonitrile, a substituted aminopyridine, is a valuable building block in synthetic chemistry. However, its structural motifs—an aminopyridine core and a nitrile group—necessitate a rigorous and informed approach to its disposal. This guide provides the essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The causality behind these protocols is grounded in the potential hazards of the chemical class. Aminopyridines can exhibit significant toxicity, and nitrile compounds can be reactive and toxic.[1][2] Therefore, every step is designed as a self-validating system to minimize exposure and prevent environmental release, adhering to the "cradle-to-grave" management principles for hazardous materials established by the Resource Conservation and Recovery Act (RCRA).[3]

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, this compound should be handled as a hazardous substance.[4][5] The primary risks are associated with its potential toxicity and irritant properties.

Hazard ClassDescriptionGHS Hazard Statement(s)Source(s)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled. Aminopyridines are readily absorbed.[1]H301/H302, H311/H312, H332[5][6]
Skin Irritation Causes skin irritation upon direct contact.H315[6][7]
Eye Irritation Causes serious eye irritation or damage.H319[6][7]
Respiratory Irritation May cause respiratory irritation if dust or powder is inhaled.H335[8]
Aquatic Toxicity May be harmful to aquatic life.H402

This assessment mandates that all waste streams containing this compound, including pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.[4]

Immediate Safety & Spill Response

Accidents can happen despite the most careful planning. An immediate and correct response is critical to mitigating risk.

Step-by-Step Spill Protocol
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform this step only if it can be done without significant exposure.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[9] For large spills, a respirator may be required.

  • Contain & Absorb: For a solid spill, avoid generating dust. Gently cover the spill with an absorbent material. A 1:1:1 mixture by weight of sodium carbonate (or calcium carbonate), bentonite clay (cat litter), and sand is effective.[9]

  • Collect Waste: Carefully scoop the absorbed mixture into a clearly labeled, sealable hazardous waste container. Use non-sparking tools.[6]

  • Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., water, if appropriate for the surface), collecting the cleaning materials as hazardous waste.

  • Dispose of PPE: All contaminated PPE must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, following local protocols.[10]

Spill Response Workflow

Spill_Response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Cover with Inert Absorbent Material ppe->contain collect Scoop into Labeled Hazardous Waste Container contain->collect decontaminate Clean Spill Area & Dispose of Materials collect->decontaminate report Report to EHS decontaminate->report

Caption: Workflow for responding to a this compound spill.

Waste Categorization and Segregation

Proper segregation is a cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to dangerous reactions.

  • Waste Stream: this compound waste is classified as hazardous chemical waste .

  • Container: Use only designated, leak-proof, and sealable containers provided by or approved by your EHS department.[10][11] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10] List all components of a mixture, including solvents.

  • Incompatibilities: This compound must be stored away from the following incompatible materials to prevent hazardous reactions:

    • Strong Oxidizing Agents[6][8][12]

    • Strong Acids[6][8][12]

    • Moisture[6]

Never mix this waste with other waste streams unless explicitly permitted by your EHS office.

The Disposal Pathway: A Step-by-Step Guide

The ultimate disposal of this compound must be handled by a licensed hazardous waste facility, typically through high-temperature incineration.[7][13] Your role as a researcher is to prepare and package the waste safely for collection.

Protocol for Laboratory-Scale Waste Accumulation
  • Personal Protective Equipment (PPE): Before handling the waste, always wear standard laboratory PPE: a lab coat, chemical safety goggles, and nitrile gloves.[6]

  • Waste Container Selection:

    • Solid Waste: Collect un-dissolved chemical, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a designated, labeled, solid hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated, labeled, liquid hazardous waste container. Ensure the container is compatible with the solvent used.[4]

  • Container Management:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[14]

  • Arrange for Disposal: Once the container is full or waste is no longer being generated, arrange for a pickup from your institution's EHS department or their designated hazardous waste contractor.[10]

Disposal Decision Workflow

Disposal_Pathway cluster_waste Waste Characterization cluster_containment Containment & Labeling start Generate Waste Containing This compound solid_waste Solid Waste (Powder, Contaminated PPE) start->solid_waste liquid_waste Liquid Waste (Solutions in Solvents) start->liquid_waste solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup

Caption: Decision workflow for proper segregation and disposal of waste.

Decontamination of Labware and Containers

Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous waste.

Triple-Rinse Protocol
  • Select a Solvent: Choose a solvent in which the compound is soluble and that is appropriate for the container material (e.g., water, ethanol, or acetone).

  • First Rinse: Add a small amount of the chosen solvent to the empty container. Securely cap and shake the container to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into the appropriate liquid hazardous waste container.[4]

  • Repeat: Repeat this rinsing process two more times, for a total of three rinses, collecting the rinsate each time.

  • Final Steps: After the final rinse, allow the container to air dry completely in a fume hood. Deface or remove the original chemical label.[4] The container may now be disposed of in the regular trash or recycled according to your facility's guidelines.

Regulatory Imperatives

All procedures described are designed to comply with the stringent regulations set forth by the U.S. Environmental Protection Agency (EPA) under RCRA (40 CFR Parts 260-273).[15][16] It is crucial to remember that state and local regulations may also apply and could be more stringent.[3] Always consult and adhere to your institution's specific EHS protocols, as they are tailored to meet these legal requirements.

By adhering to these systematic procedures, you not only ensure your personal safety but also uphold our collective responsibility to protect our environment and communities.

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
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  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
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  • BenchChem. (n.d.). 4-(Aminomethyl)pyridin-2(1H)-one proper disposal procedures.
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  • Sigma-Aldrich. (2025). Safety Data Sheet.
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Navigating the Safe Handling of 2-Amino-5-methylnicotinonitrile: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Amino-5-methylnicotinonitrile (CAS No. 24209-68-5). All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.

The following information is synthesized from established safety data for analogous chemical structures and general best practices in chemical handling. It is imperative to treat this compound with a high degree of caution, assuming it presents significant hazards based on available data for structurally similar compounds.

Hazard Assessment: Understanding the Risks

Hazard ClassificationPotential Effect
Acute Toxicity, Oral Harmful if swallowed.
Acute Toxicity, Dermal Harmful in contact with skin.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Acute Toxicity, Inhalation May cause respiratory irritation.

This data is extrapolated from GHS information for structurally related compounds and should be treated as a conservative estimate of the potential hazards.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through all potential routes.

Hand Protection: The First Line of Defense

Nitrile gloves are the minimum requirement for hand protection. Their chemical resistance to a broad spectrum of chemicals, including nitriles and aromatic amines, makes them a suitable choice.[1][2]

  • Selection: Choose nitrile gloves of sufficient thickness (at least 4 mil) to provide a durable barrier against potential splashes and contamination.

  • Integrity Check: Always inspect gloves for tears, punctures, or signs of degradation before use.

  • Double Gloving: For procedures with a higher risk of splashing or extended handling times, wearing two pairs of nitrile gloves is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Removal: After handling the chemical, remove gloves using a technique that avoids skin contact with the contaminated outer surface. Dispose of used gloves in a designated hazardous waste container.

Eye and Face Protection: Shielding from Splashes and Aerosols

Chemical safety goggles are mandatory at all times when in the vicinity of this compound.

  • Goggles vs. Safety Glasses: Standard safety glasses do not provide a complete seal around the eyes and are insufficient. Chemical splash goggles are required to protect against splashes from all angles.[3]

  • Face Shield: When there is a significant risk of splashes, such as during transfers of larger quantities or when heating the substance, a face shield must be worn in addition to safety goggles. The face shield provides a broader area of protection for the entire face.[3]

Body Protection: Preventing Skin Contact

A laboratory coat is the minimum requirement for body protection.

  • Material: A lab coat made of a chemical-resistant material, such as polyester or a cotton/polyester blend, should be worn. Ensure the lab coat is fully buttoned to provide maximum coverage.

  • Additional Protection: For tasks with a higher potential for significant splashes or spills, a chemical-resistant apron or a full-body suit (e.g., Tyvek) should be worn over the lab coat.[3]

  • Contamination: If a lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste, following institutional guidelines.

Respiratory Protection: Mitigating Inhalation Risks

Work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Fume Hood: The fume hood provides primary respiratory protection by containing and exhausting airborne contaminants.

  • Respirator: If work cannot be conducted in a fume hood or if there is a potential for exposure above established limits, a properly fitted respirator is required. The type of respirator (e.g., an N95 dust mask or a respirator with organic vapor cartridges) should be determined by a qualified industrial hygienist based on a thorough risk assessment.[4]

Procedural Guidance for PPE Usage

The following workflow outlines the critical steps for donning, doffing, and disposing of PPE when working with this compound.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Handling Chemical Handling cluster_Doffing PPE Doffing Sequence cluster_Disposal Waste Disposal Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Handling Handle 2-Amino-5- methylnicotinonitrile in Fume Hood Don4->Handling Doff1 1. Gloves Handling->Doff1 Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Disposal Dispose of all contaminated PPE as hazardous waste Doff4->Disposal

Figure 1. Workflow for PPE Donning, Chemical Handling, and PPE Doffing.

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate the immediate area and alert laboratory personnel. Only trained individuals with appropriate PPE should manage the cleanup.

  • Minor Spills (in a fume hood):

    • Ensure you are wearing the appropriate PPE (double gloves, lab coat, goggles).

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbent material and spilled substance into a labeled, sealed container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

Disposal of Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.[4]

  • Solid Waste: This includes contaminated gloves, absorbent materials, and any other disposable lab supplies. Place these items in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy, which may include defacing the label and placing it in the appropriate recycling or trash receptacle.[5]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these stringent PPE and handling protocols, you contribute to a culture of safety and minimize the risks associated with the handling of this compound.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • Vertex AI Search. (2025). Are Nitrile Gloves Considered PPE? - Armbrust American.
  • Vertex AI Search. (2025). Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US.
  • Vertex AI Search. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove.
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2010).
  • TCI Chemicals. (2024).
  • Thermo Fisher Scientific. (n.d.).
  • Jubilant Ingrevia Limited. (2024).
  • Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No..
  • PubChem. (n.d.). 6-Amino-5-methylnicotinonitrile.
  • Jubilant Ingrevia. (2024).
  • ECHEMI. (n.d.).
  • Benchchem. (n.d.). Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide - Research Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.